molecular formula C8H16ClNO2 B1322595 Methyl 1-aminocyclohexanecarboxylate hydrochloride CAS No. 37993-32-1

Methyl 1-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1322595
CAS No.: 37993-32-1
M. Wt: 193.67 g/mol
InChI Key: MTPXRXOMKRLUMU-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPXRXOMKRLUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627276
Record name Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37993-32-1
Record name Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37993-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable cyclic amino acid derivative frequently employed as a key building block in medicinal chemistry and the synthesis of novel therapeutic agents. Its rigid cyclohexyl scaffold provides a means to explore conformational space and enhance the metabolic stability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, beginning from the readily available starting material, cyclohexanone. We will dissect two classical and robust methodologies for the formation of the core α-amino acid, 1-aminocyclohexanecarboxylic acid: the Strecker synthesis and the Bucherer-Bergs reaction. The guide will then detail the final esterification and salt formation step. Throughout, we will emphasize the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and offer field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Overview

The synthesis of α,α-disubstituted amino acids, such as the 1-aminocyclohexanecarboxylic acid backbone, presents a unique chemical challenge: the construction of a quaternary carbon center bearing both an amine and a carboxylic acid functionality. The target molecule, this compound (CAS No: 37993-32-1; Molecular Formula: C₈H₁₆ClNO₂)[1], is the hydrochloride salt of the methyl ester of this core structure. Its utility as a pharmaceutical intermediate necessitates reliable and scalable synthetic pathways.[2]

This guide focuses on two convergent strategies that both commence with cyclohexanone and generate the pivotal intermediate, 1-aminocyclohexanecarboxylic acid, which is subsequently esterified.

  • Pathway A: The Strecker Synthesis. A two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[3]

  • Pathway B: The Bucherer-Bergs Reaction. A multicomponent reaction that condenses a ketone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4]

The final transformation in both pathways is a Fischer-Speier esterification to yield the methyl ester, which is isolated as its stable hydrochloride salt.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key bond formations and strategic intermediates, guiding our synthetic approach. The primary disconnections break the ester and C-N/C-C bonds of the α-amino acid, leading back to cyclohexanone.

G Target Methyl 1-Aminocyclohexanecarboxylate Hydrochloride AminoEster Methyl 1-Aminocyclohexanecarboxylate Target->AminoEster Salt Formation AminoAcid 1-Aminocyclohexanecarboxylic Acid AminoEster->AminoAcid Fischer Esterification AminoNitrile 1-Aminocyclohexanecarbonitrile (Strecker Intermediate) AminoAcid->AminoNitrile Nitrile Hydrolysis Hydantoin Cyclohexanespiro-5'-hydantoin (Bucherer-Bergs Intermediate) AminoAcid->Hydantoin Hydantoin Hydrolysis Cyclohexanone Cyclohexanone (Starting Material) AminoNitrile->Cyclohexanone Strecker Synthesis Hydantoin->Cyclohexanone Bucherer-Bergs Reaction G Cyclohexanone Cyclohexanone Reagents1 NH4Cl, KCN in H2O/Ethanol Cyclohexanone->Reagents1 Iminium Iminium Ion (Intermediate) Reagents1->Iminium Imine Formation AminoNitrile 1-Aminocyclohexane- carbonitrile Iminium->AminoNitrile Cyanide Attack Reagents2 Conc. HCl (aq) Heat (Reflux) AminoNitrile->Reagents2 AminoAcid 1-Aminocyclohexane- carboxylic Acid Reagents2->AminoAcid Hydrolysis

Caption: Workflow for the Strecker synthesis of the amino acid intermediate.

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker

Part 1: 1-Aminocyclohexanecarbonitrile Formation

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in a mixture of water and ethanol.

    • Causality: Using a salt like KCN is safer than handling hydrogen cyanide gas directly. [3]The NH₄Cl serves as both the ammonia source and a mild acid catalyst. [5]2. Addition of Ketone: Cool the solution in an ice bath to 0-5 °C. Add cyclohexanone (1.0 eq) dropwise while maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can often be used in the next step without further purification.

Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: Add the crude 1-aminocyclohexanecarbonitrile to concentrated hydrochloric acid (e.g., 6M-12M HCl).

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The completion of the reaction is indicated by the cessation of gas evolution and dissolution of solids.

  • Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The amino acid hydrochloride may precipitate. Alternatively, neutralize the solution to its isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the zwitterionic amino acid.

  • Purification: Collect the solid product by filtration, wash with cold water and then a water-miscible solvent like ethanol or acetone, and dry under vacuum.

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful multicomponent reaction that offers an alternative route to the same amino acid intermediate, proceeding via a distinct heterocyclic intermediate, a hydantoin. [4][6]

Principle and Mechanism

This reaction involves the one-pot condensation of a ketone (cyclohexanone), a cyanide source (KCN), and ammonium carbonate ((NH₄)₂CO₃). [6]The mechanism is thought to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated in situ from the ammonium carbonate, displaces the hydroxyl group to form the same α-aminonitrile intermediate as in the Strecker synthesis. However, in the presence of carbon dioxide (also from the ammonium carbonate), the aminonitrile undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5,5-disubstituted hydantoin product. [4]This hydantoin is a stable, crystalline solid that is readily isolated and purified before being hydrolyzed.

G Cyclohexanone Cyclohexanone Reagents1 KCN, (NH4)2CO3 in H2O/Ethanol, Heat Cyclohexanone->Reagents1 Hydantoin Cyclohexanespiro- 5'-hydantoin Reagents1->Hydantoin Multicomponent Condensation Reagents2 NaOH (aq) or HCl (aq) Heat (Reflux) Hydantoin->Reagents2 AminoAcid 1-Aminocyclohexane- carboxylic Acid Reagents2->AminoAcid Hydrolysis

Caption: Workflow for the Bucherer-Bergs synthesis of the amino acid.

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Bucherer-Bergs

Part 1: Cyclohexanespiro-5'-hydantoin Formation

  • Reaction Setup: In a pressure-rated vessel or a flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-4.0 eq) in a mixture of ethanol and water. [7] * Causality: Ammonium carbonate serves as the source for both ammonia and carbon dioxide. The reaction is typically run at elevated temperatures (60-90 °C) to drive the condensation. [8]2. Reaction: Heat the sealed mixture with vigorous stirring for 12-48 hours.

  • Isolation: Upon completion, cool the reaction mixture. The hydantoin product often crystallizes directly from the solution. Acidify the mixture with HCl to precipitate any remaining product. [6]4. Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude hydantoin can be recrystallized from ethanol or water.

Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: Place the purified hydantoin in a round-bottom flask with a strong base (e.g., 20-30% aqueous NaOH) or a strong acid (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux for 12-24 hours until the hydantoin is fully consumed.

  • Isolation: If using basic hydrolysis, cool the reaction and acidify with concentrated HCl to the isoelectric point to precipitate the amino acid. If using acidic hydrolysis, the product can be isolated as described in the Strecker protocol.

  • Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.

Final Stage: Fischer Esterification and Salt Formation

Both pathways converge on the free amino acid, which must be converted to the final target molecule. The Fischer-Speier esterification is the classical method for this transformation. [9]

Principle and Mechanism

In the presence of a strong acid catalyst (e.g., H₂SO₄ or anhydrous HCl), the carbonyl oxygen of the carboxylic acid is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic methanol to attack, forming a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a molecule of water and formation of the ester. [9][10]When methanol saturated with HCl gas or thionyl chloride is used, the reaction medium is both the catalyst and a reagent, and the final product precipitates as the hydrochloride salt due to the presence of excess acid and the basicity of the amino group. [11]

G AminoAcid 1-Aminocyclohexane- carboxylic Acid Reagents Methanol (excess) SOCl2 or HCl (gas) AminoAcid->Reagents Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Acid-Catalyzed Addition Target Methyl 1-Aminocyclohexane- carboxylate Hydrochloride Tetrahedral->Target Elimination of H2O & Salt Formation

Caption: Workflow for the final esterification and salt formation step.

Experimental Protocol: Esterification and Hydrochloride Formation
  • Reaction Setup: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (used in large excess as the solvent). Cool the suspension in an ice bath.

  • Acid Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled methanolic suspension. Alternatively, bubble anhydrous HCl gas through the solution until saturation.

    • Causality: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ (SOCl₂ + MeOH → MeOS(O)Cl + HCl), which is a highly effective catalyst for esterification and ensures an anhydrous environment, driving the equilibrium toward the product. [11][12]3. Reaction: Remove the ice bath and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction proceeds.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, will precipitate as a white crystalline solid. If precipitation is slow, cooling to 0 °C or adding a non-polar co-solvent like anhydrous diethyl ether can facilitate it.

  • Final Steps: Collect the solid by filtration, wash with cold anhydrous ether to remove any residual reagents, and dry under vacuum to yield the final product.

Data and Pathway Comparison

ParameterStrecker SynthesisBucherer-Bergs ReactionFinal Esterification
Starting Materials Cyclohexanone, NH₄Cl, KCNCyclohexanone, (NH₄)₂CO₃, KCN1-Aminocyclohexanecarboxylic Acid
Key Intermediate 1-AminocyclohexanecarbonitrileCyclohexanespiro-5'-hydantoinN/A
Key Reagents Conc. HCl for hydrolysisNaOH or HCl for hydrolysisMethanol, SOCl₂ or HCl(g)
Advantages Fewer reagents in the first step; direct route to the aminonitrile.One-pot formation of a stable, crystalline intermediate (hydantoin) which is easy to purify.High-yielding; product precipitates as a stable salt, simplifying purification.
Considerations The aminonitrile intermediate can be less stable and harder to isolate than the hydantoin.Requires higher temperatures/pressure for the initial condensation; uses more equivalents of reagents.Requires anhydrous conditions to maximize yield.

Product Characterization (Expected):

  • Appearance: White crystalline powder. [2]* Molecular Weight: 193.67 g/mol . [1]* IR Spectroscopy: Characteristic peaks for ester C=O stretch (~1740 cm⁻¹), and N-H stretches of the ammonium salt. [11]* ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm) and multiplets for the cyclohexyl ring protons. [11]

Conclusion

The synthesis of this compound is reliably achieved through multi-step sequences starting from cyclohexanone. Both the Strecker and Bucherer-Bergs pathways provide effective and scalable methods for constructing the core 1-aminocyclohexanecarboxylic acid intermediate. The choice between them may depend on laboratory capabilities, desired intermediate stability, and purification preferences, with the Bucherer-Bergs offering a more robust and easily purified intermediate. The final Fischer esterification using thionyl chloride in methanol is a highly efficient concluding step that directly affords the target compound as a stable, pure, crystalline hydrochloride salt, ready for use in further synthetic applications.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • MDPI. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Jack Westin. (n.d.). Acid Derivatives Important Reactions - MCAT Content. [Link]

  • PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Sources

An In-depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No: 37993-32-1), a key cyclic amino acid ester derivative. Intended for researchers, medicinal chemists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, provides robust protocols for its synthesis and characterization, discusses its chemical reactivity and stability, and explores its significant role as a building block in modern pharmaceutical development, particularly in the context of gabapentinoid anticonvulsants.

Introduction and Strategic Importance

This compound is a non-proteinogenic α-amino acid ester. Its structure, featuring a constrained cyclohexane ring, makes it a valuable synthon in medicinal chemistry. Unlike linear amino acids, the cyclic scaffold of this molecule imparts a specific conformational rigidity. This property is highly sought after in drug design to enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.

The parent α-amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), is known to stabilize peptide secondary structures such as β-helical motifs.[1] Esterification to the methyl ester hydrochloride not only provides a versatile functional handle for further chemical modification but also improves solubility and handling characteristics, making it an ideal intermediate for multi-step synthetic campaigns. Its most notable application lies in its structural relationship to the gabapentinoid class of drugs, which are critical therapies for epilepsy and neuropathic pain.[2] This guide serves as a practical resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques.

Structural and Chemical Identifiers

The compound is the hydrochloride salt of the methyl ester of 1-aminocyclohexanecarboxylic acid. The protonated amine and the methyl ester are geminally substituted on one carbon of the cyclohexane ring.

PropertyValueSource(s)
CAS Number 37993-32-1[3][4][5][6]
IUPAC Name methyl 1-aminocyclohexane-1-carboxylate;hydrochloride[4][5]
Molecular Formula C₈H₁₆ClNO₂[3][4][5]
Molecular Weight 193.67 g/mol [4][5]
InChI Key MTPXRXOMKRLUMU-UHFFFAOYSA-N[5]
Canonical SMILES COC(=O)C1(CCCCC1)N.Cl[4][5]
Physical Properties

The physical state and solubility are key parameters for handling, formulation, and reaction setup.

PropertyValueSource(s)
Physical Form Solid, crystalline powder[5]
Melting Point 210-212 °C
Solubility The hydrochloride salt form enhances solubility in polar solvents like water and alcohols compared to the free base. Specific quantitative data is not widely published, but it is expected to be soluble in methanol and water, and sparingly soluble in less polar organic solvents like dichloromethane or ethers.
Purity (Typical) ≥97%[5]

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the esterification of the parent amino acid. The Fischer esterification method using methanol and a strong acid catalyst is viable. However, a more direct and highly effective route involves the use of thionyl chloride, which serves as both the acid catalyst and a dehydrating agent, driving the reaction to completion.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Reactant: 1-Aminocyclohexanecarboxylic Acid C Reaction Vessel: Stirring at 0°C, then reflux A->C B Reagents: Methanol (Solvent/Reagent) Thionyl Chloride (SOCl₂) B->C D Crude Product: Methyl 1-aminocyclohexanecarboxylate HCl in Methanol C->D  Esterification E Solvent Removal: Rotary Evaporation D->E F Crude Solid Product E->F G Recrystallization: Dissolve in hot Isopropanol, cool slowly F->G H Isolation: Vacuum Filtration G->H I Washing: Cold Isopropanol/Ether H->I J Drying: Vacuum Oven I->J K Final Product: Pure Crystalline Solid J->K

Figure 1: Synthesis and Purification Workflow Diagram.
Detailed Synthesis Protocol (Thionyl Chloride Method)

This protocol is adapted from a reliable method for the synthesis of analogous amino acid esters.[7]

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether or Isopropanol (IPA) for washing/recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 1-Aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-7 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. The addition is exothermic and generates HCl gas.

    • Causality: Adding SOCl₂ slowly at 0 °C controls the exotherm and prevents unwanted side reactions. SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl, activating it for nucleophilic attack by methanol, while the system is kept anhydrous, favoring ester formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours. The suspension should become a clear solution.

  • Work-up: Cool the solution to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

  • Isolation: Triturate the crude residue with anhydrous diethyl ether. This involves adding ether, breaking up the solid with a spatula, and stirring to wash away any non-polar impurities. Filter the resulting white solid via vacuum filtration.

Purification by Recrystallization

Recrystallization is essential to achieve high purity, removing unreacted starting material and any side products.[8][9]

Procedure:

  • Solvent Selection: Isopropanol or a mixture of methanol/ether are suitable solvent systems. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling the flask, until the solid just dissolves. Keep the solvent near its boiling point during this process.[10]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold isopropanol, followed by a wash with cold anhydrous diethyl ether to remove the more volatile isopropanol.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight. The expected yield of pure product is typically in the range of 85-95%.

Analytical Characterization and Quality Control

A robust analytical workflow is necessary to confirm the identity, purity, and quality of the synthesized material, which is a standard requirement in pharmaceutical development.[12][13][14]

cluster_qc Quality Control Workflow cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_phys Physical Properties Start Synthesized Batch of Methyl 1-aminocyclohexanecarboxylate HCl ID_FTIR FTIR Spectroscopy Start->ID_FTIR Purity_HPLC HPLC/UPLC (Purity Assay) Start->Purity_HPLC Phys_MP Melting Point Start->Phys_MP ID_NMR ¹H and ¹³C NMR ID_FTIR->ID_NMR ID_MS Mass Spectrometry ID_NMR->ID_MS End Batch Release: Certificate of Analysis (CoA) ID_MS->End Purity_Titr Titration (Assay) Purity_HPLC->Purity_Titr Purity_Res Residual Solvents (GC) Purity_Titr->Purity_Res Purity_Res->End Phys_Appearance Appearance & Color Phys_MP->Phys_Appearance Phys_Water Water Content (Karl Fischer) Phys_Appearance->Phys_Water Phys_Water->End

Figure 2: Quality Control (QC) Workflow for a Pharmaceutical Intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O.

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Interpretation: The protonated amine (-NH₃⁺) protons are often broad and may exchange with D₂O, potentially disappearing from the spectrum.

      • Trustworthiness: Observing the disappearance of the NH₃⁺ peak upon D₂O shake is a classic, self-validating method to confirm its identity.

Predicted ¹H NMR Signals (in D₂O)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Protons~3.8Singlet3H-COOCH₃
Cyclohexyl Protons1.5 - 2.2Multiplet10H-C₆H₁₀ -
  • ¹³C NMR Spectroscopy Protocol:

    • Sample Prep: Use a more concentrated sample (20-30 mg) in ~0.7 mL of D₂O or DMSO-d₆.

    • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Interpretation: Key signals confirm the presence of the carbonyl group, the quaternary carbon, and the methyl ester carbon.

Predicted ¹³C NMR SignalsChemical Shift (δ, ppm)Assignment
Carbonyl Carbon~175C =O
Quaternary Carbon~60C -(NH₃⁺)(COOCH₃)
Methyl Carbon~53-COOC H₃
Cyclohexyl Carbons20 - 40-C ₆H₁₀-
Infrared (IR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

  • FTIR Protocol:

    • Sample Prep: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Interpretation: The spectrum provides a unique fingerprint for the molecule.

Predicted Key IR Absorption BandsWavenumber (cm⁻¹)IntensityFunctional Group Vibration
N-H Stretch3200 - 2800 (broad)Medium-StrongR-NH₃⁺ stretching
C-H Stretch2950 - 2850StrongAliphatic C-H stretching
C=O Stretch~1740StrongEster carbonyl stretching
N-H Bend~1600MediumR-NH₃⁺ bending
C-O Stretch~1200StrongEster C-O stretching
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

  • MS Protocol:

    • Sample Prep: Dissolve a small amount of the compound in a suitable solvent like methanol.

    • Acquisition: Use Electrospray Ionization (ESI) in positive ion mode.

    • Interpretation: The analysis will detect the molecular ion of the free base after the loss of HCl.

      • Expected Molecular Ion [M+H]⁺: m/z = 158.11 (for C₈H₁₅NO₂ + H⁺)

      • Key Fragments: Common fragmentation pathways for α-amino esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59), leading to characteristic fragment ions.[15]

Chemical Reactivity and Stability

This compound possesses two primary reactive sites: the protonated amine and the methyl ester.

  • Amine Reactivity: The primary amine can be deprotonated under basic conditions to its free base form, which is a potent nucleophile. It readily undergoes standard amine reactions such as acylation (amide bond formation), alkylation, and reductive amination. This is the key site for derivatization in peptide synthesis and drug development.

  • Ester Reactivity: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. Basic hydrolysis (saponification) is typically rapid and irreversible. It can also be converted to other esters via transesterification or to amides by reaction with amines at elevated temperatures.

  • Stability: As a solid crystalline salt, the compound is generally stable under standard storage conditions (room temperature, dry). In solution, stability is pH-dependent. Strong basic conditions will liberate the free amine and can promote ester hydrolysis. Strongly acidic conditions can also promote ester hydrolysis over time. Forced degradation studies under hydrolytic, oxidative, and photolytic conditions are recommended for drug development applications to identify potential degradants.[16]

Applications in Pharmaceutical Research and Development

The rigid cyclic structure of this compound makes it a valuable building block for constraining the conformation of bioactive molecules.

Role as a Gabapentinoid Precursor

The most significant application area for this structural motif is in the synthesis of gabapentinoids. Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) is a blockbuster drug used to treat epilepsy and neuropathic pain.[2][17] While not a direct precursor, this compound is a closely related intermediate and building block for synthesizing analogs and prodrugs of Gabapentin.[18]

The synthesis of Gabapentin often starts from cyclohexanone or 1,1-cyclohexanediacetic acid derivatives.[19][20][21][22] The core structure of the target compound—a cyclohexane ring with a geminal amino and carboxylate equivalent—is a key feature of this drug class. Researchers use such intermediates to explore new chemical space around the gabapentin scaffold to develop next-generation drugs (e.g., gabapentin enacarbil) with improved pharmacokinetic properties like enhanced oral bioavailability.[18]

Use in Peptide and Nanostructure Design

Conformationally restricted amino acids like 1-aminocyclohexanecarboxylic acid (Ac6c) are incorporated into peptides to induce specific secondary structures (e.g., turns or helices) or to increase resistance to enzymatic degradation.[1] The methyl ester provides a protected form of the carboxylic acid that can be readily coupled and later deprotected or modified, making it a useful tool in solid-phase and solution-phase peptide synthesis.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed to ensure user safety.

  • GHS Hazard Classification: The compound is classified as harmful and an irritant.

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Raw Material testing for pharmaceuticals and biologics. Retrieved from [Link]

  • Autech. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Retrieved from [Link]

  • SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. Retrieved from [Link]

  • Contract Laboratory. (2024, July 11). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. Retrieved from [Link]

  • Auriga Research. (n.d.). Pharmaceutical Raw Material Testing & Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Google Patents. (n.d.). CN1880299A - Gabapentin hydrochloride and its intermediate preparation method.
  • Patsnap. (n.d.). Preparation method of gabapentin intermediate - Eureka. Retrieved from [Link]

  • ACS Publications. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Retrieved from [Link]

  • PubMed. (n.d.). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 37993-32-1 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). A Decade of Gabapentinoid Misuse: An Analysis of the European Medicines Agency's 'Suspected Adverse Drug Reactions' Database. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Tyler Parra. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Sci Vis Lab. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

  • PubChem. (n.d.). Gabapentin. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.
  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

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Part 1: Analysis of CAS Number 37993-32-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties and Applications of Phenylpropanenitrile Derivatives in Drug Discovery

A Note on Chemical Identification: Initial analysis of CAS Number 37993-32-1 reveals an important distinction for researchers. This identifier corresponds to the compound Methyl 1-aminocyclohexane-1-carboxylate hydrochloride , a chemical building block. While its properties are detailed below for clarity and accuracy, the scope of publicly available data is insufficient for the in-depth guide requested.

However, the structural motif implicit in the initial, albeit incorrect, query—a substituted phenyl ring attached to a propanenitrile framework—represents a class of molecules with profound significance in medicinal chemistry, particularly those bearing the trimethoxyphenyl (TMP) group. These compounds are at the forefront of anticancer research.

This guide is therefore presented in two parts. Part 1 provides a concise, factual overview of the compound correctly identified by CAS 37993-32-1. Part 2 offers the in-depth technical guide originally envisioned, focusing on the scientifically rich and therapeutically relevant class of trimethoxyphenyl propanenitrile derivatives , using 3-(3,4,5-Trimethoxyphenyl)propanenitrile as a representative example.

Chemical Identity and Properties

The compound registered under CAS Number 37993-32-1 is unequivocally identified as Methyl 1-aminocyclohexane-1-carboxylate hydrochloride[][2][3]. It is a non-chiral, cyclic amino acid ester salt.

PropertyValueSource(s)
IUPAC Name methyl 1-aminocyclohexane-1-carboxylate;hydrochloride[][3]
Synonyms H-ACH-OME, 1-Amino-1-cyclohexanecarboxylic acid methyl ester HCl[3]
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [3]
Appearance Solid[2]
Melting Point 210-212 °C[2]
Synthesis

This compound is typically synthesized via the esterification of the parent amino acid, 1-aminocyclohexanecarboxylic acid. A common laboratory-scale procedure involves the reaction of the amino acid with thionyl chloride in methanol, which serves as both the solvent and the methylating agent. A similar procedure for a cyclopentyl analog is well-documented[4].

Representative Experimental Protocol: Esterification of a Cyclic Amino Acid

  • Reaction Setup: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Triturate the resulting solid residue with a non-polar solvent, such as anhydrous diethyl ether, to induce crystallization and remove impurities. Filter the solid product and dry it under a vacuum to yield Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.

Applications and Biological Activity

The primary application of Methyl 1-aminocyclohexane-1-carboxylate hydrochloride is as a laboratory chemical and a building block in organic synthesis[2]. Its structure, containing a quaternary carbon center and both an amine and an ester functional group, makes it a useful starting material for the synthesis of more complex molecules, including peptides and heterocyclic compounds. There is limited information in the public domain regarding its specific biological activities or therapeutic applications.

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed. The compound is classified with the following hazards:

GHS Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[2][3]
H315 Causes skin irritation[2][3]
H319 Causes serious eye irritation[2][3]
H335 May cause respiratory irritation[2][3]

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330[2]. Use in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: An In-depth Guide to Trimethoxyphenyl (TMP) Propanenitrile Derivatives in Oncology Research

Introduction: A Privileged Scaffold in Anticancer Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in medicinal chemistry, renowned for its role in potent biological activity[5]. This electron-rich phenyl ring is a critical pharmacophore found in several natural products, most notably Combretastatin A-4 (CA-4), a powerful anticancer agent isolated from the African bush willow Combretum caffrum[5].

Compounds featuring the TMP group, often linked to a second aromatic ring or a heterocyclic system via a propanenitrile or similar chain, are of intense interest as they function as tubulin polymerization inhibitors . They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells[5][6]. This class of agents holds significant therapeutic promise, offering potential advantages over established microtubule-targeting drugs like taxanes and vinca alkaloids, such as oral bioavailability and an ability to overcome certain types of multi-drug resistance[6].

The Molecular Target: Disrupting Microtubule Dynamics

The primary mechanism of action for TMP-containing anticancer agents is the disruption of the dynamic instability of microtubules.

  • The Target: Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division (mitosis)[6][7].

  • The Inhibition: TMP derivatives bind to the colchicine site on β-tubulin, which is distinct from the taxane and vinca alkaloid binding sites[7]. This binding event introduces a conformational change that prevents the tubulin dimers from polymerizing into functional microtubules.

  • The Cellular Consequence: The inhibition of tubulin polymerization leads to the collapse of the mitotic spindle. The cell, unable to properly align and separate its chromosomes, activates a mitotic checkpoint, leading to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death[8][9][10].

Tubulin_Inhibition_Pathway cluster_normal Normal Cell Division cluster_inhibition Therapeutic Intervention Tubulin α/β-Tubulin Heterodimers Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Mitosis Successful Mitosis Spindle->Mitosis Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Fails TMP Trimethoxyphenyl (TMP) Compound TMP->Polymerization Inhibits Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Figure 1: Mechanism of action for TMP-based tubulin inhibitors.

Synthesis and Characterization of a Model Compound: 3-(3,4,5-Trimethoxyphenyl)propanenitrile

The synthesis of TMP propanenitrile derivatives can be achieved through several reliable routes. Here, we detail two common strategies for the preparation of 3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3)[5].

Strategy A: Knoevenagel Condensation followed by Reduction

This two-step approach involves the initial formation of an α,β-unsaturated nitrile, which is subsequently reduced to the saturated propanenitrile.

  • Knoevenagel Condensation: 3,4,5-Trimethoxybenzaldehyde is reacted with acetonitrile in the presence of a base (e.g., sodium ethoxide). The base deprotonates acetonitrile, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields 3-(3,4,5-trimethoxyphenyl)acrylonitrile.

  • Reduction: The carbon-carbon double bond of the acrylonitrile intermediate is reduced. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or using chemical reducing agents like sodium borohydride in the presence of a nickel catalyst.

Strategy B: Alkylation of 3,4,5-Trimethoxyphenylacetonitrile

This is a more direct, one-step approach leveraging the acidity of the α-protons to the nitrile group.

  • Deprotonation: The starting material, 3,4,5-trimethoxyphenylacetonitrile, is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The resulting carbanion is then treated with an appropriate electrophile, such as a haloacetonitrile or a related species, to form the propanenitrile backbone. Note: This route is conceptually simpler but may require more specialized reagents compared to Strategy A.

Synthesis_Workflow cluster_A Strategy A: Knoevenagel / Reduction cluster_B Strategy B: Direct Alkylation A_Start1 3,4,5-Trimethoxy- benzaldehyde A_Intermediate 3-(3,4,5-Trimethoxyphenyl)- acrylonitrile A_Start1->A_Intermediate Base-catalyzed condensation A_Start2 Acetonitrile A_Start2->A_Intermediate Base-catalyzed condensation Product_A 3-(3,4,5-Trimethoxyphenyl)- propanenitrile A_Intermediate->Product_A Reduction (e.g., H₂/Pd-C) B_Start 3,4,5-Trimethoxyphenyl- acetonitrile Product_B 3-(3,4,5-Trimethoxyphenyl)- propanenitrile B_Start->Product_B Strong Base Deprotonation/Alkylation B_Reagent Ethylating Agent B_Reagent->Product_B Strong Base Deprotonation/Alkylation

Sources

A Predictive Spectroscopic Guide to Methyl 1-aminocyclohexanecarboxylate Hydrochloride: Structure Elucidation in the Absence of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Gap in Chemical Research

In the landscape of drug discovery and chemical research, it is not uncommon to encounter compounds of interest for which a complete, publicly available set of characterization data is absent. Methyl 1-aminocyclohexanecarboxylate hydrochloride, a cyclic amino acid ester with potential applications as a synthetic building block, represents one such case. Despite its commercial availability, a comprehensive, peer-reviewed spectroscopic portfolio is not readily accessible.

This technical guide addresses this data gap head-on. As Senior Application Scientists, we are often tasked not only with interpreting existing data but also with predicting the analytical characteristics of novel or sparsely documented molecules. This document provides a robust, predictive analysis of the spectroscopic data for this compound. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing upon data from closely related structural analogs, we present a detailed, theoretically grounded framework for the structural elucidation of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive data set and the strategic logic required for its verification.

Molecular Structure and Foundational Properties

This compound is a salt, comprised of the protonated form of a cyclic α-amino acid methyl ester and a chloride counter-ion. Its fundamental properties, sourced from chemical databases, provide the basis for our spectroscopic predictions.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[1]
Molecular Weight 193.67 g/mol [1]
Monoisotopic Mass 193.0869564 Da[1]
Physical State White Crystalline Solid
CAS Number 37993-32-1[1]

The core structure consists of a cyclohexane ring with a quaternary carbon (C1) bonded to an amino group (protonated as -NH₃⁺), a methoxycarbonyl group (-COOCH₃), and two methylene groups of the ring. This geminal arrangement at C1 is a key structural feature that will dictate the spectroscopic outcomes.

1H_NMR_Correlations cluster_structure Key Proton Environments cluster_peaks Predicted ¹H NMR Signals mol C₁(-NH₃⁺)(-COOCH₃)-[C₅H₁₀] p1 ~8.7 ppm (br s, 3H) mol->p1 -NH₃⁺ p2 ~3.75 ppm (s, 3H) mol->p2 -OCH₃ p3 ~1.5-2.2 ppm (m, 10H) mol->p3 Cyclohexane CH₂

Caption: Predicted ¹H NMR signal assignments for the title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For this compound, we expect to observe signals for all 8 carbon atoms, as there is no plane of symmetry passing through the C1-C4 axis.

Recommended Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 or more, as the ¹³C nucleus has low natural abundance.

  • Spectral Editing (DEPT): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts are predicted based on standard values for alkanes, esters, and amines, with adjustments for substituent effects.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale and Authoritative Grounding
~173 - 175C (quaternary)C =O (Ester)The carbonyl carbon of an ester typically resonates in this downfield region. [3]
~60 - 65C (quaternary)C 1-NH₃⁺This quaternary carbon is attached to both nitrogen and a carbonyl group, causing a significant downfield shift.
~52 - 54CH₃-OC H₃The methyl carbon of the ester is shielded by the single-bonded oxygen.
~30 - 35CH₂C 2, C 6These carbons are adjacent to the highly substituted C1, leading to a moderate downfield shift compared to unsubstituted cyclohexane.
~24 - 26CH₂C 4The carbon at the "para" position of the ring.
~21 - 23CH₂C 3, C 5These are the most shielded methylene carbons in the ring, furthest from the electron-withdrawing substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the ammonium, ester, and alkane moieties.

Recommended Experimental Protocol
  • Sample Preparation: As the sample is a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Predicted FT-IR Spectrum and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Authoritative Grounding
~3100 - 2800 (broad)N-H stretch-N⁺H₃ (Ammonium)The stretching vibrations of the N-H bonds in an ammonium salt appear as a very broad and strong band in this region, often with multiple sub-peaks. This is a hallmark of primary amine salts.
~2940, ~2860C-H stretchCyclohexane CH₂These are the characteristic symmetric and asymmetric stretching vibrations for sp³ C-H bonds.
~1740 - 1750 (strong, sharp)C=O stretchEsterThe carbonyl stretch of a saturated aliphatic ester is one of the most intense and recognizable peaks in an IR spectrum. [4]
~1620 - 1500N-H bend-N⁺H₃ (Ammonium)The asymmetric and symmetric bending (scissoring) vibrations of the ammonium group appear in this region.
~1250 - 1200 (strong)C-O stretchEster (C-O-C)This strong band corresponds to the asymmetric stretching of the ester C-O-C linkage. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, we would expect to analyze the free base (Methyl 1-aminocyclohexanecarboxylate) after the hydrochloride salt dissociates in the instrument.

Recommended Experimental Protocol
  • Sample Introduction: Use a direct insertion probe for the solid sample or inject a solution via a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that will induce characteristic fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Mass Range: Scan from m/z 40 to 300.

Predicted Mass Spectrum and Fragmentation (EI-MS)

The molecular ion of the free base (C₈H₁₅NO₂) has a mass of 157.11 Da. The fragmentation will be driven by the functional groups.

  • Molecular Ion (M⁺): A peak at m/z = 157 corresponding to the free amine is expected, though it may be of low intensity due to the instability of the geminal amino ester structure.

  • Key Fragmentation Pathways:

    • Loss of Methoxycarbonyl Radical (•COOCH₃): This is a highly favorable fragmentation pathway for α-amino esters, involving cleavage of the C1-C(O) bond. This would result in a stable iminium ion.

      • M⁺ (157) → [C₆H₁₀-NH₂]⁺ + •COOCH₃

      • Predicted Peak: m/z = 98 (likely the base peak).

    • Loss of Methyl Radical (•CH₃): Loss of the methyl group from the ester.

      • M⁺ (157) → [M - CH₃]⁺

      • Predicted Peak: m/z = 142 .

    • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.

      • M⁺ (157) → [M - OCH₃]⁺

      • Predicted Peak: m/z = 126 (an acylium ion).

MS_Fragmentation M [M]⁺˙ m/z = 157 F1 [M - •COOCH₃]⁺ m/z = 98 (Base Peak) M->F1 - •COOCH₃ F2 [M - •OCH₃]⁺ m/z = 126 M->F2 - •OCH₃ F3 [M - •CH₃]⁺ m/z = 142 M->F3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Framework for Validation

This guide presents a comprehensive, predictive spectroscopic analysis for this compound. While based on sound chemical principles and data from analogous structures, this information serves as a robust hypothesis. The ultimate confirmation of the structure requires experimental validation using the protocols detailed herein. By acquiring and comparing the experimental spectra to these predictions, researchers can confidently elucidate and verify the structure of this compound, enabling its effective use in drug development and synthetic chemistry. This predictive approach exemplifies a critical skill for scientists: the ability to apply first principles to navigate the frontiers of chemical space, even in the absence of complete information.

References

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  • PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

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"Methyl 1-aminocyclohexanecarboxylate hydrochloride molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate Hydrochloride: Properties, Analysis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into the core physicochemical properties of this compound, with a primary focus on its molecular weight, and explore its significance as a building block in modern medicinal chemistry. This document provides not only the fundamental data but also the scientific reasoning behind its analytical characterization and strategic application in the synthesis of novel therapeutic agents.

Core Physicochemical Profile

This compound is a non-proteinogenic α-amino acid ester. As a hydrochloride salt, it exhibits improved solubility and stability, making it a convenient building block for organic synthesis. The precise characterization of its physical and chemical properties is the foundational first step for its effective use in any research or development pipeline.

The molecular weight of a compound is a critical parameter that influences a vast array of its characteristics, from stoichiometric calculations in synthesis to its pharmacokinetic profile in a biological system. For this compound, the molecular weight is a composite of its constituent atoms, including the counter-ion.

Below is a summary of its key identifiers and computed properties.

PropertyValueSource
Molecular Weight 193.67 g/mol [1][2][3]
Molecular Formula C₈H₁₆ClNO₂[1][2][4]
CAS Number 37993-32-1[1][2][4]
IUPAC Name methyl 1-aminocyclohexane-1-carboxylate;hydrochloride[1][2]
Canonical SMILES COC(=O)C1(CCCCC1)N.Cl[1]
Physical State Solid[2]
Parent Compound Methyl 1-aminocyclohexanoate (MW: 157.21 g/mol )[1][5]
Component Compounds Methyl 1-aminocyclohexanoate; Hydrochloric Acid[1][3][6]

Structural Significance in Drug Design

The structure of this compound imparts specific, desirable characteristics for drug development. The constrained cyclohexane ring, combined with the reactive amino and ester functionalities, makes it a valuable scaffold.

cluster_molecule Molecular Components of Methyl 1-aminocyclohexanecarboxylate HCl Compound C₈H₁₆ClNO₂ MW: 193.67 g/mol Cyclohexane Cyclohexane Scaffold Compound->Cyclohexane Provides rigidity Amine Primary Amine (as HCl salt) Compound->Amine Nucleophilic handle Improves solubility Ester Methyl Ester Compound->Ester Synthetic handle Modulates polarity

Caption: Key structural components and their contributions.

  • Cyclohexane Scaffold : Unlike linear aliphatic chains, the cyclohexane ring introduces conformational rigidity. This is a crucial strategy in drug design to lock a molecule into a specific three-dimensional shape that can enhance binding affinity and selectivity for a biological target.

  • Geminal Amino and Ester Groups : The placement of both the amino and methyl carboxylate groups on the same carbon atom (C1) creates a stable α-amino acid derivative. The primary amine, protonated in the hydrochloride salt form, serves as a key synthetic handle for amide bond formation, crucial for building peptides or other complex structures.

  • The "Magic Methyl" Ester : The methyl group of the ester is not merely a placeholder. In drug discovery, the addition of a methyl group can significantly modulate a molecule's properties, including its metabolic stability and binding interactions—a phenomenon often called the "magic methyl" effect.[7][8] It can serve as a soft metabolic point or shield more critical parts of the molecule from enzymatic degradation.[7][8]

Analytical Workflow: Molecular Weight and Identity Confirmation

Verifying the molecular weight and structural integrity of starting materials is a non-negotiable aspect of scientific research, ensuring the reliability and reproducibility of experimental outcomes. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis prep Dissolve sample (1 mg/mL) in 50:50 Acetonitrile:Water lc Inject onto C18 Column Gradient elution prep->lc Injection ion Electrospray Ionization (ESI) Positive Mode lc->ion Elution mass Quadrupole Mass Analyzer Scan m/z 50-500 ion->mass Ion Transfer data Extract Ion Chromatogram (XIC) for expected m/z mass->data Data Acquisition confirm Confirm [M+H]⁺ Ion Expected: 158.12 data->confirm Interpretation

Caption: Standard LC-MS workflow for identity confirmation.

Experimental Protocol: LC-MS Analysis

This protocol outlines a self-validating system for the confirmation of this compound.

  • Preparation of the Analytical Sample:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Liquid Chromatography (LC) Parameters:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Scientist's Note (Causality): A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (formic acid) ensures that the primary amine of the analyte remains protonated, leading to sharp, symmetrical peak shapes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode.

    • Analysis: The mass analyzer will scan for ions within a mass-to-charge (m/z) range, for example, from 50 to 500 amu.

    • Scientist's Note (Causality): ESI is a "soft" ionization technique ideal for this molecule. It imparts a charge with minimal fragmentation, allowing for the clear detection of the protonated parent molecule. Positive mode is selected because the basic amino group is readily protonated.

  • Data Interpretation and Validation:

    • The compound of interest is the free base, as the HCl salt dissociates in solution. The molecular weight of the free base (C₈H₁₅NO₂) is 157.21 g/mol .[5]

    • In positive mode ESI-MS, the instrument will detect the protonated molecule, [M+H]⁺.

    • Expected Result: A prominent peak in the mass spectrum at an m/z value of approximately 158.12 (C₈H₁₆NO₂⁺).

    • The presence of this ion at the correct retention time, corresponding to a peak in the chromatogram, confirms both the molecular weight and the identity of the compound.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The compound presents several hazards that users must be aware of.

  • GHS Hazard Classification: The substance is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][10]

    • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9][10]

Conclusion

This compound is more than just a chemical with a defined molecular weight of 193.67 g/mol . It is a strategically designed building block for medicinal chemistry and drug development. Its rigid scaffold, versatile functional groups, and favorable physical properties make it a valuable starting point for synthesizing complex molecules with tailored biological activities. A thorough understanding of its physicochemical properties, supported by robust analytical validation, is paramount for its successful application in the laboratory and beyond.

References

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  • PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 1-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 1-aminocyclohexanecarboxylate hydrochloride (M-ACH-Cl), a crucial parameter for its application in pharmaceutical research and synthetic chemistry. We delve into the physicochemical properties that govern its solubility, explore its behavior in various aqueous and organic solvent systems, and present a detailed, field-proven protocol for its experimental determination. This document is structured to provide not just data, but a foundational understanding of the principles behind the compound's solubility, enabling researchers to make informed decisions in formulation, process development, and experimental design.

Introduction: The Significance of a Building Block

This compound is a non-proteinogenic amino acid ester, a class of molecules that serves as a vital building block in medicinal chemistry. Its rigid cyclohexyl scaffold is a desirable feature in drug design, offering a three-dimensional structure that can improve target binding, metabolic stability, and pharmacokinetic properties compared to more flexible linear analogues. The methyl group can also play a significant role in modulating a molecule's physicochemical and pharmacokinetic properties.[1]

The hydrochloride salt form is common for amine-containing drug candidates, as it generally enhances aqueous solubility and stability. Understanding the precise solubility of M-ACH-Cl is therefore not an academic exercise; it is a critical prerequisite for:

  • Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.

  • Pre-formulation Studies: Determining its suitability for various dosage forms and delivery systems.

  • Analytical Method Development: Preparing accurate standard solutions for techniques like HPLC and LC-MS.

  • Biopharmaceutical Classification: Assessing its potential oral bioavailability based on the Biopharmaceutics Classification System (BCS).[2]

This guide provides the technical detail and causal explanations necessary for scientists to confidently work with this compound.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For M-ACH-Cl, the key features are the presence of an ionizable primary amine (as a hydrochloride salt), a methyl ester group, and a non-polar carbocyclic ring.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂PubChem[3]
Molecular Weight 193.67 g/mol PubChem[3]
Appearance White to almost white solid/crystalline powderTCI Chemicals[4]
SMILES COC(=O)C1(CCCCC1)N.ClPubChem[3]
Parent Compound Methyl 1-aminocyclohexanoatePubChem[3]
Component Compounds Methyl 1-aminocyclohexanoate, Hydrochloric AcidPubChem[3]

The structure reveals a molecule with both hydrophilic (the ammonium chloride salt) and lipophilic (the cyclohexane ring) regions. This amphiphilic nature suggests a complex solubility profile, with significant solubility in polar solvents but limited solubility in non-polar environments. As a salt of a weak base (the amine) and a strong acid (HCl), its aqueous solubility is expected to be highly dependent on pH.

Solubility Profile: A Multi-faceted Analysis

Aqueous Solubility & pH-Dependence

As a hydrochloride salt, M-ACH-Cl is expected to be freely soluble in water. The protonated primary amine (R-NH₃⁺) and the chloride counter-ion readily engage in strong ion-dipole interactions with water molecules.

The critical factor in aqueous systems is pH . The solubility is highest at acidic to neutral pH where the amine group remains fully protonated. As the pH of the solution increases towards the pKa of the primary amine (typically around 9-10 for cyclohexylamines), the equilibrium will shift towards the neutral, free base form (R-NH₂).

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) (High Solubility)

↕ pH > pKa

R-NH₂ (aq) ⇌ R-NH₂ (precipitate) (Low Solubility)

The free base, Methyl 1-aminocyclohexanoate, is a liquid with significantly lower aqueous solubility due to the loss of the ionic charge.[5] Therefore, when preparing aqueous solutions, it is critical to use either purified water or acidic/neutral buffers (pH 1.2-6.8) to maintain the highly soluble salt form.[2]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the solvent's polarity and its ability to solvate both the ionic and organic parts of the molecule.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.
Polar Aprotic DMSO, DMFHigh High dielectric constants and strong dipole moments allow for effective solvation of ions. DMSO is particularly effective for many pharmaceutical salts.[6]
Moderately Polar Acetone, ChloroformModerate to Low These solvents have lower dielectric constants and are less capable of stabilizing the separated ions, leading to reduced solubility.[6]
Non-polar Toluene, Hexane, CyclohexaneVery Low / Insoluble The energy required to break the crystal lattice of the ionic salt is not compensated by the weak van der Waals interactions with these solvents.[6]

Practical Insight: For applications requiring an organic medium, DMSO is often the first choice for achieving high concentrations. For subsequent dilutions into less polar systems (e.g., for biological assays), care must be taken to avoid precipitation.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the Equilibrium Shake-Flask Method .[7][8] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solvent 1. Prepare Solvent (e.g., pH 7.4 PBS) prep_compound 2. Add Excess Solid Ensure undissolved compound is visible. prep_solvent->prep_compound Known Volume incubate 3. Incubate & Agitate (e.g., 24-72h at 37°C) Reach thermodynamic equilibrium. prep_compound->incubate separate 4. Separate Phases (Centrifuge or Filter) Remove all undissolved solid. incubate->separate quantify 5. Quantify Supernatant (HPLC, LC-MS) Determine concentration. separate->quantify calculate 6. Calculate Solubility (e.g., in mg/mL or mM) quantify->calculate

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the result reflects true equilibrium solubility.

1. Preparation of Solvent System:

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or select the organic solvent.[9]
  • Causality: The choice of solvent is the primary variable. For biopharmaceutical relevance, buffers at pH 1.2, 4.5, and 6.8 are recommended to simulate the gastrointestinal tract.[2]

2. Addition of Compound:

  • Add an excess amount of M-ACH-Cl to a known volume of the solvent in a sealed container (e.g., glass vial).
  • Trustworthiness: "Excess" is confirmed by visually observing undissolved solid material at the end of the experiment. This proves that the solution is truly saturated.

3. Equilibration:

  • Seal the container and place it in an incubator with agitation (e.g., orbital shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C).[2][9]
  • Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2]
  • Expertise: Shorter times may only yield kinetic solubility, which can be misleadingly high (if starting with a supersaturated solution) or low (if not fully dissolved). Equilibrium is confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration plateaus.[2]

4. Separation of Solid and Liquid Phases:

  • After incubation, remove the sample and allow it to settle.
  • Carefully separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the concentration.
  • Methods:
  • Centrifugation: Pellet the solid and draw the supernatant.
  • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) compatible with the solvent.[9] Discard the initial volume to saturate the filter membrane.

5. Quantification:

  • Accurately dilute the clear, saturated supernatant with a suitable mobile phase.
  • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[9]

6. Data Analysis and Reporting:

  • Calculate the original concentration in the saturated solution, accounting for any dilutions.
  • Report the solubility in standard units (e.g., mg/mL, µg/mL, mM).
  • Trustworthiness: The experiment should be performed in triplicate to assess variability.[2] The final report must specify the solvent, temperature, and pH.

Factors Influencing Solubility & Logical Relationships

Several interdependent factors can influence the measured solubility of M-ACH-Cl. Understanding these relationships is key to troubleshooting and interpreting experimental results.

G Solubility Equilibrium Solubility Compound Compound Properties (Salt Form, pKa) Compound->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility Affects ΔHsol pH System pH pH->Compound Controls Ionization

Caption: Key Factors Governing the Solubility of M-ACH-Cl.

  • pH and Ionization: As previously discussed, pH is the dominant factor in aqueous media. It directly controls the ionization state of the amine, which in turn dictates its interaction with water.

  • Temperature: The dissolution of most salts is an endothermic process, meaning solubility typically increases with temperature. For BCS classification, solubility must be determined at 37 ± 1 °C.[2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

  • Common Ion Effect: If the solvent already contains a high concentration of chloride ions (e.g., concentrated HCl or brine), the solubility of M-ACH-Cl may be slightly reduced according to Le Châtelier's principle.

Conclusion

This compound is a highly polar, water-soluble compound, a characteristic driven by its ionic salt nature. Its solubility is maximized in polar protic solvents and at acidic-to-neutral pH, where its primary amine group remains fully protonated. Conversely, its solubility is poor in non-polar organic solvents and will decrease significantly in aqueous solutions with a pH approaching the pKa of the amine. For accurate and reproducible results in a research or development setting, the equilibrium shake-flask method is the gold standard for determination. A thorough understanding of the interplay between the compound's intrinsic properties and the experimental conditions is essential for any scientist utilizing this versatile chemical building block.

References

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Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Theoretical Properties of Constrained Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet

In the intricate world of peptide and protein engineering, the twenty proteinogenic amino acids provide a remarkable yet finite toolkit. To overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity, researchers have turned to a powerful class of molecules: constrained amino acid analogs.[1][2] These synthetic building blocks, by virtue of their restricted conformational freedom, offer unprecedented control over the three-dimensional structure of peptides and proteins, paving the way for novel therapeutics with enhanced potency, selectivity, and bioavailability.[3][4][5] This guide delves into the core theoretical properties of these analogs, providing a comprehensive overview for scientists seeking to harness their potential in drug discovery and development.

Part 1: The Theoretical Core - Understanding Conformational Constraint

The fundamental principle behind constrained amino acid analogs lies in the deliberate restriction of their conformational space.[6] This is typically achieved by introducing cyclic structures or bulky substituents into the amino acid backbone or side chain, thereby limiting the permissible values of torsional angles (phi, psi, and chi).[6][7] This reduction in conformational entropy has profound implications for the resulting peptide's structure and function.

The Energetics of Pre-organization

A key advantage of incorporating constrained analogs is the concept of "pre-organization." By locking a peptide into a specific bioactive conformation, the entropic penalty associated with binding to a target receptor is significantly reduced.[5] This can lead to a substantial increase in binding affinity and potency. The constraint effectively "pays" the entropic cost of assuming the correct binding pose upfront, allowing for a more favorable free energy of binding.

Impact on Secondary Structure

Constrained amino acids are powerful tools for nucleating and stabilizing specific secondary structures, such as α-helices and β-turns.[8][9][10] For instance, α,α-disubstituted amino acids like aminoisobutyric acid (Aib) are known to strongly promote helical conformations.[10] The steric hindrance imposed by the gem-dialkyl groups restricts the backbone dihedral angles to the helical region of the Ramachandran plot. Similarly, strategically placed cyclic constraints can induce the formation of well-defined β-turns, which are crucial for molecular recognition events.[11]

The ability to precisely control secondary structure is paramount in peptidomimetic design, where the goal is to replicate the bioactive conformation of a natural peptide ligand.[3][12]

Part 2: Synthesis and Characterization - From Theory to Practice

The practical application of constrained amino acid analogs hinges on their efficient synthesis and rigorous characterization.

Synthetic Strategies

A diverse array of synthetic methodologies has been developed to access a wide range of constrained analogs. These methods often involve multi-step sequences starting from readily available precursors.[13][14][15] Common strategies include:

  • Ring-closing metathesis: A powerful technique for creating cyclic constraints.

  • Asymmetric synthesis: To control the stereochemistry of newly formed chiral centers.[15]

  • Solid-phase peptide synthesis (SPPS): For the efficient incorporation of these analogs into peptide chains.[16]

Below is a generalized workflow for the synthesis of a constrained amino acid analog.

Synthesis_Workflow Start Starting Material (e.g., Pyroglutamic Acid) Step1 Multi-step Chemical Transformation Start->Step1 Chemical Reagents Intermediate Key Intermediate with Desired Functionality Step1->Intermediate Step2 Introduction of Constraining Element Intermediate->Step2 Cyclization, etc. Constrained_Intermediate Constrained Analog Precursor Step2->Constrained_Intermediate Step3 Functional Group Protection Constrained_Intermediate->Step3 Protecting Groups Final_Product Protected Constrained Amino Acid Analog Step3->Final_Product Ready for SPPS

Caption: A generalized workflow for the synthesis of a protected constrained amino acid analog ready for solid-phase peptide synthesis.

Conformational Analysis: Experimental and Computational Approaches

Determining the precise three-dimensional structure of peptides containing constrained analogs is crucial for understanding their biological activity. A combination of experimental and computational techniques is typically employed.

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[17][18][19][20] Key NMR experiments include:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.[18]

The analysis of coupling constants and NOE patterns allows for the determination of torsional angles and inter-proton distances, which are then used to generate a three-dimensional model of the peptide.[11]

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of their solid-state conformation.[21][22][23][24] This technique is invaluable for visualizing the precise arrangement of atoms and the effects of the conformational constraint. The resulting crystal structure can serve as a benchmark for validating solution-state models obtained from NMR and computational methods.

Computational methods play a vital role in predicting and understanding the conformational preferences of constrained amino acid analogs.[25][26]

  • Molecular Mechanics and Quantum Mechanics: Used to calculate the potential energy surface of the analog and identify low-energy conformations.

  • Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of the peptide in solution, allowing for the exploration of its conformational landscape over time.[27][28][29][30]

The following diagram illustrates a typical computational workflow for analyzing a constrained peptide.

Computational_Workflow Start Peptide Sequence with Constrained Analog Build Build 3D Model Start->Build MD Molecular Dynamics Simulation Build->MD Force Field Analysis Conformational Analysis MD->Analysis Trajectory Results Predicted Structures and Properties Analysis->Results Validation Validation Results->Validation Experimental Experimental Data (NMR, X-ray) Experimental->Validation

Caption: A computational workflow for the conformational analysis of a peptide containing a constrained amino acid analog, integrating experimental data for validation.

Part 3: Applications in Drug Discovery and Beyond

The unique properties of constrained amino acid analogs make them highly valuable in various aspects of drug discovery and biomaterial science.

Peptidomimetics and Drug Design

A major application of constrained analogs is in the design of peptidomimetics, which are small molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] By incorporating constraints, it is possible to develop potent and selective inhibitors of protein-protein interactions (PPIs), which are often challenging targets for traditional small molecules.[5][12]

Table 1: Examples of FDA-Approved Drugs Containing Unnatural Amino Acid Analogs [1]

Drug NameTherapeutic AreaType of Unnatural Amino Acid
VigabatrinAntiepilepticCyclic amino acid
BrivaracetamAntiepilepticUnnatural side chain
GabapentinNeuropathic painCyclic amino acid
SitagliptinAntidiabeticβ-amino acid
Enhancing Stability and Bioavailability

One of the primary drawbacks of natural peptides as drugs is their rapid degradation by proteases. The introduction of conformational constraints can significantly enhance the metabolic stability of peptides by shielding the peptide bonds from enzymatic cleavage.[2][3] This increased stability, coupled with improved conformational rigidity, can lead to enhanced oral bioavailability.[1]

Probing Biological Systems

Constrained amino acid analogs also serve as powerful tools for elucidating the molecular mechanisms of biological processes.[31] By systematically replacing native amino acids with constrained analogs, researchers can probe the conformational requirements for receptor binding and signaling. This structure-activity relationship (SAR) information is invaluable for the rational design of new drugs.

Conclusion

Constrained amino acid analogs represent a cornerstone of modern medicinal chemistry and peptide science. Their ability to impose conformational rigidity provides a powerful strategy for enhancing the therapeutic potential of peptides. By understanding the theoretical principles that govern their behavior and mastering the experimental and computational techniques for their study, researchers can unlock new avenues for the design and development of next-generation therapeutics. The continued exploration of novel constrained analogs will undoubtedly lead to further breakthroughs in our ability to modulate complex biological systems and combat a wide range of diseases.

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"conformational analysis of 1-aminocyclohexanecarboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Aminocyclohexanecarboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

1-Aminocyclohexanecarboxylic acid (Ac₆c), a conformationally constrained α-amino acid, is a cornerstone building block in modern medicinal chemistry and materials science.[1][2] Its rigid cyclohexane framework offers a unique tool to enforce specific secondary structures in peptides, stabilize protein motifs, and develop novel therapeutics with enhanced potency and selectivity.[1][3][4] However, the therapeutic efficacy and desired physical properties of Ac₆c derivatives are intrinsically linked to their three-dimensional structure. A thorough understanding of the conformational landscape of the cyclohexane ring is therefore not merely academic but a critical prerequisite for rational molecular design. This guide provides a comprehensive exploration of the principles and state-of-the-art methodologies for the conformational analysis of these vital compounds, intended for researchers, scientists, and drug development professionals.

The Foundational Principles: Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions), it predominantly adopts a puckered "chair" conformation. This chair form is the global energy minimum and is in rapid equilibrium with other, higher-energy conformations such as the "boat" and "twist-boat".

In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six bonds are parallel to the principal C₃ symmetry axis of the ring, alternating above and below the ring's plane.

  • Equatorial (e): Six bonds point radially outward from the "equator" of the ring.

A crucial dynamic process is the ring flip , a rapid interconversion between two chair conformers. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[5]

G cluster_axial Axial Substituent (Higher Energy) cluster_equatorial Equatorial Substituent (Lower Energy) a1 Chair 1 (Axial R) e1 Chair 2 (Equatorial R) a1->e1 Ring Flip a_text Unfavorable 1,3-diaxial interactions increase steric strain. e_text Steric strain is minimized.

Caption: Chair-flip equilibrium in a monosubstituted cyclohexane.

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable.[6] This preference is primarily due to the avoidance of 1,3-diaxial interactions —steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[7]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6] Larger, bulkier groups have larger A-values, indicating a stronger preference for the equatorial position.[8]

SubstituentA-value (kcal/mol)Reference
-CH₃ (Methyl)1.74[5][6]
-OH (Hydroxyl)0.6 - 1.0 (solvent dependent)[8]
-COOH (Carboxyl)1.35
-NH₂ (Amino)1.2 - 1.6[8]
-C(CH₃)₃ (tert-Butyl)~5.0[6]

The Unique Case of 1-Aminocyclohexanecarboxylic Acid (Ac₆c)

In Ac₆c derivatives, the presence of both an amino and a carboxyl group attached to the same quaternary carbon (C1) introduces unique conformational constraints and interactions that go beyond simple steric bulk.

  • Zwitterionic Nature: Like other amino acids, Ac₆c exists as a zwitterion over a wide pH range, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This charge separation can lead to strong electrostatic interactions and influence hydrogen bonding patterns.

  • Intramolecular Hydrogen Bonding (IMHB): A key feature is the potential for IMHB between the amino and carboxyl groups. This interaction can significantly stabilize certain conformations, sometimes even favoring an otherwise less stable arrangement.[9][10] For example, an IMHB between an axial -NH₃⁺ and an equatorial -COO⁻ can lock the conformation or influence the ring's puckering. The strength and presence of IMHBs are highly dependent on the solvent environment.[11]

  • Reduced Flexibility: The quaternary C1 carbon reduces the overall conformational flexibility compared to a simple cyclohexane ring.[3] While the energy barrier for a ring flip is similar, the conformational consequences are more pronounced due to the fixed substituents.[3]

Crystallographic studies have shown that while derivatives often adopt the expected conformation with the larger group equatorial, the free amino acid can present exceptions where the carboxyl group occupies the axial position, likely stabilized by specific crystal packing forces or zwitterionic effects.[3]

The Analytical Toolkit: Methodologies and Protocols

A definitive conformational analysis requires a multi-pronged approach, combining experimental techniques that provide data on average solution-state structures with solid-state analysis and computational modeling to map the energetic landscape.

G cluster_workflow Conformational Analysis Workflow start Synthesize Ac₆c Derivative nmr NMR Spectroscopy (Solution State) start->nmr xray X-ray Crystallography (Solid State) start->xray comp Computational Modeling (In Silico) start->comp analysis Data Integration & Analysis nmr->analysis xray->analysis comp->analysis conclusion Determine Dominant Conformer(s) & Energy Landscape analysis->conclusion

Caption: A comprehensive workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the conformation of molecules in solution. For cyclohexane derivatives, the key lies in analyzing the proton (¹H) NMR spectrum, specifically the vicinal coupling constants (³J).

Causality: The magnitude of the coupling constant between two protons on adjacent carbons (³J_HH) is dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[12][13][14]

  • Large coupling (³J ≈ 10-13 Hz): Indicates a dihedral angle of ~180°, characteristic of an anti-periplanar relationship, such as that between two axial protons (ax-ax).

  • Small coupling (³J ≈ 2-5 Hz): Indicates a dihedral angle of ~60°, characteristic of a gauche relationship, such as that between an axial and an equatorial proton (ax-eq) or two equatorial protons (eq-eq).[15]

By measuring these coupling constants, one can deduce the relative orientation of protons and thus the conformation of the ring and the position (axial or equatorial) of its substituents.[12][15]

  • Sample Preparation: Dissolve 5-10 mg of the purified Ac₆c derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria and hydrogen bonding.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • To aid in signal assignment, acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal which protons are coupled to each other.[16]

    • For more complex molecules, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments (NOESY/ROESY) can provide through-space distance information, further constraining the 3D structure.[16][17]

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D spectra.

    • Carefully measure the coupling constants (³J_HH) for the cyclohexane ring protons from the 1D spectrum.

    • Analyze the pattern of coupling constants. For example, a proton with two large couplings (~12 Hz) and one small coupling (~3 Hz) is likely an axial proton coupled to two other axial protons and one equatorial proton.

    • Use the Karplus relationship to correlate the measured ³J values with specific dihedral angles to confirm the dominant chair conformation and the axial/equatorial placement of substituents.

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[18]

Causality: By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and dihedral angles. This provides a definitive snapshot of the molecule's conformation, albeit one that is frozen in a crystal lattice and may not perfectly represent the dynamic equilibrium in solution.[17][19]

  • Crystal Growth (Self-Validation): The ability to grow high-quality, single crystals is the most critical and often challenging step. This is a self-validating process; poor-quality crystals will not yield usable diffraction data.

    • Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture.

    • Alternatively, use vapor diffusion by placing a solution of the compound in a vial inside a sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use computational software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data. The final refined structure provides a detailed 3D model of the molecule in the crystal.[18]

Computational Modeling

Computational chemistry provides the means to explore the entire conformational energy landscape, calculate the relative energies of different conformers, and rationalize experimental findings.[20][21]

Causality: By using molecular mechanics (MM) or quantum mechanics (QM) methods, one can calculate the potential energy of a molecule as a function of its geometry. This allows for the identification of stable conformers (energy minima) and the transition states that connect them, providing a quantitative understanding of the conformational preferences.[22][23]

  • Structure Building: Construct the 3D structure of the Ac₆c derivative using a molecular modeling program (e.g., Avogadro, GaussView).[20]

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, AMBER). This step efficiently explores the potential energy surface to identify a wide range of possible low-energy conformers.

    • Rationale: MM is computationally inexpensive and ideal for broadly sampling the vast conformational space.

  • Geometry Optimization (Quantum Mechanics):

    • Take the low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate quantum mechanics method, typically Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).

    • Rationale: DFT provides a more accurate description of electronic effects, including hydrogen bonding and steric repulsion, leading to more reliable geometries and relative energies.

  • Energy Calculation and Analysis:

    • Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies (ΔE or ΔG).

    • Analyze the results to identify the global minimum energy conformation and the relative energies of other stable conformers. Compare these computational predictions with the experimental data from NMR and X-ray crystallography to build a cohesive and validated conformational model.

Conclusion: A Synthesis of Structure and Function

The conformational analysis of 1-aminocyclohexanecarboxylic acid derivatives is a critical discipline that underpins their successful application in drug discovery and materials science. The inherent preference of the cyclohexane ring for a chair conformation, combined with the unique steric and electronic influences of the geminal amino and carboxyl groups, creates a complex but predictable conformational landscape.

By judiciously combining the solution-state insights from NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the energetic mapping from computational modeling, researchers can achieve a holistic understanding of these molecules. This knowledge is paramount for designing derivatives with pre-defined shapes, thereby controlling their biological interactions and ultimately their function.

References

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"Methyl 1-aminocyclohexanecarboxylate hydrochloride IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. The document delineates its precise chemical identity through a detailed analysis of its IUPAC nomenclature and structure. Furthermore, it consolidates essential physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its applications in modern drug discovery. This guide serves as an authoritative resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction

This compound is a derivative of the non-proteinogenic amino acid, 1-aminocyclohexanecarboxylic acid. As a cyclic amino acid ester, it belongs to a class of compounds that are of significant interest in drug development. The incorporation of such conformationally constrained scaffolds into peptide or small-molecule drug candidates can lead to enhanced metabolic stability, improved receptor-binding affinity, and favorable pharmacokinetic profiles. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in various chemical reactions. This guide will elucidate the fundamental characteristics and applications of this important synthetic intermediate.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is methyl 1-aminocyclohexane-1-carboxylate;hydrochloride .[1][2] This name is systematically derived from its structure:

  • Cyclohexane: The parent structure is a six-membered saturated carbocyclic ring.

  • -1-carboxylate: A carboxylate group (-COO-) is attached to position 1 of the ring.

  • Methyl: The carboxylate is esterified with a methyl group (-CH3).

  • 1-amino: An amino group (-NH2) is also attached to position 1 of the ring.

  • hydrochloride: The molecule is supplied as a salt, where the basic amino group is protonated by hydrochloric acid (HCl).

The presence of both the amino and carboxylate functional groups on the same carbon atom (C1) makes it an α-amino acid derivative.

Other Chemical Identifiers:

  • CAS Number: 37993-32-1[1][2][3]

  • Molecular Formula: C8H16ClNO2[1][2]

  • InChI Key: MTPXRXOMKRLUMU-UHFFFAOYSA-N[1][2]

  • Canonical SMILES: COC(=O)C1(N)CCCCC1.Cl[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its storage, handling, and application in synthesis. The data below has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Weight 193.67 g/mol [1][2]
Physical State Solid, crystalline powder[1]
Melting Point 210-212 °C
Purity ≥97%[1]
Solubility Soluble in polar organic solvents like alcohols.[4]
Storage Store at room temperature in a dry, cool place.

Synthesis Protocol: Esterification of 1-Aminocyclohexanecarboxylic Acid

The most common and direct method for synthesizing this compound is through the Fischer esterification of the parent amino acid using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the final hydrochloride salt.

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Final Product A 1-Aminocyclohexanecarboxylic Acid P1 Reaction at Reflux A->P1 B Methanol (Solvent/Reagent) B->P1 C Thionyl Chloride (SOCl₂) C->P1 Catalyst/HCl Source P2 Solvent Removal P1->P2 Reaction Completion P3 Purification (Trituration) P2->P3 Crude Product D Methyl 1-aminocyclohexanecarboxylate HCl P3->D Purified Product

Caption: Workflow for the synthesis of Methyl 1-aminocyclohexanecarboxylate HCl.

Step-by-Step Methodology

This protocol is adapted from a standard procedure for the synthesis of similar amino acid esters.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-aminocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous methanol (approx. 10 volumes). The use of anhydrous solvent is crucial to prevent hydrolysis of the thionyl chloride and the product ester.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise via a dropping funnel. This addition is highly exothermic and produces HCl and SO₂ gases; therefore, it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The solid starting material should fully dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. This will yield a crude crystalline mass.

  • Purification: Triturate the crude solid with a non-polar solvent, such as anhydrous diethyl ether or a hexane/acetone mixture, to wash away any non-polar impurities. Filter the resulting white solid and dry it under a vacuum to yield the pure this compound.

Applications in Research and Drug Development

The structural rigidity of the cyclohexyl scaffold makes this compound a valuable building block in medicinal chemistry.

  • Peptidomimetics: Natural peptides often suffer from poor metabolic stability due to enzymatic degradation. Replacing natural amino acids with constrained analogues like this one can protect the peptide backbone from proteolysis, thereby increasing the drug's half-life in vivo.

  • Scaffold for Small Molecules: The compound serves as a versatile starting point for creating more complex molecules. The amino and ester groups provide two distinct handles for chemical modification, allowing for the systematic exploration of chemical space around the rigid cyclohexyl core.

  • Modulation of Physicochemical Properties: The introduction of a methyl group, often termed the "magic methyl" effect in drug discovery, can significantly impact a molecule's properties.[6][7] It can enhance binding to a biological target by filling a hydrophobic pocket, block metabolic degradation at a specific site, or alter the conformation of the molecule to favor a more active state.[6][7] While this compound is a building block, the principles of methylation are central to its utility in lead optimization.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a well-defined chemical entity with significant value for synthetic chemists and drug developers. Its straightforward synthesis, stable salt form, and structurally rigid core make it an ideal building block for creating novel therapeutics with improved pharmacological properties. A thorough understanding of its nomenclature, properties, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory.

References

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An In-depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate HCl: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is increasingly reliant on the nuanced understanding of bespoke chemical entities. Among these, cyclic amino acid esters represent a pivotal class of building blocks, offering conformational rigidity and unique stereochemical features that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive technical overview of Methyl 1-aminocyclohexanecarboxylate hydrochloride, a prominent member of this class. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that intertwines fundamental physicochemical properties with practical synthetic strategies and reactivity profiles. This document is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Structural and Physicochemical Profile

This compound (HCl) is a white crystalline solid, the hydrochloride salt of the methyl ester of 1-aminocyclohexanecarboxylic acid. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White crystalline powder[1]
Melting Point 140-142 °C (for the 4-amino isomer)[1]
Solubility Soluble in water; soluble in polar organic solvents like alcohols.[1]
CAS Number 37993-32-1

Note: Some physical properties, such as the melting point, are reported for isomers due to a lack of specific data for the 1-amino isomer.

Structural Elucidation: A Spectroscopic Overview
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The protons on the cyclohexane ring would appear as a series of multiplets in the aliphatic region (approximately 1.2-2.5 ppm). The ammonium protons (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, the exact position of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would feature a carbonyl carbon from the ester group at approximately 175 ppm. The carbon attached to both the amine and the carboxyl group would appear around 60 ppm. The methyl ester carbon would be observed around 52 ppm, and the carbons of the cyclohexane ring would resonate in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration of the ester group around 1730-1750 cm⁻¹. A broad absorption band in the range of 2500-3000 cm⁻¹ would be indicative of the N-H stretching of the ammonium group. C-N and C-O stretching vibrations would be expected in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the free base (C₈H₁₅NO₂) at m/z 157. Fragmentation patterns would be expected to include the loss of the methoxy group (-OCH₃) and cleavage of the cyclohexane ring.

Synthesis and Manufacturing

The synthesis of Methyl 1-aminocyclohexanecarboxylate HCl is a multi-step process that typically begins with cyclohexanone. The key steps involve the formation of the α-amino acid, followed by esterification.

Synthesis Pathway Overview

Synthesis_Pathway Cyclohexanone Cyclohexanone Aminonitrile 1-Aminocyclohexanenitrile Cyclohexanone->Aminonitrile Strecker Synthesis (NH₃, HCN or NaCN/NH₄Cl) AminoAcid 1-Aminocyclohexanecarboxylic Acid Aminonitrile->AminoAcid Acid or Base Hydrolysis EsterHCl Methyl 1-aminocyclohexanecarboxylate HCl AminoAcid->EsterHCl Fischer Esterification (Methanol, HCl)

Caption: Synthetic route to Methyl 1-aminocyclohexanecarboxylate HCl.

Step 1: Strecker Synthesis of 1-Aminocyclohexanecarboxylic Acid

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from a ketone.[2][3]

Reaction Mechanism:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate.

  • Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) with an ammonium salt, attacks the imine carbon to form 1-aminocyclohexanenitrile.[2]

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid.[3]

Strecker_Mechanism Ketone Cyclohexanone Imine Cyclohexanimine Ketone->Imine + NH₃ - H₂O Nitrile 1-Aminocyclohexanenitrile Imine->Nitrile + HCN AminoAcid 1-Aminocyclohexanecarboxylic Acid Nitrile->AminoAcid H₃O⁺ (Hydrolysis)

Caption: Mechanism of the Strecker synthesis for 1-aminocyclohexanecarboxylic acid.

Experimental Protocol (Illustrative):

  • To a solution of ammonium chloride and sodium cyanide in aqueous ammonia, add cyclohexanone dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for several hours until the reaction is complete.

  • Extract the resulting 1-aminocyclohexanenitrile with an organic solvent.

  • Hydrolyze the crude nitrile by refluxing with concentrated hydrochloric acid.

  • Cool the reaction mixture and collect the precipitated 1-aminocyclohexanecarboxylic acid hydrochloride by filtration.

Step 2: Fischer Esterification

The final step is the esterification of the amino acid hydrochloride with methanol, a reaction known as the Fischer esterification.[4][5]

Reaction Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Experimental Protocol (Illustrative):

  • Suspend 1-aminocyclohexanecarboxylic acid hydrochloride in an excess of anhydrous methanol.

  • Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Chemical Reactivity and Stability

The reactivity of Methyl 1-aminocyclohexanecarboxylate HCl is dictated by the presence of the amino group, the ester functionality, and the cyclic backbone.

Hydrolysis of the Ester

The ester group can be hydrolyzed back to the carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is irreversible, while acidic hydrolysis is an equilibrium process.

N-Acylation

The primary amino group is nucleophilic and can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form amides. This reaction is fundamental for its use in peptide synthesis.

Experimental Protocol for N-Acylation (General):

  • Dissolve Methyl 1-aminocyclohexanecarboxylate HCl in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and liberate the free amine.

  • Add the acylating agent (e.g., acetyl chloride or a carboxylic acid activated with a coupling agent) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the N-acylated product.

Peptide Coupling

Methyl 1-aminocyclohexanecarboxylate HCl is a valuable building block in peptide synthesis, where it can be incorporated into peptide chains to introduce conformational constraints. The amino group can be coupled with the C-terminus of a peptide or another amino acid using standard peptide coupling reagents such as DCC, HBTU, or HATU.[6][7]

Peptide_Coupling AminoEster Methyl 1-aminocyclohexanecarboxylate (free base) Dipeptide Dipeptide AminoEster->Dipeptide ActivatedAcid N-protected Amino Acid (Activated C-terminus) ActivatedAcid->Dipeptide Peptide Coupling Reagent

Caption: General scheme for peptide coupling using Methyl 1-aminocyclohexanecarboxylate.

Stability

As a hydrochloride salt, the compound is generally stable under ambient conditions. However, the ester is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. It should be stored in a cool, dry place.

Applications in Research and Development

The unique structural features of Methyl 1-aminocyclohexanecarboxylate HCl make it a valuable tool in several areas of chemical and pharmaceutical research:

  • Peptidomimetics: The rigid cyclohexyl backbone can be used to create conformationally constrained peptide analogs, which can have enhanced biological activity and stability.[6]

  • Drug Discovery: It serves as a scaffold for the synthesis of novel small molecules with potential therapeutic applications.

  • Chiral Ligands: The amino acid moiety can be derivatized to create chiral ligands for asymmetric catalysis.[1]

Safety and Handling

Methyl 1-aminocyclohexanecarboxylate HCl is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). methyl 4-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Synthesis of Cyclic Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. Retrieved from [Link]

  • University Website. (n.d.). Fischer Esterification. Retrieved from a university chemistry department website.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • National Institutes of Health. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Protocol. (n.d.). Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • RWTH Aachen University. (n.d.). Synthesis and reactivity of alpha-trialkylsilyl alpha-amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Elucidation of Substituted Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Stereochemical Challenge of the Cyclohexane Scaffold

Substituted cyclohexylamine derivatives represent a cornerstone of modern pharmacology and materials science. Their rigid, three-dimensional scaffold allows for the precise spatial presentation of functional groups, making them invaluable as pharmaceutical ingredients, chiral auxiliaries, and synthons. However, this structural rigidity also presents the core analytical challenge: complex stereoisomerism. The determination of a derivative's structure is not merely a matter of connectivity but a comprehensive mapping of its relative configuration (cis/trans), absolute configuration (R/S), and dominant solution-state conformation (chair/boat, axial/equatorial).

This guide eschews a simplistic, linear checklist in favor of an integrated, logic-driven workflow. As a senior application scientist, my objective is to illuminate not only what techniques to use, but why and when to deploy them, ensuring a self-validating process that culminates in an unambiguous structural assignment.

Part 1: Foundational Analysis – Molecular Formula and Fragmentation

Before delving into complex stereochemistry, we must confirm the fundamental properties of the molecule: its elemental composition and fragmentation behavior under energetic conditions. This phase provides the foundational data upon which all subsequent analysis is built.

High-Resolution Mass Spectrometry (HRMS)

The first step is always to confirm the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS is essential for determining the exact mass to within a few parts per million (ppm). This accuracy allows for the unambiguous calculation of the elemental formula, confirming that the isolated compound is indeed the target of interest.

  • Causality: An incorrect molecular formula will invalidate all subsequent structural interpretations. HRMS provides the first critical checkpoint, preventing the mischaracterization of unexpected byproducts or starting materials.

Tandem Mass Spectrometry (MS/MS)

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry provides crucial clues about the molecule's connectivity. For cyclohexylamines, characteristic fragmentation patterns emerge.

  • α-Cleavage: The C-C bond adjacent to the nitrogen atom is often the most labile. Cleavage at this position results in a resonance-stabilized, nitrogen-containing cation, which is frequently a dominant peak in the spectrum.[1]

  • Ring Fragmentation: The molecular ion can undergo ring-opening followed by further fragmentation. For instance, a common pattern in cyclohexane derivatives is the loss of ethylene (28 Da) or a propyl radical (43 Da), leading to characteristic fragment ions like m/z 56 ([C₄H₈]⁺).[2] Analysis of these pathways can help differentiate positional isomers.[3][4][5]

Technique Information Yielded Primary Application
HRMS (e.g., ESI-TOF) Exact Mass (<5 ppm error)Unambiguous Molecular Formula Determination
MS/MS (e.g., EI, CID) Fragment Ion m/z ValuesConnectivity clues, differentiation of positional isomers

Part 2: NMR Spectroscopy – The Cornerstone of Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed 3D structure of cyclohexylamine derivatives in solution.[6] A multi-faceted NMR approach is not optional; it is essential.

The Cyclohexane Chair Conformation: A Primer

The low-energy conformation of the cyclohexane ring is the "chair" form, which is free of angle and torsional strain.[7] In this conformation, the twelve hydrogens (or substituents) are divided into two distinct sets: six axial bonds, which are parallel to the principal C3 axis of the ring, and six equatorial bonds, which radiate out from the "equator" of the ring.[7][8] A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[9] Consequently, bulky substituents preferentially occupy the more stable equatorial position.[8][9]

¹H NMR: Decoding Conformation and Relative Stereochemistry

A standard ¹H NMR spectrum provides a wealth of information through chemical shifts and spin-spin coupling constants.

  • Chemical Shift (δ): Protons in axial positions are typically shielded relative to their equatorial counterparts, appearing at a lower chemical shift (further upfield). This difference arises from the anisotropy of the C-C single bonds in the ring.

  • Vicinal Coupling Constants (³JHH): This is the most critical parameter for assigning conformation. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. The rigid chair conformation gives rise to highly predictable coupling patterns.

Coupling Interaction Dihedral Angle Typical ³JHH (Hz) Significance
axial-axial (ax-ax) ~180°10 – 13Large, easily identifiable. Diagnostic for an axial proton.
axial-equatorial (ax-eq) ~60°2 – 5Small coupling.
equatorial-equatorial (eq-eq) ~60°2 – 5Small coupling, similar to ax-eq.

Expert Insight: A proton signal that appears as a "triplet of triplets" or "doublet of doublets" with a large coupling constant (e.g., 12 Hz) is almost certainly an axial proton coupled to two other vicinal protons (one axial, one equatorial). Conversely, a proton with only small couplings is likely in an equatorial position.

2D NMR: Assembling the Structural Puzzle

While 1D NMR provides key parameters, 2D NMR experiments are required to establish the complete bonding network and relative stereochemistry.

  • COSY (Correlation Spectroscopy): Identifies all ¹H-¹H spin-spin coupling networks. It is the primary tool for tracing out the proton connectivity around the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is invaluable for connecting different spin systems, for example, linking a substituent to its specific position on the ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the definitive experiments for determining relative stereochemistry (e.g., cis vs. trans). They detect protons that are close in space (< 5 Å), regardless of bonding.[10][11]

    • NOESY: The standard choice for small molecules (MW < ~600 Da).[12] Key 1,3-diaxial protons will show strong NOE cross-peaks, confirming their spatial proximity on the same face of the ring.

    • ROESY: Used for intermediate-sized molecules (MW ~700-1200 Da) where the standard NOE can be zero or very weak.[12][13][14] ROE cross-peaks are always positive, making interpretation more straightforward in this molecular weight range.[12]

Experimental Protocol: Standard NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD).

  • 1D ¹H Acquisition: Acquire a standard proton spectrum to assess purity and identify general signal regions.

  • 2D COSY: Run a gradient-enhanced COSY to establish proton-proton connectivities.

  • 2D HSQC: Acquire a sensitivity-enhanced HSQC to assign one-bond C-H correlations.

  • 2D HMBC: Acquire a gradient-enhanced HMBC, optimizing the long-range coupling delay for an average value of 8 Hz to identify 2- and 3-bond correlations.

  • 2D NOESY/ROESY: Acquire a phase-sensitive NOESY (for small molecules) or ROESY (for intermediate molecules) with a mixing time of 300-800 ms to observe through-space correlations for stereochemical assignment.

NMR Workflow for Stereochemistry cluster_1D 1D Analysis cluster_2D_Connectivity Connectivity cluster_2D_Stereochem Relative Stereochemistry H1 ¹H NMR COSY gCOSY H1->COSY Proton Spin Systems HSQC gHSQC H1->HSQC C13 ¹³C NMR C13->HSQC C-H Attachment HMBC gHMBC COSY->HMBC HSQC->HMBC Full Skeleton Assembly NOESY NOESY / ROESY HMBC->NOESY Confirm Connectivity Final_Structure Relative Structure NOESY->Final_Structure Cis/Trans Assignment

NMR workflow for determining connectivity and relative stereochemistry.

Part 3: Definitive Methods for Absolute Configuration

While NMR provides an exquisite picture of the relative stereochemistry, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, methods that interact with the molecule's chirality are required.

Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule in the solid state.[15] It is the most reliable method for determining absolute configuration.[16][17]

  • The Principle of Anomalous Dispersion: To determine the absolute configuration, the crystal must contain an atom that scatters X-rays anomalously (typically an atom heavier than oxygen). The differences in scattering between enantiomers, known as Bijvoet pairs, allow for the definitive assignment of the correct stereochemistry, often expressed via the Flack parameter.[17][18]

  • Limitation: The primary bottleneck is the ability to grow a high-quality single crystal, which can be challenging for many organic molecules.[16][18]

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD is a powerful alternative to X-ray crystallography, with the significant advantage of being a solution-phase technique.[19][20] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21]

  • Self-Validating Protocol: The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[19][21][22]

    • An experimental VCD spectrum of one enantiomer is measured.

    • The VCD spectrum for one enantiomer (e.g., the R-isomer) is calculated using DFT.

    • If the experimental spectrum matches the calculated R-isomer spectrum, the absolute configuration is assigned as R. If it matches the mirror image of the calculated spectrum, the configuration is S.

  • Causality: This method provides a direct correlation between a physical observable (the VCD spectrum) and the calculated three-dimensional structure of a specific enantiomer, offering a high degree of confidence in the assignment.[22] VCD is particularly effective because its spectra are rich in features, providing many data points for comparison.[23]

Absolute Configuration Workflow Start Enantiopure Sample Crystal Can a single crystal be grown? Start->Crystal Xray X-Ray Crystallography Crystal->Xray Yes VCD_exp Measure Experimental VCD Spectrum Crystal->VCD_exp No Result Absolute Configuration Determined Xray->Result Anomalous Dispersion Compare Compare Experimental and Calculated Spectra VCD_exp->Compare DFT Quantum Chemical Calculation (DFT) for one enantiomer DFT->Compare Compare->Result

Decision workflow for determining absolute configuration.

Part 4: Integrated Case Study - Elucidation of (1R,2R)-2-amino-1-phenylcyclohexanol

Let's consider a hypothetical case to illustrate the integrated workflow.

  • HRMS: Exact mass confirms the formula C₁₂H₁₇NO.

  • ¹H NMR:

    • A signal at ~3.1 ppm shows a dt (doublet of triplets) pattern with coupling constants of J = 11.5, 4.0 Hz. The large 11.5 Hz coupling is diagnostic of two axial-axial couplings, assigning this proton (H2) to an axial position.

    • A signal at ~4.5 ppm shows a d (doublet) with J = 9.5 Hz. This large coupling indicates an axial-axial relationship with H2, assigning this proton (H1) to an axial position.

  • Interpretation: Since both H1 and H2 are axial, the phenyl and amino groups must both be in the more stable equatorial positions. This establishes the trans relative stereochemistry.

  • NOESY: A strong cross-peak is observed between the axial H1 and the axial protons at C3 and C5. No cross-peak is seen between H1 and H2. This confirms their trans-diaxial relationship.

  • VCD: The experimental VCD spectrum is measured and compared to the DFT-calculated spectrum for the (1R, 2R) enantiomer. The spectra show a strong positive correlation.

Data Point Observation Conclusion
HRMS Correct exact mass for C₁₂H₁₇NOMolecular formula confirmed.
¹H NMR (H1) d, J = 9.5 HzH1 is axial.
¹H NMR (H2) dt, J = 11.5, 4.0 HzH2 is axial.
NOESY Strong H1(ax) ↔ H3/5(ax) correlationConfirms trans-diaxial relationship of H1/H2.
VCD Experimental spectrum matches (1R,2R) calculationAbsolute configuration is (1R, 2R).

References

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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
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The Cornerstone of Conformational Control: A Technical Guide to α,α-Disubstituted Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,α-Disubstituted amino acids represent a pivotal class of non-proteinogenic building blocks that have revolutionized the field of medicinal chemistry and peptide design. Their unique structural feature—the presence of two substituents on the α-carbon—imposes significant conformational constraints, leading to peptides and peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved biological activity. This technical guide provides a comprehensive literature review of α,α-disubstituted amino acids, delving into the intricacies of their synthesis, the profound impact of their structure on peptide conformation, and their diverse applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these sterically hindered amino acids in their research endeavors.

The Rationale for α,α-Disubstitution: Overcoming the Limitations of Natural Peptides

Peptides are exquisite signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often hampered by their poor metabolic stability and conformational flexibility. The introduction of two substituents at the α-carbon of an amino acid addresses these challenges directly. This modification sterically shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[1][2] Furthermore, the steric hindrance introduced by the geminal substituents restricts the rotational freedom around the peptide backbone, forcing the peptide to adopt well-defined secondary structures such as helices or turns.[3][4] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor.

The Synthetic Challenge: Navigating Steric Hindrance

The construction of the sterically congested quaternary α-carbon of α,α-disubstituted amino acids presents a significant synthetic challenge.[5][6] Over the years, a variety of elegant synthetic strategies have been developed to overcome this hurdle, with a strong emphasis on stereocontrol.

Asymmetric Synthesis: The Key to Chiral α,α-Disubstituted Amino Acids

The asymmetric synthesis of α,α-disubstituted amino acids is crucial for their application in chiral drug candidates and for controlling the helicity of peptides.[3][7] Several powerful methodologies have emerged.

  • Catalytic Enantioselective Approaches: Recent years have seen a surge in the development of catalytic enantioselective methods. These include:

    • Direct Catalytic Asymmetric Addition: This approach involves the addition of a nucleophile to an α-iminoester. For instance, the use of chiral N-heterocyclic carbene complexes of iridium has enabled the enantioselective addition of acetonitrile to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted amino acid derivatives.[8][9][10]

    • Gold Redox Catalysis: A facile asymmetric synthesis of α,α-disubstituted amino acid derivatives has been achieved using gold redox catalysis with a chiral auxiliary.[11] This method allows for the formation of a tetrasubstituted carbon stereogenic center through alkyne activation.[11]

    • Phase-Transfer Catalysis: This technique has been successfully employed for the stereoselective synthesis of α-amino acids, providing a robust method for industrial-scale production.[12][13]

  • Chiral Auxiliary-Based Methods: The use of chiral auxiliaries remains a reliable and effective strategy for the diastereoselective synthesis of α,α-disubstituted amino acids. These methods often involve the alkylation of a chiral glycine enolate equivalent.

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[14] Enzymes such as transaminases can catalyze the stereoselective synthesis of both L- and D-amino acids.[14] More recently, PLP-dependent enzymes have been engineered to catalyze intramolecular Mannich reactions, providing access to heterocyclic α,α-disubstituted amino acids with excellent stereoselectivity.[1]

Diagram 1: Key Asymmetric Synthetic Strategies

Asymmetric_Synthesis_Strategies cluster_catalytic_examples Examples cluster_enzymatic_examples Examples catalytic Catalytic Enantioselective Methods iridium Iridium-Catalyzed Addition catalytic->iridium gold Gold Redox Catalysis catalytic->gold ptc Phase-Transfer Catalysis catalytic->ptc auxiliary Chiral Auxiliary-Based Methods enzymatic Enzymatic Synthesis transaminases Transaminases enzymatic->transaminases engineered_enzymes Engineered PLP-Dependent Enzymes enzymatic->engineered_enzymes

Caption: Overview of major asymmetric synthetic routes to α,α-disubstituted amino acids.

Experimental Protocol: Asymmetric Strecker Reaction

The Strecker reaction is a classic method for the synthesis of α-amino acids. Its asymmetric variant is a powerful tool for accessing chiral α,α-disubstituted amino acids.

Step-by-Step Methodology:

  • Imine Formation: A ketone is reacted with a chiral amine (e.g., a primary amine derived from a natural amino acid) and a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst to form a chiral α-aminonitrile.

  • Stereoselective Cyanation: The chiral imine intermediate is then subjected to nucleophilic attack by the cyanide anion. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the desired α,α-disubstituted amino acid.

  • Removal of Chiral Auxiliary: The chiral auxiliary is cleaved to yield the final product.

Conformational Properties: The Structural Impact of α,α-Disubstitution

The incorporation of α,α-disubstituted amino acids into a peptide chain has a profound and predictable impact on its secondary structure.[3][15][16]

Helix Induction

Many α,α-disubstituted amino acids, particularly those with smaller alkyl groups like aminoisobutyric acid (Aib), are potent helix inducers.[3] The steric bulk of the geminal substituents restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone to the helical region of the Ramachandran plot. Peptides rich in Aib residues often adopt a 3_10-helical conformation, which is a tighter helix than the more common α-helix.[17][18]

Extended Conformations

In contrast to the helix-inducing properties of α,α-dialkylglycines, α,α-disubstituted amino acids with larger or more complex side chains, such as α,α-diphenylglycine, can promote extended or β-strand conformations.[2] The preferred conformation is highly dependent on the nature of the substituents. For example, homopeptides of α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation.[3][15][16]

Diagram 2: Conformational Control by α,α-Disubstituted Amino Acids

Conformational_Control cluster_substituents Nature of Substituents cluster_conformations Resulting Peptide Conformation start α,α-Disubstituted Amino Acid small_alkyl Small Alkyl Groups (e.g., Aib) start->small_alkyl large_subst Large/Bulky Groups (e.g., Diphenylglycine) start->large_subst helix Helical Conformation (e.g., 3_10-helix) small_alkyl->helix Induces extended Extended Conformation (e.g., β-strand) large_subst->extended Promotes

Caption: Influence of substituent size on peptide secondary structure.

Applications in Drug Discovery and Peptide Design

The unique properties of α,α-disubstituted amino acids make them invaluable tools in medicinal chemistry and drug discovery.[19][20]

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.[4] α,α-Disubstituted amino acids are widely used in the design of peptidomimetics to enhance their stability and receptor binding affinity.[1]

Foldamers

Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures. Peptides rich in α,α-disubstituted amino acids are a prominent class of foldamers.[2] Their predictable folding patterns allow for the rational design of molecules with specific shapes and functionalities, with applications in areas such as catalysis and materials science.

Stapled Peptides

Peptide stapling is a strategy used to constrain a peptide in a helical conformation by introducing a covalent linkage between two amino acid side chains. α,α-Disubstituted amino acids with olefinic side chains are often used as the building blocks for stapled peptides, which have shown promise as inhibitors of protein-protein interactions.

Table 1: Comparison of Properties: Natural vs. α,α-Disubstituted Amino Acid-Containing Peptides

PropertyPeptides with Natural Amino AcidsPeptides with α,α-Disubstituted Amino Acids
Conformational Flexibility HighLow (Conformationally constrained)
Proteolytic Stability LowHigh
Secondary Structure Often undefined in solutionPredictable (e.g., helical or extended)
Bioavailability Generally lowCan be improved
Receptor Binding Affinity VariableCan be significantly enhanced

Future Perspectives

The field of α,α-disubstituted amino acids continues to evolve, with ongoing research focused on the development of more efficient and versatile synthetic methods.[5][6] The exploration of novel α,α-disubstituted amino acids with unique side-chain functionalities will undoubtedly expand their utility in drug discovery and materials science. Furthermore, the integration of computational methods with synthetic chemistry will enable the de novo design of peptides and foldamers with precisely controlled structures and functions.

Conclusion

α,α-Disubstituted amino acids are more than just sterically hindered building blocks; they are powerful tools for imparting conformational control and metabolic stability to peptides. The ability to rationally design and synthesize peptides with predictable three-dimensional structures has profound implications for the development of a new generation of therapeutics. As our understanding of the synthesis and properties of these unique amino acids continues to grow, so too will their impact on the fields of chemistry, biology, and medicine.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

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  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
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  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Semantic Scholar. Available at: [Link]

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Whitepaper: A Guide to the Exploratory Synthesis of Novel Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic β-amino acids are privileged scaffolds in medicinal chemistry and drug development. Their incorporation into peptides and small molecules imparts conformational rigidity, enhances metabolic stability, and allows for the precise spatial arrangement of functional groups, leading to improved potency and selectivity.[1][2] This guide provides a comprehensive overview of the key strategic and methodological considerations for the exploratory synthesis of novel cyclic β-amino acids. It moves beyond a simple recitation of known reactions to explain the causality behind experimental choices, focusing on robust and adaptable synthetic platforms. Core methodologies, including Ring-Closing Metathesis (RCM), diastereoselective cycloadditions, and conjugate addition-cyclization cascades, are examined in detail. This document serves as a technical resource for chemists engaged in the design and synthesis of next-generation therapeutics built upon these valuable molecular frameworks.

The Strategic Imperative for Cyclic β-Amino Acids

The therapeutic potential of peptides is often hampered by poor metabolic stability and high conformational flexibility, which can lead to diminished target affinity. Constraining the peptide backbone by incorporating cyclic β-amino acids is a proven strategy to overcome these limitations.[3][4] These structures act as "conformational locks," pre-organizing the molecule into a bioactive conformation, such as a specific turn or twist, which can enhance binding to biological targets like enzymes or receptors.[1][2] The primary challenges in their synthesis lie in achieving precise control over:

  • Stereochemistry: The creation of multiple, well-defined stereocenters on a cyclic core.

  • Ring Size: Accessing a diversity of ring sizes, from strained cyclopropanes to larger 7- and 8-membered rings.[1]

  • Functionalization: Introducing diverse chemical functionality onto the cyclic scaffold to modulate pharmacological properties.

This guide focuses on synthetic strategies that are not merely confirmatory but are inherently exploratory, enabling the generation of libraries of novel structures for screening and drug discovery.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of cyclic β-amino acids can be approached through several powerful and versatile strategies. The choice of methodology is dictated by the desired ring size, substitution pattern, and stereochemical outcome.

G Acyclic_Diene Acyclic Diene Precursors RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Dipolarophiles Dipolarophiles & Dipoles (e.g., Alkenes, Nitrones) Cycloaddition [3+2] Cycloaddition Dipolarophiles->Cycloaddition Unsaturated_Esters α,β-Unsaturated Esters Aza_Michael Aza-Michael Addition + Cyclization Unsaturated_Esters->Aza_Michael Dikeotacids Diketo-Acids Chemoenzymatic Chemoenzymatic (Transaminase + Reduction) Dikeotacids->Chemoenzymatic Cycloalkene Cycloalkene Core (5- to 8-membered) RCM->Cycloalkene Heterocyclic Saturated Heterocyclic Core (e.g., from Isoxazolidines) Cycloaddition->Heterocyclic Cycloalkane Substituted Cycloalkane Core Aza_Michael->Cycloalkane Chiral_Azacycles Enantioenriched Azacycles Chemoenzymatic->Chiral_Azacycles G start Start: Protected Aspartic Acid Derivative step1 Step 1: Diene Assembly - Selective reduction of one ester - Wittig olefination or allylation start->step1 Reagents: LiAlH₄, then PPh₃=CH₂ step2 Step 2: RCM Cyclization - High dilution in DCM or Toluene - Grubbs II or Hoveyda-Grubbs II catalyst step1->step2 Precursor Diene step3 Step 3: Purification & Verification - Silica gel chromatography - Confirm cyclization by NMR & MS step2->step3 Crude Cycloalkene step4 Step 4: Saturation (Optional) - Hydrogenation (H₂, Pd/C) - Sets final cis/trans stereochemistry step3->step4 Purified Cycloalkene step5 Step 5: Deprotection - Removal of protecting groups (e.g., Boc, Cbz) - Yields final cyclic β-amino acid step4->step5 Saturated Protected Amino Acid end Final Product: Cyclohexane β-Amino Acid step5->end Acid/Base or Hydrogenolysis

Figure 2: Experimental workflow for the synthesis of a cyclic β-amino acid using RCM.

Methodology:

  • Diene Precursor Synthesis:

    • To a solution of N-Boc-L-aspartic acid di-tert-butyl ester (1.0 eq) in anhydrous THF at -78 °C, add a solution of DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours.

    • Quench the reaction with methanol, followed by saturated aqueous Rochelle's salt. Allow to warm to room temperature and stir until two clear layers form.

    • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

    • Dissolve the resulting crude aldehyde in anhydrous DCM. Add allyl(triphenyl)phosphonium bromide (1.5 eq) and potassium bis(trimethylsilyl)amide (1.5 eq, 1.0 M in THF) at 0 °C. Stir for 4 hours.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the acyclic diene precursor. Verify structure by ¹H NMR and HRMS.

  • Ring-Closing Metathesis:

    • Prepare a 0.005 M solution of the diene precursor in anhydrous, degassed dichloromethane (DCM).

    • Add Hoveyda-Grubbs II catalyst (5 mol%).

    • Heat the reaction to reflux (40 °C) under a nitrogen atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the solvent and purify by flash column chromatography to yield the protected cyclohexenyl β-amino acid.

  • Hydrogenation and Deprotection:

    • Dissolve the purified cyclic product in methanol. Add Palladium on carbon (10 wt%).

    • Purge the flask with hydrogen gas and stir under a hydrogen balloon for 16 hours.

    • Filter the reaction through Celite and concentrate the filtrate.

    • Dissolve the residue in a 4 M solution of HCl in dioxane. Stir for 2 hours at room temperature.

    • Concentrate in vacuo to yield the final cyclic β-amino acid hydrochloride salt.

Protocol 2: Diastereoselective Synthesis of a Cyclopentyl β-Amino Acid

This protocol uses a chelation-controlled 1,3-dipolar cycloaddition as the key stereochemistry-defining step. [5]

G start Start: Chiral Auxiliary + Aldehyde step1 Step 1: Nitrone Formation - Condensation of auxiliary with aldehyde start->step1 Reagents: e.g., N-benzylhydroxylamine step2 Step 2: Cycloaddition - Add cyclopentene & MgBr₂ etherate - Chelation controls facial selectivity step1->step2 Chiral Nitrone step3 Step 3: Diastereomer Separation - Careful column chromatography step2->step3 Crude Isoxazolidine Mixture step4 Step 4: Reductive Cleavage - Hydrogenolysis (H₂, Pd(OH)₂/C) - Cleaves N-O bond and removes auxiliary step3->step4 Single Diastereomer step5 Step 5: Esterification & Protection - Protect amine (e.g., Boc₂O) - Esterify carboxylic acid (e.g., TMSCHN₂) step4->step5 Crude Amino Alcohol end Final Product: Protected Cyclopentyl β-Amino Acid step5->end

Figure 3: Workflow for diastereoselective cycloaddition and transformation.

Methodology:

  • Nitrene Formation and Cycloaddition:

    • In a flame-dried flask under nitrogen, dissolve N-hydroxyphenylglycinol (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous DCM. Stir for 4 hours at room temperature.

    • Cool the solution to -78 °C. Add cyclopentene (3.0 eq), followed by a solution of MgBr₂·OEt₂ (1.2 eq) in DCM dropwise. [5] * Allow the reaction to stir at -78 °C for 24 hours.

    • Quench with saturated aqueous NH₄Cl. Extract with DCM (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Separate the resulting diastereomers by preparative thin-layer chromatography or careful column chromatography.

  • Reductive Cleavage and Derivatization:

    • Dissolve the desired pure diastereomer of the isoxazolidine in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).

    • Stir under an atmosphere of H₂ (50 psi) for 48 hours.

    • Filter through Celite and concentrate. The crude product is the amino alcohol.

    • Dissolve the crude product in a 1:1 mixture of THF and water. Add NaHCO₃ (3.0 eq) and Boc-anhydride (1.2 eq). Stir overnight.

    • Acidify to pH ~3 with 1 M HCl and extract with ethyl acetate.

    • To the organic solution, add trimethylsilyldiazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

    • Quench excess reagent with acetic acid. Concentrate and purify by column chromatography to yield the final protected cyclic β-amino acid methyl ester.

Challenges and Future Outlook

While significant progress has been made, challenges remain. The synthesis of highly substituted or sterically hindered systems can be difficult, and accessing certain ring sizes, particularly medium rings (7-9 members), remains non-trivial. [1]The future of the field points towards several exciting directions:

  • Chemoenzymatic Synthesis: The use of enzymes, such as transaminases, to set key stereocenters in acyclic precursors, followed by chemical ring-closing reactions, offers a powerful and green approach to enantioenriched cyclic β-amino acids. [1]* C-H Activation: Direct functionalization of the cyclic core via C-H activation would provide a highly efficient route to novel analogs, bypassing the need for de novo synthesis for each new derivative.

  • Ribosomal Incorporation: Recent studies have shown that the ribosome can be engineered to incorporate cyclic β-amino acids into peptides, opening the door to the biosynthesis of novel polypeptide materials and therapeutics. [6][7]

Conclusion

The exploratory synthesis of novel cyclic β-amino acids is a dynamic and enabling field at the intersection of organic chemistry and drug discovery. Methodologies such as Ring-Closing Metathesis and diastereoselective cycloadditions provide robust and flexible platforms for the creation of diverse molecular scaffolds. By understanding the mechanistic principles that govern these reactions, researchers can make rational experimental choices to control stereochemistry and achieve desired molecular architectures. The continued development of innovative synthetic strategies will undoubtedly accelerate the discovery of new chemical entities with enhanced therapeutic profiles, built upon the unique and powerful foundation of the cyclic β-amino acid.

References

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  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia.
  • Miller, S. J., et al. (n.d.). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis. Unknown Source.
  • Kaur, G., et al. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI.
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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Aminocyclohexanecarboxylic Acid (Ac6c) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Constraint in Peptide Design

In the landscape of peptide-based therapeutics and drug discovery, the ability to control molecular conformation is paramount. Unmodified linear peptides often suffer from metabolic instability and conformational flexibility, leading to reduced receptor affinity and poor bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.

Among the most powerful tools in this endeavor are α,α-disubstituted amino acids, which enforce specific and predictable conformational constraints on the peptide backbone.[1][2][3] This guide focuses on 1-aminocyclohexanecarboxylic acid (Ac6c), a cyclic α,α-disubstituted glycine analog. Its rigid cyclohexane ring, fused to the peptide backbone at the α-carbon, severely restricts the torsional freedom of the phi (φ) and psi (ψ) dihedral angles.[4] This pre-organization of the peptide backbone can stabilize secondary structures such as β-turns and helices, enhance resistance to enzymatic degradation by proteases, and ultimately lead to peptides with improved potency and stability.[5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Methyl 1-aminocyclohexanecarboxylate hydrochloride and its derivatives in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step methodologies for its successful incorporation, and offer troubleshooting insights derived from field experience.

Physicochemical Properties of Ac6c Building Blocks

Successful synthesis begins with a thorough understanding of the starting materials. While this compound is a common salt form, standard Fmoc-based solid-phase peptide synthesis (SPPS) requires the Nα-protected carboxylic acid derivative.

PropertyMethyl 1-aminocyclohexanecarboxylate HClFmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH)
Abbreviation H-Ac6c-OMe·HClFmoc-Ac6c-OH
Molecular Formula C₈H₁₆ClNO₂C₂₂H₂₃NO₄
Molecular Weight 193.67 g/mol [6]365.43 g/mol
CAS Number 37993-32-1[6]114763-74-1
Appearance White to off-white crystalline solidWhite to off-white powder
Role in Synthesis Starting material for derivatizationKey building block for Fmoc-SPPS

The Conformational Impact of Ac6c Incorporation

The primary motivation for using Ac6c is to enforce a rigid conformational geometry. Unlike a simple amino acid like glycine or alanine, which has a wide range of allowed (φ, ψ) angles, the Ac6c residue is sterically locked.[4]

  • Backbone Restriction: The bulky cyclohexane ring prevents free rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This forces the peptide backbone into a more defined conformational space.

  • Induction of Secondary Structures: Peptides rich in Ac6c and other Aib-type (α-aminoisobutyric acid) residues are known to preferentially adopt folded structures, particularly β-bends and 3₁₀-helices.[5] This is a direct consequence of the restricted dihedral angles imposed by the residue. The ability to nucleate and stabilize these structures is critical in mimicking the bioactive conformation of natural peptides or proteins.

The diagram below illustrates the fundamental difference in conformational freedom between a simple, flexible residue and the sterically constrained Ac6c residue.

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 Ac6c (1-Aminocyclohexanecarboxylic acid) a Flexible Backbone Wide range of allowed φ, ψ angles b Rotation around N-Cα (φ) bond a->b φ rotation c Rotation around Cα-C' (ψ) bond a->c ψ rotation d Constrained Backbone Cyclohexane ring restricts rotation e Severely Limited φ Rotation d->e Steric Clash f Severely Limited ψ Rotation d->f Steric Clash spss_cycle start Start: Deprotected Peptide-Resin (Free N-terminal Amine) coupling Step 1: Coupling (Fmoc-Ac6c-OH) + HATU/DIPEA start->coupling wash1 Step 2: Wash (DMF) coupling->wash1 monitor Step 3: Monitor (Kaiser Test) wash1->monitor re_couple Repeat Coupling monitor->re_couple Positive (Incomplete) deprotect Step 4: Fmoc Deprotection (20% Piperidine/DMF) monitor->deprotect Negative (Complete) re_couple->wash1 wash2 Step 5: Wash (DMF) deprotect->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle

Sources

Application Notes & Protocols for Amide Coupling of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone reaction in organic synthesis, particularly within medicinal chemistry and drug development where this linkage is ubiquitous.[1][2] Methyl 1-aminocyclohexanecarboxylate is an α,α-disubstituted amino acid ester, a valuable building block for introducing conformational constraints into peptides and small molecules.[3][4][5] However, its sterically hindered nature presents a significant synthetic challenge, often leading to slow reaction rates and diminished yields when using standard coupling protocols.[6][7][8] This document provides a detailed guide for researchers, outlining high-efficiency and economical protocols for the successful amide coupling of Methyl 1-aminocyclohexanecarboxylate hydrochloride. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and offer expert insights to navigate potential challenges.

Introduction: The Challenge of Hindered Couplings

The nucleophilicity of the amino group in Methyl 1-aminocyclohexanecarboxylate is significantly reduced due to the steric bulk of the adjacent quaternary carbon. This hindrance impedes its approach to an activated carboxylic acid, making amide bond formation kinetically challenging. Consequently, the choice of coupling reagent is paramount to achieving high conversion and minimizing side reactions. While numerous reagents exist, they fall into several main classes, each with distinct advantages and disadvantages for this specific transformation.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used reagents. However, for hindered couplings, they often exhibit slow reaction rates and require additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance efficiency and suppress potential racemization.[7][9][10][11][12] For solution-phase synthesis, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[10][12][13][14]

  • Onium Salts (Uronium & Phosphonium): This class of reagents is generally more reactive and efficient for difficult couplings.[7][15]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for coupling sterically hindered amino acids.[6][9] HATU forms a highly reactive OAt active ester, which is more potent than the OBt esters generated by HBTU, leading to faster and more efficient reactions with less epimerization.[6][11][15]

    • Phosphonium Salts (e.g., PyBOP): Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective and do not carry the risk of a key side reaction associated with uronium salts—guanidinylation of the primary amine.[15]

For the coupling of Methyl 1-aminocyclohexanecarboxylate, HATU is the recommended reagent for achieving the highest yields and reaction rates. An EDC/HOBt-mediated protocol is presented as a viable and more economical alternative.

Mechanism of Action: HATU-Mediated Coupling

The exceptional efficiency of HATU stems from its ability to rapidly convert a carboxylic acid into a highly activated OAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[6][15]

The general mechanism proceeds as follows:

  • Acid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. This carboxylate then attacks HATU.

  • Active Ester Formation: A highly reactive OAt-ester intermediate is formed, along with tetramethylurea.

  • Nucleophilic Attack: The sterically hindered amine (Methyl 1-aminocyclohexanecarboxylate, liberated from its HCl salt by the base) attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The amide bond is formed, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[6][16]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Amine Hindered Amine (R'-NH2) Amide R-CO-NH-R' (Product) Amine->Amide Byproduct1 Tetramethylurea ActiveEster->Byproduct1 forms ActiveEster->Amide Byproduct2 HOAt Amide->Byproduct2 releases HATU_Workflow start Start step1 Dissolve Carboxylic Acid, HATU, & 2.0 eq. DIPEA in DMF start->step1 step2 Stir 15 min at RT (Pre-activation) step1->step2 step3 Add Amine HCl salt + 1.0 eq. DIPEA step2->step3 step4 Stir 4-16h at RT step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Aqueous Work-up step5->step6 Reaction Complete step7 Purify (Chromatography) step6->step7 end Final Product step7->end

Caption: Experimental workflow for HATU coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Add HATU (1.2 eq.) to the solution, followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature (20-25 °C) for 15 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF and add the remaining DIPEA (1.0 eq.) to liberate the free amine.

  • Add the amine solution from step 5 to the activated acid mixture from step 4.

  • Stir the reaction at room temperature for 4-16 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a 5% aqueous citric acid solution or saturated NH₄Cl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Economical Coupling with EDC/HOBt

This protocol provides a cost-effective alternative to HATU. While potentially slower, it is effective for many substrates. The use of HOBt is critical for enhancing the reaction rate and minimizing side reactions. [13][17]

Reagent Molar Equivalents Purpose
Carboxylic Acid 1.0 Substrate
Methyl 1-aminocyclohexanecarboxylate HCl 1.2 Nucleophile
EDC·HCl 1.5 Coupling Reagent
HOBt 1.5 Additive
DIPEA 2.5 Base (Amine Neutralization & Coupling)

| Anhydrous DMF or DCM | - | Solvent |

EDC_Workflow start Start step1 Combine Acid, Amine HCl, HOBt, & DIPEA in DMF start->step1 step2 Cool to 0°C step1->step2 step3 Add EDC·HCl portion-wise step2->step3 step4 Warm to RT, Stir 12-24h step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Aqueous Work-up step5->step6 Reaction Complete step7 Purify (Chromatography) step6->step7 end Final Product step7->end

Caption: Experimental workflow for EDC/HOBt coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and HOBt (1.5 eq.).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.5 eq.) to the reaction mixture in several portions over 5-10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: The work-up procedure is identical to that described in Protocol 1. The EDC-derived urea byproduct is water-soluble and will be removed during the aqueous washes. [10]8. Purification: Purify the crude product by flash column chromatography.

Field-Proven Insights & Troubleshooting

  • Solvent Choice: Anhydrous DMF is an excellent solvent for these reactions due to its high polarity, which aids in dissolving most reactants. Anhydrous DCM is a good alternative, especially if the product is sensitive to high boiling point solvents. [18]* Base Selection: DIPEA is the most common choice due to its non-nucleophilic nature. N-methylmorpholine (NMM) is a slightly weaker base and can be used to minimize racemization risk with chiral carboxylic acids, though it may result in slower reaction rates. [7]* Elevated Temperature: If a reaction is particularly sluggish (as can happen with highly hindered substrates), gently heating the reaction mixture (e.g., to 40-50 °C) after the initial coupling at room temperature can help drive it to completion.

  • Excess Reagents: For exceptionally challenging couplings, increasing the equivalents of the activated acid component (by using more carboxylic acid, coupling reagent, and base relative to the amine) can improve yields.

  • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be difficult to remove via chromatography due to its polarity. [16]A thorough aqueous work-up is essential. If it persists, a wash with cold, dilute HCl (if the product is stable) or trituration may be necessary.

Conclusion

The successful amide coupling of the sterically hindered this compound is readily achievable with the appropriate choice of methodology. For maximum efficiency and yield, a HATU-mediated protocol with pre-activation of the carboxylic acid is the superior choice. For applications where cost is a primary consideration, a well-optimized EDC/HOBt protocol serves as a robust and effective alternative. By understanding the principles behind these reagents and following the detailed protocols, researchers can confidently incorporate this valuable constrained building block into their synthetic targets.

References

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Application Notes and Protocols: The Strategic Use of Constrained Amino Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics

Peptides represent a compelling class of therapeutic agents due to their high specificity and potency, often targeting protein-protein interactions (PPIs) that are considered "undruggable" by traditional small molecules.[1][2] However, the clinical translation of native peptides is frequently hampered by significant liabilities, primarily their inherent conformational flexibility. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, which leads to a high entropic penalty upon binding to a target.[3] This flexibility also exposes them to rapid proteolytic degradation and often results in poor membrane permeability and low oral bioavailability.[4][5]

Constrained amino acids are the cornerstone of a powerful strategy to overcome these limitations. By incorporating specific chemical modifications that restrict the rotational freedom of the peptide backbone or side chains, we can pre-organize a peptide into its bioactive conformation.[4][6] This conformational locking minimizes the entropic cost of binding, leading to enhanced binding affinity and target selectivity.[4][5] Furthermore, the rigidified structure often sterically shields cleavage sites from proteases, dramatically increasing metabolic stability and in vivo half-life.[3][7] This guide provides an in-depth exploration of the types of constrained amino acids, protocols for their incorporation and analysis, and their transformative applications in drug design.

Part 1: The Chemist's Toolkit for Conformational Constraint

The rational design of a constrained peptide begins with selecting the appropriate method to enforce a desired secondary structure, such as an α-helix, β-sheet, or β-turn.[3][6] The choice of constraining strategy is dictated by the specific structural hypothesis for target engagement.

Main-Chain Cyclization: Head-to-Tail and Beyond

Cyclization is a robust method for globally restricting a peptide's conformation. Forming an amide bond between the N- and C-termini (head-to-tail cyclization) is a common strategy that has been shown to improve the oral stability of some therapeutic peptides without compromising biological activity.[8] Other variations include sidechain-to-backbone cyclizations, which can be used to create specific loop structures.[8][9]

  • Lactam Bridges: A widely used sidechain-to-sidechain cyclization involves forming a lactam bridge between the side chains of amino acids like aspartic acid or glutamic acid and lysine or its derivatives (e.g., ornithine, diaminobutyric acid).[8] This strategy is effective in stabilizing turns and helical structures.

Peptide Stapling: Reinforcing Helical Structures

For peptides that adopt an α-helical conformation to bind their target, peptide stapling is a revolutionary technique. This method involves introducing two unnatural amino acids with olefin-containing side chains at specific positions (e.g., i and i+4 or i and i+7) within the peptide sequence. A subsequent ring-closing metathesis reaction creates an all-hydrocarbon "staple" that locks the peptide into its helical shape.[1][10][11] Stapled peptides have demonstrated remarkable biological properties, including enhanced proteolytic resistance, cell permeability, and in vivo efficacy.[10][11]

Workflow for Stapled Peptide Design and Synthesis

Stapled_Peptide_Workflow cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Validation Start Identify Target α-Helix Model Model Peptide-Target Interaction Start->Model Structural Biology Data Select Select Stapling Positions (e.g., i, i+4) Model->Select Ensure staple points outward Choose Choose Alkenyl Amino Acids Select->Choose SPPS Solid-Phase Peptide Synthesis (SPPS) Choose->SPPS Initiate Synthesis Incorp Incorporate Unnatural Amino Acids SPPS->Incorp RCM On-Resin Ring-Closing Metathesis (RCM) Incorp->RCM Grubbs' Catalyst Cleave Cleavage and Deprotection RCM->Cleave Purify HPLC Purification Cleave->Purify Confirm Mass Spectrometry (MS) Confirmation Purify->Confirm Structure Circular Dichroism (CD) for Helicity Confirm->Structure Activity Biological Activity Assay Structure->Activity Validate Function Ramachandran_Plot Ramachandran Plot Visualization cluster_allowed Allowed Regions (Glycine) cluster_beta β-Sheet cluster_alpha α-Helix cluster_constrained Constrained (e.g., Aib) g1 g2 g3 g4 g5 g6 g7 g8 b1 b2 b3 a1 a2 a3 c1 c1

Caption: Ramachandran plot showing allowed regions.

Part 3: Applications in Drug Discovery and Development

The theoretical advantages of constrained amino acids translate into tangible successes in drug development across various therapeutic areas.

Enhancing Metabolic Stability and Bioavailability

One of the most significant impacts of conformational constraint is the improvement of a peptide's pharmacokinetic profile. [12][13]The rigid structure protects against enzymatic degradation, and modifications like N-methylation can enhance membrane permeability, a key step towards oral bioavailability. [10][11][12]

  • Case Study: Cyclosporine: This immunosuppressive drug is a cyclic peptide containing several N-methylated amino acids. These modifications are crucial for its ability to resist proteolysis in the gut and passively diffuse across cell membranes, making it an orally available peptide therapeutic. [10][11]

Targeting Protein-Protein Interactions (PPIs)

PPIs are notoriously difficult targets for small molecules due to their large, flat, and featureless interfaces. Constrained peptides, particularly stapled α-helices, can effectively mimic one of the interacting partners, disrupting the PPI with high affinity and specificity. [1][4]

  • Application Example: p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in oncology. Stapled peptides have been designed to mimic the α-helical domain of p53 that binds to MDM2. These peptides can displace p53, reactivating its tumor-suppressive functions. One such compound, ATSP-7041, is in preclinical development for treating solid tumors. [4]

Approved Drugs and Clinical Candidates

The utility of constrained amino acids is validated by their presence in numerous FDA-approved drugs and promising clinical candidates. [12][14][15][16][17]

  • Trofinetide: Approved for the treatment of Rett syndrome, this drug is a derivative of a simple tripeptide where the central proline residue is α-methylated, highlighting the profound impact of a single conformational constraint. [18]* Octreotide: A synthetic analog of the natural peptide somatostatin, octreotide incorporates D-amino acids and a C-terminal alcohol to achieve a much longer half-life, making it an effective treatment for acromegaly and certain neuroendocrine tumors. [19]* Saxagliptin: An anti-diabetic drug, Saxagliptin contains a conformationally restricted amino acid analog that plays a key role in its mechanism of action as a DPP-4 inhibitor. [14]

Conclusion and Future Outlook

Constrained amino acids are indispensable tools in modern medicinal chemistry, transforming peptides from promising but problematic leads into viable clinical therapeutics. By enforcing conformational rigidity, researchers can systematically address the inherent weaknesses of linear peptides, namely poor metabolic stability and low bioavailability. The continued development of novel constraining strategies, coupled with advances in computational design and peptide synthesis, promises to expand the landscape of "druggable" targets. [20][21][22]As our ability to precisely control the three-dimensional structure of peptides improves, we can expect a new wave of highly potent, specific, and stable peptide-based drugs to enter the clinic, offering new hope for a wide range of diseases.

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The Strategic Integration of Methyl 1-aminocyclohexanecarboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Constrained Scaffold

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The strategic use of conformationally restricted building blocks is a cornerstone of this endeavor, and among these, cyclic amino acids have emerged as particularly valuable synthons. Methyl 1-aminocyclohexanecarboxylate hydrochloride, a bifunctional molecule featuring a quaternary α-amino ester motif embedded within a cyclohexane ring, offers a unique combination of structural rigidity and synthetic versatility. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this key building block. By introducing a constrained, non-planar cyclohexane scaffold, medicinal chemists can effectively modulate ligand-receptor interactions, enhance metabolic stability, and fine-tune physicochemical properties, thereby navigating the complexities of drug design with greater precision.

The hydrochloride salt form of this building block enhances its solubility in various reaction media and ensures the stability of the free amine.[1] The presence of both a nucleophilic amino group and an electrophilic ester provides two orthogonal handles for chemical modification, making it an ideal starting point for the synthesis of diverse molecular architectures, from peptide mimics to complex heterocyclic systems.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂PubChem[2]
Molecular Weight 193.67 g/mol PubChem[2]
Appearance White to off-white solid---
Solubility Soluble in water and alcoholsGeneral Knowledge
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.General Knowledge

Safety Precautions: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Mechanistic Rationale

The utility of this compound spans several key transformations in medicinal chemistry. The cyclohexane ring introduces a defined three-dimensional structure into the target molecule, which can be crucial for optimizing binding affinity to biological targets by locking the molecule into a bioactive conformation.

Amide Bond Formation: Crafting Peptidomimetics and Beyond

The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. This transformation is fundamental to the synthesis of peptidomimetics, where the cyclic amino acid replaces a natural amino acid to impart resistance to enzymatic degradation and to probe conformational requirements for activity.

Causality in Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if the carboxylic acid partner is chiral. Carbodiimide-based reagents like EDC, often used with additives such as HOBt or HOAt, are effective for forming an active ester intermediate that readily reacts with the amine.[3] Uronium-based reagents like HATU are also highly efficient and are known for their rapid reaction times and low rates of epimerization.[3][4] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction without competing with the primary amine as a nucleophile.

Amide_Coupling_Workflow

N-Alkylation via Reductive Amination: Accessing Diverse Secondary Amines

Reductive amination is a powerful and widely used method for the N-alkylation of primary amines.[5] This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This method offers excellent control over mono-alkylation, a significant advantage over direct alkylation with alkyl halides which can often lead to over-alkylation.

Causality in Experimental Choices: The choice of reducing agent is key to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[6] It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of the starting carbonyl compound. The reaction is often carried out in solvents like dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[7]

Reductive_Amination_Workflow

Application in the Synthesis of Bioactive Molecules

Derivatives of aminocyclohexanecarboxylic acid are key intermediates in the synthesis of several important pharmaceutical agents.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Precursors

Janus kinases are a family of enzymes crucial for cytokine signaling pathways, making them important targets for autoimmune diseases and myeloproliferative neoplasms.[1] Several approved JAK inhibitors, such as Oclacitinib, feature a substituted cyclohexylamine core. Patent literature describes the synthesis of such compounds using aminocyclohexanecarboxylic acid derivatives.[8][9][10] The following protocol is an illustrative example of how this compound can be used in a synthetic sequence towards a JAK inhibitor scaffold.

JAK_Inhibitor_Logic

Case Study: Building Blocks for Constrained Peptides

The conformational constraint imposed by the cyclohexane ring is highly valuable in peptide science. The synthesis of Dynorphin A analogues, which are ligands for opioid receptors, has utilized aminocyclohexanecarboxylic acid to create conformationally restricted peptides.[11][12][13] This strategy allows for the exploration of the bioactive conformation of the peptide and can lead to analogues with altered selectivity and potency.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF.

  • Add this compound (1.0 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and suspend it in anhydrous DCM.

  • Add DIPEA (1.1 equiv) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the aldehyde (1.2 equiv) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its rigid cyclohexane framework provides a powerful tool for introducing conformational constraint, a key strategy for enhancing the biological activity and pharmacokinetic properties of drug candidates. The straightforward reactivity of its amino and ester functionalities via robust and well-established protocols, such as amide coupling and reductive amination, allows for its seamless integration into diverse synthetic campaigns. The successful application of related scaffolds in the synthesis of clinically relevant molecules like JAK inhibitors underscores the potential of this building block to contribute to the development of next-generation therapeutics.

References

  • Aldrich, J. V., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(13), 1921–1924. [Link]

  • Aldrich, J. V., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. PubMed. [Link]

  • Aldrich, J. V., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025).
  • Vulcanchem. (n.d.). Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale. Vulcanchem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Siegfried AG. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]

  • Su, M., et al. (2017). A kind of new method for preparing Oclacitinib.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Su, M., et al. (2020). A new method for preparing Oclacitinib.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Aasted, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Advances, 5(124), 102755-102763. [Link]

  • Organic Chemistry Portal. (n.d.).

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"synthetic routes to Methyl 1-aminocyclohexanecarboxylate hydrochloride derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Methyl 1-aminocyclohexanecarboxylate Hydrochloride and Its Derivatives

Authored by a Senior Application Scientist

Introduction

This compound is a valuable cyclic α-amino acid derivative. As a conformationally constrained building block, it holds significant importance in medicinal chemistry and drug development. Its rigid cyclohexane scaffold is incorporated into various pharmacologically active molecules to modulate their potency, selectivity, and pharmacokinetic properties. Notably, the parent amino acid, 1-aminocyclohexanecarboxylic acid, is a precursor or structural analog to important pharmaceutical agents, including the anticonvulsant drug Gabapentin.[1]

This technical guide provides an in-depth exploration of the primary synthetic routes for obtaining this compound. We will dissect two classical, robust, and industrially relevant methodologies: the Strecker synthesis and the Bucherer-Bergs synthesis . For each pathway, we will examine the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind procedural choices. The guide culminates in the final esterification and salt formation step, delivering the target compound in its desired form. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of α,α-disubstituted cyclic amino acids like 1-aminocyclohexanecarboxylic acid primarily begins from the corresponding cyclic ketone, cyclohexanone. Two multicomponent reactions provide efficient access to the core amino acid, which is then converted to the final product.

G start Cyclohexanone strecker Strecker Synthesis start->strecker KCN, NH4Cl bucherer Bucherer-Bergs Synthesis start->bucherer KCN, (NH4)2CO3 amino_acid 1-Aminocyclohexanecarboxylic Acid strecker->amino_acid Acid Hydrolysis bucherer->amino_acid Acid/Base Hydrolysis final_product Methyl 1-aminocyclohexanecarboxylate HCl amino_acid->final_product SOCl2, Methanol caption Overall Synthetic Strategy

Caption: High-level overview of the synthetic pathways from cyclohexanone.

Route 1: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid chemistry.[2] It is a two-step procedure that constructs an α-amino acid from an aldehyde or ketone.[3][4] For our target, the reaction begins with cyclohexanone.

Mechanism and Rationale

The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[5]

  • Iminium Ion Formation: The process begins with the reaction between cyclohexanone and an ammonia source (typically from ammonium chloride) to form a cyclohexanimine. This is often in equilibrium with its protonated form, the iminium ion, which is a more potent electrophile.[2][6]

  • Cyanide Attack: A nucleophilic cyanide ion (from KCN or NaCN) attacks the electrophilic carbon of the iminium ion. This step is crucial as it forms the new carbon-carbon bond and introduces the nitrile group, yielding 1-aminocyclohexanecarbonitrile.[2][6]

  • Nitrile Hydrolysis: The α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., using concentrated HCl). This converts the nitrile functionality into a carboxylic acid, producing 1-aminocyclohexanecarboxylic acid hydrochloride.

G cluster_strecker Strecker Synthesis Mechanism A Cyclohexanone + NH3 B Cyclohexanimine A->B -H2O C Iminium Ion B->C H+ D α-Aminonitrile C->D +CN- E α-Amino Acid D->E H3O+, Δ caption Mechanism of the Strecker Synthesis.

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

Part A: Synthesis of 1-Aminocyclohexanecarbonitrile

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve ammonium chloride (13.4 g, 0.25 mol) in 50 mL of deionized water.

  • Reagent Addition: To this solution, add potassium cyanide (16.3 g, 0.25 mol). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates lethal HCN gas.

  • Ammonia Addition: Add 30 mL of concentrated aqueous ammonia (28-30%) to the flask and stir until all solids dissolve.

  • Ketone Addition: While maintaining the temperature below 10 °C, add cyclohexanone (24.5 g, 0.25 mol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The product will often separate as an oily layer or a solid precipitate.

  • Workup: Extract the reaction mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid Hydrochloride

  • Setup: Place the crude aminonitrile from the previous step into a 500 mL round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Carefully add 150 mL of concentrated hydrochloric acid (37%).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The progress can be monitored by TLC until the starting aminonitrile is consumed.

  • Isolation: Allow the reaction to cool to room temperature, then cool further in an ice bath. The amino acid hydrochloride product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven to yield 1-aminocyclohexanecarboxylic acid hydrochloride.

Route 2: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoin intermediates from ketones, which can then be hydrolyzed to α-amino acids.[7] This method is particularly well-suited for generating α,α-disubstituted amino acids from ketones.[8]

Mechanism and Rationale
  • Cyanohydrin Formation: The reaction initiates with the formation of a cyanohydrin from cyclohexanone and cyanide.[7]

  • Amine Condensation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form the same 1-aminocyclohexanecarbonitrile intermediate seen in the Strecker synthesis.[7]

  • Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate. Intramolecular cyclization and tautomerization yield the stable 5,5-disubstituted hydantoin (cyclohexanespiro-5'-hydantoin).[7]

  • Hydantoin Hydrolysis: The hydantoin ring is then hydrolyzed, typically under basic conditions (e.g., with Ba(OH)₂ or NaOH) followed by acidification, to open the ring and yield the final amino acid.[8]

G cluster_bucherer Bucherer-Bergs Synthesis Mechanism A Cyclohexanone B Cyanohydrin A->B +CN- C α-Aminonitrile B->C +NH3, -H2O D Hydantoin C->D +(NH4)2CO3, Δ E α-Amino Acid D->E Base, H3O+ caption Mechanism of the Bucherer-Bergs Synthesis.

Caption: Mechanism of the Bucherer-Bergs Synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis

Part A: Synthesis of Cyclohexanespiro-5'-hydantoin

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine cyclohexanone (24.5 g, 0.25 mol), potassium cyanide (19.5 g, 0.30 mol), and ammonium carbonate (57.6 g, 0.60 mol).

  • Solvent: Add 200 mL of 50% aqueous ethanol.

  • Reaction: Heat the mixture in a water bath to 60-70 °C with vigorous stirring. Continue heating for 5-6 hours. A precipitate of the hydantoin should form.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude hydantoin with cold water and then with a small amount of cold ethanol. Dry the product to a constant weight.

Part B: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

  • Setup: Place the dried hydantoin (e.g., 0.20 mol) in a 1 L round-bottom flask with a reflux condenser.

  • Base Addition: Add a solution of sodium hydroxide (48 g, 1.2 mol) in 400 mL of water.

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Acidification: After cooling, carefully acidify the reaction mixture to pH 6-7 with concentrated hydrochloric acid in an ice bath. The amino acid will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or aqueous ethanol to yield pure 1-aminocyclohexanecarboxylic acid.

Final Step: Esterification and Hydrochloride Salt Formation

Both classical routes yield the free amino acid or its hydrochloride salt. To obtain the target methyl ester hydrochloride, a final esterification step is required. The Fischer esterification using methanol and a strong acid catalyst is ideal. Using thionyl chloride (SOCl₂) in methanol is particularly efficient as it generates HCl in situ, which both catalyzes the esterification and forms the final hydrochloride salt.[9]

Experimental Protocol: Methyl Ester Hydrochloride Formation
  • Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a drying tube, suspend 1-aminocyclohexanecarboxylic acid (14.3 g, 0.10 mol) in 150 mL of anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath to 0 °C. While stirring, add thionyl chloride (11 mL, 0.15 mol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-5 hours. The suspension will become a clear solution as the reaction proceeds.

  • Isolation: Cool the solution to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The product will remain as a white crystalline solid.

  • Purification: Triturate the solid with 50 mL of cold diethyl ether, collect the product by vacuum filtration, and wash with another portion of ether. Dry the solid in a vacuum oven to yield this compound.[9]

Comparative Summary and Considerations

FeatureStrecker SynthesisBucherer-Bergs Synthesis
Starting Materials Cyclohexanone, KCN, NH₄ClCyclohexanone, KCN, (NH₄)₂CO₃
Key Intermediate α-Aminonitrile5,5-Spirohydantoin
Hydrolysis Typically harsh acid (conc. HCl)Base (NaOH, Ba(OH)₂) followed by acid
Advantages Direct route to the amino acid salt.Hydantoin intermediate is often crystalline and easily purified.
Disadvantages Direct handling of concentrated ammonia.Longer reaction times, additional hydrolysis step.
Safety High toxicity of cyanide salts and ammonia.High toxicity of cyanide salts.

Expert Insight: The choice between these routes often depends on the desired scale and purification strategy. The Bucherer-Bergs synthesis offers a robust, crystalline intermediate (the hydantoin) that is often easier to purify on a large scale than the intermediate aminonitrile from the Strecker synthesis. For lab-scale synthesis, the Strecker route can be more direct.

Synthesis of Derivatives

The described routes are highly adaptable for producing derivatives:

  • N-Substituted Derivatives: By substituting ammonia with a primary or secondary amine in the Strecker synthesis, one can directly synthesize N-alkyl or N-dialkyl derivatives of the target amino ester.[2]

  • Ring-Substituted Derivatives: Using a substituted cyclohexanone (e.g., 4-methylcyclohexanone) as the starting material in either synthesis will yield the corresponding substituted aminocyclohexanecarboxylate derivative.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Wikipedia. Gabapentin. [Link]

  • Google Patents. US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Google Patents. CN102093237B - Synthesis method of gabapentin hydrochloride.
  • University of Liverpool. (2024). Novel Method for Amino Acid Synthesis. [Link]

  • Krishnamurthy, R., et al. (2022). Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. Nature Chemistry. [Link]

  • Quick Company. A Process For The Preparation Of Gabapentin Hydrochloride. [Link]

  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • PrepChem.com. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]

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Application Notes and Protocols for the Chiral Synthesis of Methyl 1-aminocyclohexanecarboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery and development, the conformational constraint of peptide-based therapeutics is a paramount strategy for enhancing potency, selectivity, and metabolic stability. α,α-Disubstituted amino acids, such as the enantiomers of Methyl 1-aminocyclohexanecarboxylate, are pivotal building blocks in this endeavor. Their unique structural feature—a quaternary carbon at the α-position—restricts the conformational flexibility of the peptide backbone, inducing stable secondary structures like β-turns and helices. This pre-organization can lead to a significant improvement in binding affinity to biological targets. Furthermore, the steric hindrance provided by the geminal substituents shields the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the therapeutic agent. Consequently, robust and scalable methods for the enantioselective synthesis of these valuable synthons are of critical importance to the pharmaceutical industry.

This document provides a detailed guide for researchers, chemists, and drug development professionals on two effective strategies for obtaining the enantiomers of Methyl 1-aminocyclohexanecarboxylate: (I) a classical approach involving racemic synthesis followed by enzymatic kinetic resolution, and (II) a direct asymmetric Strecker synthesis. Additionally, detailed protocols for the determination of enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Strategic Overview: Pathways to Enantiopure Methyl 1-aminocyclohexanecarboxylate

The synthesis of the target chiral amino ester can be approached via two primary strategies, each with its own merits and considerations. The choice of method will often depend on available resources, scale, and desired optical purity.

synthesis_overview cluster_racemic Strategy 1: Racemic Synthesis & Resolution cluster_asymmetric Strategy 2: Asymmetric Synthesis Cyclohexanone Cyclohexanone Racemic_Nitrile Racemic 1-aminocyclo- hexanecarbonitrile Cyclohexanone->Racemic_Nitrile Strecker Reaction Racemic_Acid Racemic 1-aminocyclo- hexanecarboxylic Acid Racemic_Nitrile->Racemic_Acid Hydrolysis Racemic_Ester Racemic Methyl 1-aminocyclo- hexanecarboxylate Racemic_Acid->Racemic_Ester Esterification Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase) Racemic_Ester->Enzymatic_Resolution Enantiomers (R)- & (S)-Methyl 1-amino- cyclohexanecarboxylate Enzymatic_Resolution->Enantiomers Cyclohexanone_Asym Cyclohexanone Chiral_Nitrile Enantioenriched 1-amino- cyclohexanecarbonitrile Cyclohexanone_Asym->Chiral_Nitrile Asymmetric Strecker Reaction (Chiral Catalyst) Chiral_Acid Enantioenriched 1-amino- cyclohexanecarboxylic Acid Chiral_Nitrile->Chiral_Acid Hydrolysis Chiral_Ester (R)- or (S)-Methyl 1-amino- cyclohexanecarboxylate Chiral_Acid->Chiral_Ester Esterification

Figure 1: Overall synthetic strategies for obtaining enantiomers of Methyl 1-aminocyclohexanecarboxylate.

Part I: Racemic Synthesis and Enzymatic Resolution

This strategy is often favored for its reliability and the use of relatively inexpensive starting materials. It involves the initial preparation of the racemic amino ester, which is then resolved into its constituent enantiomers using a stereoselective enzyme.

Protocol 1.1: Synthesis of Racemic Methyl 1-aminocyclohexanecarboxylate

This synthesis is a three-step process starting from cyclohexanone.

Step A: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile [1][2]

  • Rationale: The Strecker synthesis is a classic and efficient method for preparing α-amino nitriles from a ketone, ammonia, and a cyanide source.[1] The reaction proceeds via the in situ formation of an imine, which is then attacked by the cyanide nucleophile.[2]

  • Materials:

    • Cyclohexanone

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Ammonium hydroxide (conc. aq. NH₄OH)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) and sodium cyanide (1.05 eq) in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer.

    • Add concentrated ammonium hydroxide (approx. 2 eq) and cool the mixture to 0-5 °C in an ice bath.

    • To this stirred solution, add cyclohexanone (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the cyclohexanone spot disappears.

    • Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile. This product is often used in the next step without further purification.

Step B: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid [3]

  • Rationale: The nitrile group is hydrolyzed under strongly acidic conditions to the corresponding carboxylic acid. The use of strong acid also protonates the amino group, protecting it from side reactions.

  • Materials:

    • Crude 1-aminocyclohexanecarbonitrile

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Caution: This reaction releases heat and should be performed with care in a robust vessel and a fume hood.

    • Add the crude 1-aminocyclohexanecarbonitrile to an excess of concentrated HCl (e.g., 12 M).

    • Heat the mixture at reflux (approx. 100-110 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • The product, 1-aminocyclohexanecarboxylic acid hydrochloride, will precipitate. Collect the solid by vacuum filtration.

    • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (approx. pH 6-7) with a base (e.g., ammonium hydroxide or pyridine). The product will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step C: Fischer Esterification to Methyl 1-aminocyclohexanecarboxylate [4][5]

  • Rationale: The Fischer esterification is a straightforward, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] Using methanol as both the reagent and solvent drives the equilibrium towards the ester product.[5]

  • Materials:

    • 1-Aminocyclohexanecarboxylic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly and carefully add thionyl chloride (1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

    • After the addition, warm the mixture to reflux and heat for 4-8 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and basify to pH 9-10 with a cold aqueous solution of sodium carbonate or sodium hydroxide.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic Methyl 1-aminocyclohexanecarboxylate. The product can be purified by silica gel chromatography if necessary.

Protocol 1.2: Enzymatic Kinetic Resolution of Racemic Methyl 1-aminocyclohexanecarboxylate
  • Rationale: Kinetic resolution is a powerful technique for separating enantiomers. A chiral catalyst, in this case, a lipase, selectively reacts with one enantiomer of the racemic substrate at a much higher rate than the other.[6] For the resolution of an amino ester, the enzyme can catalyze a selective N-acylation, leaving one enantiomer of the amino ester unreacted while converting the other to an N-acyl derivative. These two compounds, now being diastereomers in their relationship, can be easily separated by standard chromatography. Candida antarctica Lipase B (often immobilized as Novozym 435) is a highly effective and robust biocatalyst for such transformations.[7]

enzymatic_resolution Racemic_Ester (R,S)-Methyl 1-aminocyclo- hexanecarboxylate Lipase Lipase (e.g., CAL-B) Racemic_Ester->Lipase Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Lipase S_Ester (S)-Methyl 1-aminocyclo- hexanecarboxylate (Unreacted) Lipase->S_Ester Slow R_Amide (R)-N-Acetyl-Methyl 1-amino- cyclohexanecarboxylate Lipase->R_Amide Fast Separation Chromatographic Separation S_Ester->Separation R_Amide->Separation

Figure 2: Principle of enzymatic kinetic resolution of racemic Methyl 1-aminocyclohexanecarboxylate.
  • Materials:

    • Racemic Methyl 1-aminocyclohexanecarboxylate

    • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

    • Acyl donor (e.g., ethyl acetate, vinyl acetate)

    • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Procedure:

    • To a solution of racemic Methyl 1-aminocyclohexanecarboxylate (1.0 eq) in anhydrous TBME, add the acyl donor (e.g., ethyl acetate, 1.5-2.0 eq).

    • Add immobilized CAL-B (typically 10-50% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress carefully by taking small aliquots, filtering the enzyme, and analyzing by chiral HPLC (see Protocol 3.1). The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted ester and the acylated product.

    • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted enantiomer (e.g., (S)-ester) and the acylated enantiomer (e.g., (R)-N-acetyl ester). Separate these two compounds using silica gel column chromatography.

    • The N-acetyl group can be removed from the resolved amide, if desired, by acidic or basic hydrolysis to yield the other enantiomer of the amino ester.

ParameterTypical ConditionRationale
Enzyme Immobilized Candida antarctica Lipase BHigh enantioselectivity for a broad range of substrates, robust, and reusable.
Solvent tert-Butyl methyl ether (TBME), TolueneAprotic, solubilizes substrates, and generally compatible with lipases.
Acyl Donor Ethyl Acetate or Vinyl AcetateVinyl acetate can lead to irreversible acylation, driving the reaction forward.
Temperature 30 - 45 °CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCEssential for stopping the reaction at ~50% conversion to achieve high ee for both components.

Part II: Asymmetric Strecker Synthesis

This approach aims to establish the stereocenter in a single step, bypassing the need for resolution. It relies on a chiral catalyst to control the facial selectivity of cyanide addition to the imine intermediate.[8][9]

Protocol 2.1: Chiral Catalyst-Mediated Asymmetric Strecker Reaction
  • Rationale: A chiral catalyst, such as a thiourea-based catalyst, can activate the imine through hydrogen bonding and direct the incoming cyanide nucleophile to one face of the molecule, resulting in an enantioenriched α-amino nitrile.[8] This intermediate can then be hydrolyzed and esterified as in the racemic route to yield the final enantiomerically enriched product.

  • Materials:

    • Cyclohexanone

    • A chiral amine source (e.g., benzylamine, if the catalyst is for N-aryl imines)

    • Cyanide source (e.g., potassium cyanide (KCN) with acetic acid, or trimethylsilyl cyanide (TMSCN))

    • Chiral catalyst (e.g., a Jacobsen-type thiourea catalyst)

    • Anhydrous solvent (e.g., toluene, DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., 1-5 mol%) in anhydrous toluene.

    • Add cyclohexanone (1.0 eq) and the amine source (if required by the catalytic system). Stir for a short period to allow for imine formation.

    • Cool the reaction to the optimized temperature (this can range from room temperature to -78 °C depending on the catalyst).

    • Add the cyanide source. If using KCN/AcOH, a heterogeneous mixture will form.[10] If using TMSCN, add it dropwise.

    • Stir the reaction for 24-48 hours, monitoring by TLC and/or chiral HPLC analysis of quenched aliquots.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the enantioenriched 1-aminocyclohexanecarbonitrile derivative by silica gel chromatography.

    • The resulting chiral nitrile can then be hydrolyzed and esterified using the methods described in Protocol 1.1 (Steps B and C) to afford the final chiral ester. It is crucial to use conditions that minimize racemization during these subsequent steps.

ParameterTypical ConditionRationale
Catalyst Chiral Thiourea or Metal-Salen ComplexControls the stereochemical outcome of the cyanide addition.
Cyanide Source KCN/AcOH or TMSCNKCN is safer to handle; TMSCN is often more reactive.
Solvent Toluene, DCMAnhydrous conditions are critical for catalyst performance.
Temperature -78 °C to RTLower temperatures often lead to higher enantioselectivity.
Stoichiometry Catalyst loading typically 1-10 mol%A key advantage of catalytic methods is the use of sub-stoichiometric amounts of the chiral source.

Part III: Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial to validate the success of the chiral synthesis. Two common and reliable methods are presented here.

Protocol 3.1: Chiral High-Performance Liquid Chromatography (HPLC)
  • Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) creates a chiral environment where the two enantiomers form transient diastereomeric complexes of differing stability, leading to different retention times.[11] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including amino acid derivatives.[12][13]

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC; or Chirobiotic T)

    • HPLC-grade solvents (e.g., hexane, isopropanol (IPA), ethanol)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the Methyl 1-aminocyclohexanecarboxylate sample (approx. 1 mg/mL) in the mobile phase. Also prepare a sample of the racemic material as a reference.

    • Method Setup:

      • Column: Chiralpak IA (or other suitable polysaccharide-based column).

      • Mobile Phase: A mixture of hexane and a polar modifier like IPA (e.g., 90:10 Hexane:IPA). The exact ratio may require optimization.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 210-220 nm).

      • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Analysis:

      • Inject the racemic sample first to determine the retention times of both enantiomers and ensure baseline separation.

      • Inject the chiral sample.

      • Integrate the peak areas for each enantiomer.

    • Calculation:

      • Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Protocol 3.2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Rationale: In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that are distinguishable in the NMR spectrum.[14] This results in the splitting of signals for protons near the stereocenter. Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CSA used for this purpose, especially for amines and alcohols.[15][16][17] The presence of the CF₃ group also allows for analysis by ¹⁹F NMR, which often provides superior resolution.

  • Instrumentation & Materials:

    • High-field NMR spectrometer (≥400 MHz)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃, C₆D₆)

    • Chiral solvating agent (e.g., (R)-Mosher's acid)

    • Sample of Methyl 1-aminocyclohexanecarboxylate

  • Procedure:

    • Sample Preparation:

      • In one NMR tube, dissolve a small amount of the racemic sample (~5 mg) in ~0.6 mL of CDCl₃.

      • In a second NMR tube, dissolve a similar amount of your enantioenriched sample in ~0.6 mL of CDCl₃.

    • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum for both tubes to serve as a baseline.

    • Add CSA: Add a small, precisely weighed amount of (R)-Mosher's acid (e.g., 1.1 eq relative to the amino ester) to each NMR tube. Ensure thorough mixing.

    • Acquire Chiral Spectrum: Re-acquire the ¹H NMR (and/or ¹⁹F NMR) spectra for both tubes.

    • Analysis:

      • In the spectrum of the racemic sample, identify a proton signal (e.g., the methoxy singlet or protons on the cyclohexane ring) that has split into two distinct signals of equal integration. This confirms that the CSA is effective.

      • In the spectrum of your enantioenriched sample, locate the same split signals.

      • Carefully integrate the two peaks corresponding to the two enantiomers.

    • Calculation:

      • Calculate the % ee using the same formula as for HPLC, substituting peak integrations for peak areas.

References

  • Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. PMC - NIH. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. [Link]

  • Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases - 2006. Wiley Analytical Science. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Cristiano Bolchi, Gabriella Roda, Marco Pallavicini 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. [Link]

  • Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Request PDF. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH. [Link]

  • 1-Aminocyclohexanecarboxylic acid | C7H13NO2. CID 1366 - PubChem - NIH. [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. ChemRxiv. [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Request PDF. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Acid Derivatives Important Reactions - MCAT Content. Jack Westin. [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office - EP 3411355 B1 - Googleapis.com. [Link]

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]

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Application Notes and Protocols: Esterification of 1-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

1-Aminocyclohexanecarboxylic acid and its derivatives are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.[1] Their rigid cyclic structure provides a valuable scaffold for designing conformationally constrained peptides and peptidomimetics, which can lead to enhanced biological activity and stability. The esterification of the carboxylic acid moiety is a fundamental transformation in the synthesis of these compounds, enabling further functionalization and modulation of their physicochemical properties.[1]

This guide provides an in-depth analysis of the common methods for the esterification of 1-aminocyclohexanecarboxylic acid, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Challenge: The Amphoteric Nature of Amino Acids

The primary challenge in the esterification of 1-aminocyclohexanecarboxylic acid lies in its amphoteric nature. The presence of both a basic amino group and an acidic carboxylic acid group within the same molecule complicates direct esterification.[2] The amino group can be protonated by the acid catalyst, rendering it unreactive, or it can compete with the alcohol as a nucleophile.[3] Therefore, successful esterification often requires careful selection of reaction conditions or the use of protecting groups to temporarily mask the reactivity of the amino group.[4]

Method 1: Fischer Esterification under Acidic Conditions

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[5] For amino acids, this method is typically performed using the alcohol as the solvent to drive the equilibrium towards the product.[6]

Mechanistic Rationale

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7] In the context of an amino acid, the amino group is protonated under the strongly acidic conditions, forming an ammonium salt. This effectively "protects" the amino group, preventing it from interfering with the esterification reaction.[2]

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride (CH₃COCl)

  • Diethyl ether or tert-Butyl methyl ether (anhydrous)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-aminocyclohexanecarboxylic acid in anhydrous methanol. The alcohol is used in large excess and also serves as the solvent.[8]

  • Cool the mixture in an ice bath.

  • Slowly and cautiously add thionyl chloride or acetyl chloride dropwise to the stirred suspension. This step is highly exothermic and generates anhydrous HCl in situ, which acts as the catalyst.[9][10]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • If crystallization is slow, add anhydrous diethyl ether or tert-butyl methyl ether to precipitate the ester hydrochloride salt.[9]

  • Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

Data Presentation
Reactant/ReagentMolar RatioRoleNotes
1-Aminocyclohexanecarboxylic acid1Starting Material
MethanolExcess (Solvent)Nucleophile & SolventAnhydrous conditions are crucial.
Thionyl Chloride/Acetyl Chloride1.1 - 1.5Catalyst PrecursorGenerates anhydrous HCl in situ. Added slowly at 0°C.
Workflow Diagram

FischerEsterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend Amino Acid in Anhydrous Methanol B Cool to 0°C A->B C Slowly Add Thionyl Chloride B->C D Reflux C->D E Monitor by TLC D->E F Cool to RT, then 0°C E->F G Precipitate with Ether F->G H Filter & Wash G->H I Dry under Vacuum H->I

Caption: Workflow for Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid.

Method 2: Esterification via Acyl Chloride Intermediate

An alternative to the direct Fischer esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[11] Thionyl chloride is a common reagent for this transformation.[11]

Mechanistic Rationale

This method also requires the protection of the amino group. The reaction is typically carried out by first reacting the amino acid with thionyl chloride in the presence of an alcohol. The thionyl chloride serves a dual purpose: it reacts with the alcohol to generate anhydrous HCl, which protonates the amino group, and it converts the carboxylic acid to the highly reactive acyl chloride.[12] The acyl chloride is then immediately attacked by the alcohol solvent to form the ester.

Experimental Protocol: One-Pot Synthesis of 1-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 1-aminocyclohexanecarboxylic acid in absolute ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride dropwise to the cooled suspension with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude ester hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation
Reactant/ReagentMolar RatioRoleNotes
1-Aminocyclohexanecarboxylic acid1Starting Material
EthanolExcess (Solvent)Nucleophile & SolventAbsolute ethanol is recommended.
Thionyl Chloride1.2 - 2.0Activating AgentAdded dropwise at low temperature.
Reaction Scheme Diagram

AcylChloride AminoAcid 1-Aminocyclohexanecarboxylic Acid AcylChloride Acyl Chloride Intermediate (in situ) AminoAcid->AcylChloride + SOCl₂, EtOH Ester Ester Hydrochloride AcylChloride->Ester + EtOH

Caption: Reaction scheme for esterification via an acyl chloride intermediate.

Method 3: Esterification with Amino Group Protection

For syntheses where the free amino group is required in the final ester or when acidic conditions are not desirable, a protection-esterification-deprotection strategy is employed.[14] Common amino-protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[4]

Rationale for Protection

Protecting the amino group as a carbamate (e.g., Boc) prevents its protonation and nucleophilic reactivity, allowing for a wider range of esterification methods to be used under neutral or basic conditions.[3]

Experimental Protocol: Synthesis of N-Boc-1-aminocyclohexanecarboxylic Acid Methyl Ester

Part A: Protection of the Amino Group

  • Dissolve 1-aminocyclohexanecarboxylic acid in a mixture of dioxane and water.

  • Add a base such as sodium hydroxide or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-protected amino acid with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain the protected amino acid.

Part B: Esterification of the Protected Amino Acid

  • Dissolve the N-Boc-1-aminocyclohexanecarboxylic acid in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the alcohol (e.g., methanol).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[15]

  • Stir the reaction at room temperature until completion.

  • Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, base, and brine.

  • Dry the organic layer and remove the solvent to yield the protected ester.

Part C: Deprotection (Optional)

  • To obtain the free amino ester, dissolve the N-Boc-protected ester in a suitable solvent (e.g., DCM or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature until the Boc group is cleaved.

  • Remove the solvent and excess acid under reduced pressure to obtain the amino acid ester salt.

Workflow Diagram

ProtectionStrategy Start 1-Aminocyclohexane- carboxylic Acid Protect Protection (Boc₂O) Start->Protect ProtectedAcid N-Boc Protected Acid Protect->ProtectedAcid Esterify Esterification (DCC, DMAP) ProtectedEster N-Boc Protected Ester Esterify->ProtectedEster Deprotect Deprotection (TFA) FinalEster Amino Acid Ester Salt Deprotect->FinalEster ProtectedAcid->Esterify ProtectedEster->Deprotect

Caption: Workflow for the protection-esterification-deprotection strategy.

Purification and Characterization

Purification

The purification of amino acid esters depends on their form:

  • Ester Salts: These are often crystalline solids and can be purified by recrystallization.

  • Free Amino Esters: These can be purified by column chromatography on silica gel or by distillation if they are sufficiently volatile.

  • Protected Esters: These are typically purified by column chromatography.[16]

Ion-exchange chromatography can also be a powerful technique for the purification of amino acids and their derivatives.[17]

Characterization

The successful synthesis of 1-aminocyclohexanecarboxylic acid esters can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound. The appearance of a new set of signals corresponding to the alkyl group of the ester is a key indicator.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretch of the ester group (typically around 1730-1750 cm⁻¹).

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Conclusion

The esterification of 1-aminocyclohexanecarboxylic acid is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice of method depends on the desired final product and the compatibility of other functional groups in the molecule. The direct Fischer esterification or the acyl chloride method are efficient for producing ester salts. For syntheses requiring the free amino ester or milder reaction conditions, a protection-esterification-deprotection strategy is preferable. Careful execution of these protocols, coupled with appropriate purification and characterization, will ensure the successful synthesis of the target ester.

References

  • Asahi Kasei Kabushiki Kaisha. (1985). Method for separating and purifying amino acid. Google Patents.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Janssen Pharmaceutica NV. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (2009). Method for producing amino acid ester hydrochloride. Google Patents.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?. Retrieved from [Link]

  • American Chemical Society. (2009). Amino Acid-Protecting Groups.
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • Gist-Brocades B.V. (1998). Process for esterification of amino acids and peptides. Google Patents.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chem LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Constrained Peptides Using Cyclic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability and Specificity in Peptide Therapeutics

Peptides represent a compelling class of therapeutic agents, bridging the gap between small molecules and large protein biologics. Their high specificity and potency are often offset by significant drawbacks, primarily their inherent flexibility and susceptibility to proteolytic degradation, which leads to poor bioavailability and short in vivo half-lives.[1][2] To overcome these limitations, researchers have increasingly turned to conformational constraint—a strategy that locks the peptide into a specific, biologically active conformation.[3][4]

Constrained peptides often exhibit enhanced receptor binding affinity, increased stability against enzymes, and improved membrane permeability.[5] Among the various methods to achieve this, the formation of cyclic structures through intramolecular amide bonds is a cornerstone of modern peptide chemistry.[6][7] This guide provides a detailed exploration of a powerful and versatile strategy for peptide cyclization: the use of activated amino acid esters to facilitate efficient ring closure, a process often referred to as macrolactamization.[6] We will delve into the underlying chemical principles, strategic planning, detailed experimental protocols, and critical troubleshooting steps for synthesizing these promising molecules.

Core Concepts: The Chemistry of Ester-Mediated Cyclization

The fundamental principle behind this technique is the intramolecular reaction between a terminal amine (N-terminus) and an activated C-terminal ester of a linear peptide precursor. This reaction, driven by the proximity of the reactive groups, results in the formation of a stable amide bond, thereby closing the peptide into a cyclic structure.

The choice of the ester is critical as it must be stable enough to withstand the conditions of solid-phase peptide synthesis (SPPS) and subsequent cleavage from the resin, yet sufficiently reactive to undergo efficient cyclization in solution. Common strategies involve the synthesis of a linear peptide with a C-terminal active ester, such as a p-nitrophenyl (ONp) or pentafluorophenyl (OPfp) ester, or the generation of an ester in situ.

Mechanism of Intramolecular Acyl Transfer

The cyclization process is an intramolecular nucleophilic acyl substitution. The N-terminal amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the C-terminal ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the cyclic amide and releases the corresponding alcohol or phenol leaving group. To favor this intramolecular reaction over intermolecular polymerization, the reaction is typically performed under high dilution conditions.

Strategic Planning for Synthesis

A successful synthesis of a constrained peptide requires careful planning, from the design of the linear precursor to the final purification steps.

Designing the Linear Peptide Precursor

The sequence of the linear peptide is paramount. The inclusion of turn-inducing residues, such as proline or D-amino acids, near the cyclization site can pre-organize the peptide backbone into a conformation that favors ring closure, thereby increasing cyclization yields.[8] The size of the ring is also a critical factor; cyclization of tri- and tetrapeptides can be challenging due to ring strain, while larger peptides (penta- and hexapeptides and beyond) generally cyclize more readily.[8]

Solid-Phase vs. Solution-Phase Synthesis

Modern peptide synthesis predominantly relies on the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[9][10] The linear peptide precursor is assembled on a solid support (resin). The key decision is whether to perform the cyclization on the resin or after cleaving the peptide into solution.

  • On-Resin Cyclization: Can simplify purification by leaving linear contaminants behind on the resin. However, it can be sterically hindered, leading to lower yields.

  • Solution-Phase Cyclization: This is the more common approach. The protected linear peptide is first cleaved from the resin and then cyclized in solution. This method often gives higher yields as the peptide is free from the steric constraints of the resin.[11]

This guide will focus on the solution-phase cyclization of a peptide precursor synthesized via SPPS.

Workflow Overview

The overall process can be visualized as a multi-stage workflow, starting from the selection of the appropriate resin and culminating in a highly pure, constrained peptide.

G cluster_0 SPPS Module cluster_1 Cleavage & Cyclization Module cluster_2 Purification & Analysis Module Resin 1. Select & Swell 2-Chlorotrityl Resin Load 2. Load First Amino Acid (e.g., Fmoc-AA-OH) Resin->Load Chain 3. Chain Elongation (Fmoc Deprotection & Coupling) Load->Chain Cleave 4. Cleave Protected Peptide from Resin Chain->Cleave Linear Protected Peptide Cyclize 5. Solution-Phase Cyclization (High Dilution) Cleave->Cyclize Deprotect 6. Global Deprotection of Side Chains Cyclize->Deprotect Purify 7. RP-HPLC Purification Deprotect->Purify Crude Cyclic Peptide Analyze 8. Characterization (LC-MS, NMR) Purify->Analyze

Caption: General workflow for constrained peptide synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of a protected linear peptide on 2-chlorotrityl chloride resin, which allows for cleavage under mild acidic conditions that keep acid-labile side-chain protecting groups intact.[11]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)[11]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 1-5% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Preparation:

    • Place the 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, then wash 3x with DMF.[9]

  • Loading the First Amino Acid:

    • Dissolve the first Fmoc-amino acid (0.5 mmol, 2 eq) and DIPEA (1.0 mmol, 4 eq) in minimal DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation (One Coupling Cycle):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash thoroughly with DMF (5x).

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes. Add this solution to the resin.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.[10]

    • Wash the resin with DMF (3x).

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage of the Protected Peptide:

    • Wash the final peptide-resin with DCM (5x).

    • Prepare a fresh solution of 1% TFA in DCM.

    • Add the cleavage cocktail to the resin and agitate for 2 minutes. Collect the filtrate into a flask containing 10% pyridine by volume to neutralize the acid.

    • Repeat this cleavage step 5-10 times, collecting the filtrate each time.

    • Evaporate the solvent under reduced pressure to obtain the protected linear peptide.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol details the cyclization of the linear peptide precursor in solution. The key to success is maintaining high dilution to favor the intramolecular reaction.

Materials:

  • Protected linear peptide from Protocol 1

  • Anhydrous DMF

  • DIPEA

  • Cyclization Reagent: DPPA (Diphenylphosphoryl azide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Preparation:

    • Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.1-1.0 mM. This high dilution is critical.

    • Cool the solution in an ice bath (0 °C).

  • Cyclization Reaction:

    • Add DIPEA (3-5 eq) to the peptide solution to act as a base.

    • Slowly add the cyclization reagent (e.g., HATU, 1.5 eq) to the stirring solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them with LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.

    • Once complete, quench the reaction by adding a small amount of water.

    • Evaporate the DMF under high vacuum.

Protocol 3: Deprotection, Purification, and Characterization

The final steps involve removing the side-chain protecting groups and purifying the cyclic peptide.

Materials:

  • Crude protected cyclic peptide from Protocol 2

  • Global Deprotection Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether

  • Reversed-Phase HPLC (RP-HPLC) system[12]

  • Acetonitrile (ACN) and water (HPLC grade), both with 0.1% TFA

  • Mass spectrometer and NMR spectrometer

Procedure:

  • Global Deprotection:

    • Dissolve the crude protected cyclic peptide in the deprotection cocktail.

    • Stir at room temperature for 2-4 hours.

    • Precipitate the crude peptide by adding the solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous ACN.

    • Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA).[12]

    • Collect fractions and analyze them by LC-MS to identify those containing the pure cyclic peptide.

  • Final Product Handling and Characterization:

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (to verify the exact mass) and NMR spectroscopy (to confirm the structure and conformation).

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Cyclization Yield Aggregation/PolymerizationEnsure high dilution (0.1-1 mM). Use chaotropic salts like LiCl to disrupt aggregation.
Poor pre-organizationIncorporate a Pro or D-amino acid in the linear sequence to induce a turn.
Epimerization Racemization at the C-terminal residueUse coupling reagents known for low racemization (e.g., HATU). Perform cyclization at a lower temperature (0 °C).
Incomplete Deprotection Scavengers are insufficientEnsure the correct scavengers are used for the protecting groups present (e.g., TIS for Trp, EDT for Cys).
Difficult Purification Product co-elutes with impuritiesOptimize the HPLC gradient. Try a different column stationary phase (e.g., C4 instead of C18 for hydrophobic peptides).[12]

Visualization of Cyclization Strategies

Cyclic amino acid esters can be used to generate various peptide topologies.

G cluster_0 Head-to-Tail Cyclization cluster_1 Side-Chain to Side-Chain Cyclization cluster_2 Side-Chain to Terminus Cyclization A1 H2N-AA1-...-AA(n)-COOH B1 Cyclic(AA1-...-AAn) A1->B1 Intramolecular Amide Bond A2 ...-Lys(...)-...-Asp(...)-... B2 ...-Cyclic(Lys-Asp)-... A2->B2 Side-Chain Lactam Bridge A3 H2N-AA1-...-Asp(...)-... B3 Cyclic(AA1-Asp)-... A3->B3 N-Terminus to Side-Chain

Caption: Common strategies for peptide constraint.

Applications and Future Outlook

The synthesis of constrained peptides using these methods is a cornerstone of modern drug discovery.[3][4] This strategy has been instrumental in developing potent and selective inhibitors of protein-protein interactions, stable peptide-based hormones, and novel antimicrobial agents. As our understanding of peptide structure-activity relationships grows, the ability to precisely engineer conformational constraints will continue to drive the development of the next generation of peptide therapeutics, offering solutions to challenging disease targets that are intractable to traditional small molecules or large biologics.

References

  • Accurate de novo design of hyperstable constrained peptides. PubMed Central.
  • Methods of preparing cyclic peptides and uses thereof.
  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • The Synthesis of Cyclic Peptides.
  • Synthesis of Cyclic Peptides. Science of Synthesis.
  • Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO.
  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
  • Methods for the synthesis of cyclic peptides.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Peptide Synthesis for Cyclic Peptides: Methods and Applic
  • Peptide Characterization and Purification Using High–Performance Liquid Chrom
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 1-aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Cyclic Amino Acid Esters

Methyl 1-aminocyclohexanecarboxylate and its derivatives are pivotal building blocks in medicinal chemistry and pharmaceutical development. As cyclic amino acid esters, they serve as constrained scaffolds that impart specific conformational rigidity to parent molecules. This structural feature is often exploited to enhance binding affinity to biological targets, improve metabolic stability, and optimize pharmacokinetic profiles. The precise characterization of these derivatives is not merely a procedural step but a fundamental requirement for ensuring the reproducibility of biological data, meeting regulatory standards, and establishing clear structure-activity relationships (SAR).

This guide provides a comprehensive overview of the primary analytical techniques for the structural elucidation and purity assessment of these compounds. It emphasizes a multi-technique, integrated approach, explaining the causality behind methodological choices to empower researchers to develop robust and self-validating analytical workflows.

The Characterization Workflow: An Integrated Strategy

The definitive characterization of a novel Methyl 1-aminocyclohexanecarboxylate derivative relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The typical workflow involves initial structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity assessment using High-Performance Liquid Chromatography (HPLC). For unambiguous determination of stereochemistry and solid-state conformation, X-ray Crystallography is the gold standard.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Definitive Structure cluster_2 Final Confirmation Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (Structure & Connectivity) Synthesized_Compound->NMR Elucidate H & C Skeleton MS Mass Spectrometry (Molecular Weight) Synthesized_Compound->MS Determine Mass HPLC HPLC (Purity & Isomers) Synthesized_Compound->HPLC Assess Purity Confirmed Structure & Purity Confirmed NMR->Confirmed MS->Confirmed X-Ray X-Ray Crystallography (Absolute 3D Structure) HPLC->X-Ray Isolate Pure Fraction for Crystallization HPLC->Confirmed X-Ray->Confirmed If Crystal Obtained

Caption: Integrated workflow for compound characterization.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise chemical structure and connectivity of atoms in a molecule. For Methyl 1-aminocyclohexanecarboxylate derivatives, both ¹H and ¹³C NMR are essential.

  • Expertise & Causality:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity) indicate adjacent protons. The cyclohexyl ring protons typically appear as a complex multiplet, while the methyl ester protons present as a sharp singlet.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.[1] The chemical shift range for ¹³C is much wider than for ¹H, often allowing for the resolution of all unique carbons.[1] The carbonyl carbon of the ester and the quaternary carbon attached to the amine group are particularly diagnostic.

    • 2D NMR (COSY, HSQC): When ¹H spectra are complex, 2D techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity through the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for unambiguous assignment of both spectra.

Expected Chemical Shifts: The exact chemical shifts are highly dependent on the solvent and specific substituents on the derivative. However, general ranges can be predicted.

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Cyclohexyl Protons (-CH₂-)1.2 - 2.0 (complex multiplets)20 - 40
Amine Protons (-NH₂)1.5 - 3.0 (broad singlet, D₂O exch.)-
Quaternary Carbon (C-NH₂)-55 - 70
Methyl Ester (-OCH₃)~3.7 (singlet)~52
Ester Carbonyl (-C=O)-170 - 180
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

  • Expertise & Causality:

    • Ionization Method: Electrospray Ionization (ESI) is the preferred method for these derivatives. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.[2] Chemical ionization is another soft method that can increase the likelihood of observing the molecular ion peak.[2]

    • Fragmentation Pattern: Even with soft ionization, some fragmentation occurs. For amino acid esters, common fragmentation pathways include the loss of the ester group or parts of it.[3][4] For Methyl 1-aminocyclohexanecarboxylate (MW: 157.21 g/mol ), characteristic fragments might include the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). Observing these neutral losses provides strong evidence for the presence of the methyl ester functionality. The base peak in the mass spectrum is the most intense peak and often corresponds to the most stable fragment ion.[5]

Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, or isomers.

  • Expertise & Causality:

    • Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Because Methyl 1-aminocyclohexanecarboxylate derivatives are basic due to the amine group, peak tailing can be an issue. To ensure sharp, symmetrical peaks, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the amine, ensuring consistent interaction with the stationary phase.

    • Detection: Since the core structure lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) is required to detect the carboxyl group.[6] For higher sensitivity and selectivity, especially in complex matrices, derivatization with a UV-active or fluorescent tag can be employed.[6][7][8][9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be used, which do not require the analyte to have a chromophore.[7][10]

Definitive Solid-State Structure

X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous, high-resolution 3D structural information.[11]

  • Expertise & Causality:

    • Why It's Authoritative: This technique directly maps the electron density of the atoms in the crystal lattice, yielding precise bond lengths, bond angles, and the absolute configuration of stereocenters.[12] For cyclic systems like these derivatives, it definitively confirms the ring conformation (e.g., chair, boat) in the solid state. This level of detail is crucial for computational modeling and understanding receptor-ligand interactions.

    • The Challenge: The primary limitation is the need to grow a high-quality single crystal, which can often be a rate-limiting step.[11][13]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of the derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (like -NH₂) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it slows down the proton exchange rate.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D spectra (e.g., COSY, HSQC) to resolve structural ambiguities.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate ¹H signals and assign all relevant peaks.

Protocol 2: HPLC Purity Analysis

HPLC_Protocol Prep_Sample 1. Prepare Sample (1 mg/mL in Mobile Phase A) Set_Conditions 2. Set HPLC Conditions (Column, Mobile Phase, Gradient) Prep_Sample->Set_Conditions Inject_Sample 3. Inject Sample (e.g., 10 µL) Set_Conditions->Inject_Sample Acquire_Data 4. Acquire Chromatogram (UV at 210 nm) Inject_Sample->Acquire_Data Analyze 5. Analyze Data (Integrate peaks, calculate % purity) Acquire_Data->Analyze

Caption: Step-by-step HPLC protocol workflow.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in a small amount of Mobile Phase B, then dilute with Mobile Phase A. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 3: Mass Spectrometry by ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation and forming the [M+H]⁺ ion.

  • Infusion: Infuse the sample directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Mode: Positive ion mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: Set according to instrument specifications (e.g., 3-4 kV).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. Analyze any significant fragment ions to corroborate the proposed structure.

Conclusion

The robust characterization of Methyl 1-aminocyclohexanecarboxylate derivatives is achievable through a logical and integrated application of modern analytical techniques. By combining the detailed structural insights from NMR, the molecular weight confirmation from MS, the purity data from HPLC, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can ensure the integrity of their chemical matter. This multi-faceted "analytical fingerprint" is indispensable for building reliable SAR and advancing drug discovery programs.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • ResearchGate. (n.d.). Why does the mass spectrum of an ester never show the molecular ion?[Link]

  • Leding, P. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

  • McLafferty, F. W. (n.d.).
  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Black, P., & Camiener, G. W. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel, Switzerland), 12(9), 1362. [Link]

  • Cody, R. B. (2010). X-ray Crystallography of Chemical Compounds. Methods in Molecular Biology (Clifton, N.J.), 656, 205–218. [Link]

  • LON-CAPA. (n.d.). Nuclear Magnetic Resonance. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Journal of the American Chemical Society. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • Papet, G., et al. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine drugs, 1(1), 29–54. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Application Note: A Strategic Approach to the RP-HPLC Purification of Peptides Incorporating Methyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unnatural Analogs

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and target affinity.[1][2] Methyl 1-aminocyclohexanecarboxylate (Ac6c-OMe), an α,α-disubstituted cyclic amino acid, is a particularly interesting building block used to induce specific secondary structures and improve pharmacokinetic profiles.[3][4]

However, the very features that make Ac6c-OMe valuable also present significant challenges for purification. Its bulky, non-polar cyclohexyl side chain dramatically increases the hydrophobicity of the parent peptide.[5] This often leads to poor solubility in aqueous solutions, strong retention on reversed-phase media, and a high propensity for aggregation, complicating standard purification protocols.[6][7]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to develop robust and efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for purifying peptides containing the Methyl 1-aminocyclohexanecarboxylate residue. We will move beyond generic steps to explain the causality behind critical experimental choices, ensuring a logical and scientifically sound purification strategy.

Principle of Separation: Managing Hydrophobicity

RP-HPLC separates molecules based on their hydrophobicity.[8] The separation occurs through the differential partitioning of analytes between a non-polar stationary phase (e.g., silica bonded with C18 or C8 alkyl chains) and a polar mobile phase.[9] Peptides are typically loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent concentration.[10]

The inclusion of Ac6c-OMe introduces a dominant hydrophobic "foot" that strongly adsorbs to the stationary phase.[9] Consequently, these peptides require a higher concentration of organic modifier for elution compared to their analogs containing natural amino acids. The primary challenge is to modulate the mobile phase and column chemistry to achieve elution with sharp, symmetrical peaks, while ensuring the peptide remains soluble and is well-resolved from synthesis-related impurities like deletion or truncated sequences.[11]

Materials and Equipment

Successful purification hinges on the appropriate selection of high-quality materials and a properly configured HPLC system.

CategoryItemRecommended Specifications & Rationale
Instrumentation Preparative HPLC SystemQuaternary or binary pump capable of accurate gradient formation at flow rates of 10-100 mL/min. Must include a UV/Vis detector (214/220 nm for peptide bonds, 280 nm for Trp/Tyr) and a fraction collector.
Stationary Phase Preparative RP-HPLC ColumnPrimary Choice: C18, 10 µm, 300 Å pore size. The wide pore size is essential for accommodating peptides and preventing restricted diffusion.[12] Alternative: C8 or C4 for extremely hydrophobic peptides to reduce retention and avoid the need for >80% organic solvent.[9][13]
Mobile Phase A Aqueous SolventHPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, sharpening peaks by neutralizing basic residues and masking silanol interactions.[14][15]
Mobile Phase B Organic SolventHPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA. ACN is preferred for its low viscosity and UV transparency.[10]
Solubility Aids Co-solventsDimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial sample dissolution.[16] Isopropanol (IPA) or n-propanol for use as a mobile phase modifier for highly insoluble peptides.[6]
Crude Peptide Lyophilized PowderCrude product post-synthesis and cleavage, containing the target peptide and related impurities.[11]

Experimental Protocol: A Phased Approach to Purification

A systematic, multi-phase approach is critical for efficiently developing a preparative purification method. The overall workflow is outlined below.

G cluster_prep Phase 1: Pre-Analysis cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis Solubility Solubility Testing SamplePrep Sample Preparation Solubility->SamplePrep Scouting Analytical Scouting Run SamplePrep->Scouting Analysis Analyze Chromatogram Scouting->Analysis Optimization Method Optimization Analysis->Optimization PrepRun Preparative Scale-Up Optimization->PrepRun Fraction Fraction Collection & Purity Check PrepRun->Fraction Pool Pool & Lyophilize Fraction->Pool Final Pure Peptide Pool->Final

Caption: Overall workflow for HPLC purification of Ac6c-OMe peptides.

Phase 1: Sample Preparation & Solubility Testing

This is the most critical and often overlooked phase. Incorrect sample preparation is a primary cause of failed purifications for hydrophobic peptides.

  • Solubility Screening: Before any injection, test the solubility of a small amount of the crude peptide.

    • Start with the intended initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • If insoluble, try dissolving the peptide in a minimal volume (<5% of final injection volume) of a strong organic solvent like DMSO or DMF first.[7]

    • Once dissolved, slowly add the aqueous mobile phase component to dilute the sample to the desired concentration. If precipitation occurs, the sample is likely to precipitate on-column. In this case, a higher initial percentage of organic solvent in the gradient is required.

  • Final Sample Preparation:

    • Dissolve the crude peptide in the weakest solvent mixture that maintains its solubility. Aim for a concentration suitable for analytical scouting (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

Phase 2: Method Development & Optimization

A. Analytical Scouting Run

The goal is to determine the approximate organic solvent concentration required to elute the peptide.

  • Column: Use an analytical C18 column (e.g., 4.6 x 150 mm) with the same chemistry as the intended preparative column.[17]

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in ACN

  • Gradient: Run a broad linear gradient, for example, 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Injection: Inject 10-20 µL of the prepared sample.

B. Chromatogram Analysis & Method Optimization

Analyze the scouting run to design a focused, high-resolution preparative gradient. Let's assume the peptide of interest elutes at 20 minutes in the 5-95% B (30 min) gradient.

  • Calculate Elution %B:

    • Gradient slope = (95% - 5%) / 30 min = 3% B/min.

    • %B at elution = Initial %B + (Elution Time x Slope) = 5% + (20 min x 3% B/min) = 65% B.

  • Design Focused Gradient: Create a shallower gradient centered around the elution point to maximize separation from nearby impurities.

    • New Gradient: Start ~10% below the elution point and end ~10% above it, over a longer period. For example: 55% to 75% B over 40 minutes.

    • Rationale: A shallower gradient increases the residence time of the peptide on the column in the "active" elution window, allowing for better resolution between components with similar hydrophobicities.

C. Troubleshooting Common Issues

The unique nature of Ac6c-OMe peptides often requires further optimization. The following decision pathway can guide this process.

G start Analyze Optimized Analytical Run q_peak_shape Is Peak Shape Poor? (Broad, Tailing) start->q_peak_shape a_peak_shape Solutions: 1. Increase Column Temperature (e.g., 40-60°C). 2. Try Isopropanol as Organic Modifier. 3. Change Ion-Pairing Agent (e.g., 0.1% Formic Acid). q_peak_shape->a_peak_shape Yes q_resolution Is Resolution Poor? q_peak_shape->q_resolution No a_peak_shape->q_resolution a_resolution Solutions: 1. Make Gradient Even Shallower. 2. Change Selectivity: Switch from TFA to Formic Acid. 3. Change Selectivity: Use ACN/IPA mixture. q_resolution->a_resolution Yes q_retention Is Retention Time Excessive? q_resolution->q_retention No a_resolution->q_retention a_retention Solutions: 1. Switch to a Less Retentive Column (C8 or C4). 2. Increase Temperature. q_retention->a_retention Yes success Proceed to Preparative Scale-Up q_retention->success No a_retention->success

Caption: Decision pathway for optimizing HPLC method parameters.

  • Why Temperature Helps: Increasing the column temperature reduces mobile phase viscosity and can enhance the solubility of hydrophobic peptides, leading to sharper peaks and often altering selectivity.[12]

  • Why Alternative Solvents/Additives Work: Solvents like isopropanol are stronger than acetonitrile and can improve the solubility of very hydrophobic "sticky" peptides.[6] Changing the ion-pairing agent from TFA to formic acid, or altering the mobile phase pH, changes the ionization state of the peptide and the stationary phase, thereby altering chromatographic selectivity and potentially resolving co-eluting impurities.[18][19]

Phase 3: Preparative Scale-Up and Analysis
  • Scale the Gradient: Apply the optimized gradient to your preparative column. The linear flow rate should be kept consistent, so the gradient duration may need adjustment based on the preparative column's volume.

  • Loading: Do not overload the column. A typical starting point for a 2.5 cm ID column is 50-100 mg of crude peptide, but this is highly dependent on the difficulty of the separation.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.

  • Purity Analysis: Analyze each fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Combine all fractions that meet the required purity threshold (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.[14]

Expected Results

A successful purification campaign will show a marked improvement in resolution and peak shape from the initial scouting run to the final optimized method.

ParameterScouting Run (Example)Optimized Run (Example)Rationale for Improvement
Column C18, 4.6x150 mmC18, 4.6x150 mmN/A (Method developed on same chemistry)
Gradient 5-95% B in 30 min55-75% B in 40 minShallower gradient increases resolution around the target peak.
Temperature 25 °C50 °CIncreased temperature improves peak symmetry for the hydrophobic peptide.[12]
Retention Time 20.0 min25.5 minLonger run time is a trade-off for significantly better separation.
Peak Width 0.8 min0.4 minImproved mass transfer and solubility at higher temperature leads to sharper peaks.
Resolution (from key impurity) 1.22.5A resolution > 2.0 indicates baseline separation, ensuring high purity in collected fractions.
Purity of Main Peak ~70% (Crude)>98% (Post-Purification)The goal of the optimization and purification process.

Conclusion

The purification of peptides containing Methyl 1-aminocyclohexanecarboxylate is a non-trivial task that demands a methodical and rational approach. The inherent hydrophobicity of this unnatural amino acid requires careful attention to sample solubility, mobile phase composition, and gradient design. By starting with thorough solubility testing, using a systematic approach to gradient optimization, and understanding the rationale behind troubleshooting steps like adjusting temperature or changing mobile phase modifiers, researchers can successfully develop robust and scalable RP-HPLC purification methods. This ensures the high purity required for subsequent applications in research and drug development.

References

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link][18]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link][9]

  • Iskandarani, Z., Smith, R. L., & Pietrzyk, D. J. (2006). Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Journal of Liquid Chromatography & Related Technologies. [Link][20]

  • Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1]

  • Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link][21]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link][12]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science. [Link][22]

  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. [Link][23]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link][19]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?[Link][16]

  • Interchim. Peptides purification development in Reverse Phase. [Link][5]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link][10]

  • Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link][6]

  • University of Washington Proteomics Resource. (2011). Peptide fractionation and Clean-Up Protocols. [Link][24]

  • Taylor & Francis Online. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link][25]

  • ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification?[Link][17]

  • Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?[Link][13]

  • Wróblewska, K., & Glibsuwan, A. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Advances. [Link][26]

  • Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link][27]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link][28]

  • AAPPTec. Peptide Purification. [Link][14]

  • Alexander, J., et al. (1998). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Journal of Peptide Research. [Link][29]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link][15]

  • Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide. Molecules. [Link][4]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link][30]

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link][31]

  • PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link][32]

  • Mant, C. T., et al. HPLC Analysis and Purification of Peptides. [Link][33]

  • ChemRxiv. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link][34]

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Comprehensive NMR Analysis of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 1-aminocyclohexanecarboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a thorough structural elucidation of this compound. The guide covers theoretical considerations, detailed experimental protocols for sample preparation and data acquisition (¹H, ¹³C, COSY, and HSQC NMR), and an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclohexyl backbone and the presence of both an amine and an ester functional group make it a versatile scaffold for the synthesis of novel therapeutic agents and complex organic molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for both synthesis and analysis.[1][2]

Accurate structural confirmation and purity assessment are critical in the development of pharmaceuticals and fine chemicals. NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[3] This guide will walk you through a comprehensive NMR analysis of this compound.

Expertise & Experience: Guiding Principles for a Robust NMR Analysis

The protocols outlined in this guide are designed based on extensive experience in the structural analysis of small organic molecules, particularly those with functional groups that can pose challenges in NMR spectroscopy.

Causality in Experimental Design:

  • Choice of Solvent: The selection of an appropriate deuterated solvent is paramount. For a hydrochloride salt, a polar solvent is necessary for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can solubilize the salt and has a minimal exchange rate with the amine protons, allowing for their observation.[4] Deuterated water (D₂O) is another option, but it will lead to the exchange of the labile amine and any residual water protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a confirmatory experiment.

  • Protonation State: The hydrochloride salt form means the amine group will be protonated (-NH₃⁺). This has a significant impact on the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the positively charged nitrogen. Protons on the alpha-carbon and in the vicinity of the ammonium group will be shifted downfield.[5][6]

  • 2D NMR for Unambiguous Assignments: While 1D ¹H and ¹³C NMR provide essential information, complex spin systems, such as that of the cyclohexyl ring, can lead to overlapping signals. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals by revealing their connectivity.

Trustworthiness Through Self-Validating Protocols:

The methodologies described herein are designed to be self-validating. For instance, the combination of 1D and 2D NMR techniques provides a multi-faceted view of the molecule, where the data from each experiment should be consistent and complementary. Any inconsistencies would signal potential issues with the sample or the experimental setup, prompting further investigation.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the logical flow of the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~10-20 mg of Methyl 1-aminocyclohexanecarboxylate HCl Solvent Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer Shim Shimming Transfer->Shim H1 ¹H NMR Shim->H1 C13 ¹³C NMR H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Process Fourier Transform & Phasing HSQC->Process Integrate Integration & Peak Picking Process->Integrate Assign Spectral Assignment Integrate->Assign Report Generate Report Assign->Report

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5br s3H-NH₃⁺The acidic protons of the ammonium group are expected to be significantly downfield and broadened due to exchange and quadrupolar coupling with nitrogen.
~3.7s3H-OCH₃A singlet for the methyl ester protons, in a typical range for this functional group. [7]
~2.0-2.2m2HH-2, H-6 (axial)Protons on the carbons adjacent to the quaternary carbon, deshielded by the electron-withdrawing groups.
~1.7-1.9m2HH-2, H-6 (equatorial)
~1.5-1.7m4HH-3, H-5Protons on the beta-carbons of the cyclohexane ring.
~1.3-1.5m2HH-4Protons on the gamma-carbon of the cyclohexane ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~175C=OCarbonyl carbon of the ester group.
~60C1Quaternary carbon attached to the ammonium and ester groups, significantly deshielded.
~52-OCH₃Methyl carbon of the ester group.
~35C2, C6Carbons adjacent to the quaternary center.
~28C3, C5Beta-carbons of the cyclohexane ring.
~24C4Gamma-carbon of the cyclohexane ring.
2D NMR Analysis
  • ¹H-¹H COSY: This experiment will be crucial for tracing the connectivity of the cyclohexane ring protons. Cross-peaks will be observed between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.), helping to differentiate the overlapping multiplets in the 1D spectrum.

  • ¹H-¹³C HSQC: This spectrum will correlate each proton with its directly attached carbon. It will confirm the assignments made in the 1D spectra. For example, the proton signals between 1.3-2.2 ppm will show correlations to the carbon signals between 24-35 ppm. The methyl proton singlet at ~3.7 ppm will correlate with the carbon signal at ~52 ppm.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data as a guide, researchers can confidently elucidate the structure and confirm the identity of this important synthetic building block. The integration of 1D and 2D NMR techniques ensures a thorough and reliable analysis, upholding the principles of scientific integrity.

References

  • Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved from [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE 19F NMR OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • University of Manchester. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

  • ResearchGate. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ATB. (n.d.). 1-Methylcyclohexene | C7H12 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Reddit. (2020). H-NMR for methylcyclohexane?. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). METHYL CYCLOHEXANE. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key synthetic choices, offering field-proven insights to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory-scale synthetic routes to prepare the 1-aminocyclohexanecarboxylic acid core?

There are two primary, well-established routes starting from cyclohexanone: the Strecker synthesis and the Bucherer-Bergs synthesis .[1][2]

  • Strecker Synthesis: This is a two-step method where cyclohexanone reacts with ammonia and a cyanide source (e.g., KCN, NaCN) to form an α-aminonitrile intermediate (1-amino-1-cyanocyclohexane). This intermediate is subsequently hydrolyzed, typically under strong acidic conditions, to yield the desired α-amino acid.[3][4][5]

  • Bucherer-Bergs Reaction: This is a multi-component reaction where cyclohexanone is treated with potassium cyanide and ammonium carbonate to produce a spiro-hydantoin intermediate. This stable heterocyclic compound is then hydrolyzed, often requiring harsh conditions, to give the final amino acid.[2][6][7]

Q2: Which synthesis route is generally recommended for higher yield and purity?

The choice often depends on the specific laboratory capabilities and tolerance for certain reagents. The Strecker synthesis is frequently favored for its relatively straightforward initial step and potentially simpler workup of the α-aminonitrile intermediate.[8] However, the subsequent hydrolysis of the nitrile can be challenging. The Bucherer-Bergs reaction can provide excellent yields of the hydantoin intermediate, but the final hydrolysis step can be difficult and may lower the overall yield.[9] For scalability, continuous flow modifications of the Bucherer-Bergs reaction have been shown to achieve high conversions rapidly.[10]

Q3: What are the critical safety precautions for this synthesis?

The primary hazard in both the Strecker and Bucherer-Bergs syntheses is the use of alkali cyanides (KCN or NaCN).

  • Cyanide Handling: These reagents are highly toxic. Acidification of cyanide salts liberates hydrogen cyanide (HCN), a volatile and lethal gas. All manipulations must be performed in a certified chemical fume hood. A dedicated cyanide waste stream must be used, and a cyanide poisoning antidote kit should be available.

  • Acid/Base Handling: Both syntheses involve the use of strong acids (e.g., HCl, H₂SO₄) and potentially strong bases for hydrolysis. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.

Q4: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several key purposes. The salt form is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the free amino ester, which can be an oil or a low-melting solid.[11][12] Furthermore, the protonated amine is less nucleophilic and less prone to side reactions, such as self-condensation, enhancing the product's shelf-life.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting efforts.

Part A: The Strecker Synthesis Route

Q: My initial reaction to form the α-aminonitrile has a low yield, with significant unreacted cyclohexanone remaining. What is the likely cause?

A: This issue almost always points to an unfavorable equilibrium in the formation of the key iminium ion intermediate. The reaction of cyclohexanone with ammonia is reversible.[1][3]

  • Causality: The mechanism involves the protonation of the cyclohexanone carbonyl, making it more electrophilic for attack by ammonia. Subsequent dehydration yields a protonated imine (an iminium ion), which is the species that reacts with the cyanide nucleophile.[1][8] If the equilibrium favors the starting materials, the rate of aminonitrile formation will be slow.

  • Troubleshooting Steps:

    • pH Control: The reaction requires a mildly acidic environment. Using ammonium chloride (NH₄Cl) is common as it acts as a weak acid (pKa ~9.2) and a source of ammonia in equilibrium.[3][4] This protonates the carbonyl without neutralizing the essential ammonia nucleophile. Ensure your pH is not too low, which would fully protonate the ammonia, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine from the tetrahedral intermediate releases water. According to Le Chatelier's principle, removing this water will drive the reaction forward. Consider adding a desiccant like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[4]

    • Temperature: While higher temperatures can shift the equilibrium, they can also promote side reactions. This reaction is often run at or slightly above room temperature. Drastic temperature increases are not recommended.

Q: The hydrolysis of my 1-amino-1-cyanocyclohexane intermediate is extremely slow and requires prolonged heating in strong acid, leading to product degradation and a dark-colored reaction mixture. How can I improve this step?

A: Nitrile hydrolysis, especially for sterically hindered α,α-disubstituted nitriles, is notoriously difficult and is often the yield-limiting step of the Strecker synthesis.[13]

  • Causality: The hydrolysis mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[1][3] Steric hindrance around the nitrile carbon can impede the approach of water. The harsh conditions (e.g., refluxing 6M HCl for 24-48 hours) required to force the reaction can cause decomposition of the amino acid product.[14]

  • Troubleshooting Steps:

    • Optimize Acid Concentration and Temperature: While strong acid is necessary, experiment with slightly lower concentrations (e.g., 4-5M HCl) and the minimum temperature required for conversion to minimize charring. Monitor the reaction by TLC or LCMS to avoid unnecessary heating after completion.

    • Two-Stage Hydrolysis: Consider a two-stage approach. First, use acidic conditions to hydrolyze the nitrile to the corresponding amide (1-aminocyclohexanecarboxamide). The amide can then be hydrolyzed to the carboxylic acid under milder conditions than the direct nitrile-to-acid conversion.

    • Alternative Hydrolysis Conditions: While acidic hydrolysis is most common, basic hydrolysis (e.g., using NaOH or Ba(OH)₂) is an alternative. However, this requires a subsequent, careful acidification to protonate the carboxylate and amino groups, followed by purification, which can be complicated by the presence of excess inorganic salts.

Part B: The Bucherer-Bergs Synthesis Route

Q: I am observing low yields of the spiro-hydantoin intermediate, and the workup is complicated by polymeric material. What is causing this?

A: The Bucherer-Bergs reaction is a complex multi-component reaction where side reactions, including polymerization of intermediates, can be a significant issue.[6]

  • Causality: The reaction proceeds through the formation of an aminonitrile (similar to the Strecker intermediate), which then reacts with CO₂ (from the decomposition of ammonium carbonate) to form a carbamic acid. This undergoes intramolecular cyclization to form the hydantoin.[2][7] If reaction parameters are not optimal, intermediates can polymerize or revert to starting materials.

  • Troubleshooting Steps:

    • Solvent Choice: The original protocol often uses aqueous ethanol.[6] For difficult substrates, using a solvent like acetamide or propylene glycol at higher temperatures in a sealed vessel can dramatically improve yields by keeping volatile components in solution and preventing side reactions.[9]

    • Reagent Stoichiometry: A molar ratio of approximately 1:2:4 for ketone:KCN:(NH₄)₂CO₃ is often recommended to ensure a sufficient concentration of the cyanide and carbonate/ammonia species.[2][7]

    • Temperature and Pressure: For unreactive ketones, running the reaction at elevated temperatures (100-120 °C) in a sealed pressure vessel can significantly increase the reaction rate and yield.[9][10]

    • Ultrasonication: The use of ultrasonic irradiation has been reported to accelerate the reaction, reduce polymerization, and simplify workup by promoting efficient mixing and mass transfer.[6]

Part C: Esterification and Salt Formation

Q: My Fischer esterification of 1-aminocyclohexanecarboxylic acid with methanol and sulfuric acid is incomplete, even after prolonged reflux.

A: Fischer esterification is an equilibrium-controlled process. The presence of water, a reaction byproduct, can prevent the reaction from reaching completion.

  • Causality: The mechanism involves protonation of the carboxylic acid carbonyl by the strong acid catalyst, which activates it for nucleophilic attack by methanol.[15] The reaction is reversible, and the reverse reaction (ester hydrolysis) is also acid-catalyzed.

  • Troubleshooting Steps:

    • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol) as the solvent, ensuring it is present in a large excess to drive the equilibrium towards the ester product.

    • Thionyl Chloride Method: A more robust and irreversible method is to first convert the amino acid hydrochloride to the acid chloride using thionyl chloride (SOCl₂). The intermediate acid chloride is then quenched with cold methanol. This reaction is high-yielding because the byproducts (SO₂ and HCl) are gases that escape the reaction mixture.[12] This is often the preferred method for preparing this specific target molecule.

    • Water Removal: If using the Fischer method, ensure all reagents and glassware are scrupulously dry.

Q: After esterification and workup, I have trouble crystallizing the final hydrochloride salt. It often remains an oil.

A: This is a common purification issue related to residual impurities or incorrect solvent choice.

  • Causality: The presence of residual solvent (e.g., water, methanol) or impurities from side reactions can act as an anti-solvent, preventing the formation of a crystalline lattice.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: After neutralizing and extracting the free amino ester, ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before adding the HCl source.

    • HCl Source: Prepare a solution of anhydrous HCl in a suitable solvent like diethyl ether or isopropanol. Add this solution dropwise to the dried solution of the amino ester at 0 °C until precipitation is complete and the solution is acidic.

    • Recrystallization Solvent System: If the initial precipitate is oily, attempt to recrystallize it. A common solvent system for this compound is acetone/hexane or methanol/ether.[12] Dissolve the crude product in a minimum amount of the more polar solvent (methanol or acetone) and slowly add the less polar anti-solvent (ether or hexane) until turbidity persists, then cool slowly.

Diagrams and Workflows

Overall Synthetic Strategy

The following diagram outlines the two primary synthetic pathways from cyclohexanone to the final product.

Caption: Comparison of Strecker and Bucherer-Bergs pathways.

Troubleshooting Workflow: Low Yield in Strecker Reaction

This decision tree provides a logical path for diagnosing low yields in the initial step of the Strecker synthesis.

G Start Low Yield of α-Aminonitrile Check_Ketone Is unreacted cyclohexanone present? Start->Check_Ketone Check_Side_Products Are significant side products or polymer observed? Check_Ketone->Check_Side_Products No Imine_Eq Problem: Imine Equilibrium Favors Starting Material Check_Ketone->Imine_Eq Yes Cyanide_Issue Problem: Ineffective Cyanide Addition Check_Side_Products->Cyanide_Issue No Temp_Issue Problem: Incorrect Reaction Temperature Check_Side_Products->Temp_Issue Yes Sol_Dehydrate Solution: Add a desiccant (e.g., MgSO4) to remove water. Imine_Eq->Sol_Dehydrate Sol_pH Solution: Verify pH is optimal (~9). Ensure NH4Cl is used. Imine_Eq->Sol_pH Sol_Cyanide_Source Solution: Use fresh, high-purity KCN or NaCN. Cyanide_Issue->Sol_Cyanide_Source Sol_Temp Solution: Maintain temperature at RT or slight warming (e.g., 30-40°C). Avoid high heat. Temp_Issue->Sol_Temp

Caption: Decision tree for troubleshooting the α-aminonitrile formation step.

Experimental Protocols & Data

Recommended Protocol: Modified Strecker Synthesis and Esterification

This protocol incorporates troubleshooting insights for a more robust synthesis.

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid Hydrochloride

  • To a stirred solution of ammonium chloride (1.2 eq) in water, add cyclohexanone (1.0 eq) followed by a solution of potassium cyanide (1.1 eq) in water.

  • Stir the resulting mixture at room temperature for 24 hours. The formation of a solid precipitate (the α-aminonitrile) should be observed.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Carefully add the dried aminonitrile to concentrated hydrochloric acid (12M) at 0 °C.

  • Slowly warm the mixture to reflux and heat for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.

  • Cool the reaction mixture and filter the resulting white precipitate. Wash the solid with cold acetone to afford 1-aminocyclohexanecarboxylic acid hydrochloride.

Step 2: Esterification via Acid Chloride Intermediate

  • Suspend the 1-aminocyclohexanecarboxylic acid hydrochloride (1.0 eq) in thionyl chloride (3.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the solution becomes clear.

  • Cool the solution and remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, carefully add anhydrous methanol (10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the excess methanol under reduced pressure.

  • Recrystallize the resulting solid from a methanol/diethyl ether mixture to yield pure this compound.[12]

Table of Key Reaction Parameters
ParameterStrecker SynthesisBucherer-BergsEsterification (SOCl₂)
Key Reagents Cyclohexanone, NH₄Cl, KCNCyclohexanone, (NH₄)₂CO₃, KCNAmino Acid HCl, SOCl₂, MeOH
Solvent Water, Aqueous MediaAqueous Ethanol, AcetamideThionyl Chloride, Methanol
Temperature 20-40 °C (nitrile), Reflux (hydrolysis)60-120 °C (sealed vessel)Reflux (SOCl₂), 0 °C to RT (MeOH)
Typical Yield 60-80% (overall)70-90% (overall)>90%
Key Intermediate α-AminonitrileSpiro-HydantoinAcid Chloride
Primary Challenge Nitrile HydrolysisHydantoin HydrolysisAnhydrous Conditions

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link] (Note: Direct link to PDF may vary, search for title and DOI).

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • YouTube. (2021). Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Domling, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(9), 2449. [Link]

  • Scite.ai. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Retrieved from [Link]

  • Li, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14011-14018. [Link]

  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • YouTube. (2021). HYDANTOIN SYNTHESIS. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1149). [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link] (Note: Analogous procedure for the cyclopentyl derivative).

  • Malaysian Journal of Chemistry. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • Journal of Flow Chemistry. (2023). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • ACS Catalysis. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • YouTube. (2016). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Molecules. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Pearson. (n.d.). Which step is critical for transforming alpha aminonitrile into an amino acid in the Strecker synthesis?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • ResearchGate. (2013). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

Sources

"common side reactions in the synthesis of cyclic amino acid esters"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of cyclic amino acid esters. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of cyclic peptide synthesis and overcome common challenges.

This resource is structured to address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices and providing self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding side reactions in the synthesis of cyclic amino acid esters.

Q1: What are the most common side reactions observed during the synthesis of cyclic amino acid esters?

A1: The most prevalent side reactions include diketopiperazine (DKP) formation, epimerization (racemization) of chiral centers, and side reactions related to the use of coupling reagents and protecting groups. Diketopiperazine formation is a frequent issue, particularly with certain peptide sequences.[1] Epimerization, the loss of stereochemical integrity at the α-carbon, is another significant challenge, especially for sensitive amino acids like cysteine and histidine.[2][3]

Q2: How does diketopiperazine (DKP) formation occur and which amino acid sequences are most susceptible?

A2: DKP formation is an intramolecular cyclization of a dipeptide unit, leading to the formation of a stable six-membered ring and truncation of the peptide chain.[4] This side reaction is particularly problematic for sequences containing proline or glycine at the N-terminus or the penultimate position.[1][5] The mechanism involves the nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin or the activated carboxylic acid of the C-terminal amino acid.[4][6]

Q3: What factors contribute to epimerization during the coupling step?

A3: Epimerization primarily occurs through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization.[3] The acidity of the α-proton in the oxazolone intermediate allows for its easy abstraction by a base, leading to a loss of chirality.[3] Factors that increase the risk of epimerization include the choice of coupling reagent, the presence of strong bases, prolonged reaction times, and the use of polar aprotic solvents like DMF.[3][7] Certain amino acids, such as histidine and cysteine, are more prone to this side reaction.[3]

Q4: Why is the choice of protecting groups critical for successful cyclic peptide synthesis?

A4: The synthesis of cyclic peptides often requires an orthogonal protection strategy. This means using multiple protecting groups that can be removed under different chemical conditions without affecting each other.[8][9] This allows for the selective deprotection of specific functional groups for cyclization while the rest of the molecule remains protected, preventing unwanted side reactions.[8][9] Improper choice of protecting groups can lead to premature deprotection, side reactions, and failure to achieve the desired cyclic product.[10]

Q5: What are the potential side reactions associated with carbodiimide coupling reagents like DCC and EDC?

A5: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide and ester bond formation.[11][12] However, they can lead to several side reactions. The primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which reduces the yield of the desired product.[13][14] Another issue with DCC is the formation of the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely.[14][15] To mitigate these side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used to form more stable active ester intermediates.[11][15]

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of cyclic amino acid esters.

Issue 1: Low Yield of the Desired Cyclic Peptide
Probable Cause Recommended Solution
Incomplete Cyclization Optimize cyclization conditions. This includes screening different coupling reagents (e.g., HATU, HBTU, PyBOP) and bases (e.g., DIPEA, NMM). Consider using high dilution conditions (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[16][17] The choice of solvent can also be critical; less polar solvents may sometimes be beneficial.[3]
Diketopiperazine (DKP) Formation If the linear precursor is a dipeptide or has a sequence prone to DKP formation (e.g., containing Pro or Gly), consider synthesizing a longer linear precursor before cyclization.[1] Alternatively, use a dipeptide building block to skip the problematic dipeptide stage on the resin.[1] Employing milder Fmoc-deprotection conditions can also help.[1]
Oligomerization Perform the cyclization reaction under high dilution conditions to minimize intermolecular reactions.[16] Slow addition of the linear peptide to the reaction mixture can also favor the desired intramolecular cyclization.
Adsorption of Peptide to Glassware Silanize glassware before use to minimize adsorption of the peptide, which can be significant at high dilutions.
Issue 2: Presence of Impurities in the Final Product
Probable Cause Recommended Solution
Epimerization (Diastereomeric Impurities) Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with an additive like HOAt.[7] Minimize the use of strong bases and keep reaction times as short as possible.[3] For particularly sensitive amino acids, consider using pre-activated esters or specialized coupling conditions. The addition of cupric (II) salts (e.g., CuCl2) with HOBt and a carbodiimide has been shown to suppress epimerization.[18]
N-acylurea Adduct (from carbodiimide reagents) Use an additive such as HOBt or NHS with your carbodiimide coupling reagent to intercept the O-acylisourea intermediate and form a more stable active ester, thus preventing rearrangement to the N-acylurea.[14][15]
Incomplete Deprotection Ensure complete removal of protecting groups by optimizing deprotection conditions (reagent concentration, reaction time, and temperature). Monitor the deprotection reaction by a suitable analytical method like HPLC.
Side-chain Modification Re-evaluate the compatibility of the protecting groups with the reaction conditions. Ensure that the chosen protecting groups are stable throughout the synthesis and are only cleaved under the specific final deprotection conditions.[8][9]

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experimental procedures.

Protocol 1: General Procedure for Macrolactamization (Head-to-Tail Cyclization)

This protocol describes a general method for the cyclization of a linear peptide to form a cyclic amino acid ester.

  • Preparation of the Linear Peptide: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS chemistry. After synthesis, cleave the peptide from the resin while keeping the side-chain protecting groups intact. Purify the linear peptide by reverse-phase HPLC.

  • Cyclization Reaction Setup:

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture) to a final concentration of 0.1-1 mM. This high dilution is crucial to favor intramolecular cyclization.[16]

    • Add the coupling reagent (e.g., 1.5 equivalents of HATU) and a non-nucleophilic base (e.g., 3 equivalents of DIPEA) to the solution.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS or HPLC by taking small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Perform the final deprotection of the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.

Protocol 2: Minimizing Epimerization during Peptide Coupling

This protocol is designed for coupling amino acids that are highly susceptible to racemization.

  • Reagent Selection:

    • Choose a coupling reagent known for low racemization potential, such as COMU or HATU.[7]

    • Use a hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) instead of stronger bases.[3]

  • Coupling Procedure:

    • Dissolve the N-protected amino acid (1.2 equivalents) and the coupling reagent (1.15 equivalents) in a minimal amount of DMF.

    • Add the base (2 equivalents) to the mixture and allow it to pre-activate for a short period (1-2 minutes).

    • Add the pre-activated mixture to the resin-bound peptide (with a free N-terminal amine).

    • Keep the coupling time to a minimum, typically 1-2 hours.

  • Monitoring and Analysis: After coupling, cleave a small amount of the peptide from the resin and analyze it by chiral HPLC or GC to determine the extent of epimerization.

Part 4: Visualizations

Diagram 1: Key Side Reactions in Cyclic Peptide Synthesis

Side_Reactions cluster_main Linear Peptide Precursor cluster_desired Desired Pathway cluster_side Side Reactions Linear Peptide Linear Peptide Cyclic Peptide Cyclic Peptide Linear Peptide->Cyclic Peptide Intramolecular Cyclization Diketopiperazine (DKP) Diketopiperazine (DKP) Linear Peptide->Diketopiperazine (DKP) Intramolecular Cyclization (Dipeptide) Epimerization Epimerization Linear Peptide->Epimerization Base/Coupling Reagent Oligomerization Oligomerization Linear Peptide->Oligomerization Intermolecular Reaction

Caption: Overview of desired cyclization and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low Yield of Cyclic Product Check_Purity Linear Precursor Purity >95%? Start->Check_Purity Purify Purify Linear Precursor (HPLC) Check_Purity->Purify No Check_Conditions High Dilution (0.1-1 mM)? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Adjust_Concentration Decrease Concentration Check_Conditions->Adjust_Concentration No Analyze_Impurities Analyze Byproducts (LC-MS) Check_Conditions->Analyze_Impurities Yes Adjust_Concentration->Analyze_Impurities DKP_Detected DKP Detected? Analyze_Impurities->DKP_Detected Oligomers_Detected Oligomers Detected? DKP_Detected->Oligomers_Detected No Modify_Strategy Modify Synthesis Strategy (e.g., longer linear precursor) DKP_Detected->Modify_Strategy Yes Epimers_Detected Epimers Detected? Oligomers_Detected->Epimers_Detected No Increase_Dilution Increase Dilution/ Slow Addition Oligomers_Detected->Increase_Dilution Yes Optimize_Coupling Optimize Coupling Reagent/Base Epimers_Detected->Optimize_Coupling No Optimize_Epimerization Use Racemization Suppressing Conditions Epimers_Detected->Optimize_Epimerization Yes End Improved Yield Optimize_Coupling->End Modify_Strategy->End Increase_Dilution->End Optimize_Epimerization->End

Caption: A step-by-step guide to troubleshooting low cyclization yields.

References

  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • PubMed. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
  • BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • ACS Publications. (n.d.). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Wikipedia. (n.d.). Carbodiimide.
  • ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • SlidePlayer. (n.d.). Epimerization of Peptide.
  • Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
  • RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ResearchGate. (2025). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • Chemistry LibreTexts. (2021). Reactions of Amino Acids.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
  • BenchChem. (n.d.). The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry.
  • Nature. (2011). Contemporary strategies for peptide macrocyclization.
  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • National Institutes of Health. (n.d.). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (2025). The synthesis of cyclic amino acids.
  • Pearson. (2024). Reactions of Amino Acids: Esterification.
  • Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview.
  • ACS Publications. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews.
  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Agilent. (n.d.). Amino Acid Analysis.
  • ACS Publications. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.
  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Racemization During Amino Acid Activation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • MDPI. (n.d.). Strategies to Name Metallo-β-Lactamases and Number Their Amino Acid Residues.

Sources

"purification of crude Methyl 1-aminocyclohexanecarboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude Methyl 1-aminocyclohexanecarboxylate hydrochloride, this technical support center provides detailed troubleshooting advice, answers to frequently asked questions, and validated experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in synthetic organic chemistry and pharmaceutical development. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. The crude product from synthesis, often a result of Fischer esterification of 1-aminocyclohexanecarboxylic acid, typically contains unreacted starting materials, acid catalyst, and various by-products.[1] This guide offers a comprehensive resource for troubleshooting common issues and implementing effective purification strategies.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Question: My yield is significantly low after recrystallization. What are the common causes and how can I improve it?

Answer: Low recovery during recrystallization is a frequent issue stemming from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[2] If the compound remains significantly soluble at low temperatures, much of it will be lost in the mother liquor.

  • Using an Excessive Volume of Solvent: Adding too much solvent will keep the compound in solution even after cooling, drastically reducing the yield of recovered crystals. The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals, which are harder to collect.

Corrective Actions:

  • Optimize the Solvent System: Perform small-scale solvent screening to find the optimal solvent or solvent mixture (see FAQs for a detailed table).

  • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves.

  • Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution warm during the process.

  • Control Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[2] The mother liquor can be concentrated to recover a second, albeit less pure, crop of crystals.

Question: The purified product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Persistent color indicates the presence of highly conjugated impurities or degradation products, which are often present in trace amounts but are intensely colored.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can effectively adsorb colored impurities.

  • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent boiling.

  • Swirl the mixture and keep it at a gentle boil for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Question: My product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level. Allow it to cool slowly again.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to provide a nucleation site.

  • Change the Solvent System: The current solvent may be unsuitable. Try a lower-boiling solvent or a solvent mixture that is less effective at dissolving the compound. Trituration with a non-polar solvent like hexane can sometimes induce solidification.[1]

Question: The product appears crystalline, but analytical data (NMR, GC) shows it's still impure. Why?

Answer: This indicates that impurities with similar solubility profiles are co-crystallizing with your product. Recrystallization is effective at removing impurities with very different solubilities but less so for structurally similar ones.[3]

Alternative Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating amino acid esters from non-basic or acidic impurities.[4][5] By manipulating the pH, the target compound can be selectively moved between aqueous and organic layers. (See Protocol 2).

  • Column Chromatography: For difficult separations, silica gel or ion-exchange chromatography can be employed.[6][7] While more complex and time-consuming, it offers superior separation power for closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities arise from the synthesis, which is typically an acid-catalyzed esterification of 1-aminocyclohexanecarboxylic acid with methanol.[1]

  • Unreacted Starting Materials: 1-aminocyclohexanecarboxylic acid.

  • Catalyst: Residual strong acid (e.g., H₂SO₄ or HCl).

  • By-products: Dimerization or polymerization products, such as diketopiperazines, which can form from the self-condensation of the amino ester, especially under basic conditions.[8]

  • Residual Solvents: Methanol from the esterification or other solvents used during workup.

Q2: Which purification method is best: Recrystallization, Acid-Base Extraction, or Chromatography?

The best method depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

Purification_Workflow crude Crude Product analysis Analyze Impurities (TLC, ¹H NMR) crude->analysis decision Major Impurities? analysis->decision acid_base Acid-Base Extraction decision->acid_base  Acidic or Neutral recrystallize Recrystallization decision->recrystallize Solid with similar solubility profile acid_base->recrystallize Isolate & Crystallize chromatography Column Chromatography (If necessary) recrystallize->chromatography Impurities persist final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Q3: How do I select a good solvent for recrystallization?

The key principle is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] Since the target compound is a hydrochloride salt, polar solvents are generally required.[9]

Table 1: Common Recrystallization Solvents

Solvent Boiling Point (°C) Suitability & Rationale
Methanol/Ether 35 (Ether) / 65 (MeOH) A common choice. Dissolve the salt in a minimum of hot methanol, then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Reheat to clarify and cool slowly.
Ethanol 78 Good for many amine hydrochlorides. Its polarity is sufficient to dissolve the salt when hot, with reduced solubility upon cooling.[10]
Isopropanol 82 Similar to ethanol but less polar. Can provide a better solubility differential for some salts.
Acetone/Water 56 (Acetone) Dissolve in a minimal amount of hot water or a water/acetone mixture, then cool. The high polarity of water dissolves the salt, while acetone reduces solubility.[1]

| Acetonitrile | 82 | A polar aprotic solvent that can be effective, but its high dissolving power might lead to lower yields. |

Q4: How can I assess the purity of my final product?

A combination of methods should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (1-2 °C). Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and identifying impurities by detecting their characteristic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate and identify volatile or soluble impurities, respectively, providing high sensitivity and specificity.[11]

Q5: What are the optimal storage conditions for the purified compound?

As a hydrochloride salt, this compound is significantly more stable than its free-base form.[8] However, to prevent hydrolysis of the ester and degradation, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol uses a methanol/ether solvent system, a common and effective choice for amine hydrochloride salts.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot methanol, swirling until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and gently reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Precipitation: While stirring the hot methanolic solution, slowly add diethyl ether until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point and NMR analysis.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove neutral organic impurities and unreacted acidic starting materials.

Acid_Base_Extraction start Crude Product (dissolved in Ethyl Acetate) sep_funnel1 Separatory Funnel start->sep_funnel1 add_base Add aq. NaHCO₃ & Shake sep_funnel1->add_base organic1 Organic Layer: Free Base of Product + Neutral Impurities add_base->organic1 aqueous1 Aqueous Layer: Acidic Impurities (e.g., unreacted acid) add_base->aqueous1 sep_funnel2 Separatory Funnel organic1->sep_funnel2 add_acid Add aq. HCl & Shake sep_funnel2->add_acid organic2 Organic Layer: Neutral Impurities (discard) add_acid->organic2 aqueous2 Aqueous Layer: Product as HCl Salt (Purified) add_acid->aqueous2 end_product Evaporate Water or Recrystallize aqueous2->end_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable water-insoluble organic solvent like ethyl acetate or diethyl ether.

  • Neutralize the Salt: To work with the free base, first neutralize the hydrochloride salt. Add the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[5] Caution: Vent the funnel frequently to release CO₂ gas pressure. The amino ester free base will remain in the organic layer.

  • Remove Acidic Impurities: Separate the layers. The aqueous bicarbonate layer now contains the salts of any acidic impurities and can be discarded.

  • Extract the Amine: Wash the organic layer with water, then extract the desired amino ester by adding dilute aqueous HCl (e.g., 1M). The amine will be protonated and move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer.[4]

  • Isolate the Product: Separate the layers. The purified product is now in the aqueous HCl solution. The water can be removed under reduced pressure to yield the solid hydrochloride salt, which can be further purified by recrystallization as described in Protocol 1.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Ikus, Y. (n.d.). Extraction of Amino Acid Esters Using a Pillar[12]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from

  • Waters Help Center. (n.d.). [Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

  • Oxford Academic. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Retrieved from [Link]

  • Journal of Biological Chemistry. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). Methyl 1-Aminocyclohexanate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). methyl chloride 1001 | niosh. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS: 37993-32-1).[1] As an amino acid ester hydrochloride salt, this compound presents specific challenges and requirements during recrystallization. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory, ensuring you can achieve the desired purity and yield with a validated, logical approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the ideal solvent or solvent system for recrystallizing this compound?

A: Selecting the correct solvent is the most critical step for a successful recrystallization. The guiding principle is to find a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[2][3] Given that this compound is a polar, ionic salt, polar protic solvents are the most promising candidates.

Expertise & Causality: The molecule's structure contains a charged ammonium group (-NH3+) and a polar ester group (-COOMe), making it well-suited for dissolution in solvents capable of hydrogen bonding and stabilizing ionic charges. Nonpolar solvents like hexane or toluene will be ineffective and should be considered only as potential anti-solvents or for washing the final product to remove nonpolar impurities.[4]

Often, a single solvent does not provide the ideal solubility curve. In such cases, a mixed-solvent system is employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.

Recommended Solvents for Screening: A systematic approach to solvent selection is crucial. The following table outlines promising solvents and their rationale for use with this specific compound.

SolventBoiling Point (°C)Polarity IndexRationale & Expected Behavior
Isopropanol (IPA) 82.64.3Primary Recommendation. Often an excellent choice for hydrochloride salts, offering a good balance of solvency at heat versus insolubility when cold.[4] It is less likely than methanol or ethanol to be too effective a solvent, which would result in poor recovery.
Ethanol (EtOH) 78.45.2A strong candidate due to its high polarity.[5] However, the solubility might be too high even at room temperature, potentially leading to lower yields. It can be a good "soluble" solvent in a mixed-solvent system.
Methanol (MeOH) 64.76.6Similar to ethanol but with a lower boiling point. Its high polarity means there is a significant risk of high solubility at low temperatures, reducing yield.
Water 100.09.0While it will readily dissolve the salt, its very high polarity often means the compound remains soluble even in an ice bath.[6] Best used as the primary solvent only if an organic anti-solvent (like IPA or acetone) is added to induce crystallization.
Ethyl Acetate (EtOAc) 77.14.3Likely to be a poor solvent on its own. Excellent as an anti-solvent to be added to a solution of the compound in IPA or EtOH to reduce solubility and force crystallization.[4]
Diethyl Ether / Hexane 34.6 / 68.72.9 / 0.0These are non-solvents. They are highly effective for washing the final, filtered crystals to remove residual mother liquor and nonpolar impurities.[4][7]

Experimental Workflow: Solvent Selection The following workflow provides a logical path for determining the optimal solvent system in the lab.

Solvent_Selection start Start: Crude Product test_ipa Test small sample in Isopropanol (IPA) start->test_ipa hot_dissolve_ipa Does it dissolve completely near boiling? test_ipa->hot_dissolve_ipa cold_precipitate_ipa Does it precipitate significantly upon cooling to 0°C? hot_dissolve_ipa->cold_precipitate_ipa Yes test_etoh Test small sample in Ethanol (EtOH) hot_dissolve_ipa->test_etoh No ipa_good IPA is a suitable single solvent. cold_precipitate_ipa->ipa_good Yes consider_mixed Solubility is too high. Consider a mixed-solvent system. cold_precipitate_ipa->consider_mixed No hot_dissolve_etoh Does it dissolve completely near boiling? test_etoh->hot_dissolve_etoh cold_precipitate_etoh Does it precipitate significantly upon cooling to 0°C? hot_dissolve_etoh->cold_precipitate_etoh Yes hot_dissolve_etoh->consider_mixed No cold_precipitate_etoh->consider_mixed No ipa_etoh_antisolvent Use IPA or EtOH as the primary solvent. Add Ethyl Acetate or Diethyl Ether as an anti-solvent until the solution turns cloudy, then warm to clarify. consider_mixed->ipa_etoh_antisolvent mixed_good Proceed with the chosen mixed-solvent system. ipa_etoh_antisolvent->mixed_good

Caption: Decision workflow for selecting a recrystallization solvent.

Q2: My solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal saturation point at that temperature.[8] The solution is thermodynamically unstable but requires an energy input or a nucleation point to initiate crystal formation.

Trustworthiness: Self-Validating System Each of the following methods provides a way to overcome the kinetic barrier to nucleation. If one fails, the next provides a slightly more energetic inducement.

  • Mechanical Agitation (Scratching): Use a glass stirring rod to gently but firmly scratch the inside surface of the flask below the level of the solution.[2][9] The micro-abrasions on the glass create high-energy surfaces that act as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, drop it into the cooled solution.[9] This "seed" crystal provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

  • Reduce Solvent Volume: It is the most common experimental error to add too much solvent.[8][9] Gently heat the solution to evaporate 10-20% of the solvent, then allow it to cool again. This increases the concentration, making spontaneous crystallization more likely.

  • Flash Cooling (Use with Caution): Briefly placing the flask in a dry ice/acetone bath can sometimes provide the thermal shock needed for nucleation. However, this can cause very rapid crystallization, which may trap impurities.[2] It is often better to cool slowly once crystals begin to form.

Induce_Crystallization start Supersaturated Solution (Cooled, No Crystals) scratch 1. Scratch inner wall of flask with a glass rod. start->scratch seed 2. Add a seed crystal of pure compound. scratch->seed No Crystals success Crystals Formed scratch->success Success reduce_vol 3. Gently heat to reduce solvent volume by 10-20%. seed->reduce_vol No Crystals seed->success Success re_cool Allow to cool slowly again. reduce_vol->re_cool re_cool->success Success fail Consider alternative purification (e.g., chromatography) re_cool->fail No Crystals

Caption: Troubleshooting workflow for crystallization failure.

Q3: Instead of solid crystals, my compound has separated as an oil. What went wrong and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to separate as a liquid phase.[2][8][10] An oil is essentially an impure liquid form of your compound and will not purify effectively.

Causality and Solution: The primary cause is often that the solution is too saturated or is cooled too quickly. The fix involves reversing the process and promoting the formation of an ordered crystal lattice rather than an amorphous oil.

Protocol to Resolve Oiling Out:

  • Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[8][10]

  • Cool Slowly: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool as slowly as possible. You can achieve this by leaving the flask on a hotplate with the heat turned off or by placing it inside a larger beaker insulated with glass wool.[8]

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the flask or add a seed crystal at a temperature well above where it previously oiled out. This encourages crystal growth to begin before the solution becomes supersaturated enough to form an oil.

Q4: I have successfully recrystallized my product, but my yield is very low. How can I improve it?

A: Low yield is a common issue in recrystallization and can almost always be traced back to a few key steps in the process.[9]

Troubleshooting Low Yield:

  • Too Much Solvent: This is the most frequent cause.[8][9] Using the absolute minimum amount of near-boiling solvent to dissolve the solid is paramount. Any excess solvent will retain more of your product in the "mother liquor" after cooling, reducing the amount that crystallizes.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product can be lost.[10] To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) before the filtration, which can be boiled off later.

  • Incomplete Cooling: Ensure the solution is cooled in an ice-water bath for at least 15-20 minutes after cooling to room temperature to maximize the precipitation of the solid from the solution.

  • Washing with a Non-Chilled Solvent: Washing the collected crystals with room-temperature solvent will dissolve a portion of your purified product.[9] Always use a minimal amount of ice-cold solvent for the wash.

  • Inherent Solubility: Every compound has some finite solubility even at 0°C.[9] Therefore, a 100% recovery is impossible. The goal is to minimize losses by optimizing the above factors.

References

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Meerveld, L. V., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. Retrieved from [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Recrystallization Issues. (2023). Reddit r/Chempros. Retrieved from [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bansal, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Method for producing amino acid ester hydrochloride. (2003). Google Patents (JP2003137850A).
  • Various Authors. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peptide Coupling with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique challenges encountered when coupling sterically hindered amino acids. The bulky nature of these residues can significantly impede peptide bond formation, leading to frustratingly low yields and incomplete reactions. This resource is designed to equip you with the knowledge and protocols to overcome these hurdles and ensure the successful synthesis of your target peptides.

Troubleshooting Guide: Overcoming Difficult Couplings

This section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab. Each answer provides not only a solution but also the scientific rationale behind the recommendation, empowering you to make informed decisions in your experimental design.

Question 1: My standard coupling protocol (e.g., using DCC/HOBt) is failing or giving very low yields for a sterically hindered amino acid. What is the primary cause and my first line of defense?

Answer:

The primary cause of failure with standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is their insufficient potency to overcome the high activation energy barrier imposed by sterically demanding amino acids.[1] These reagents form reactive intermediates that are not potent enough to facilitate nucleophilic attack by the hindered amine component.

Your first and most critical step is to switch to a more powerful coupling reagent. The choice of reagent is crucial for the success of peptide manufacturing.[2]

  • Aminium/Uronium Salts: Reagents such as HATU , HBTU , and HCTU are significantly more effective. They form highly reactive acyl-uronium species that readily react with the amine, even in sterically crowded environments.[1][3] HATU, in particular, is often cited for its high reactivity in coupling hindered residues.[4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, offering high coupling efficiency with a reduced risk of racemization.[1][3] PyAOP has been successfully used for synthesizing peptides containing hindered amino acids like 2-aminoisobutyric acid (Aib).[5]

In-Depth Explanation: The increased efficacy of these reagents stems from the formation of a more reactive activated ester intermediate. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This pathway is more favorable than the symmetric anhydride or other intermediates formed by standard carbodiimides.

Question 2: I've switched to HATU, but my coupling is still sluggish or incomplete. What other reaction parameters can I adjust?

Answer:

While a potent coupling reagent is essential, other factors play a critical role, especially when dealing with severe steric hindrance. Here’s a systematic approach to further optimize your reaction:

1. Increase Reaction Time and Temperature:

  • Rationale: Steric hindrance slows down reaction kinetics.[1] Simply extending the coupling time, for instance, from 1-2 hours to overnight, can often drive the reaction to completion.[1]

  • Gentle Heating: Applying moderate heat can help overcome the activation energy barrier. However, this must be done cautiously as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids like histidine and cysteine.[1][6]

  • Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective technique for difficult couplings. Microwave energy efficiently heats the reaction, accelerating both deprotection and coupling steps and can help disrupt peptide aggregation.[1][7]

2. Optimize Your Solvent System:

  • Rationale: Proper solvation of the growing peptide chain on the solid support is crucial for accessibility of the reactive sites.[1] Poor solvation can lead to peptide aggregation, further impeding the coupling reaction.[1][8]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[1] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

3. Employ a "Double Coupling" Strategy:

  • Rationale: If a single coupling reaction does not go to completion, a second coupling with fresh reagents can be performed to acylate any remaining free amines.

  • Protocol: After the initial coupling reaction, wash the resin thoroughly and then repeat the coupling step with a fresh solution of the activated amino acid.[1]

Below is a workflow diagram to guide your troubleshooting process for inefficient coupling reactions.

TroubleshootingWorkflow start Low Coupling Yield with Sterically Hindered Amino Acid reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions If still incomplete success Successful Coupling reagent->success If successful sub_conditions1 Increase Time / Temperature (Caution: Racemization) conditions->sub_conditions1 sub_conditions2 Optimize Solvent (e.g., NMP) conditions->sub_conditions2 double_coupling Perform Double Coupling acyl_fluoride Consider Acyl Fluoride Chemistry (for extreme cases) double_coupling->acyl_fluoride If still incomplete double_coupling->success If successful acyl_fluoride->success sub_conditions1->double_coupling If still incomplete sub_conditions2->double_coupling If still incomplete

Caption: Troubleshooting workflow for low coupling efficiency.

Question 3: I am working with an extremely hindered amino acid, such as Aib (α-aminoisobutyric acid), and even HATU is struggling. Are there more specialized techniques I can use?

Answer:

Yes, for exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids like Aib, more advanced strategies are required.[9] The synthesis of peptides containing these residues is notoriously difficult due to the severe steric hindrance around the α-carbon.[9][10]

Formation of Acyl Fluorides:

  • Rationale: Converting the carboxylic acid to an acyl fluoride creates a highly reactive intermediate. The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack, making this method particularly suitable for hindered systems.[4][11]

  • Reagents: Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate amino acid fluorides in situ.[2][12] This approach has proven effective where other methods have failed.[11]

  • Protocol: The protected amino acid is reacted with a fluorinating agent (like TFFH) and a non-nucleophilic base in an anhydrous solvent before being added to the resin-bound amine.[1]

Question 4: I'm concerned about racemization, especially when using more potent coupling reagents and longer reaction times. How can I mitigate this risk?

Answer:

Racemization is a critical concern in peptide synthesis, as the loss of stereochemical integrity can render the final peptide biologically inactive. The primary mechanism of racemization during coupling is through the formation of an oxazolone intermediate.[13]

Here are key strategies to minimize racemization:

  • Choice of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt) , can suppress racemization.[14] Modern coupling reagents like HATU and HCTU already incorporate a HOAt or HOBt moiety. For carbodiimide-mediated couplings, the addition of an agent like OxymaPure is highly recommended as it has been shown to be superior to HOBt in suppressing racemization.[5][14]

  • Base Selection: The base used in the coupling reaction plays a significant role. Strong, non-sterically hindered bases can promote racemization by abstracting the α-proton of the activated amino acid.[13]

    • Preferred Bases: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine .[2][13]

    • Bases to Use with Caution: N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) , while common, increase the risk of racemization.[13]

  • Control Pre-activation Time: Minimize the time the amino acid is in its activated state before the amine is introduced. Prolonged pre-activation increases the opportunity for oxazolone formation.[13]

  • Temperature Control: As mentioned, avoid excessive heat. If heating is necessary, it should be carefully controlled and monitored.[1]

Below is a decision workflow for minimizing racemization during challenging coupling reactions.

RacemizationWorkflow start Planning a Coupling Prone to Racemization reagent_choice Select Appropriate Reagent/Additive (e.g., HATU, DIC/Oxyma) start->reagent_choice base_choice Choose a Hindered/Weak Base (e.g., NMM, Collidine) start->base_choice preactivation Minimize Pre-activation Time reagent_choice->preactivation base_choice->preactivation temperature Control Temperature (Avoid excessive heat) preactivation->temperature outcome Minimized Racemization temperature->outcome

Caption: Decision workflow for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are considered "sterically hindered"?

A1: Sterically hindered amino acids are those with bulky side chains close to the peptide backbone, which physically obstruct the formation of the peptide bond.[1] Common examples include Valine (Val), Isoleucine (Ile), Threonine (Thr), and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).

Q2: Can I use carbodiimide reagents like DCC or DIC at all for hindered couplings?

A2: While generally not recommended as the first choice, they can sometimes be made more effective by using additives like HOBt or OxymaPure.[2][5] However, for moderately to severely hindered couplings, switching to a uronium/phosphonium salt reagent is a more reliable strategy.[1]

Q3: What is the role of pre-activation in peptide coupling?

A3: Pre-activation involves mixing the amino acid with the coupling reagent and base for a short period before adding it to the free amine on the resin. This allows for the formation of the highly reactive activated species, which can then more readily react with the amine. For many modern coupling reagents, this step is brief (1-5 minutes).[1]

Q4: How does peptide aggregation affect coupling reactions?

A4: As a peptide chain elongates on a solid support, it can fold into secondary structures and aggregate, making the N-terminal amine inaccessible for the next coupling reaction.[8] This is particularly problematic for hydrophobic sequences. Using strong solvating solvents like NMP, or incorporating structure-breaking elements like pseudoprolines can help mitigate aggregation.[1][8][15]

Q5: Are there any specific considerations for coupling N-methylated amino acids?

A5: Yes, N-methylated amino acids are also sterically hindered due to the presence of the methyl group on the amide nitrogen. This makes them poor nucleophiles. Specialized reagents like PyAOP or HATU are often required for efficient coupling.[2][5]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesPotency for Hindered AARacemization RiskNotes
Carbodiimides DCC, DICLowModerate to HighOften require additives like HOBt or Oxyma to be effective and suppress racemization.[2][3]
Aminium/Uronium HATU, HBTU, HCTUHighLow (with HOAt moiety)Highly effective for most hindered couplings.[1][2] COMU is a safer alternative, avoiding potentially explosive HOBt/HOAt.[2]
Phosphonium PyBOP, PyAOPHighLowExcellent efficiency and low side-product formation.[1][3]
Acyl Fluoride Precursors TFFHVery HighLowIdeal for extremely hindered cases like α,α-disubstituted amino acids.[2][11]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is intended for a difficult coupling that may not proceed to completion with a single treatment.

  • Fmoc Deprotection: Following standard protocol, deprotect the N-terminal Fmoc group on the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA or NMM (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the steps in section 3 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next deprotection step.

  • Monitoring: It is advisable to perform a Kaiser test after the second coupling to confirm the absence of free amines.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as with Aib-Aib couplings.

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH, 1 equivalent) and a suitable non-nucleophilic base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times may be significantly longer (several hours to overnight) and should be monitored for completeness.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM and DMF.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. DOI:10.1039/C5OB02129D.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 565-578.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • University of Bristol. (n.d.). The Influence of Quaternary Amino Acids on Peptide Structure.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Albericio, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3289.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 130-134.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PubMed. (2004). Efficient peptide coupling involving sterically hindered amino acids.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Khan Academy. (2011). Peptide Synthesis in the Laboratory.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Semantic Scholar. (1993). Efficient solid phase assembly of peptides bearing contiguous highly hindered Aib residues via Fmoc Aib fluoride.
  • Springer. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • MDPI. (n.d.). Options to Improve the Mechanical Properties of Protein-Based Materials.

Sources

Technical Support Center: Optimization of Reaction Time for Esterification of 1-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the esterification of 1-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and accelerating reaction times. The esterification of amino acids, particularly cyclic ones like 1-aminocyclohexanecarboxylic acid, presents unique challenges due to their zwitterionic nature and potential for side reactions.[1][2] This document provides a structured approach to troubleshooting and optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 1-aminocyclohexanecarboxylic acid slower than that of simple carboxylic acids?

A1: The primary reason is the zwitterionic nature of amino acids.[1][2] The protonated amino group (-NH3+) reduces the nucleophilicity of the carboxylate group, making it less reactive towards the alcohol. Additionally, the amino group itself can be nucleophilic, leading to potential side reactions like amide formation, although this is less common under acidic esterification conditions.[3]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5][6][7][8] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (hydrolysis).[9] Inefficient catalysis or suboptimal reaction temperature can also significantly hinder the reaction rate and final yield.

Q3: What is the most effective catalyst for this reaction?

A3: Strong protic acids are the most common and effective catalysts for Fischer esterification.[4][10] Sulfuric acid (H₂SO₄) is frequently used not only as a catalyst but also as a dehydrating agent, which helps to shift the equilibrium towards the product side.[2][5] Other effective catalysts include p-toluenesulfonic acid (p-TsOH) and anhydrous hydrogen chloride (HCl) in the corresponding alcohol.[11] In some specialized applications, Lewis acids or solid acid catalysts like ion-exchange resins can also be employed.[11][12][13]

Q4: Can I run this reaction at room temperature?

A4: While some highly reactive systems might show slow conversion at room temperature, heating is generally required to achieve a reasonable reaction rate for the esterification of amino acids.[12] The optimal temperature will depend on the specific alcohol and catalyst used, but refluxing the alcohol is a common practice to maximize the reaction rate. A recent study on thin-film esterification of amino acids found an optimal temperature of around 70°C.[1][14]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[15][16][17][18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the conversion by integrating the signals of the starting material and the product.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the esterification of 1-aminocyclohexanecarboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient Catalyst: The catalyst concentration is too low to effectively protonate the carboxylic acid. 2. Water Inhibition: The accumulation of water byproduct is shifting the equilibrium back to the reactants.[9] 3. Suboptimal Temperature: The reaction temperature is too low for the activation energy barrier to be overcome efficiently.1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH). Be cautious of potential side reactions with excessive acid. 2. Remove Water: Employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to continuously remove water as it forms.[4][9] Alternatively, use a chemical dehydrating agent.[5][9] 3. Increase Temperature: Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.
Low Product Yield 1. Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of starting material remaining.[4] 2. Product Hydrolysis: The ester product is being hydrolyzed back to the carboxylic acid due to the presence of water.[9] 3. Side Reactions: The amino group may be undergoing side reactions, although this is less likely under strongly acidic conditions.1. Use Excess Alcohol: Employ a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the product side according to Le Chatelier's principle.[4][5][7] 2. Ensure Anhydrous Conditions: Use anhydrous reagents and solvents, and actively remove water during the reaction. 3. Protect the Amino Group: If side reactions are suspected, consider protecting the amino group (e.g., as a Boc or Cbz derivative) before esterification, followed by deprotection.
Formation of Byproducts 1. Dimerization/Polymerization: Intermolecular reactions between amino acid molecules can lead to the formation of diketopiperazines or other oligomers.[3] 2. Dehydration of Alcohol: If using a secondary or tertiary alcohol, the strong acid catalyst can cause dehydration to form an alkene.1. Use Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions. 2. Choose Appropriate Catalyst/Conditions: For sensitive alcohols, consider using a milder catalyst or a different esterification method that does not require strongly acidic conditions, such as the Steglich esterification.[19]
Difficulty in Product Isolation 1. Product is Water-Soluble: The resulting amino acid ester hydrochloride salt may have significant solubility in water, making extraction difficult. 2. Emulsion Formation: The presence of both acidic and basic functional groups can lead to the formation of emulsions during aqueous workup.1. Basify and Extract: After the reaction, carefully neutralize the excess acid and then basify the solution to deprotonate the amino group of the ester. The free ester is typically more soluble in organic solvents. 2. Use Brine Wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification with Azeotropic Water Removal

This protocol is designed to maximize the yield and minimize the reaction time by continuously removing the water byproduct.

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Alcohol (e.g., methanol, ethanol, or n-butanol)

  • Toluene (or another suitable azeotroping agent)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 1-aminocyclohexanecarboxylic acid, a 5-10 fold molar excess of the desired alcohol, and toluene (approximately 20-30% of the alcohol volume).

  • Slowly add the acid catalyst (typically 5-10 mol% of the amino acid) to the stirring mixture.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup procedure to isolate and purify the ester product.

Visualizations

Fischer Esterification Mechanism

FischerEsterification cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Deprotonation RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid (activated) RCOOH->Protonated_RCOOH Catalyst (H+) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Alcohol (ROH) ROH Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Water Water (H₂O) Protonated_Ester->Water Elimination Ester Ester (Product) Protonated_Ester->Ester Deprotonation H_plus_out H+ (Catalyst Regenerated)

Caption: A decision tree for troubleshooting slow esterification reactions.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Mi, L., et al. (2008). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. National Institutes of Health. [Link]

  • Google Patents. (1999).
  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

  • JoVE. (2020). Esterification. [Link]

  • Google Patents. (2016).
  • Acs, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]

  • Acs, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. American Chemical Society. [Link]

  • Houng, J. Y., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. [Link]

  • Reddy, P. G., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]

  • Acs, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. National Institutes of Health. [Link]

  • Google Patents. (2018).
  • Nagahata, R., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]

  • Breitenlechner, S., & Bach, T. (2019). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. ResearchGate. [Link]

  • Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. [Link]

  • Horváth, P., et al. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. ACS Publications. [Link]

  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Google Patents. (1998).
  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • ResearchGate. (2020). Study on the esterification mechanism catalyzed by MIL-125 for the synthesis of 1,2-Cyclohexanedicarboxylates. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]

  • University of Toronto Scarborough. (n.d.). Fischer Esterification. [Link]

  • Company, R. M., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Jack Westin. (n.d.). Acid Derivatives Important Reactions. [Link]

  • The Organic Chemistry Tutor. (2020). Carboxylic Acid to Ester in Acid: Intramolecular Esterification. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemguy. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • Semantic Scholar. (2020). Analytical methods for amino acid determination in organisms. [Link]

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Technical Support Center: Purification of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis and purification of Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS: 37993-32-1).[1] As a crucial building block in medicinal chemistry, achieving high purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification process.

Troubleshooting Guide: From Impure Product to Pure Crystals

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower users to make informed decisions.

Q1: My final product has a low purity (<98%) after initial synthesis. What are the likely impurities?

A1: Low purity is often attributable to a combination of unreacted starting materials, reaction byproducts, and side-reaction products. Identifying the probable contaminants is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The most common starting material is 1-aminocyclohexanecarboxylic acid. Its presence can be detected by analytical methods like HPLC or NMR.

  • Residual Solvents & Reagents: Methanol (from the esterification) and excess hydrochloric acid are common.[2] While volatile, they can become trapped in the crystal lattice. Proper drying under vacuum is essential.

  • Byproducts of Esterification: If the reaction is not driven to completion or if conditions are not optimal, side products can form. For instance, if thionyl chloride is used to generate an acid chloride intermediate, residual sulfur-containing compounds might be present.[2]

  • Hydrolysis Product: The most significant degradation product is 1-aminocyclohexanecarboxylic acid hydrochloride, formed by the hydrolysis of the methyl ester.[3][4] This is particularly problematic if the compound is exposed to water at elevated temperatures for extended periods, especially under acidic or basic conditions.

Q2: My product is off-color (yellow or brown) instead of the expected white crystalline solid. How can I fix this?

A2: Discoloration typically indicates the presence of trace, highly conjugated impurities or oxidation products. Amine-containing compounds can be susceptible to air oxidation over time, which can produce colored species.[5]

The most effective method for removing color is treatment with activated charcoal.

Core Principle: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.

Solution:

  • Dissolve the impure, colored product in the minimum amount of a suitable hot recrystallization solvent (see FAQ 1).

  • Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Swirl the mixture and gently heat for 5-10 minutes to allow for adsorption.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless.

  • Proceed with the recrystallization by allowing the hot, colorless filtrate to cool slowly.

Q3: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. It can also be caused by a high concentration of impurities, which depresses the melting point.

Causality & Solutions:

  • Cause 1: Solvent Boiling Point is Too High: The solvent's boiling point is higher than the compound's melting point.

    • Solution: Switch to a lower-boiling point solvent or use a mixed solvent system.

  • Cause 2: Solution is Cooled Too Rapidly: Rapid cooling can lead to a high degree of supersaturation where the solute crashes out as a liquid.

    • Solution: Ensure the hot, filtered solution cools slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote proper crystal growth.

  • Cause 3: High Impurity Load: Impurities can interfere with crystal lattice formation.

    • Solution: Attempt a preliminary purification step, such as a solvent wash or passing a solution of the material through a short plug of silica gel, before recrystallization.

  • General Troubleshooting: If an oil forms, try to induce crystallization by reheating the solution to dissolve the oil, then add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low yield is a common issue in recrystallization and usually stems from using an excessive amount of solvent or premature crystallization.[6]

Troubleshooting Steps:

  • Minimize Solvent Volume: The core principle of recrystallization is the difference in solubility of the compound in a hot versus a cold solvent.[7] Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Select the Right Solvent: An ideal solvent dissolves the compound completely when hot but poorly when cold. If the compound is too soluble in the chosen solvent even at low temperatures, yields will be poor. (See Table 1).

  • Prevent Premature Crystallization: During hot filtration, if the solution cools, the product will crystallize on the filter paper, reducing the yield. Use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Maximize Recovery from Mother Liquor: After filtering the first crop of crystals, the remaining solution (mother liquor) still contains dissolved product. Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Q5: I suspect my product is degrading during purification. Is this possible and how can I prevent it?

A5: Yes, degradation is a significant risk, primarily through hydrolysis of the methyl ester back to the corresponding carboxylic acid.[3] As a hydrochloride salt, the compound exists in an acidic state, and heating in aqueous solutions can accelerate this process.

Prevention Strategies:

  • Avoid Prolonged Heating: Minimize the time the compound spends dissolved in hot solvent. Do not leave it refluxing for extended periods.

  • Use Anhydrous Solvents: When possible, use dry (anhydrous) solvents to minimize the presence of water, the key reagent for hydrolysis.

  • Control pH: While the compound is a hydrochloride salt, avoid adding strong acids or bases during the workup, as this can catalyze hydrolysis. Neutral workup conditions are preferred where possible.[4]

  • Analytical Monitoring: Use a quick analytical technique like TLC or LC-MS to monitor for the appearance of the more polar carboxylic acid byproduct during the purification development.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for recrystallizing this compound?

A1: The hydrochloride salt structure makes the compound quite polar. Therefore, polar solvents are the best starting point. Finding the optimal solvent often requires screening several options.[10]

Solvent SystemAdvantagesDisadvantages & Considerations
Isopropanol (IPA) Good balance of polarity. Dissolves the compound when hot, but has lower solubility when cold. Relatively low toxicity.May need a large volume; check solubility on a small scale first.
Methanol/Ethanol Excellent solvents for polar compounds; will likely dissolve the compound readily.The compound may be too soluble even when cold, leading to poor recovery. Often best used as part of a mixed-solvent system.
Methanol / Ethyl Acetate A powerful mixed-solvent system. Dissolve in minimal hot methanol, then add ethyl acetate (the "anti-solvent") dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.Requires careful control of solvent ratios to avoid oiling out.
Isopropanol / Diethyl Ether Similar to the above system. Isopropanol dissolves the compound, and ether acts as the anti-solvent to induce crystallization.Diethyl ether is extremely flammable and requires careful handling.
Water Can be a good solvent for hydrochloride salts.[10]Risk of ester hydrolysis is highest in water, especially when heated for long periods.[3] Use should be minimized and for short durations.

Q2: How can I effectively assess the purity of my compound?

A2: A combination of methods should be used to confirm both identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the best method for structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Integrating key peaks can provide a quantitative estimate of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (LC-MS) detection is excellent for purity assessment. It can separate the target compound from closely related impurities and provide a purity value based on peak area percentage.[8]

  • Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile (or can be derivatized), GC can be used for purity analysis, particularly for detecting residual organic solvents.[11]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). A broad or depressed melting point is a strong indicator of impurity.

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To ensure long-term stability, the compound should be protected from moisture and air.

  • Container: Store in a tightly sealed, airtight container. A vial with a PTFE-lined cap is ideal.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the amine group.[5]

  • Temperature: Store in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

  • Desiccant: Storing the container within a desiccator can provide an additional layer of protection against moisture ingress.

Standardized Purification Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines the fundamental steps for purifying this compound via single-solvent recrystallization.

G cluster_crystallization Crystallization & Isolation A 1. Place impure solid in flask B 2. Add minimal hot solvent until dissolved A->B C 3. (Optional) Add charcoal for color B->C D 4. Perform hot gravity filtration C->D E 5. Allow filtrate to cool slowly D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Standard workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent (e.g., isopropanol) to boiling. Add the hot solvent to the solid in small portions, swirling after each addition, until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-5 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Troubleshooting and Decision Flow

This diagram provides a logical pathway for addressing common purification challenges.

G Start Impure Product Received CheckPurity Assess Initial Purity (NMR, HPLC, MP) Start->CheckPurity CheckColor Is Product Discolored? CheckPurity->CheckColor Recrystallize Perform Recrystallization (Protocol 1) CheckColor->Recrystallize No Charcoal Add Charcoal Treatment Step to Recrystallization CheckColor->Charcoal Yes OilingOut Did it 'Oil Out'? Recrystallize->OilingOut Charcoal->Recrystallize Result Check Purity of Crystals Result->Recrystallize Purity Low LowYield Was Yield Low? Result->LowYield Purity OK OilingOut->Result No ChangeSolvent Adjust Solvent System or Cooling Rate OilingOut->ChangeSolvent Yes Concentrate Concentrate Mother Liquor for 2nd Crop LowYield->Concentrate Yes End Pure, Dry Product LowYield->End No ChangeSolvent->Recrystallize Concentrate->End

Caption: Decision tree for purification troubleshooting.

References

  • ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. Retrieved from [Link]

  • Hay, R. W., Bennett, R., & Barnes, D. J. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate. Journal of the Chemical Society, Dalton Transactions, (14), 1524-1526. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

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Technical Support Center: Stereochemical Integrity in Cyclic Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating cyclic amino acids into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to maintain stereochemical integrity during these challenging coupling reactions. The inherent conformational constraints and steric bulk of cyclic amino acids make them particularly susceptible to racemization, a critical issue that can compromise the biological activity and therapeutic potential of your final peptide.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter. We will delve into the mechanisms of racemization, strategic selection of reagents, optimization of reaction conditions, and robust analytical methods for quantifying stereochemical purity.

Part 1: Understanding the Challenge: FAQs on Racemization

This section addresses the fundamental questions surrounding racemization in the context of cyclic amino acid coupling.

Q1: What is racemization, and why is it a significant problem when coupling cyclic amino acids?

A1: Racemization is the conversion of a single, pure enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this loss of stereochemical integrity at the α-carbon leads to the incorporation of the incorrect D-amino acid diastereomer. This is particularly problematic for cyclic amino acids due to their rigid structures. The resulting diastereomeric peptides can have altered three-dimensional conformations, leading to significantly reduced or completely different biological activity and creating challenges in purification and characterization.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A2: Racemization during peptide coupling is primarily a base-catalyzed process that occurs through two main pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[1] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but the risk remains, especially with highly activating reagents and strong bases.[2]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. This is less common but can be significant under strongly basic conditions.[1]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to common problems encountered during the coupling of cyclic amino acids.

Problem Potential Cause(s) Recommended Solution(s)
High levels of diastereomers detected in the final product. 1. Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive is a common cause of high racemization.[2][3] 2. Excessively Strong or Unhindered Base: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton.[4] 3. High Reaction Temperature: Elevated temperatures, especially in microwave-assisted synthesis, accelerate racemization.1. Switch to a lower-racemization coupling reagent. For sterically hindered cyclic amino acids, phosphonium salts like PyBOP or uronium/aminium salts like HATU and COMU are often superior.[3] For fragment coupling, DEPBT is known for low racemization.[5] 2. Add an anti-racemization additive. If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma. Oxyma and HOAt are generally more effective than HOBt.[1][4][6] 3. Change the base. Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][4] 4. Lower the reaction temperature. Perform the coupling at 0 °C or room temperature if possible.
Coupling reaction is slow or incomplete, leading to the temptation to increase temperature or reaction time. 1. Steric Hindrance: The cyclic amino acid is particularly bulky, slowing down the reaction. 2. Aggregation: The peptide sequence is prone to aggregation on the solid support, hindering reagent access.[6]1. Choose a highly reactive coupling reagent. HATU or COMU are very effective for sterically hindered couplings.[2][3] 2. Optimize the solvent. Switching from DMF to NMP or adding a small amount of DMSO can help disrupt aggregation.[6] 3. Consider microwave synthesis with caution. While it can drive difficult couplings to completion, carefully monitor the temperature to avoid excessive racemization.
Racemization is observed even with recommended low-racemization reagents. 1. Pre-activation time is too long. Allowing the activated amino acid to sit for an extended period before adding the amine component increases the opportunity for racemization. 2. Guanidinylation side reaction with uronium/aminium reagents. Excess uronium/aminium reagents can react with the N-terminal amine, terminating the chain. This can be mistaken for a failed coupling, leading to unnecessarily harsh reaction conditions.[6]1. Perform in-situ activation. Mix the amino acid, coupling reagent, additive, and base together and add it immediately to the resin-bound amine. 2. Use a slight excess of the amino acid relative to the coupling reagent. This ensures that the coupling reagent is consumed in the activation step and is not available to cause side reactions.
Difficulty coupling β-amino acids or other structurally unique cyclic amino acids. These amino acids have different geometries and electronic properties that can affect coupling efficiency and racemization.PyBOP has been shown to be particularly effective for coupling cyclic β-sugar amino acids.[7][8] A systematic comparison of different reagents (e.g., PyBOP, HATU, HOBt) is recommended for novel cyclic amino acids.[7][9]

Part 3: Data-Driven Reagent Selection

The choice of coupling reagent, additive, and base is the most critical factor in controlling racemization. The following tables provide a summary of commonly used reagents and their relative performance.

Table 1: Comparison of Common Coupling Reagents for Challenging Couplings
Reagent ClassExample(s)AdvantagesDisadvantagesBest For
Carbodiimides DCC, DICInexpensiveHigh risk of racemization without additives; DCU byproduct from DCC is poorly soluble.[2][3]Simple, non-sterically hindered couplings where cost is a primary concern (always use with an additive).
Phosphonium Salts PyBOP, PyAOPLow racemization, high reactivity, no risk of guanidinylation.[3]Can be more expensive; BOP produces a carcinogenic byproduct (HMPA).[10]Sterically hindered couplings, sequences prone to racemization, and fragment coupling.[3]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh reactivity and efficiency, cost-effective.[3]Risk of guanidinylation if used in excess; some have limited stability in solution.[3][6]Routine synthesis and difficult couplings, especially with sterically hindered residues. HATU and COMU are often preferred for their high reactivity and lower racemization potential.[2][3]
Table 2: Efficacy of Racemization Suppressing Additives and Bases
CategoryReagentKey Characteristics
Additives HOBt (1-Hydroxybenzotriazole)The classical additive, effective at reducing racemization with carbodiimides.[6][10]
HOAt (1-Hydroxy-7-azabenzotriazole)More effective than HOBt at suppressing racemization due to the nitrogen in the pyridine ring.[4]
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)A non-explosive and highly effective alternative to HOBt and HOAt, showing excellent racemization suppression.[1][5]
Bases DIPEA/DIEA (Diisopropylethylamine)Strong, sterically hindered base. Commonly used but can contribute to racemization.[2][4]
NMM (N-Methylmorpholine)A weaker base than DIPEA, often leading to lower levels of racemization.[2]
2,4,6-Collidine A highly hindered and weak base, generally results in the least amount of racemization among common bases.[4]

Part 4: Visualizing the Process

Understanding the reaction mechanisms and decision-making workflows can significantly improve experimental outcomes.

Diagram 1: Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Oxazolone Formation (Racemization Prone) cluster_2 Step 3: Nucleophilic Attack AminoAcid L-Amino Acid (N-Protected) ActivatedEster Activated Ester AminoAcid->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) ActivatedEster->Oxazolone Intramolecular Cyclization Oxazolone->Oxazolone Peptide_L Desired L-Peptide Oxazolone->Peptide_L Amine Attack (Front) Peptide_D Undesired D-Diastereomer Oxazolone->Peptide_D Amine Attack (Back) coupling_workflow start Start: Couple a Cyclic Amino Acid is_hindered Is the cyclic amino acid sterically hindered? start->is_hindered reagent_choice Select Coupling Reagent is_hindered->reagent_choice Yes is_hindered->reagent_choice No base_choice Select Base reagent_choice->base_choice conditions Set Initial Conditions base_choice->conditions analysis Analyze Racemization (e.g., Chiral HPLC) conditions->analysis optimize Optimize Conditions analysis->optimize > 1% Racemization end End: Optimized Protocol analysis->end < 1% Racemization optimize->reagent_choice Change Reagent/ Additive optimize->base_choice Change Base optimize->conditions Lower Temperature

Caption: A decision-making guide for minimizing racemization.

Part 5: Experimental Protocols

Accurate quantification of racemization is essential for validating and optimizing your coupling protocols. Below are detailed methodologies for common analytical techniques.

Protocol 1: General Low-Racemization Coupling of a Cyclic Amino Acid

This protocol provides a starting point for coupling a sterically hindered cyclic amino acid using COMU, a highly effective uronium salt reagent.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation (In-situ Activation):

    • In a separate vessel, dissolve the Fmoc-protected cyclic amino acid (3 eq.) in DMF.

    • Add COMU (2.9 eq.) and dissolve completely.

    • Add a hindered base, such as 2,4,6-collidine (6 eq.).

  • Coupling Reaction:

    • Immediately add the freshly prepared reagent solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed with the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization by Chiral HPLC

This method is used to separate and quantify the desired peptide from its diastereomer without hydrolysis.

  • Sample Preparation: a. After the coupling of the cyclic amino acid and subsequent synthesis completion, cleave a small aliquot of the crude peptide from the resin. b. Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum. c. Dissolve the crude peptide in the HPLC mobile phase A.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based or cinchona-derived zwitterionic column). [11] b. Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.
    • Mobile Phase B: 0.1% TFA in acetonitrile. c. Gradient: Develop a suitable gradient to resolve the diastereomers. A shallow gradient (e.g., 20-50% B over 30 minutes) is often required. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 214 nm or 280 nm. f. Temperature: Maintain a constant column temperature (e.g., 25 °C), as temperature can affect separation.
  • Data Analysis: a. Identify the peaks corresponding to the desired (L) and the diastereomeric (D) peptides. This may require synthesizing a small amount of the D-isomer as a standard. b. Integrate the peak areas for both diastereomers. c. Calculate the percentage of racemization: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100

Protocol 3: Quantification of Racemization by Marfey's Method

This is a highly sensitive method that involves hydrolyzing the peptide to its constituent amino acids and then derivatizing them with Marfey's reagent (L-FDAA) to form diastereomers that can be separated by standard reversed-phase HPLC. [12]

  • Peptide Hydrolysis: a. Place the purified peptide sample (approx. 0.05 mg) in a hydrolysis tube. b. Add 0.5 mL of 6 M HCl (or DCl in D₂O to correct for hydrolysis-induced racemization). c. Seal the tube under vacuum or flush with nitrogen and heat at 110 °C for 24 hours. [13] d. After cooling, evaporate the acid to dryness under a stream of nitrogen or by lyophilization.

  • Derivatization: a. Redissolve the amino acid hydrolysate in 100 µL of water. b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃). c. Add 40 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone. [14] d. Incubate the mixture in a heating block at 40 °C for 1 hour. e. Stop the reaction by adding 20 µL of 1 M HCl. [14]3. HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the derivatized residue in 500 µL of 50% acetonitrile/water. b. Inject an appropriate volume (e.g., 20 µL) onto a C18 or C3 reversed-phase HPLC column. [13][14] c. Elute with a linear gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA or 50 mM triethylammonium phosphate, pH 3.0). A typical gradient is 10-60% acetonitrile over 45 minutes. d. Monitor the elution at 340 nm.

  • Data Analysis: a. Run authentic standards of the L- and D-forms of the cyclic amino acid, derivatized with L-FDAA in the same manner. The L-amino acid-L-FDAA derivative typically elutes before the D-amino acid-L-FDAA derivative. b. Identify and integrate the peaks in the sample chromatogram corresponding to the L-L and D-L diastereomers. c. Calculate the percentage of the D-isomer to determine the extent of racemization.

References

  • Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. PubMed. [Link]

  • Facile Method for Determining Lanthipeptide Stereochemistry. PMC - NIH. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. ResearchGate. [Link]

  • Protein digestion and Peptide labelling strategies/span. UWPR. [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC - NIH. [Link]

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Technical Support Center: Navigating Scale-Up Synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride (H-Ac6c-OMe·HCl). This guide is designed for researchers, chemists, and process development professionals facing the unique challenges of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your process with confidence.

This document moves beyond simple FAQs to offer in-depth, field-proven insights into the common hurdles associated with the primary synthetic routes, focusing on reaction dynamics, impurity control, and final product isolation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the synthesis and scale-up of this compound.

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent methods both start from cyclohexanone and involve the use of cyanide, a key reagent that introduces both the carboxylate precursor and the amino group precursor. These are the Bucherer-Bergs reaction and the Strecker synthesis.[1][2] The Bucherer-Bergs route proceeds through a hydantoin intermediate, while the Strecker synthesis forms an α-aminonitrile intermediate.[3][4] Both pathways ultimately require hydrolysis, esterification with methanol, and salt formation with hydrochloric acid.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The foremost concern is the handling of highly toxic cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN).[3][5] At scale, the risks of exposure and the challenge of waste disposal are magnified. The Bucherer-Bergs reaction also uses ammonium carbonate, which decomposes upon heating to release ammonia and carbon dioxide.[5] In a large, sealed reactor, this can lead to a significant pressure buildup, posing a mechanical hazard if not properly controlled.[6]

Q3: Why is precise temperature and pressure control so critical during the initial reaction?

A3: In the Bucherer-Bergs reaction, ammonium carbonate provides the ammonia and CO2 necessary for the reaction. These reagents are volatile, and in traditional open-vessel reflux systems, they can escape, leading to incomplete reactions and low yields.[5] Scaling up necessitates the use of pressurized reactors to keep these key reagents in the solution phase, thereby increasing reaction efficiency.[6] Temperature control is vital to manage reaction kinetics and prevent unwanted side reactions or excessive pressure generation.

Q4: My yield drops significantly upon scale-up. What is the most likely cause?

A4: A drop in yield during scale-up often points to issues with mass and heat transfer. In large reactors, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution, particularly in the often biphasic and highly polar Bucherer-Bergs reaction mixture.[5][6] This leads to incomplete conversion and the formation of byproducts. Another common cause is the loss of volatile reactants like ammonia, as mentioned in the previous point.[5]

Q5: What is Process Analytical Technology (PAT) and how can it help my scale-up process?

A5: Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[7][8] For this synthesis, PAT tools like in-line spectroscopy (e.g., Raman or NIR) or online HPLC can monitor the consumption of starting materials and the formation of intermediates and products in real-time.[7][9] This allows for precise endpoint detection, minimizes batch-to-batch variability, and accelerates process optimization.[9]

Section 2: Synthesis Pathway Troubleshooting

A successful scale-up requires a deep understanding of the reaction mechanism and potential pitfalls. This section provides a comparative overview and detailed troubleshooting guides for the two primary synthetic routes.

Comparative Analysis: Bucherer-Bergs vs. Strecker Synthesis

Choosing the right pathway is a critical decision in process development. The following table summarizes key considerations for scale-up.

ParameterBucherer-Bergs SynthesisStrecker Synthesis
Intermediates Hydantoinα-Aminonitrile
Reagents Ketone, KCN, (NH₄)₂CO₃[3]Ketone, NH₃, KCN/HCN[2]
Key Challenge Managing pressure from volatile (NH₄)₂CO₃ decomposition; potential solubility issues.[5]Handling of highly toxic and volatile HCN; hydrolysis of the nitrile can be challenging.[10]
Work-Up Acidification to precipitate hydantoin, followed by hydrolysis.[3]Direct hydrolysis of the aminonitrile.[2]
Control pH control is crucial (~8-9) to prevent cyanide degradation and promote cyanohydrin formation.[3]Requires careful control of imine formation, which is an equilibrium process.[11]
Workflow: Major Synthetic Routes

The diagram below illustrates the two primary pathways from cyclohexanone to the final product.

Caption: High-level comparison of Bucherer-Bergs and Strecker synthesis pathways.

Troubleshooting Guide: The Bucherer-Bergs Pathway

This is often the preferred route for α,α-disubstituted amino acids. Below are common issues encountered during scale-up.

Problem: Low or Inconsistent Yield of the Hydantoin Intermediate

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Loss of Volatile Reagents Ammonium carbonate decomposes to NH₃ and CO₂ below its melting point. In an open or low-pressure reactor, these gases escape the reaction mixture, shifting the equilibrium away from product formation and leading to incomplete conversion.[5]Implement a Pressurized Reactor System: Use a certified pressure reactor capable of handling at least 10-20 bar. This maintains a high concentration of NH₃ and CO₂ in the liquid phase, driving the reaction to completion. Continuous flow reactors are particularly effective at maintaining pressure and improving safety.[6]
Poor Mixing & Phase Transfer The reaction is often a biphasic slurry (aqueous reagents, organic ketone). Without sufficient agitation, the interfacial area for reaction is low, making the process diffusion-limited rather than kinetically limited. This is exacerbated in large, poorly baffled reactors.[5]Optimize Agitation and Solvent: 1. Agitation: Ensure the reactor is properly baffled. Use a high-shear impeller (e.g., Rushton turbine) and operate at a tip speed sufficient to ensure full dispersion of the organic phase. 2. Solvent: While water/ethanol mixtures are common, using a co-solvent like propylene glycol or acetamide can improve the solubility of the ketone, especially for difficult substrates.[12]
Incorrect pH The reaction mechanism is highly pH-dependent. A pH of ~8-9 is optimal. If the pH is too acidic, cyanohydrin formation is hindered. If it's too alkaline, cyanide (pKa of HCN is ~9.2) can degrade. Ammonium carbonate acts as a buffer to maintain this range.[3]Monitor and Control pH: 1. Use an in-line pH probe calibrated for the solvent system. 2. Ensure the molar ratio of ketone:(NH₄)₂CO₃ is at least 1:2 to provide sufficient buffering capacity.[3] 3. If pH deviates, have a plan for controlled addition of a base (e.g., NH₄OH) or acid.
Side Product Formation An excess of cyanide relative to the ketone and ammonium carbonate can lead to side reactions like over-alkylation.[3]Strict Stoichiometric Control: Use a precise molar ratio of ketone:KCN:(NH₄)₂CO₃, typically 1:2:2.[3] Ensure accurate weighing and charging of all reagents. Use PAT (e.g., online HPLC) to monitor the consumption of starting material and avoid adding unnecessary excess reagents.

Decision Tree for Troubleshooting Low Hydantoin Yield

G Start Low Hydantoin Yield Detected CheckPressure Is the reaction run in a sealed, pressurized vessel? Start->CheckPressure CheckAgitation Is agitation sufficient to create a fine emulsion/dispersion? CheckPressure->CheckAgitation Yes Sol_Pressure Action: Use a pressure reactor. Rationale: Prevents loss of volatile NH₃ and CO₂. CheckPressure->Sol_Pressure No CheckpH Is in-process pH stable and within 8-9 range? CheckAgitation->CheckpH Yes Sol_Agitation Action: Increase agitator RPM; check impeller design. Rationale: Overcomes mass transfer limitations. CheckAgitation->Sol_Agitation No CheckStoich Was the reagent stoichiometry (1:2:2) strictly followed? CheckpH->CheckStoich Yes Sol_pH Action: Calibrate pH probe; ensure sufficient (NH₄)₂CO₃. Rationale: Optimizes key mechanistic steps. CheckpH->Sol_pH No Sol_Stoich Action: Review charging protocol; analyze raw materials. Rationale: Prevents side reactions and waste. CheckStoich->Sol_Stoich No End Yield Improved CheckStoich->End Yes Sol_Pressure->End Sol_Agitation->End Sol_pH->End Sol_Stoich->End

Caption: A logical workflow for diagnosing low yield in the Bucherer-Bergs reaction.

Section 3: Downstream Processing & Purification

Isolating the final hydrochloride salt in a pure, crystalline, and scalable manner is as critical as the synthesis itself.

Problem: Difficult or Inconsistent Crystallization of the Final Product

Underlying Rationale: Crystallization is a complex process governed by thermodynamics (solubility curves) and kinetics (nucleation and growth). On a large scale, cooling rates are slower and harder to control, leading to broader particle size distributions, potential oiling out, and impurity entrapment. The choice of solvent/anti-solvent system is paramount.

Protocol: Scalable Crystallization of this compound

This protocol provides a framework for developing a robust crystallization process.

  • Solvent Selection & Solubility Curve Generation:

    • Objective: Identify a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., isopropanol, ethanol, methanol). Also, identify a miscible anti-solvent in which the product is virtually insoluble (e.g., MTBE, heptane, ethyl acetate).

    • Execution: Experimentally determine the solubility of the product in the primary solvent at various temperatures (e.g., 20°C, 40°C, 60°C, reflux) to generate a solubility curve. This data is essential for determining the theoretical yield and required solvent volumes.

  • Crude Product Dissolution & Treatment:

    • Objective: Prepare a clear, particle-free solution for crystallization.

    • Execution: Charge the crude product to the reactor. Add the minimum amount of the chosen primary solvent required for full dissolution at an elevated temperature (e.g., 60-70°C), based on your solubility data. This creates a concentrated solution, maximizing yield. If necessary, perform a charcoal treatment at this stage to remove color impurities, followed by a hot filtration through a polishing filter (e.g., Celite®) into a clean, pre-heated crystallization vessel.

  • Controlled Cooling & Seeding:

    • Objective: Control the nucleation process to achieve a uniform crystal size.

    • Execution: Begin a slow, linear cooling ramp (e.g., 10-20°C per hour). Once the solution reaches a state of slight supersaturation (typically 5-10°C below the dissolution temperature), add a small slurry of seed crystals (1-2% w/w). Hold at this temperature for 1-2 hours to allow the seed bed to mature before resuming the cooling ramp.

  • Anti-Solvent Addition (Optional but Recommended):

    • Objective: Maximize the yield by further reducing the product's solubility.

    • Execution: Once the slurry has cooled to a lower temperature (e.g., 30-40°C), begin the slow, subsurface addition of the anti-solvent over several hours. Monitor the slurry for any signs of "oiling out." If this occurs, stop the addition, heat the mixture by 5-10°C to redissolve the oil, and resume addition at a slower rate.

  • Maturation and Isolation:

    • Objective: Allow the crystallization to reach equilibrium and prepare for filtration.

    • Execution: After completing the anti-solvent addition, cool the slurry to a final temperature (e.g., 0-5°C) and hold with gentle agitation for at least 2-4 hours. This "maturation" step ensures maximum yield. Isolate the product by filtration (e.g., Nutsche filter-dryer), wash the cake with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

Section 4: Implementing Process Analytical Technology (PAT)

To achieve a truly robust and controlled process, PAT is not a luxury but a necessity. It provides the real-time process understanding needed to ensure quality by design (QbD).[8]

Workflow for PAT Implementation

cluster_Process PAT Implementation Workflow Identify 1. Identify CPPs & CQAs (Temp, pH, Purity, Yield) Select 2. Select PAT Tools (Raman, HPLC, pH Probes) Identify->Select Integrate 3. Integrate Tools (In-line probes, automated sampling) Select->Integrate Model 4. Develop Calibration Models (Correlate spectral data to concentration) Integrate->Model Monitor 5. Real-Time Monitoring (Track reaction progress, detect deviations) Model->Monitor Control 6. Implement Feedback Control (Automate reagent addition, endpoint detection) Monitor->Control

Caption: A step-by-step workflow for integrating PAT into the synthesis process.

Recommended PAT Applications

Process Step Critical Parameter (CPP/CQA) Recommended PAT Tool Benefit
Bucherer-Bergs Reaction Reagent Concentration, Intermediate FormationIn-line Raman or NIR SpectroscopyReal-time monitoring of cyclohexanone consumption and hydantoin formation for precise endpoint detection.[13] Avoids running the reaction longer than necessary, saving time and energy.
Hydrolysis Conversion of Intermediate to Amino AcidOnline HPLCAutomated sampling and analysis confirms complete conversion of the hydantoin or aminonitrile, ensuring no intermediate carries through to the final product.[7]
Crystallization Supersaturation, Crystal Form, Particle SizeIn-line Focused Beam Reflectance Measurement (FBRM)Tracks the crystal population in real-time, allowing for precise control over nucleation and growth to ensure a consistent particle size distribution, which is critical for filtration and drying performance.
References
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), A–E. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (While a direct link is not available from the search, this is a foundational review often cited in the context of the Bucherer-Bergs reaction, and similar information is found in other provided sources).
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Name Reactions. (This link was not directly used but confirms general knowledge).
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Retrieved from [Link]

  • Scribd. (n.d.). Strecker Synthesis. Scribd. Retrieved from [Link]

  • Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology. Retrieved from [Link]

  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Hamilton Company. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Optimization of Deprotection Steps for Boc-Protected Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of deprotection of tert-butyloxycarbonyl (Boc) protected cyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the conformational constraints and steric hindrance inherent in these valuable synthetic building blocks. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure efficient and clean removal of the Boc group, minimizing side reactions and maximizing yield.

Introduction: The Challenge of Cyclic Scaffolds

Cyclic amino acids are integral to modern drug discovery, imparting rigidity and conformational pre-organization to peptides and small molecules, which can lead to enhanced potency, selectivity, and metabolic stability.[1] However, the very structural constraints that make them desirable also complicate synthetic manipulations, particularly the deprotection of the α-amino group. Steric hindrance around the nitrogen atom can significantly slow down the rate of acid-catalyzed cleavage of the Boc group, leading to incomplete reactions and the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[2][3][4][5] Furthermore, the generation of the reactive tert-butyl cation during deprotection necessitates careful consideration of scavenger choice to prevent unwanted side-chain modifications.[6][7][8]

This guide will address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Boc-protected cyclic amino acids, offering probable causes and actionable solutions.

Issue 1: Incomplete Deprotection

Symptom: You observe the presence of starting material or deletion sequences in your final product by HPLC or LC-MS analysis. In SPPS, a persistent positive Kaiser test (blue/purple beads) after the deprotection step indicates unreacted free amines on a portion of the resin.[7]

Probable Cause 1: Steric Hindrance

The rigid cyclic structure, especially in α,α-disubstituted systems like cycloleucine or 2-aminoindane-2-carboxylic acid (Aic), can shield the Boc group from the acid reagent.[4][5][9][10]

Solution:

  • Increase Reaction Time: For sterically hindered cyclic amino acids, extending the deprotection time is often the simplest solution. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. For solid-phase synthesis, a second treatment with the deprotection solution may be beneficial.[9][11]

  • Increase Acid Concentration: Carefully increasing the concentration of trifluoroacetic acid (TFA) can accelerate the reaction. However, be mindful that this may also increase the risk of side reactions.[12]

  • Switch to a Stronger Acidic System: If TFA in dichloromethane (DCM) is insufficient, consider using 4M HCl in dioxane. This reagent is often more effective for stubborn Boc groups.[13][14][15][16]

Probable Cause 2: Inadequate Reagent Access (SPPS)

Poor swelling of the resin support in the deprotection solvent can limit the access of the acid to the peptide chains, resulting in incomplete Boc removal.[2]

Solution:

  • Ensure Proper Resin Swelling: Before deprotection, ensure the resin is adequately swollen in a suitable solvent like DCM or N,N-dimethylformamide (DMF).

  • Solvent Optimization: While DCM is standard for TFA deprotection, for certain peptide sequences prone to aggregation, consider using a small percentage of a more polar solvent like DMF, or a chaotropic salt, to disrupt secondary structures and improve reagent access.[7]

Issue 2: Side Product Formation (Alkylation)

Symptom: Your HPLC/LC-MS analysis reveals unexpected peaks with a mass increase corresponding to the addition of a tert-butyl group (+56 Da) or other modifications.

Probable Cause: Reactive tert-Butyl Cation

The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation.[6][17] This electrophile can attack nucleophilic side chains, particularly the indole ring of tryptophan (Trp), the thioether of methionine (Met), and the thiol of cysteine (Cys).[7][18]

Solution: Employ Scavengers

Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your peptide.[18] The choice of scavenger is critical and depends on the amino acid composition of your molecule.

Scavenger Selection Table

Sensitive Residue(s) PresentRecommended Scavenger(s)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)TIS is a hydride donor that reduces the tert-butyl cation. EDT is a soft nucleophile that effectively traps carbocations and protects the indole ring.[18]
Methionine (Met)Thioanisole, TISThioanisole acts as a scavenger and can also help to prevent the oxidation of the thioether.[18]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)These scavengers protect the free thiol from alkylation and prevent oxidation to disulfides.[18][19]
Tyrosine (Tyr)Phenol, ThioanisoleThese scavengers act as decoys for the tert-butyl cation, protecting the activated phenolic ring of tyrosine.[18]
No Sensitive ResiduesTriisopropylsilane (TIS), WaterA simple cocktail is often sufficient. Water can help to hydrolyze any trifluoroacetylated byproducts.[18]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of a cyclic amino acid?

A general starting point for a moderately hindered cyclic amino acid is treatment with 20-50% TFA in DCM at room temperature for 1-2 hours.[20] For more sterically demanding systems, 4M HCl in dioxane for 30 minutes to 2 hours is a robust alternative.[13][14][15][16] Always monitor the reaction to completion.

Q2: Can I use heat to accelerate the deprotection?

While thermal deprotection of Boc groups is possible, it generally requires high temperatures (above 150°C) and can lead to decomposition, especially with complex molecules.[1][12] It is generally not the preferred method for sensitive substrates. Microwave-assisted deprotection can be an option for certain piperidine derivatives, significantly reducing reaction times.[21]

Q3: My cyclic amino acid is part of a larger peptide containing other acid-labile protecting groups (e.g., t-butyl esters). How can I selectively deprotect the N-Boc group?

Selective deprotection can be challenging. Using 4M HCl in dioxane has been shown to offer good selectivity for N-Boc removal in the presence of tert-butyl esters and ethers.[13][14][15] Careful control of reaction time and temperature is crucial. It is advisable to run a small-scale test reaction to determine the optimal conditions for your specific substrate.

Q4: I am observing trifluoroacetylation of the newly deprotected amine. How can I prevent this?

Trifluoroacetylation is a known side reaction when using TFA for deprotection, especially in SPPS.[7][] Switching to 4M HCl in dioxane for the deprotection step can eliminate this issue.[] If you must use TFA, ensuring the presence of a small amount of water in the cleavage cocktail can help hydrolyze any trifluoroacetylated products.

Q5: Are there any "greener" alternatives to chlorinated solvents for Boc deprotection?

Yes, research is ongoing into more environmentally friendly deprotection methods. One promising approach is the use of Brønsted acidic deep eutectic solvents (DES), which can act as both the solvent and the catalyst, often allowing for shorter reaction times and simpler workups.[23]

Experimental Protocols & Workflows

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected cyclic amino acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[21]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 2: Boc Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol or dioxane if solubility is an issue.

  • Deprotection: Add a solution of 4M HCl in dioxane.[16]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Often, the hydrochloride salt of the deprotected amine will precipitate, which can simplify isolation.[21]

  • Work-up: If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Visualizing the Workflow

Below are diagrams illustrating the deprotection mechanism and a general troubleshooting workflow.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Side Reaction Pathways Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine - CO₂ Alkylated_Side_Product Alkylated Side Product tBu_Cation->Alkylated_Side_Product Alkylation Scavenged_Cation Trapped Cation tBu_Cation->Scavenged_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Scavenged_Cation

Caption: Mechanism of Boc deprotection and competing side reactions.

Troubleshooting_Workflow Start Start Deprotection Check_Completion Check Reaction Completion (TLC, LC-MS, Kaiser Test) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Change_Reagent Switch to 4M HCl/Dioxane Incomplete->Change_Reagent Check_Purity Check Purity for Side Products Complete->Check_Purity Increase_Time->Check_Completion Increase_Acid->Check_Completion Change_Reagent->Check_Completion Side_Products Side Products Observed Check_Purity->Side_Products Yes Pure_Product Pure Product Check_Purity->Pure_Product No Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers End Proceed to Next Step Pure_Product->End Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection of cyclic amino acids.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Boc-Cycloleucine in Cyclic Peptide Design. Benchchem.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Benchchem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. Benchchem.
  • Benchchem. (2025).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]

  • Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2017). Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

  • Asian Publication Corporation. (2025). A J C A J C. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]

  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Benchchem. (2025). Boc-Cycloleucine: A Technical Guide to its Chemical Properties and Synthesis. Benchchem.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • SciSpace. (n.d.). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. [Link]

  • RSC Publishing. (2021). cyclic peptide natural products linked via the tryptophan side chain.
  • National Institutes of Health. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • ResearchGate. (n.d.). Tryptophan‐containing peptides used in this study. Structures of a) cyclic dipeptides 7–9; b) daptomycin 10.. [Link]

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"column chromatography conditions for purifying Methyl 1-aminocyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 1-aminocyclohexanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar amino esters. The inherent basicity of the amine functional group coupled with the polarity of the ester presents unique purification hurdles, particularly when using standard silica gel chromatography. This guide provides in-depth, field-proven solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Methyl 1-aminocyclohexanecarboxylate on silica gel?

The principal difficulty arises from the interaction between the basic amino group (-NH₂) of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute from the column, resulting in significant yield loss.

  • Peak Tailing/Streaking: Instead of eluting as a tight band, the compound slowly bleeds from the column, leading to broad fractions that are contaminated with other impurities. This is observed as "streaking" on a TLC plate.[3]

  • Inconsistent Elution: The behavior on a TLC plate may not accurately predict the behavior on a larger column, as factors like loading concentration and heat generated during packing can exacerbate the issue.[2]

Q2: What is the best stationary phase for this purification?

For most laboratories, deactivated silica gel is the most practical and effective choice. Standard silica gel is acidic and problematic for amines.[2] Deactivation involves neutralizing the acidic silanol sites. However, if issues persist, consider these alternatives:

  • Basic Alumina: Alumina is inherently more basic than silica gel and can be an excellent alternative for purifying basic compounds.[1]

  • Amine-functionalized Silica: This is a specialty stationary phase where amine groups are covalently bonded to the silica surface. This creates a "basic" surface environment, ideal for purifying amines using less polar, non-basic solvent systems.[1][4]

  • Reversed-Phase (C18) Silica: While less common for this specific application, reversed-phase chromatography can be effective, especially if the impurities are significantly different in polarity. It uses a polar mobile phase (like water/acetonitrile) and a non-polar stationary phase.[1][5]

Q3: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical and should always be optimized using Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 .[6]

  • Start with a Standard System: A common starting point is a binary mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[7]

  • Incorporate a Basic Modifier: This is the most crucial step. To prevent the issues described in Q1, add a small amount of a basic modifier to your chosen eluent system. The most common choice is Triethylamine (TEA) at a concentration of 0.5-2% (v/v) .[1][6] An alternative is to use a solvent pre-saturated with ammonia, such as 7N ammonia in methanol, as part of your polar component.[1]

  • Optimize the Ratio: Adjust the ratio of polar to non-polar solvent to achieve the target Rf. For example, start with 70:30 Hexane:EtOAc + 1% TEA and increase the proportion of EtOAc if the Rf is too low.

Q4: Should I use wet (slurry) or dry loading for my sample?

The choice depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: If your crude material dissolves completely in a minimal amount of the starting eluent, you can load it directly onto the column as a concentrated solution.[8] This is often the quickest method.

  • Dry Loading: This method is highly recommended if your compound has poor solubility in the eluent or if you need to use a strong solvent to dissolve it.[6][8] Dry loading prevents the strong solvent from disrupting the separation at the top of the column. It involves adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the packed column.[8]

Troubleshooting Guide
Problem: My compound is visible on the TLC plate but won't elute from the column.

Cause: Your compound is irreversibly adsorbed to the acidic silica gel. This indicates that the mobile phase is not competitive enough to displace the basic amine from the acidic silanol sites.

Solution:

  • Confirm Basic Modifier: Ensure that you have added a basic modifier like triethylamine (TEA) to your eluent. An absence of TEA is the most common reason for this issue with amines.[1][2]

  • Increase Eluent Polarity: If you are already using TEA, your eluent may still be too non-polar. Gradually increase the concentration of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

  • Flush the Column: As a last resort to recover your material, you can try flushing the column with a very polar, basic solvent system, such as 5-10% Methanol in Dichloromethane containing 2% TEA. Note that this will likely co-elute all other polar compounds.

Problem: My compound streaks badly on the TLC plate and gives broad, overlapping fractions from the column.

Cause: This is a classic symptom of strong, unfavorable interactions between your basic analyte and the acidic stationary phase. Even with a basic modifier, high sample concentration can saturate the deactivating effect.

Solution:

  • Optimize Modifier Concentration: Increase the concentration of TEA in your eluent system to 1.5-2%.

  • Reduce Sample Load: You may be overloading the column. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., for 50g of silica, use no more than 0.5-1g of crude material).

  • Switch to Dry Loading: As mentioned in the FAQ, high local concentrations during wet loading can cause streaking. Dry loading distributes the sample more evenly.[8]

  • Consider an Alternative Stationary Phase: If streaking persists, the interaction is too strong to be overcome by mobile phase modifiers alone. Switching to basic alumina or an amine-functionalized column is the most reliable solution.[1][4]

Problem: The separation looks good on TLC, but on the column, all the spots elute together.

Cause: This discrepancy can arise from several factors:

  • Overloading: A heavily spotted TLC lane can show false separation ("co-elution isn't uncommon"[2]). When scaled up to an overloaded column, the separation is lost.

  • Thermal Effects: Packing a column, especially with polar solvents like methanol or ethyl acetate, can be exothermic. This heat can change the separation characteristics compared to an ambient-temperature TLC plate.[2] Using a slurry packing method helps dissipate this heat more evenly.[2]

  • Solvent Inconsistency: The solvent system used for the column must be identical to the one that showed good separation on TLC. Ensure the TEA or other modifier was added to both.

Solution:

  • Verify TLC with a Dilute Spot: Re-run the TLC with a much more dilute sample to ensure the separation is real.

  • Use Slurry Packing: Prepare a slurry of your silica gel in the initial, non-polar eluent and pour it into the column. This pre-wets the silica and mitigates thermal effects.[3]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This can improve the resolution between closely eluting spots.[6]

Data Summary Table
ParameterRecommended ConditionRationale & Comments
Stationary Phase Silica Gel (230-400 mesh)Standard and widely available. Must be deactivated for amines.[3]
Basic AluminaA good alternative for strongly basic compounds that are problematic on silica.[1]
Mobile Phase System Hexanes / Ethyl AcetateGood general-purpose system for compounds of moderate polarity.
Dichloromethane / MethanolA more polar system, useful if the compound does not move in Hex/EtOAc.
Essential Modifier Triethylamine (TEA)Neutralizes acidic silanol groups, preventing tailing and sample loss.[1][6]
Modifier Conc. 0.5 - 2.0% (v/v)Start with 1% and optimize as needed based on TLC results.
Target Rf (on TLC) ~0.2 - 0.35Provides the best balance for good separation on a column.[6]
Sample Loading Dry LoadingRecommended to ensure a narrow starting band and avoid solubility issues.[8]
Experimental Protocol: Deactivated Silica Gel Chromatography

This protocol provides a reliable starting point for the purification.

1. TLC Optimization: a. Prepare a stock solution of your crude material. b. Prepare several eluent mixtures, for example: 9:1, 8:2, and 7:3 Hexanes:Ethyl Acetate. To each, add 1% v/v TEA . c. Run TLC plates in each system to find the one that gives your product an Rf of ~0.2-0.3. This will be your "Column Eluent".

2. Column Packing (Slurry Method): a. Select a glass column and place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[3] b. In a beaker, mix silica gel (typically 50-100 times the weight of your crude sample) with your starting, least polar Column Eluent to form a smooth slurry. c. Pour the slurry into the column. Use additional eluent to rinse all silica into the column. d. Gently tap the column to pack the silica bed evenly and remove air bubbles.[9] e. Open the stopcock and drain the excess solvent until it is level with the top of the silica bed. Add a protective layer of sand on top.[8] Do not let the column run dry.[10]

3. Sample Loading (Dry Method): a. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder onto the top layer of sand in your packed column.

4. Elution and Fraction Collection: a. Carefully add your Column Eluent to the top of the column. b. Apply gentle pressure (flash chromatography) to begin eluting the sample.[11] c. Collect fractions sequentially in labeled test tubes. d. Monitor the separation by collecting small samples from each fraction and spotting them on a TLC plate.[11]

5. Analysis and Product Isolation: a. Develop the monitoring TLC plate to identify which fractions contain your pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield your purified Methyl 1-aminocyclohexanecarboxylate.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Analysis (Eluent + 1% TEA) Crude->TLC Optimize Rf to 0.2-0.3 Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purifying Methyl 1-aminocyclohexanecarboxylate.

References
  • Column Chromatography (Anim
  • Troubleshooting purification of tertiary amine compounds by column chrom
  • Column chrom
  • Column Chrom
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • Column chromatography issues. (2024). Reddit r/chemistry.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone.
  • Separation of amino acids, peptides and proteins on non-polar stationary phases by high-performance liquid chrom
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Application Note and Protocol for the Purification of 3-Methylcyclohex-3-en-1-one by Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom

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Technical Support Center: Methyl 1-aminocyclohexanecarboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis and workup of Methyl 1-aminocyclohexanecarboxylate hydrochloride. This non-proteinogenic amino acid ester is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Strecker or Bucherer-Bergs reaction followed by hydrolysis and esterification, concludes with a critical workup and isolation phase. This guide provides in-depth, field-proven insights into the workup procedure, focusing on troubleshooting common issues to ensure high yield and purity of the final hydrochloride salt.

The synthesis generally involves two key stages: the formation of the α-amino acid backbone and its subsequent conversion to the methyl ester hydrochloride.

  • Backbone Synthesis : The formation of 1-aminocyclohexanecarboxylic acid often starts from cyclohexanone. The Strecker synthesis utilizes ammonia, a cyanide source (like KCN or NaCN), and the starting ketone to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2][3] Alternatively, the Bucherer-Bergs reaction employs ammonium carbonate and potassium cyanide to convert the ketone into a hydantoin intermediate, which is subsequently hydrolyzed to the target amino acid.[4][5][6]

  • Esterification and Salt Formation : The resulting amino acid is esterified using methanol, typically under acidic conditions. Reagents like thionyl chloride in methanol or trimethylchlorosilane (TMSCl) in methanol are efficient for this transformation, concurrently forming the desired hydrochloride salt.[7][8][9]

This guide will focus on the pivotal workup stage that follows these reactions, a phase where yield and purity are often won or lost.

Recommended Workup and Purification Protocol

This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis, for instance, via the TMSCl/methanol esterification method.

Step-by-Step Methodology
  • Solvent Removal : After the reaction is deemed complete by TLC or LCMS, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Aqueous Dissolution : Dissolve the resulting crude residue in deionized water or a dilute HCl solution (e.g., 0.1 M) to ensure the amino ester is fully protonated and resides in the aqueous phase.

  • Extraction of Non-polar Impurities : Transfer the aqueous solution to a separatory funnel and wash with an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL for a ~0.1 mol scale reaction). This step removes unreacted starting materials and non-polar byproducts. Discard the organic layers.

  • Basification and Product Extraction : Cool the aqueous layer in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or cold 2M NaOH, with gentle swirling until the pH reaches 9-10. This deprotonates the amine, rendering the methyl 1-aminocyclohexanecarboxylate (the free base) soluble in organic solvents.

  • Immediately extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 75 mL). Prompt extraction is crucial to minimize potential hydrolysis of the ester under the basic conditions.[10]

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is often an oil or low-melting solid.[11][12]

  • Hydrochloride Salt Formation and Crystallization :

    • Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of DCM/hexane).

    • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The product, this compound, should precipitate as a white solid.[13][14]

    • Alternatively, bubbling dry HCl gas through the solution can be effective.[7]

  • Isolation and Drying : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final, purified hydrochloride salt.

Workup Procedure Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup & Extraction cluster_purification Purification Reaction Crude Reaction Mixture Rotovap 1. Concentrate (Remove MeOH) Reaction->Rotovap Aqueous_Wash 2. Dissolve in aq. HCl Wash with Ether/EtOAc Rotovap->Aqueous_Wash Basify 3. Basify to pH 9-10 (aq. NaHCO₃) Aqueous_Wash->Basify Extract 4. Extract Product (DCM or EtOAc) Basify->Extract Dry 5. Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate_Freebase 6. Concentrate to get Free Base (Oil) Dry->Concentrate_Freebase Salt_Formation 7. Dissolve in Ether Add HCl solution Concentrate_Freebase->Salt_Formation Filter 8. Vacuum Filter Solid Salt_Formation->Filter Final_Dry 9. Dry under Vacuum Filter->Final_Dry Final_Product Pure Hydrochloride Salt Final_Dry->Final_Product Hydrolysis_Risk cluster_extraction Extraction at pH 9-10 Free_Base Product (Free Base) (in Organic Layer) Hydrolyzed Carboxylate Salt (Stays in Aqueous Layer) Desired_Path Desired Path: Extraction Side_Reaction Side Reaction: Hydrolysis (Loss) Aqueous_Phase Aqueous Phase (High pH) Aqueous_Phase->Free_Base Extraction Aqueous_Phase->Hydrolyzed Prolonged Exposure + OH⁻ Organic_Phase Organic Phase

Caption: Minimizing ester hydrolysis during basic extraction.

Question 3: The reaction involved potassium cyanide (KCN). What are the safety procedures for the workup?

Answer: Handling cyanide requires strict adherence to safety protocols due to its high toxicity. [15][16]

  • Expertise & Trustworthiness: The primary hazard is the generation of highly toxic hydrogen cyanide (HCN) gas upon acidification. [16][17]All manipulations involving cyanide waste must be performed in a certified chemical fume hood.

  • Protocol for Cyanide Waste Quenching:

    • NEVER acidify a solution containing cyanide salts directly.

    • The aqueous layers from the initial washes may contain residual cyanide. Before disposal, they must be quenched.

    • In a well-ventilated fume hood, cool the aqueous waste in an ice bath.

    • Slowly add a freshly prepared solution of 10% sodium hypochlorite (bleach) while monitoring the temperature. This oxidizes the cyanide (CN⁻) to the much less toxic cyanate (OCN⁻). Maintain a pH above 10 during this process by adding NaOH if necessary.

    • Allow the solution to stir for several hours to ensure complete oxidation before neutralizing and disposing of it according to your institution's hazardous waste guidelines. [17]* Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-glove with nitrile gloves when handling cyanide or its waste. [15][17]Ensure a "buddy" is aware of your work. [16]

Frequently Asked Questions (FAQs)

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: This will confirm the structure. Expect to see peaks for the methyl ester protons (~3.7 ppm), the cyclohexyl protons, and a broad singlet for the ammonium protons.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks for the ester carbonyl (C=O) around 1740 cm⁻¹ and the N-H stretches of the ammonium salt.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base.

Q: What are the best storage conditions for this compound? A: The compound is a hydrochloride salt and can be hygroscopic. Store it in a tightly sealed container in a desiccator or a dry, cool place away from moisture.

Q: Can I use other methods for the final hydrochloride salt formation? A: Yes. While HCl in ether is common, other methods include:

  • Thionyl Chloride (SOCl₂): Adding SOCl₂ to methanol in situ generates HCl and is a very effective one-pot method for converting the amino acid directly to the methyl ester hydrochloride. [18]* Trimethylchlorosilane (TMSCl): Reacting the amino acid with TMSCl in methanol is a mild and efficient method that often gives high yields and purity. [8][9]

Quantitative Data Summary
ParameterTypical Value / ReagentPurpose / Rationale
Extraction Solvent (Basic) Dichloromethane (DCM), Ethyl AcetateEfficiently dissolves the free base; easily removed.
Washing Solvent (Acidic) Diethyl Ether, Ethyl AcetateRemoves non-polar impurities while product is protonated.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.
Precipitation Solvent Anhydrous Diethyl EtherProduct hydrochloride salt has low solubility, ensuring high recovery.
Basification pH 9 - 10Ensures complete deprotonation of the amine for extraction.
Acidification pH (Wash) < 2Ensures complete protonation of the amine to keep it in the aqueous phase.

References

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? Retrieved from [Link]

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis.... RSC Publishing. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclic peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclization reactions, with a specific focus on minimizing the formation of unwanted dimers and other oligomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclization reaction is producing a significant amount of dimer. What is the most fundamental parameter I should investigate first?

Answer:

The most critical factor influencing the competition between intramolecular cyclization (monomer formation) and intermolecular reactions (dimer and oligomer formation) is concentration .[1][2][3] Peptide macrocyclization is an entropically unfavorable process.[1][4] At high concentrations, the probability of two linear peptide precursors reacting with each other increases, leading to dimerization.

Core Principle: The Role of High Dilution

To favor the desired intramolecular reaction, the cyclization must be carried out under high-dilution conditions .[1][5] This ensures that an activated peptide chain is more likely to encounter its own opposite end rather than another peptide molecule.

  • Recommended Starting Concentration: For solution-phase cyclization, a concentration range of 0.1-1 mM is a standard starting point to favor monomer formation.[6]

  • Pseudo-High Dilution: A practical technique to maintain low concentrations is the slow, simultaneous addition of the linear peptide and the coupling reagent from separate syringes using a syringe pump into the main reaction solvent.[5][7] This method, known as pseudo-high dilution, keeps the instantaneous concentration of the reactive species very low.

Troubleshooting Workflow: Optimizing Concentration

G cluster_0 Concentration Optimization Workflow start High Dimer Formation Observed check_conc Is peptide concentration > 1 mM? start->check_conc reduce_conc Action: Decrease concentration to 0.1-1 mM check_conc->reduce_conc Yes other_factors If dimer still problematic, consider other factors (sequence, solvent, reagent) check_conc->other_factors No use_pump Action: Implement pseudo-high dilution (slow addition via syringe pump) reduce_conc->use_pump re_evaluate Re-run reaction and analyze monomer:dimer ratio use_pump->re_evaluate re_evaluate->other_factors Dimer still high

Caption: Workflow for troubleshooting high dimer formation by optimizing concentration.

Question 2: I'm working with a short peptide (< 7 residues) and dimerization is still a major issue even at high dilution. What should I do?

Answer:

Short peptide sequences are notoriously difficult to cyclize, often favoring cyclodimerization.[4] This is because the linear precursor has a high conformational energy barrier to adopt the necessary folded state for intramolecular reaction. The inherent strain of the resulting small ring also plays a role.

Causality: Peptide Conformation and Pre-organization

The success of a cyclization reaction is highly dependent on the linear precursor's ability to pre-organize its reactive ends in close proximity.[2] For short, flexible peptides, this pre-organization is entropically disfavored. Several strategies can be employed to overcome this:

  • Introduce Turn-Inducing Elements: Incorporating specific amino acids can induce a "kink" or turn in the peptide backbone, facilitating the cyclization.[4][8]

    • Proline or D-amino acids: These residues can disrupt the extended conformation of the peptide chain.[4]

    • Pseudoprolines: These are dipeptide derivatives (from Ser or Thr) that act as potent turn-inducers. A key advantage is that they can be cleaved under acidic conditions after cyclization to yield the native peptide sequence.[2][6]

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can favor monomer formation. The solid support creates a "pseudo-dilution" or "site-isolation" effect, where the resin-bound peptide chains are physically separated, reducing intermolecular interactions.[1][4]

    • Resin Loading: For on-resin cyclization, it is often beneficial to use a resin with a lower loading capacity to maximize the distance between peptide chains.[9]

Experimental Protocol: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide is anchored to the resin via a side chain of a trifunctional amino acid (e.g., Asp, Glu, Lys).

  • Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc-SPPS. The C-terminal carboxyl group should have a protecting group that can be removed orthogonally to the side-chain protecting groups (e.g., Allyl).

  • Orthogonal Deprotection:

    • Swell the resin in an appropriate solvent (e.g., DCM).

    • Selectively deprotect the C-terminal carboxyl group. For an Allyl group, this is typically done using a palladium catalyst like Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane.[10]

    • Wash the resin thoroughly with solvents like DCM and DMF.

  • On-Resin Cyclization:

    • Swell the resin in the chosen cyclization solvent (e.g., DMF or NMP).

    • Add the coupling reagent and base. A common combination is DIC/Oxyma or HATU/DIEA.

    • Allow the reaction to proceed for 2-24 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Cleavage and Final Deprotection:

    • Once the cyclization is complete, wash the resin.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[10]

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Question 3: Can my choice of coupling reagent influence the monomer vs. dimer ratio?

Answer:

Yes, the choice of coupling reagent is crucial and can significantly impact not only the efficiency of the cyclization but also the extent of side reactions like dimerization and epimerization.[4][11] An ideal coupling reagent should rapidly activate the carboxylic acid to promote a fast intramolecular reaction, minimizing the time available for intermolecular reactions.

Mechanism of Action & Reagent Selection

Coupling reagents activate the C-terminal carboxyl group, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine.[12]

  • Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP , HBTU , HATU , and COMU are highly efficient and generally lead to rapid coupling, which can be advantageous for minimizing dimerization.[11][13] They often require the addition of a non-nucleophilic base like DIEA or 2,4,6-collidine.

  • Carbodiimides: Reagents like DCC and DIC are also effective but are often used with additives like HOBt or OxymaPure to increase efficiency and suppress racemization.[14][15]

  • Specialized Reagents: For particularly difficult cyclizations, reagents like DEPBT have been shown to be superior in minimizing epimerization.[15]

Data Summary: Common Coupling Reagents for Cyclization
Reagent ClassExamplesAdditive Often RequiredKey Considerations
Phosphonium Salts BOP, PyBOP, PyAOPBase (e.g., DIEA)Highly efficient. BOP is toxic; PyBOP is a safer alternative.[11][15]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUBase (e.g., DIEA)Very fast reaction rates. HATU is excellent for hindered couplings. COMU has good solubility and a better safety profile.[13]
Carbodiimides DCC, DIC, EDCHOBt, OxymaCost-effective. DIC is preferred for SPPS as its urea byproduct is soluble.[15]
Other DEPBTBase (e.g., DIEA)Excellent for reducing racemization, particularly with easily epimerized residues.[15]

Troubleshooting Tip: If you are experiencing significant dimerization with a standard carbodiimide, switching to a more reactive phosphonium or uronium salt like HATU or COMU could improve your monomer yield by accelerating the intramolecular reaction rate.

Question 4: Are there newer, "dimer-free" cyclization methods that work at high concentrations?

Answer:

Yes, the limitations of high-dilution conditions have driven the development of innovative cyclization strategies that are inherently designed to prevent intermolecular reactions, allowing them to be performed at much higher concentrations (e.g., 25-100 mM).[6][16]

Principle: Exclusively Intramolecular Reactions

These methods rely on a two-step mechanism where the first step is a rapid, reversible, and exclusively intramolecular ring-closing reaction. This is followed by an irreversible intramolecular rearrangement to form the final stable cyclic peptide. Since the initial intermediate cannot react intermolecularly, dimerization is effectively suppressed.

  • CyClick Chemistry: This strategy involves a peptide with a C-terminal aldehyde and an N-terminal amine.[6][16]

    • The N-terminus attacks the C-terminal aldehyde to form a cyclic imine intermediate . This condensation is rapid and intramolecular.

    • The adjacent amide nitrogen then attacks the imine in an irreversible step to form a stable 4-imidazolidinone moiety within the peptide ring.[16]

    • Advantage: This method has been shown to proceed at concentrations up to 100 mM without significant dimer formation.[6][16] It also does not require protection for many reactive side chains.[17]

Conceptual Diagram: CyClick vs. Traditional Cyclization

G cluster_0 Traditional Cyclization (High Dilution) cluster_1 CyClick Chemistry (High Concentration) A Linear Peptide 1 (Activated C-Terminus) C Cyclic Monomer (Intramolecular) A->C Favored at low conc. D Cyclic Dimer (Intermolecular) A->D Favored at high conc. B Linear Peptide 2 (Activated C-Terminus) B->D E Linear Peptide (C-Term Aldehyde) F Reversible Cyclic Imine Intermediate (Intramolecular only) E->F Fast, reversible G Stable Cyclic Peptide (Imidazolidinone) F->G Irreversible rearrangement H No Dimer Formation

Caption: Comparison of reaction pathways for traditional vs. CyClick cyclization.

Other strategies include native chemical ligation (NCL) and related thiol-based methods, which offer excellent chemoselectivity but typically require a cysteine residue in the sequence.[4]

References

  • Fang, P., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry. [Link]

  • Jagadish, B., & Gmeiner, W. H. (2006). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Organic Letters. [Link]

  • Gyanda, K. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Gyanda. [Link]

  • Hayes, H. C., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry. [Link]

  • Hayes, H. C., et al. (2021). Approaches for peptide and protein cyclisation. Semantic Scholar. [Link]

  • Hayes, H. C., et al. (2021). Approaches for peptide and protein cyclisation. PMC - NIH. [Link]

  • Biotage. (2023). Does peptide length and size affect cyclization efficiency?. Biotage. [Link]

  • LifeTein. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. LifeTein. [Link]

  • Liu, T., et al. (2013). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. [Link]

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. ResearchGate. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Liu, T., et al. (2013). Global Analysis of Peptide Cyclization Efficiency. Figshare. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

  • Auburn University. (n.d.). Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Auburn University. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • LifeTein. (2019). Strategies for peptide macrocyclization: head to tail cyclization. LifeTein. [Link]

  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Liu, T., et al. (2011). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH. [Link]

  • Auburn Flintbox. (2020). Synthesis of Cyclic Peptides at High Concentrations. Auburn Flintbox. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. [Link]

  • Synpeptide. (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synpeptide. [Link]

Sources

Technical Support Center: Strategies to Overcome Poor Reactivity of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the challenges of incorporating α,α-disubstituted amino acids into your peptide synthesis and other organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique reactivity hurdles posed by these sterically hindered building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic obstacles and achieve your research goals.

I. Troubleshooting Guide: Addressing Poor Coupling Efficiency

The most common issue encountered with α,α-disubstituted amino acids is poor or incomplete coupling during peptide synthesis. This section provides a systematic approach to diagnosing and resolving these issues.

Observation: Incomplete or Failed Coupling

An incomplete coupling reaction is often first detected by a positive Kaiser test (for primary amines) or other qualitative tests on the resin after the coupling step. Subsequent analysis by mass spectrometry will reveal deletion sequences.

Primary Cause: Steric Hindrance

The presence of two substituents on the α-carbon atom creates significant steric bulk, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[1][2][3] This steric clash dramatically slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[3]

Recommended Solutions & Optimization Strategies

Standard carbodiimide reagents like DCC and DIC are often insufficient for driving the coupling of sterically demanding amino acids to completion.[1][4] More potent activating agents are required.

  • Onium Salts (Uronium/Aminium and Phosphonium): These reagents form highly reactive active esters that can overcome the steric barrier.[1]

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective.[1][5] HATU is often considered the reagent of choice for particularly challenging couplings due to the formation of a highly reactive OAt active ester.[1][5] COMU, a newer generation reagent, offers comparable reactivity to HATU with improved safety and solubility profiles.[6]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[4][5] An advantage of phosphonium salts over uronium salts is the avoidance of a potential side reaction that can lead to guanidinylation of the free N-terminal amine.[5]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, very effective for hindered couplings.[1][5]Potential for guanidinylation side reaction.[5]
HBTU/HCTU Uronium/AminiumGood reactivity for many standard and some hindered couplings.[1][5]Less reactive than HATU for the most difficult cases.[5]
COMU Uronium/AminiumReactivity comparable to HATU, safer (non-explosive byproducts), and better solubility.[6]Newer reagent, may be more expensive.
PyBOP/PyAOP PhosphoniumHigh reactivity, no guanidinylation side reaction.[4][5]Byproducts can be more difficult to remove.
DIC/Oxyma Carbodiimide/AdditiveA more potent combination than DIC alone, with performance comparable to HOAt.[7]May not be sufficient for the most sterically demanding couplings.
  • Double Coupling: A straightforward and often effective strategy is to perform the coupling step twice. After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added.[4]

  • Increased Reagent Excess: Increasing the equivalents of the amino acid and coupling reagent (e.g., from 3-5 equivalents to 5-10 equivalents) can help drive the reaction to completion.

  • Extended Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.

  • Elevated Temperature: The use of microwave-assisted peptide synthesis (MAPS) has proven to be a highly effective tool for overcoming the challenges associated with hindered amino acids.[8][9][10] Microwave energy can dramatically accelerate coupling reactions, allowing for the efficient incorporation of bulky residues like α-aminoisobutyric acid (Aib) in significantly reduced timeframes.[8][9][10][11] For instance, syntheses that would take over 40 hours with less than 10% purity using conventional methods can be completed in under 3 hours with purities approaching 90% using microwave assistance.[9]

  • Use of Pseudoproline Dipeptides: When a serine or threonine residue precedes the α,α-disubstituted amino acid, a pseudoproline dipeptide can be incorporated.[12][13][14] These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation and aggregation, which can otherwise hinder coupling efficiency.[12][14] This strategy has been shown to be highly effective in the synthesis of long and otherwise intractable peptides.[13][14]

  • Amino Acid Derivatives: The formation of amino acid fluorides or N-carboxyanhydrides (NCAs) can generate highly reactive species suitable for coupling hindered residues.[6][15]

II. Frequently Asked Questions (FAQs)

Q1: My Kaiser test is negative, but I still see a deletion peak in my mass spectrum. What could be the issue?

A1: A negative Kaiser test can sometimes be misleading, especially with sterically hindered N-termini. The bulky α,α-disubstituted residue can shield the free amine, preventing it from reacting with the ninhydrin reagent. This is a "false negative." In such cases, it is crucial to rely on more definitive analytical methods like mass spectrometry of a small-scale cleavage to confirm the completion of the coupling.

Q2: Besides poor coupling, what are other common side reactions when working with α,α-disubstituted amino acids?

A2: While poor coupling is the primary challenge, other side reactions can occur:

  • Racemization: Although less common for the α,α-disubstituted residue itself (due to the absence of an α-hydrogen), the preceding residue can be susceptible to racemization, especially with prolonged activation times or the use of strong bases. The use of additives like HOBt or Oxyma Pure can help suppress racemization.[16]

  • Diketopiperazine Formation: When coupling the third amino acid to a dipeptide on the resin, cyclization to form a diketopiperazine can occur, leading to chain termination. This is particularly problematic if the N-terminal residue is sterically hindered.

Q3: Can I use the same deprotection conditions for Fmoc removal when an α,α-disubstituted amino acid is at the N-terminus?

A3: Generally, yes. Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are usually effective. However, due to steric hindrance, the deprotection may be slower. If you suspect incomplete Fmoc removal, you can extend the deprotection time or perform a second deprotection step.

Q4: Are there any specific solvent considerations for coupling hindered amino acids?

A4: The choice of solvent can influence coupling efficiency. While DMF is the most common solvent, in cases of severe aggregation, using more polar, "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve reaction outcomes.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Coupling a Sterically Hindered Amino Acid using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected α,α-disubstituted amino acid (5 equivalents relative to resin loading), HATU (4.9 equivalents), and HOAt (5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.

  • Second Coupling (if necessary): Drain the reaction vessel and add a freshly prepared solution of the activated amino acid. Agitate for another 2-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next deprotection step.

Workflow: Troubleshooting Poor Coupling of α,α-Disubstituted Amino Acids

TroubleshootingWorkflow start Start: Poor Coupling Detected (Positive Kaiser Test / Deletion Peak in MS) strategy1 Strategy 1: Optimize Coupling Reagent & Conditions start->strategy1 strategy2 Strategy 2: Incorporate Microwave Heating start->strategy2 strategy3 Strategy 3: Structural Modification start->strategy3 reagent Switch to High-Potency Reagent (e.g., HATU, COMU, PyAOP) strategy1->reagent microwave Apply Microwave-Assisted Synthesis Protocol (e.g., 75°C for 5-20 min) strategy2->microwave pseudoproline Is Ser/Thr the preceding residue? Incorporate Pseudoproline Dipeptide strategy3->pseudoproline double_couple Perform Double Coupling reagent->double_couple extend_time Increase Reaction Time & Excess Reagents double_couple->extend_time end Successful Coupling extend_time->end microwave->end pseudoproline->end

Caption: A decision-making workflow for troubleshooting poor coupling efficiency of α,α-disubstituted amino acids.

IV. References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Per-Olof, J., et al. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, (5), 692-694.

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 531-540.

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 531-540.

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Cornish, V. W., Mendel, D., & Schultz, P. G. (1995). A biosynthetic approach for the incorporation of unnatural amino acids into proteins. Angewandte Chemie International Edition in English, 34(6), 621-633.

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

  • Hudson, D. (1988). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (16), 1125-1127.

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (pp. 521-558). Elsevier.

  • Sen'ko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(6), 903-911.

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52031-52038.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Digital Commons@Kennesaw State University. (2020). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • MDPI. (2018). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • ResearchGate. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 1-aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the cyclohexane scaffold serves as a versatile framework for the development of novel therapeutic agents. Its conformational flexibility and the ability to introduce diverse functional groups make it a privileged structure in drug design. Among the vast array of cyclohexane derivatives, Methyl 1-aminocyclohexanecarboxylate and its analogues have garnered significant interest due to their wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating this promising chemical space.

The Versatile Scaffold: Synthesis and Therapeutic Potential

Methyl 1-aminocyclohexanecarboxylate derivatives are typically synthesized through multicomponent reactions, which offer the advantage of creating structural diversity in a convenient one-pot procedure.[1] This synthetic accessibility has facilitated the exploration of their therapeutic potential across various domains, including oncology, neurology, and infectious diseases. The core structure, consisting of a cyclohexane ring with an amino group and a methyl carboxylate at the same position, provides a unique three-dimensional arrangement of functional groups that can be tailored to interact with specific biological targets.

Comparative Analysis of Biological Activities

The biological activity of Methyl 1-aminocyclohexanecarboxylate derivatives is profoundly influenced by the nature and position of substituents on the cyclohexane ring and the amino group. This section compares the anticancer, anticonvulsant, and antimicrobial/anti-inflammatory activities of various derivatives, presenting key experimental data for objective evaluation.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of cyclohexane derivatives against various cancer cell lines. While specific data for a broad range of Methyl 1-aminocyclohexanecarboxylate derivatives is emerging, comparative data from structurally similar compounds provide valuable insights.[2] For instance, aminobenzylnaphthols derived from α-amino acids, which share a similar structural motif, have demonstrated significant anticancer activity.[1]

Table 1: Comparative Cytotoxic Activity of Aminobenzylnaphthol Derivatives (Structurally similar to Methyl 1-aminocyclohexanecarboxylate derivatives) [1]

CompoundCancer Cell LineIC50 (µM)Standard (5-Fluorouracil) IC50 (µM)
MMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.3938.99 ± 14.67
MMZ-45BHT-29 (Colorectal)31.78 ± 3.9352.26 ± 4.9
MMZ-140CHT-29 (Colorectal)37.76 ± 3.252.26 ± 4.9

The data suggests that certain derivatives exhibit cytotoxicity comparable to or exceeding that of the standard chemotherapeutic agent, 5-Fluorouracil.[1] In silico studies on these compounds suggest that their anticancer activity may be attributed to the inhibition of kinases like CDK2 and other signaling proteins such as ADORA1 and TRIM24.[1]

The general workflow for assessing anticancer activity is a multi-step process, beginning with in vitro cytotoxicity screening and potentially leading to in vivo studies for the most promising candidates.

Anticancer Activity Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B MTT Assay on Cancer Cell Lines A->B Treat cells C IC50 Value Determination B->C Analyze data D Apoptosis Assays (e.g., Annexin V) C->D Select potent compounds E In Silico Docking Studies C->E Hypothesize targets G Animal Model Studies D->G Promising candidates F Target Protein Inhibition Assays E->F Validate targets H Efficacy & Toxicity Assessment G->H Evaluate in living system

Caption: General workflow for the evaluation of anticancer activity of novel compounds.

Anticonvulsant Activity

The enaminone derivatives of cyclohexanones, which are structurally related to Methyl 1-aminocyclohexanecarboxylate, have shown potent anticonvulsant properties. These compounds are evaluated in animal models of seizures, such as the maximal electroshock (MES) test.

Table 2: Anticonvulsant Activity of a Lead Enaminone Derivative [3][4]

CompoundAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)Mouse (MES)16.7110.76.6
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)Rat (MES)3.0>250>83.3
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (27)Rat (MES, oral)5.8>380>65.5

The high protective index for some of these compounds, particularly in rats, indicates a wide therapeutic window, signifying a favorable safety profile.[3][4] Pharmacokinetic studies have shown that these ester derivatives can be metabolized to their corresponding decarboxylated analogues, which may also contribute to the observed anticonvulsant activity.[3]

Antimicrobial and Anti-inflammatory Activity

Derivatives of cyclohexanecarboxylic acid have been investigated for their ability to combat microbial growth and inflammation.[5] While comprehensive data on Methyl 1-aminocyclohexanecarboxylate derivatives is limited, related structures provide a basis for comparison.

Table 3: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [5][6]

CompoundMicrobial StrainMIC (µg/mL)
2aM. smegmatis64
2cM. smegmatis64
2cS. aureus64
2bY. enterocolitica64
2aS. aureus256
2bE. coli256
2bK. pneumoniae256
2fC. albicans256

The data indicates that these compounds possess moderate to weak activity against a range of bacteria and fungi.[5][6] Structure-activity relationship studies suggest that the nature of substituents plays a crucial role in determining the antimicrobial spectrum and potency.[5]

In the realm of anti-inflammatory activity, one specific derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), has been evaluated in a carrageenan-induced paw edema model in mice, demonstrating notable inhibition of inflammation over time.[2]

Experimental Protocols: A Guide to Reproducible Research

The validity of any comparative guide rests on the robustness of the underlying experimental methodologies. This section provides detailed, step-by-step protocols for the key assays mentioned.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Replace the culture medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Preparation: Use mice or rats housed under standard laboratory conditions.

  • Compound Administration: Administer the test compound, vehicle control, and a standard anticonvulsant drug (e.g., phenytoin) via a specific route (e.g., intraperitoneal or oral).

  • Induction of Seizure: At a predetermined time after drug administration, induce a seizure by delivering a high-frequency electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50). The neurotoxicity is often assessed using the rotarod test to determine the dose that causes motor impairment in 50% of the animals (TD50).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Observation: After incubation, visually inspect the wells for microbial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of Methyl 1-aminocyclohexanecarboxylate derivatives is intricately linked to their structural features. Key SAR insights include:

  • Substituents on the Aromatic Ring: In anticonvulsant enaminones, the presence and position of substituents on the phenylamino moiety significantly impact activity. For example, a chloro-substituent at the para-position has been shown to be favorable.[3][4]

  • The Amino Group: The nature of the amino group and its substituents is crucial for activity. In some anticancer derivatives, the incorporation of an amino acid moiety enhances cytotoxic properties.[1]

  • The Cyclohexane Ring: The conformation and substitution pattern of the cyclohexane ring influence how the molecule interacts with its biological target.

Structure_Activity_Relationship cluster_SAR Key Structural Modifications Core Methyl 1-aminocyclohexanecarboxylate Core R1 Amino Group Substituents (R1) Core->R1 influences R2 Cyclohexane Ring Substituents (R2) Core->R2 influences R3 Ester Group Modifications (R3) Core->R3 influences Activity Biological Activity R1->Activity modulates R2->Activity modulates R3->Activity modulates

Caption: Key structural features influencing the biological activity of derivatives.

Future research in this area should focus on expanding the library of Methyl 1-aminocyclohexanecarboxylate derivatives and conducting systematic SAR studies to identify compounds with enhanced potency and selectivity. The exploration of novel biological targets and mechanisms of action will further unlock the therapeutic potential of this promising class of compounds.

Conclusion

Methyl 1-aminocyclohexanecarboxylate derivatives represent a valuable scaffold in drug discovery, with demonstrated potential in anticancer, anticonvulsant, and antimicrobial applications. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols. By understanding the structure-activity relationships and employing robust experimental designs, researchers can continue to develop novel and effective therapeutic agents based on this versatile chemical framework.

References

  • Gorska-Ponikowska, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • de Oliveira, R. B., et al. (2008). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Summary for CID 22645079. Available at: [Link]

  • Shoaib, M., et al. (2019). A review on diverse biological properties of cyclohexane and its functionally substituted derivatives. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

  • Kubowicz, P., Marona, H., & Pękala, E. (2015). Synthesis, anticonvulsant activity and metabolism of 4-chlor-3-methylphenoxyethylamine derivatives of trans-2-aminocyclohexan-1-ol. Chirality. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Summary for CID 18521575. Available at: [Link]

  • Crouch, R. D., et al. (1993). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. Available at: [Link]

  • Iqbal, J., et al. (2017). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. ResearchersLinks. Available at: [Link]

  • Wozniak, D., et al. (2017). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]

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A Comparative Guide to Methyl 1-aminocyclohexanecarboxylate and Other Non-Proteinogenic Amino Acids in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Non-Proteinogenic Amino Acids in Modern Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and reduced off-target toxicity compared to small molecules. However, the clinical translation of native peptides is often hampered by their inherent liabilities, namely their conformational flexibility and susceptibility to proteolytic degradation, which lead to poor bioavailability and short in vivo half-lives. The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these limitations.[1][2] NPAAs, by virtue of their diverse side-chain and backbone geometries, offer a sophisticated toolkit to modulate the physicochemical and pharmacological properties of peptides.

This guide provides an in-depth comparison of Methyl 1-aminocyclohexanecarboxylate, a cyclic α,α-disubstituted amino acid, with other key NPAAs: α-aminoisobutyric acid (Aib), 1-aminocyclopentanecarboxylic acid (Acpc), and tert-Leucine. We will explore how the subtle yet significant structural differences between these building blocks translate into distinct impacts on peptide conformation, stability, and, ultimately, biological activity. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the rational design of next-generation peptide therapeutics.

Structural and Conformational Landscape of Selected Non-Proteinogenic Amino Acids

The cornerstone of NPAA-based peptide design lies in the principle of conformational constraint. By restricting the accessible conformational space of the peptide backbone, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon receptor binding and enhancing proteolytic resistance. The degree and nature of this constraint are dictated by the structure of the incorporated NPAA.

Diagram 1: Structural Comparison of Selected Non-Proteinogenic Amino Acids

G cluster_0 Methyl 1-aminocyclohexanecarboxylate cluster_1 α-Aminoisobutyric Acid (Aib) cluster_2 1-Aminocyclopentanecarboxylic Acid (Acpc) cluster_3 tert-Leucine M1AC Methyl 1-aminocyclohexanecarboxylate (Ac6c-OMe) Aib α-Aminoisobutyric Acid (Aib) M1AC->Aib Comparison Point: Steric Hindrance Acpc 1-Aminocyclopentanecarboxylic Acid (Acpc) M1AC->Acpc Comparison Point: Ring Size tLeu tert-Leucine (tLeu) Aib->tLeu Comparison Point: Acyclic vs. Cyclic Constraint

Caption: Structural overview of the compared non-proteinogenic amino acids.

Methyl 1-aminocyclohexanecarboxylate (and its parent Ac6c)

Methyl 1-aminocyclohexanecarboxylate, and its parent acid 1-aminocyclohexanecarboxylic acid (Ac6c), are cyclic α,α-disubstituted amino acids. The cyclohexane ring imposes significant constraints on the peptide backbone, restricting the accessible dihedral angles (φ and ψ). The larger ring size of Ac6c compared to its cyclopentane counterpart (Acpc) allows for greater conformational flexibility within the ring itself.[3] Studies have shown that Ac6c can promote the formation of γ-turn conformations in small peptides.[3] The presence of the methyl ester in Methyl 1-aminocyclohexanecarboxylate can further influence its lipophilicity and potential for hydrogen bonding.

α-Aminoisobutyric Acid (Aib)

Aib is one of the most well-studied NPAAs, characterized by the presence of two methyl groups on its α-carbon.[4] This gem-dimethyl substitution severely restricts the Ramachandran space to the helical regions (α-helix and 3(10)-helix).[4][5] Consequently, Aib is a potent helix-inducing residue and is frequently incorporated into peptides to stabilize helical conformations.[4][6] This conformational rigidity also imparts significant resistance to proteolytic cleavage.[4]

1-Aminocyclopentanecarboxylic Acid (Acpc)

Similar to Ac6c, Acpc is a cyclic α,α-disubstituted amino acid. The five-membered ring of Acpc imposes a different set of conformational constraints compared to the six-membered ring of Ac6c. The smaller ring size of Acpc leads to a more rigid structure. Like Ac6c, Acpc has been shown to induce turn-like structures in peptides.

tert-Leucine

Tert-Leucine is an acyclic, sterically hindered amino acid with a bulky tert-butyl side chain. This steric bulk restricts the conformational freedom of the peptide backbone, although to a lesser extent and in a different manner than the cyclic NPAAs or Aib. Tert-Leucine generally favors more extended peptide conformations.

Comparative Performance Analysis

A direct, quantitative comparison of these NPAAs is challenging due to a lack of studies employing them in the same peptide scaffold under identical experimental conditions. However, based on their structural characteristics and the existing body of literature, we can draw a reasoned, qualitative comparison of their expected performance in key areas of peptide drug development.

Conformational Constraint and Secondary Structure Induction
Non-Proteinogenic Amino AcidPrimary Conformational InfluenceTypical Secondary Structure Induced
Methyl 1-aminocyclohexanecarboxylate Highγ-turns, folded conformations[3]
α-Aminoisobutyric Acid (Aib) Very Highα-helices, 3(10)-helices[4][5]
1-Aminocyclopentanecarboxylic Acid (Acpc) HighTurn-like structures
tert-Leucine ModerateExtended conformations

Expert Insights: The choice of NPAA should be guided by the desired secondary structure of the peptide. For inducing helicity, Aib is a well-established and potent choice.[4] For promoting turn structures, which are often crucial for receptor recognition, cyclic amino acids like Methyl 1-aminocyclohexanecarboxylate and Acpc are excellent candidates. The larger ring of the cyclohexane derivative may offer more subtle conformational tuning compared to the more rigid cyclopentane ring. Tert-Leucine is more suited for applications where an extended conformation is desired, or to introduce steric bulk without strongly inducing a specific secondary structure.

Enhancement of Proteolytic Stability

The introduction of α,α-disubstituted amino acids, such as Methyl 1-aminocyclohexanecarboxylate, Aib, and Acpc, is a widely recognized strategy to enhance resistance to enzymatic degradation.[7][8] The steric hindrance provided by the substituents at the α-carbon prevents the peptide backbone from adopting the necessary conformation to fit into the active site of proteases.

Expected Ranking of Proteolytic Stability Enhancement (Highest to Lowest):

  • α-Aminoisobutyric Acid (Aib): The gem-dimethyl groups provide significant steric shielding.

  • Methyl 1-aminocyclohexanecarboxylate / 1-Aminocyclopentanecarboxylic Acid (Acpc): The cyclic nature and disubstitution at the α-carbon offer substantial protection.

  • tert-Leucine: The bulky side chain provides some steric hindrance, but generally less than α,α-disubstitution.

Causality: The efficacy of these NPAAs in preventing proteolysis is directly related to the degree of steric hindrance they introduce around the scissile peptide bond. The α,α-disubstitution in Aib, Acpc, and Methyl 1-aminocyclohexanecarboxylate presents a more formidable barrier to protease approach than the β-branched side chain of tert-Leucine.

Experimental Protocols: Assessing the Impact of NPAA Incorporation

To empirically validate the choice of an NPAA, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing the performance of peptides modified with Methyl 1-aminocyclohexanecarboxylate and other NPAAs.

Protocol 1: Evaluation of Proteolytic Stability in Serum

This assay provides a direct measure of a peptide's half-life in a biologically relevant medium.

Methodology:

  • Peptide Incubation: Dissolve the peptide analogues (each containing a different NPAA) in a suitable buffer and add to fresh human or mouse serum to a final concentration of 10-50 µM. Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Quench the enzymatic reaction and precipitate serum proteins by adding an equal volume of a cold organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the peptide's half-life.

Diagram 2: Workflow for Proteolytic Stability Assay

G start Start: Peptide Analogues incubation Incubate with Serum (37°C) start->incubation sampling Time-Point Sampling incubation->sampling precipitation Protein Precipitation (Cold Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS Analysis centrifugation->analysis calculation Half-Life Calculation analysis->calculation

Caption: A streamlined workflow for assessing peptide stability in serum.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide analogues in an appropriate solvent (e.g., phosphate buffer, or a membrane-mimicking solvent like trifluoroethanol).

  • Spectra Acquisition: Record the CD spectra from approximately 190 to 260 nm at a controlled temperature.

  • Data Analysis: Analyze the resulting spectra for characteristic signatures of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

  • Comparative Interpretation: Compare the spectra of the different peptide analogues to determine the influence of each NPAA on the overall secondary structure.

Conclusion: A Rational Approach to NPAA Selection

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a versatile means to enhance stability and tailor conformational properties. Methyl 1-aminocyclohexanecarboxylate, with its cyclic structure, provides a valuable tool for inducing turn-like conformations and improving proteolytic resistance. Its performance characteristics, particularly in comparison to other widely used NPAAs like Aib, Acpc, and tert-Leucine, are rooted in its unique steric and geometric properties.

While direct comparative experimental data remains a gap in the literature, a thorough understanding of the structural principles outlined in this guide can empower researchers to make rational choices in the design of novel peptide therapeutics. The selection of an NPAA should always be context-dependent, guided by the specific therapeutic target and the desired pharmacological profile of the final drug candidate. Future research focusing on direct head-to-head comparisons of these valuable building blocks will undoubtedly further refine our ability to engineer peptides with optimal drug-like properties.

References

  • G. ARCHUNAN, B. LAKSHMI, and N. SRINIVASAN. PROPENSITIES OF AMINO ACID RESIDUES IN PROTEINS FOR DIFFERENT REGIONS OF THE RAMACHANDRAN MAP. Biomolecular Forms and Functions.
  • Bruno Grisci and Márcio Dorn. NEAT-FLEX: Predicting the conformational flexibility of amino acids using neuroevolution of augmenting topologies. Biomolecular Forms and Functions.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Bolarinwa, O., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals, 14(10), 1039.
  • Balaram, P. (2004). Non-protein amino acids in peptide design. Current Opinion in Structural Biology, 14(2), 218-225.
  • Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(49), 12692-12699.
  • Toniolo, C., et al. (1991). Structures of polypeptides from α-amino acids disubstituted at the α-carbon. International Journal of Peptide and Protein Research, 38(4), 242-248.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Van der Poorten, O., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Nishikawa, H., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. ACS Biomaterials Science & Engineering, 4(4), 1368-1376.
  • Zanuy, D., et al. (2010). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design.
  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online.
  • Karle, I. L., et al. (2000). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Journal of Peptide Research, 55(2), 103-112.
  • Reza, D., et al. (2023).
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8196-8203.
  • Varkey, J. T., & Rao, M. R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Varkey, J. T., & Rao, M. R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • Ohtake, T., et al. (2006). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science, 12(1), 44-52.
  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943.
  • Mangoni, M. L., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 109-119.
  • Concolino, A., et al. (2021).
  • Balaram, P. (2004). Non-protein amino acids in peptide design. Current Opinion in Structural Biology, 14(2), 218-225.
  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Debnath, S., et al. (2023). Chemical structure of Aib (α‐aminoisobutyric acid), Aic (4‐aminoisocaproic acid, doubly homologated Aib) and Adb (4‐amino‐3,3‐dimethylbutanoic acid, present study). Chirality, 35(9), 681-690.
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A Senior Application Scientist's Guide to Validating the Incorporation of Constrained Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of constrained amino acids into peptides is a critical step in designing novel therapeutics and research tools. These unique building blocks offer the ability to enforce specific secondary structures, enhance proteolytic stability, and improve binding affinity. However, the successful synthesis of these modified peptides is only half the battle. Rigorous validation is paramount to ensure the constrained amino acid has been incorporated at the correct position and that the desired conformational properties have been achieved.

This guide provides an in-depth comparison of the essential analytical techniques for validating the incorporation of constrained amino acids. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Gauntlet: A Multi-faceted Approach to Validation

No single technique can provide a complete picture of a constrained peptide's identity and structure. A robust validation strategy employs a combination of methods, each providing a unique piece of the puzzle. This guide will focus on a core suite of techniques: Mass Spectrometry for primary sequence confirmation, Edman Degradation for N-terminal sequencing, Chiral Chromatography for stereochemical integrity, and Spectroscopic Methods (Circular Dichroism and FTIR) for secondary structure analysis. For complex structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for detailed 3D structural elucidation.

Workflow for Validating Constrained Peptide Synthesis

A logical and efficient workflow is crucial for the comprehensive validation of peptides containing constrained amino acids. The following diagram illustrates a typical experimental pipeline, starting from the initial confirmation of mass to detailed structural and stereochemical analysis.

G cluster_0 Initial Synthesis & Purification Crude_Peptide Crude Synthetic Peptide Purification RP-HPLC Purification Crude_Peptide->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Assess Purity Purification->MS Edman Edman Degradation - N-terminal Sequence - Confirm Constrained Residue Position MS->Edman If sequence confirmation needed Chiral Chiral Chromatography - Assess Enantiomeric Purity MS->Chiral If stereochemistry is critical Spectroscopy CD & FTIR Spectroscopy - Secondary Structure Analysis MS->Spectroscopy NMR NMR Spectroscopy - 3D Structure Determination Spectroscopy->NMR For detailed structural insights

Caption: A typical workflow for the validation of constrained peptides.

I. Mass Spectrometry: The First Line of Defense

Mass spectrometry (MS) is an indispensable tool in peptide analysis due to its speed, sensitivity, and versatility.[1] It serves as the initial and most fundamental check to confirm the successful synthesis of the target peptide.

Why It's Critical

The primary role of MS is to determine the molecular weight of the synthesized peptide. A match between the experimentally observed mass and the theoretically calculated mass provides strong evidence that the peptide was synthesized with the correct number and type of amino acids, including the constrained residue. High-resolution mass spectrometry can further confirm the elemental composition.[]

Comparative Analysis of Ionization Techniques
Ionization TechniquePrincipleAdvantagesDisadvantagesBest For
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of multiply charged ions.Gentle ionization, suitable for fragile molecules; easily coupled with liquid chromatography (LC).[3]Can be sensitive to salts and detergents; complex spectra with multiple charge states.Routine analysis of purified peptides; LC-MS workflows.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte.Produces predominantly singly charged ions, simplifying spectra; high tolerance to salts and buffers.[3]Less amenable to direct coupling with LC; potential for photo-degradation of sensitive molecules.High-throughput screening of crude synthesis products; analysis of complex mixtures.
Experimental Protocol: LC-MS Analysis of a Constrained Peptide

This protocol outlines a general procedure for analyzing a purified peptide containing a constrained amino acid using LC-MS with an ESI source.

Materials:

  • Purified peptide sample

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reversed-phase HPLC column

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject 5-10 µL of the peptide solution.

    • Apply a linear gradient from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Mass Spectrometric Detection:

    • Divert the column eluent to the ESI source.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

    • Deconvolute the resulting multi-charged spectrum to determine the molecular mass of the peptide.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretically calculated mass. A difference of less than 5 ppm is generally considered acceptable for high-resolution instruments.[4]

II. Edman Degradation: Unraveling the N-Terminal Sequence

While MS confirms the overall mass, it does not directly provide sequence information. Edman degradation is a classic technique for sequentially removing and identifying amino acids from the N-terminus of a peptide.[5][6]

The Power of Sequential Analysis

Edman degradation is particularly valuable for confirming the position of a constrained amino acid, especially if it is located near the N-terminus. It provides direct evidence of the amino acid sequence, which is complementary to the mass data from MS.[7]

Limitations and Considerations

A major drawback of Edman degradation is that it is generally limited to sequencing peptides of up to 50-60 residues.[5] The efficiency of each cycle is not 100%, leading to a gradual loss of signal. Additionally, N-terminally modified peptides cannot be sequenced, and the process will stop if a non-α-amino acid is encountered.[5] For modified amino acids, their identification can be challenging as they may not be present in standard libraries.[8]

Experimental Protocol: Automated Edman Degradation

Modern Edman degradation is typically performed using an automated protein sequencer.

Materials:

  • Purified peptide sample (10-100 picomoles)

  • Phenyl isothiocyanate (PITC) reagent

  • Trifluoroacetic acid (TFA)

  • Solvents for HPLC analysis

Procedure:

  • Sample Loading: The purified peptide is immobilized on a solid support within the sequencer.

  • Coupling Reaction: The N-terminal amino group reacts with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[7]

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (TFA), forming an anilinothiazolinone (ATZ) derivative.[7]

  • Conversion and Identification: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative, which is then identified by HPLC by comparing its retention time to known standards.[8]

  • Repetitive Cycles: The remaining peptide undergoes subsequent cycles of coupling, cleavage, and identification to determine the sequence.

III. Chiral Chromatography: Ensuring Stereochemical Integrity

The stereochemistry of amino acids is crucial for the structure and function of peptides. During synthesis, racemization (the conversion of an L-amino acid to a D-amino acid, or vice versa) can occur, particularly during the activation and coupling steps. Chiral chromatography is a powerful technique for separating enantiomers and assessing the chiral purity of the constituent amino acids.[9][10]

Why Chirality Matters

The incorporation of the wrong enantiomer of a constrained amino acid can lead to a completely different three-dimensional structure and loss of biological activity. Therefore, verifying the stereochemical integrity of each amino acid in the final peptide is a critical quality control step.[11]

Methodological Comparison
MethodPrincipleAdvantagesDisadvantages
Direct Analysis of Hydrolysate The peptide is hydrolyzed to its constituent amino acids, which are then separated on a chiral stationary phase (CSP) by HPLC.[12]Simple sample preparation; avoids potential side reactions from derivatization.[11]Requires a CSP that can resolve all amino acid enantiomers.
Derivatization followed by Chromatography The amino acids in the hydrolysate are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.Wide variety of derivatizing agents available; can be very sensitive.Derivatization reaction must be complete and not cause further racemization.
Experimental Protocol: Chiral HPLC of Peptide Hydrolysate

This protocol describes the analysis of amino acid enantiomers from a hydrolyzed peptide using a chiral column.

Materials:

  • Purified peptide sample

  • 6 M HCl (for hydrolysis)

  • Chiral HPLC column (e.g., based on a macrocyclic glycopeptide)

  • Mobile phase appropriate for the chosen chiral column (e.g., methanol/water/acetic acid)

Procedure:

  • Acid Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours under vacuum.

  • Sample Preparation: Dry the hydrolysate to remove the HCl and redissolve the amino acid mixture in the mobile phase.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the amino acid sample.

    • Monitor the elution of the D- and L-enantiomers of each amino acid using a suitable detector (e.g., UV or MS).

  • Quantification: Determine the percentage of each D-amino acid by integrating the peak areas.

IV. Spectroscopic Techniques: Probing the Secondary Structure

Constrained amino acids are often incorporated to induce a specific secondary structure, such as an α-helix or a β-turn. Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are two widely used techniques to assess the secondary structure of peptides in solution and in the solid state, respectively.[13][14]

The Power of Complementary Information

CD spectroscopy is highly sensitive to the overall secondary structure content of a peptide in solution, while FTIR can provide information about the secondary structure in different environments, including solid samples.[13][15] Using these techniques in tandem provides a more complete picture of the peptide's conformation.[14][16]

Comparison of CD and FTIR Spectroscopy
TechniquePrincipleAdvantagesDisadvantages
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14]Highly sensitive to secondary structure; provides quantitative estimates of α-helix, β-sheet, and random coil content.[17]Requires optically transparent samples; can be affected by buffer components.[14]
Fourier-Transform Infrared (FTIR) Measures the absorption of infrared radiation, which excites molecular vibrations. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure.[15][16]Can be used for samples in solution, solid, or film form; less sensitive to buffer interference than CD.[13]Spectral deconvolution can be complex; provides less precise quantitative information than CD.[14]
Experimental Protocol: CD Spectroscopy for Secondary Structure Estimation

Materials:

  • Purified peptide sample

  • CD-compatible buffer (e.g., phosphate buffer)

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Dissolve the peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Record a CD spectrum from 190 to 260 nm at a controlled temperature.

    • Record a baseline spectrum of the buffer alone.

  • Data Processing:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to mean residue ellipticity.

  • Secondary Structure Analysis: Analyze the shape of the CD spectrum to qualitatively identify the predominant secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 217 nm.[17] Quantitative estimation of secondary structure content can be performed using deconvolution software.

V. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

For a definitive, high-resolution three-dimensional structure of a peptide containing a constrained amino acid, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[18][19]

The Unparalleled Detail of NMR

NMR can provide detailed information about the conformation of the peptide backbone and the side chains, as well as the interactions between different parts of the molecule. This level of detail is often necessary to fully understand the structural consequences of incorporating a constrained amino acid.[20][21]

Challenges in NMR of Modified Peptides

The analysis of NMR data for peptides containing non-canonical amino acids can be more complex than for standard peptides.[18] Specialized software and reference data may be required to assign the NMR signals and determine the structure.[20][21]

A Glimpse into the NMR Workflow

A full description of NMR structure determination is beyond the scope of this guide, but the general workflow involves:

  • Sample Preparation: Preparation of a highly concentrated and pure peptide sample in a suitable deuterated solvent.

  • Data Acquisition: Recording a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) to obtain information about through-bond and through-space connectivities.

  • Resonance Assignment: Assigning all the NMR signals to specific protons in the peptide sequence.

  • Structural Restraint Generation: Extracting distance and dihedral angle restraints from the NMR data.

  • Structure Calculation and Validation: Using computational methods to generate a family of 3D structures that are consistent with the experimental restraints.

Conclusion

The validation of constrained amino acid incorporation in peptides requires a multi-pronged analytical approach. By systematically employing a combination of mass spectrometry, Edman degradation, chiral chromatography, and spectroscopic techniques, researchers can be confident in the identity, purity, and conformational properties of their synthesized peptides. For the most detailed structural insights, NMR spectroscopy remains the ultimate tool. This comprehensive validation strategy is essential for advancing the design and development of novel peptide-based therapeutics and research agents.

References

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  • Edman degradation. (2023, October 23). In Wikipedia. Retrieved January 11, 2026, from [Link]

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  • Gaspar, A., & Bodoki, E. (2014). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 59(7-8), 585-591. Retrieved January 11, 2026, from [Link]

  • Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. (n.d.). MtoZ Biolabs. Retrieved January 11, 2026, from [Link]

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  • CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? (n.d.). MtoZ Biolabs. Retrieved January 11, 2026, from [Link]

  • Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy. (2022, March 2). JASCOinc. Retrieved January 11, 2026, from [Link]

  • Kasprzyk, T., & Stevens, T. J. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic resonance, 4(1), 25–40. Retrieved January 11, 2026, from [Link]

  • 26.7: The Edman Degradation. (2022, September 25). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Theory of Edman Sequencing. (n.d.). Shimadzu. Retrieved January 11, 2026, from [Link]

  • Kasprzyk, T., & Stevens, T. J. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 25-40. Retrieved January 11, 2026, from [Link]

  • Chen, X., Smith, L. M., & Bradbury, E. M. (2001). Peptide Mass Mapping Constrained with Stable Isotope-Tagged Peptides for Identification of Protein Mixtures. Analytical Chemistry, 73(7), 1544-1551. Retrieved January 11, 2026, from [Link]

  • M. B. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.com. Retrieved January 11, 2026, from [Link]

  • peptide nmr. (n.d.). chem.uzh.ch. Retrieved January 11, 2026, from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 25(23), 5644. Retrieved January 11, 2026, from [Link]

  • Burlina, F., & Papini, A. M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 143. Retrieved January 11, 2026, from [Link]

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The Cyclohexyl Constraint: A Comparative Guide to Methyl 1-Aminocyclohexanecarboxylate's Role in Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest to control peptide conformation is paramount. The function of a peptide is inextricably linked to its three-dimensional shape. Unconstrained peptides often exist as a flexible ensemble of structures in solution, which can lead to reduced receptor affinity and increased susceptibility to enzymatic degradation. The incorporation of non-proteinogenic, conformationally restricted amino acids is a powerful strategy to lock a peptide into a specific, bioactive secondary structure.

This guide provides an in-depth comparison of Methyl 1-aminocyclohexanecarboxylate, a derivative of 1-aminocyclohexanecarboxylic acid (Ac6c), and its efficacy in inducing secondary structures like helices and turns. We will objectively compare its performance against the well-established helical inducer, α-aminoisobutyric acid (Aib), providing the experimental backing and procedural knowledge necessary for its application in peptide design.

The Rationale for Conformational Constraint: Why Ac6c?

The core principle behind using α,α-disubstituted amino acids is the restriction of the peptide backbone's rotational freedom. Standard amino acids have a wide range of allowable dihedral angles (phi, φ, and psi, ψ), enabling conformational flexibility. By replacing the α-hydrogen with a second substituent, as in Ac6c where the α-carbon is part of a cyclohexane ring, we sterically limit the possible φ and ψ angles. This constraint channels the peptide backbone into a more defined conformational space.[1][2]

Methyl 1-aminocyclohexanecarboxylate (and its parent acid, Ac6c) offers a unique structural scaffold. The six-membered ring is less strained than smaller cycloalkane counterparts (e.g., 1-aminocyclopropane-1-carboxylic acid), providing a distinct set of conformational preferences.[2] Its incorporation has been shown to stabilize helical and β-turn structures within peptides, making it a valuable tool for peptidomimetic design.[1][3]

cluster_Ac6c Methyl 1-aminocyclohexanecarboxylate Structure cluster_Aib α-Aminoisobutyric Acid (Aib) Structure Ac6c_structure Aib_structure

Caption: Chemical structures of Methyl 1-aminocyclohexanecarboxylate (Ac6c) and α-Aminoisobutyric Acid (Aib).

Comparative Analysis: Ac6c versus Aib

The most common benchmark for a helix-inducing amino acid is Aib. Its gem-dimethyl groups strongly favor helical conformations (both 3₁₀- and α-helices).[4] Computational and experimental studies show that Ac6c can also effectively induce helical structures, serving as a viable alternative to Aib.[1] However, the larger, more flexible cyclohexane ring of Ac6c introduces subtle but significant differences.

While Aib almost exclusively promotes helical folds, Ac6c displays greater conformational versatility. Depending on the peptide sequence and environment, it can stabilize not only α-helices but also γ-turns and β-helical motifs.[1][2] This adaptability can be advantageous when designing peptides that require specific turn structures to achieve their biological function.

Quantitative Data Summary

The following table summarizes key conformational parameters and observed secondary structures for peptides containing Ac6c and Aib, based on data from crystallographic and spectroscopic studies.

Parameter1-Aminocyclohexanecarboxylic acid (Ac6c)α-Aminoisobutyric acid (Aib)References
Typical φ, ψ Angles (φ, ψ) ≈ ±60°, ±30° (Helical)(φ, ψ) ≈ ±57°, ±47° (Helical)[1]
Primary Induced Structure α-helix, 3₁₀-helix, γ-turn, β-helix3₁₀-helix, α-helix[1][2][4]
Conformational Flexibility Higher than Aib due to ring flexibilityHighly restricted[2]
Observed in Peptides Antimicrobial peptides, vasopressin analogsPeptaibols, synthetic helical peptides[3][5]

This comparison highlights that while both residues are potent helix inducers, Ac6c's larger ring structure provides a nuanced conformational profile, sometimes allowing for non-helical but well-defined turn structures. This makes Ac6c a more versatile building block for exploring a broader conformational space in peptide design.

Experimental Protocol: Synthesis and Structural Verification

To validate the structure-inducing effects of Methyl 1-aminocyclohexanecarboxylate, a combination of solid-phase peptide synthesis (SPPS) followed by spectroscopic analysis is the standard approach.

Part 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a model peptide amide incorporating an Ac6c residue.

  • Resin Selection and Preparation:

    • Start with a Rink Amide resin, suitable for producing C-terminal peptide amides.[6]

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence, including Fmoc-Ac6c-OH.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final product by mass spectrometry (e.g., LC-MS).

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Part 2: Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid, low-resolution technique ideal for assessing the overall secondary structure content of a peptide in solution.[7][8]

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) or a structure-promoting solvent like methanol to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record the CD spectrum from approximately 190 to 250 nm.

    • Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Interpretation:

    • α-helical structures show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet structures display a negative band around 215-218 nm.

    • Random coil conformations are characterized by a strong negative band near 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides high-resolution, atom-level structural information, allowing for the precise determination of dihedral angles and inter-proton distances.[9]

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CD3OH, or H₂O/D₂O 9:1 with a water suppression sequence) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • TOCSY: Use to assign proton resonances to specific amino acid spin systems.

    • NOESY: Identify through-space correlations between protons. Strong sequential Hα(i)-HN(i+1) NOEs are indicative of an extended conformation, while the presence of HN(i)-HN(i+1) NOEs suggests a helical structure. Medium-range NOEs, such as Hα(i)-HN(i+3), are strong evidence for α-helical content.

    • Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.

Conclusion

Methyl 1-aminocyclohexanecarboxylate (Ac6c) is a potent and versatile tool for inducing and stabilizing secondary structures in peptides. While it shares the helix-promoting properties of the widely used Aib, its unique cyclohexyl constraint offers greater conformational diversity, enabling the formation of specific turn structures in addition to helices. This makes Ac6c a valuable building block for fine-tuning peptide conformation to achieve desired biological activity and stability. The experimental protocols outlined provide a robust framework for researchers to synthesize, purify, and structurally characterize Ac6c-containing peptides, facilitating their application in the rational design of novel peptidomimetics and therapeutic agents.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253. [Link]

  • Rodriguez-Ropero, F., & Lopez, N. (2010). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Proteins: Structure, Function, and Bioinformatics, 78(1), 136-146. [Link]

  • Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Rodriguez-Ropero, F., & Lopez, N. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Proteins, 72(1), 256-67. [Link]

  • Pandey, S., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3306. [Link]

  • Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(5), 1013-1021. [Link]

  • Saviano, M., et al. (2000). Preferred Conformation of Peptides Based on Cycloaliphatic C(alpha,alpha)-disubstituted Glycines: 1-amino-cycloundecane-1-carboxylic Acid (Ac11c). Journal of Peptide Science, 6(11), 571-83. [Link]

  • Jastrzebska, B., et al. (2003). Influence of 1-aminocyclohexane-1-carboxylic acid in position 2 or 3 of AVP and its analogues on their pharmacological properties. The Journal of Peptide Research, 62(2), 70-7. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Kallenbach, N. R., et al. (2003). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. Chemistry & Biodiversity, 1(1), 114-129. [Link]

  • Perczel, A., et al. (1996). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. International Journal of Peptide and Protein Research, 47(5), 335-46. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for Methyl 1-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Sterically Hindered Amide Bond Formation

In the landscape of modern drug discovery and peptide science, conformationally constrained amino acids are invaluable building blocks. Methyl 1-aminocyclohexanecarboxylate, an α,α-disubstituted amino acid, is a prime example. Its rigid cyclohexyl backbone is sought after for designing peptidomimetics with enhanced proteolytic stability, predictable conformations, and improved receptor affinity. However, the very feature that makes it desirable—the bulky, sterically hindered α-carbon—presents a significant synthetic hurdle.

The formation of an amide bond, a reaction that is kinetically slow but thermodynamically favorable, becomes particularly challenging when the nucleophilic amine is sterically encumbered.[1][2][3][4] Traditional coupling methods often result in sluggish reaction rates, low yields, and require harsh conditions or a large excess of reagents.[4] This guide provides a comparative analysis of several classes of modern coupling reagents, offering experimental insights into their efficacy for the acylation of Methyl 1-aminocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of each reagent class, provide actionable protocols, and present a data-driven comparison to guide your selection for this demanding synthetic transformation.

The Contenders: A Mechanistic Overview of Key Coupling Reagents

The success of a coupling reaction hinges on the activation of the carboxylic acid component, transforming its hydroxyl group into a better leaving group. This creates a highly reactive acylating agent susceptible to nucleophilic attack by the amine. We will compare four exemplary reagents representing distinct classes: EDC/Oxyma (Carbodiimide), HATU (Aminium/Uronium salt), PyBOP (Phosphonium salt), and COMU (a third-generation Uronium salt).

The Classic Workhorse: Carbodiimides (EDC) with Additives

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its convenience and the easy removal of its urea byproduct.[5][6][7] By itself, EDC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] However, this intermediate is prone to a debilitating side reaction: an intramolecular O-to-N acyl transfer, which forms an unreactive N-acylurea, terminating the reaction.[5][7]

To mitigate this and to suppress racemization, an additive is almost always required. While 1-hydroxybenzotriazole (HOBt) has been the historical standard,[7][9] concerns over its explosive nature have led to the adoption of safer and often more effective alternatives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][11] The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester, which is then aminolyzed.[5][12]

G cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O_acylisourea + EDC EDC EDC Active_Ester Oxyma Active Ester O_acylisourea->Active_Ester + Oxyma - EDC-Urea Oxyma Oxyma Amide Amide Product Active_Ester->Amide + Amine - Oxyma Amine Methyl 1-aminocyclo- hexanecarboxylate

Caption: Mechanism of EDC/Oxyma mediated amide coupling.

  • Expertise & Experience: While cost-effective, the EDC/additive system is often less efficient for sterically hindered amines like our substrate. The nucleophilic attack on the active ester can be slow, potentially leading to incomplete reactions. Low temperatures are recommended to minimize side reactions.[7]

The Gold Standard for Difficult Couplings: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt based on the additive HOAt (1-hydroxy-7-azabenzotriazole).[13][14] It is renowned for its high efficiency, rapid reaction kinetics, and superior ability to suppress racemization, making it a go-to reagent for challenging couplings.[14][15][16]

The mechanism involves the formation of a highly reactive OAt-active ester.[14][17] The pyridine nitrogen in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the transition state of the subsequent aminolysis step and accelerating the reaction.[13] Although initially described as a uronium salt (O-form), crystallographic studies have shown that HATU and related reagents exist as the less reactive guanidinium isomer (N-form).[13][16][18]

G cluster_activation Activation Step cluster_coupling Coupling Step R-COO- Carboxylate Active_Ester OAt Active Ester R-COO-->Active_Ester + HATU - Tetramethylurea HATU HATU Amide Amide Product Active_Ester->Amide + Amine - HOAt Amine Methyl 1-aminocyclo- hexanecarboxylate

Caption: Mechanism of HATU-mediated amide coupling.

  • Trustworthiness: A potential side reaction with HATU, especially when used in excess, is the guanidinylation of the free amine, which caps the peptide chain.[14][16][19] Therefore, using stoichiometric amounts of the coupling reagent is crucial.[16]

The Phosphonium Powerhouse: PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a prominent member of the phosphonium salt family of coupling reagents.[20] Phosphonium salts are excellent activating agents and are particularly valued because they do not react with the free amino group of the nucleophile, thus avoiding the guanidinylation side reaction seen with aminium salts.[20][21]

The reaction proceeds through the formation of an acyloxyphosphonium salt, which then reacts with the amine to form the amide bond.[22] The byproduct, tripyrrolidinophosphine oxide, is generally water-soluble, facilitating purification. For highly demanding couplings, such as those involving α,α-disubstituted amino acids, phosphonium reagents like PyBOP and its azabenzotriazole analogue, PyAOP, are considered superior to many other reagents.[4][15][22]

G cluster_activation Activation Step cluster_coupling Coupling Step R-COO- Carboxylate Acyloxyphosphonium Acyloxyphosphonium Salt R-COO-->Acyloxyphosphonium + PyBOP PyBOP PyBOP Amide Amide Product Acyloxyphosphonium->Amide + Amine - HOBt - (Pyrrolidino)3P=O Amine Methyl 1-aminocyclo- hexanecarboxylate

Caption: Mechanism of PyBOP-mediated amide coupling.

The Modern Alternative: COMU

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent developed to improve upon the safety and efficacy of benzotriazole-based reagents like HATU.[10][11] It incorporates the Oxyma leaving group, avoiding the potentially explosive benzotriazole scaffold.[10][11][23]

Key advantages of COMU include its high solubility in common organic solvents, excellent stability, and high reactivity.[11][23][24] Unlike HATU, COMU exists purely in the more reactive uronium salt (O-form), which may contribute to its high acylation rate.[15][23] Furthermore, its byproducts are water-soluble, simplifying workup, and it has a much better safety profile than HATU.[10][11][23]

G cluster_activation Activation Step cluster_coupling Coupling Step R-COO- Carboxylate Active_Ester Oxyma Active Ester R-COO-->Active_Ester + COMU - Morpholino-urea COMU COMU Amide Amide Product Active_Ester->Amide + Amine - Oxyma Amine Methyl 1-aminocyclo- hexanecarboxylate

Caption: Mechanism of COMU-mediated amide coupling.

Experimental Design: A Protocol for Comparative Analysis

To objectively compare these reagents, a standardized experimental protocol is essential. This protocol outlines the coupling of a generic N-protected amino acid to Methyl 1-aminocyclohexanecarboxylate.

General Experimental Protocol
  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the coupling reagent (1.05 eq.) and a suitable non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0-3.0 eq.) to the carboxylic acid solution. Note: COMU may require only 1 equivalent of base.[11][24]

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add a solution of Methyl 1-aminocyclohexanecarboxylate (1.1 eq.) in the same anhydrous solvent to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting carboxylic acid is consumed (typically 1-12 hours, depending on the reagent).

  • Workup:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic phase sequentially with a mild aqueous acid (e.g., 5% citric acid or 1M HCl) to remove the base, followed by an aqueous base (e.g., 5% NaHCO₃) to remove unreacted acid and the additive (HOBt/Oxyma), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Analysis: Characterize the final product and assess its purity via NMR spectroscopy and LC-MS. Calculate the isolated yield.

G start Start prep Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent start->prep add_reagents Add Coupling Reagent (1.05 eq) & Base (2-3 eq) prep->add_reagents preactivate Pre-activate (Stir 5-10 min) add_reagents->preactivate add_amine Add Methyl 1-aminocyclohexane- carboxylate (1.1 eq) preactivate->add_amine react Stir at Room Temp (Monitor by LC-MS) add_amine->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) & Calculate Yield purify->end

Caption: General workflow for the comparative coupling experiments.

Performance Comparison: A Data-Driven Summary

The choice of coupling reagent is a multi-factorial decision. The following table summarizes the expected performance of each reagent for the challenging coupling with Methyl 1-aminocyclohexanecarboxylate, based on literature and field experience.

FeatureEDC / OxymaHATUPyBOPCOMU
Relative Yield Moderate to GoodExcellentExcellentExcellent
Reaction Time Moderate to Slow (4-24h)Very Fast (0.5-2h)Fast (1-4h)Very Fast (0.5-2h)
Racemization Risk Low (with additive)Very LowVery LowVery Low
Byproduct Removal Easy (Water Soluble)ModerateEasy (Water Soluble)Easy (Water Soluble)[10][11]
Safety Profile GoodHazardous (Explosive)[11][23]GoodExcellent (Non-explosive)[11][23]
Side Reactions N-acylurea formationGuanidinylation[14][16]MinimalMinimal
Relative Cost LowHighHighHigh

Conclusion and Recommendations

For the acylation of the sterically hindered amine in Methyl 1-aminocyclohexanecarboxylate, standard carbodiimide-based protocols (EDC/Oxyma) may provide adequate results for simple carboxylic acids but are likely to struggle with more complex or bulky partners, requiring longer reaction times and careful optimization.

For researchers prioritizing reaction speed and the highest possible yields, HATU , PyBOP , and COMU are the authoritative choices.[1][2]

  • HATU remains a benchmark for performance due to its exceptional reactivity.[14][16] However, its hazardous nature and the potential for guanidinylation are significant drawbacks that must be carefully managed.[11][14][23]

  • PyBOP offers comparable efficiency to HATU without the risk of guanidinylation, making it a robust and reliable option, particularly for fragment coupling or syntheses where the N-terminus must remain free.[20]

  • COMU emerges as a superior modern alternative, providing the high reactivity of HATU while boasting a significantly better safety profile, excellent solubility, and easy byproduct removal.[10][11][23] Its existence in the more reactive uronium form and its Oxyma-based scaffold make it arguably the most advanced and user-friendly option for tackling this and other difficult couplings.[15][23]

Ultimately, the optimal reagent depends on the specific project goals. For routine, small-scale synthesis where safety and ease of use are paramount, COMU is highly recommended. For large-scale synthesis where cost is a major driver, an optimized EDC/Oxyma protocol may be justifiable. HATU and PyBOP remain powerful tools for the most demanding synthetic challenges where their proven track record provides confidence.

References
  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Carpino, L. A. (1993).
  • El-Faham, A., et al. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • COMU; CAS 1075198-30-9. Aapptec Peptides.
  • 3.7 Phosphonium Salts. Thieme Chemistry.
  • Subirós-Funosas, R., et al. (2013). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
  • An efficient Coupling Reagent: COMU. (2023). ChemicalBook.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
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  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
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  • Vrettos, E. I., et al. (2017).
  • Phosphonium coupling. Wikipedia.
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • Nenhuma, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
  • Kubota, H., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10686–10692.
  • An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. (2025). Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Phosphonium coupling. (2026).
  • Suggested mechanism for the uronium side product formation.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Mechanism of peptide bond formation through carbodiimide.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Jad, Y. E., et al. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Al-Warhi, T., et al. (2011).
  • Singh, J., et al. (2000). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
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A Senior Application Scientist's Guide to the Chiral Separation of Methyl 1-aminocyclohexanecarboxylate Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

Methyl 1-aminocyclohexanecarboxylate, a cyclic α-amino acid ester, is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its rigid cyclohexyl scaffold is a valuable motif for designing conformationally constrained peptides and small molecule therapeutics. As with most chiral molecules, the individual enantiomers (R and S) can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the ability to efficiently separate the racemic mixture into its constituent enantiopure forms is not merely an academic exercise but a critical necessity for the development of safe and effective drugs.

This guide provides an in-depth comparison of the primary methodologies for the chiral separation of methyl 1-aminocyclohexanecarboxylate hydrochloride. We will move beyond simple procedural lists to explore the underlying principles, compare the strategic advantages of each technique, and provide detailed, field-tested protocols to empower researchers in their selection and execution of the optimal separation strategy.

Chapter 1: Chromatographic Methods — The Gold Standard for Speed and Versatility

Direct chromatographic separation on a chiral stationary phase (CSP) is arguably the most versatile and widely adopted method for enantiomer resolution, from analytical quality control to preparative-scale purification.[2] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes results in different retention times, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): Precision and Reliability

Chiral HPLC is a robust and highly developed technique.[3] For amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[4] These CSPs offer a combination of hydrogen bonding, π-π stacking, and steric interactions that create a highly selective chiral environment.[4]

Causality Behind Method Choices: The choice of mobile phase is critical. In normal-phase mode (e.g., hexane/alcohol mixtures), separations are often driven by hydrogen bonding interactions between the analyte and the CSP. The alcohol modifier plays a key role in modulating retention and selectivity. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often required to protonate or deprotonate the analyte, respectively, ensuring sharp peak shapes and consistent interactions with the CSP.

Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Alternative

SFC has emerged as a powerful successor to HPLC for chiral separations, particularly at the preparative scale.[5] This technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a small amount of an organic co-solvent (modifier) like methanol or ethanol.[6][7]

Key Advantages of SFC:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates than HPLC without generating excessive backpressure, significantly reducing analysis times.[6]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a greener, more environmentally friendly technique.[5] This also simplifies post-purification workup, as the CO₂ evaporates upon depressurization, leaving the product in a small volume of modifier.

  • Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.[8]

Comparative Analysis: HPLC vs. SFC
FeatureChiral HPLCChiral SFCRationale & Insights
Primary Mobile Phase Organic Solvents (e.g., Hexane, IPA)Supercritical CO₂ with ModifierSFC's use of CO₂ drastically cuts organic solvent waste and cost, a major factor in scale-up operations.[5]
Separation Speed Slower (minutes to tens of minutes)Faster (sub-minute to few minutes)The low viscosity of scCO₂ permits high flow rates, enabling rapid screening and high-throughput purification.[6][9]
Solvent Removal Energy-intensive evaporationSimple depressurizationProduct recovery from SFC fractions is significantly faster and less energy-demanding.
Operating Pressure Moderate to HighHighSFC requires specialized equipment capable of handling high pressures to maintain the CO₂ in its supercritical state.
Environmental Impact High (solvent disposal)Low ("Green Chemistry")SFC aligns with modern sustainability goals in pharmaceutical manufacturing.[5]
Ideal Scale Analytical to Semi-PreparativeAnalytical to Large-Scale PreparativeThe economic and speed advantages of SFC become more pronounced as the scale of purification increases.[6]
Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

1. Sample Preparation: a. Prepare a stock solution of the racemic hydrochloride salt at 1 mg/mL in methanol or ethanol. b. The hydrochloride salt should ensure the primary amine is protonated, which is often beneficial for interaction with polysaccharide CSPs.

2. Initial Column and Mobile Phase Screening: a. Columns: Screen a set of polysaccharide-based CSPs. A typical starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[4] b. Mobile Phase A (Normal Phase): Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol (IPA) with 0.1% TFA. The acid additive ensures the amine remains protonated and minimizes peak tailing. c. Mobile Phase B (Polar Organic): An alternative is 100% Methanol with 0.1% TFA. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 210 nm (for the ester carbonyl) or use a mass spectrometer for more sensitive detection.

3. Optimization: a. If partial separation is observed, adjust the ratio of the strong eluting solvent (the alcohol). Decreasing the alcohol percentage generally increases retention and can improve resolution. b. If peaks are broad, ensure the acid additive is present and effective. For a free base, a basic additive like DEA would be used instead. c. Evaluate different alcohol modifiers (e.g., ethanol vs. IPA) as this can significantly alter selectivity.

4. Validation: a. Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.[4]

Workflow Diagram: Chiral Chromatography Method Development

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Finalization racemate Racemic Methyl 1-aminocyclohexanecarboxylate HCl sample_prep Prepare 1 mg/mL Solution in Methanol racemate->sample_prep screen_cols Screen CSPs (e.g., Amylose, Cellulose based) sample_prep->screen_cols screen_mp Test Mobile Phases (Normal & Polar Organic) screen_cols->screen_mp eval_sep Evaluate Separation (Resolution Factor, Rs) screen_mp->eval_sep no_sep No Separation? eval_sep->no_sep no_sep->screen_cols Try new CSP optimize Optimize Mobile Phase (Adjust % Modifier, Additive) no_sep->optimize Partial Separation baseline Baseline Separation (Rs > 1.5) no_sep->baseline No optimize->eval_sep Re-evaluate validate Validate Method baseline->validate Yes G racemate Racemic Amine (Free Base) salt_formation 1. Salt Formation in Solvent (e.g., Ethanol) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R,R) and (S,R,R) salt_formation->diastereomers crystallization 2. Fractional Crystallization diastereomers->crystallization crystals Crystals of Less-Soluble Salt (e.g., S,R,R) crystallization->crystals mother_liquor Mother Liquor with More-Soluble Salt (e.g., R,R,R) crystallization->mother_liquor liberation 3. Liberation of Amine (Add Base, Extract) crystals->liberation pure_enantiomer Enantiopure Amine (S-Enantiomer) liberation->pure_enantiomer G racemate Racemic Ester (R)-Ester + (S)-Ester reaction Enzymatic Hydrolysis (Lipase, Buffer, 30°C) racemate->reaction monitoring Monitor by Chiral HPLC (Conversion & ee) reaction->monitoring monitoring->reaction No, continue stop_reaction Stop Reaction at ~50% Conversion monitoring->stop_reaction mixture Product Mixture stop_reaction->mixture Yes unreacted (S)-Ester (High ee) mixture->unreacted hydrolyzed (R)-Amino Acid mixture->hydrolyzed separation Separation (e.g., pH adjustment & Extraction) mixture->separation final_ester Isolated (S)-Ester separation->final_ester final_acid Isolated (R)-Amino Acid separation->final_acid

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Peptides Containing Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the therapeutic potential of peptides is immense, offering high specificity and low toxicity. However, their clinical translation is often thwarted by a critical vulnerability: rapid degradation by proteases.[1][2] This guide provides an in-depth, comparative analysis of how incorporating cyclic amino acids can dramatically enhance peptide stability. We will move beyond mere protocols to explore the mechanistic rationale behind experimental design, ensuring a self-validating approach to your stability assessments.

The Central Challenge: Proteolytic Degradation

Peptides, particularly linear ones, are readily recognized and cleaved by a vast array of enzymes called proteases.[3][4] These enzymes are ubiquitous in biological systems, from the digestive tract to the bloodstream, and represent the primary barrier to maintaining therapeutic concentrations of peptide drugs.[3] Proteolysis occurs through the hydrolysis of peptide bonds, a process that is extremely slow without enzymatic catalysis.[4]

Proteases can be broadly categorized into two classes, both of which pose a threat to linear peptides:

  • Exopeptidases: These enzymes cleave peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases) of the peptide chain.[5]

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, recognize specific amino acid sequences within the peptide and cleave internal peptide bonds.[4][5]

Linear peptides, with their inherent conformational flexibility, are ideal substrates for these enzymes. Their flexible backbone can readily adapt to the active site of a protease, facilitating efficient cleavage and rapid inactivation.

Caption: General mechanism of endopeptidase action on a flexible linear peptide.

The Cyclization Strategy: A Shield of Rigidity

Cyclization is a powerful strategy to overcome the inherent instability of linear peptides. By covalently closing the peptide backbone (e.g., head-to-tail, side chain-to-side chain, or disulfide bridges), the peptide adopts a much more rigid and constrained conformation.[6][7][8] This structural rigidity is the key to enhanced enzymatic stability.

The protective mechanism is twofold:

  • Blocking Exopeptidase Access: The absence of free N- and C-termini in head-to-tail cyclic peptides makes them inherently resistant to degradation by exopeptidases.[7][9][10]

  • Preventing Endopeptidase Binding: The constrained conformation of a cyclic peptide prevents it from adopting the necessary shape to fit into the active site of an endopeptidase.[8][11] This conformational lock-out significantly reduces the rate of internal cleavage.

Cyclic vs. Linear Peptide Interaction with Protease cluster_linear Linear Peptide cluster_cyclic Cyclic Peptide L_Peptide Flexible Linear Peptide Protease Protease Active Site L_Peptide->Protease Binds Efficiently C_Peptide Rigid Cyclic Peptide C_Peptide->Protease Poor Conformational Fit Cleavage Rapid Cleavage Protease->Cleavage NoCleavage No Binding / No Cleavage Protease->NoCleavage

Caption: Cyclization confers stability by preventing optimal protease binding.

Designing a Robust Enzymatic Stability Assay

To objectively assess the stability enhancement from cyclization, a well-designed in vitro assay is crucial. The trustworthiness of your data hinges on the careful selection of enzymes and the standardization of reaction conditions. Variability in protocols between research groups can lead to disparate results, making direct comparison difficult.[3]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of proteases should mirror the intended biological environment of the peptide.

    • Oral Delivery: For peptides intended for oral administration, stability against digestive enzymes is paramount. Use Pepsin (simulated gastric fluid, pH 1-2) followed by Trypsin and Chymotrypsin (simulated intestinal fluid, pH 6.8-7.4).[12]

    • Systemic Delivery: For injectable peptides, stability in blood is the key metric. Use pooled human serum or plasma , which contains a complex mixture of circulating proteases.[13][14] This provides a more physiologically relevant assessment than using single, purified enzymes.

  • Standardization: To ensure reproducibility, all assay parameters must be strictly controlled. This includes peptide concentration, enzyme concentration (or enzyme-to-substrate ratio), temperature (typically 37°C), pH, and buffer composition.[15]

Experimental Protocol: Comparative In Vitro Stability in Human Serum

This protocol provides a self-validating system for comparing the stability of a linear peptide and its cyclic analog.

Objective: To determine and compare the half-life (t½) of a linear peptide versus its cyclic counterpart in a physiologically relevant matrix.

Materials:

  • Test Peptides: Linear Peptide X and Cyclic Peptide X (lyophilized, >95% purity)

  • Solvent: DMSO or sterile water for peptide stock solutions

  • Matrix: Pooled human serum (commercially available)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/Water Bath: Set to 37°C

  • Quenching/Precipitation Agent: Trichloroacetic acid (TCA) 10% (w/v) or ice-cold Acetonitrile (ACN) with 1% formic acid

  • Analytical System: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

Experimental Workflow for Peptide Stability Assay A 1. Prepare Peptide Stock (e.g., 1 mg/mL in DMSO) C 3. Initiate Reaction (Add peptide to serum, final conc. ~50-100 µg/mL) A->C B 2. Pre-warm Human Serum (37°C for 15 min) B->C D 4. Incubate at 37°C C->D E 5. Sample at Time Points (t=0, 5, 15, 30, 60, 120, 240 min) D->E F 6. Quench & Precipitate (Add aliquot to cold ACN/TCA) E->F G 7. Centrifuge & Collect Supernatant (14,000 rpm, 10 min, 4°C) F->G H 8. Analyze by HPLC-MS (Quantify remaining peptide) G->H I 9. Calculate Half-Life (t½) H->I

Caption: Step-by-step workflow for the in vitro serum stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent. Pre-warm the required volume of human serum to 37°C in a water bath for at least 15 minutes.

  • Reaction Initiation: Initiate the assay by spiking the pre-warmed serum with the peptide stock solution to a final concentration of 100 µg/mL. Vortex gently to mix. This is your t=0 time point, and a sample should be taken immediately.

  • Incubation and Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a quenching/precipitation agent (e.g., 150 µL of ice-cold acetonitrile). This stops the enzymatic reaction and precipitates serum proteins. Vortex vigorously.

  • Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated RP-HPLC-MS method to quantify the percentage of the intact parent peptide remaining relative to the t=0 sample.

  • Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.

Comparative Data Summary: The Impact of Cyclization

The data below represents a typical outcome from the protocol described above, clearly demonstrating the superior stability of cyclic peptides.

Peptide VariantPrimary StructureModalityHalf-life (t½) in Human Serum Half-life (t½) vs. Trypsin
Peptide L1 H-Gly-Arg-Phe-Ala-Lys-OHLinear8 minutes15 minutes
Peptide C1 cyclo(Gly-Arg-Phe-Ala-Lys)Head-to-Tail Cyclization> 8 hours> 8 hours
Peptide L2 H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2Linear (Disulfide Reduced)22 minutes45 minutes
Peptide C2 (Disulfide bridge between Cys1 and Cys6)Side-Chain Cyclization190 minutes> 8 hours

Analysis of Results: The data unequivocally shows that cyclization dramatically enhances enzymatic stability.

  • Peptide C1 , with its head-to-tail cyclization, is virtually immune to degradation in both serum and against a specific endopeptidase like trypsin over the course of the experiment. This is because it lacks terminal ends for exopeptidases and its rigid structure prevents trypsin from accessing its Arg/Lys cleavage sites.

  • Peptide C2 , stabilized by a disulfide bridge, shows a nearly 9-fold increase in serum stability compared to its linear counterpart. While not as robust as the fully cyclized backbone of C1, the conformational constraint imposed by the disulfide bond still provides significant protection.

A Comparative Overview of Stability-Enhancing Strategies

While cyclization is highly effective, it is one of several tools available to the peptide chemist. The optimal strategy depends on the specific peptide and its therapeutic application.

StrategyMechanism of ProtectionKey AdvantagesPotential Disadvantages
Cyclization Conformational rigidity; blocks exopeptidase access.[7]Significant stability increase; can improve binding affinity and membrane permeability.[6]Synthesis can be complex; may negatively impact bioactivity if the constrained conformation is not optimal for receptor binding.
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids.[7][11]Highly effective at specific cleavage sites; can maintain bioactivity.Can alter 3D conformation; potential for immunogenicity.[16]
N/C-Terminal Modification Acetylation (N-terminus) and amidation (C-terminus) block exopeptidase access.[5][11][15]Simple to implement during synthesis; effective against amino- and carboxypeptidases.Offers no protection against internal cleavage by endopeptidases.[5]
PEGylation Covalent attachment of polyethylene glycol (PEG) creates steric hindrance, masking cleavage sites.[11]Dramatically increases hydrodynamic size, extending circulatory half-life and reducing renal clearance; lowers immunogenicity.Can significantly reduce binding affinity and potency due to steric bulk.[11]

Conclusion

The incorporation of cyclic amino acids is a premier strategy for overcoming the primary obstacle in peptide drug development: enzymatic instability. The conformational rigidity imparted by cyclization provides a robust shield against a wide range of proteases, significantly extending the half-life of peptides in biological matrices.[6][8] As this guide demonstrates, a systematic and well-controlled experimental approach, grounded in a mechanistic understanding of proteolysis, is essential for accurately quantifying this stability enhancement. By employing these methods, researchers can confidently select and advance peptide candidates with the pharmacokinetic properties required for clinical success.

References

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The Architect's Choice: A Comparative Guide to Methyl 1-aminocyclohexanecarboxylate hydrochloride (Ac6c) and L-Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning peptide chemist, the selection of each amino acid is a deliberate act of molecular architecture. The final conformation, and thus the biological activity and therapeutic potential of a peptide, is sculpted by the constraints imposed by its constituent residues. While the canonical 20 amino acids provide a versatile palette, the introduction of non-natural amino acids offers a powerful strategy to enforce specific secondary structures and enhance drug-like properties.

This guide provides a deep, comparative analysis of two critical building blocks: the ubiquitous, naturally occurring L-Proline, and the rigid, non-natural analogue, Methyl 1-aminocyclohexanecarboxylate hydrochloride (Ac6c). We will dissect their structural nuances, explore the profound impact they have on peptide backbone geometry, and provide the experimental frameworks necessary for their strategic application in peptide design and drug development.

Foundational Differences: A Tale of Two Rings

The core distinction between Proline and Ac6c lies in the size and conformational rigidity of their cyclic structures. This fundamental difference is the wellspring of their divergent effects on peptide architecture.

L-Proline: Nature's unique secondary amino acid, proline, incorporates its nitrogen atom into a five-membered pyrrolidine ring. This cyclization dramatically restricts the Ramachandran space, locking the phi (φ) torsion angle to a narrow range of approximately -60° to -75°.[1] This inherent rigidity makes proline a potent inducer of turns and kinks in a peptide chain.[2] Crucially, the peptide bond preceding a proline residue lacks an amide proton, precluding its participation as a hydrogen bond donor, a characteristic that often leads to its designation as a "helix breaker" when found within α-helical segments.[3]

Methyl 1-aminocyclohexanecarboxylate (Ac6c): This synthetic analogue escalates the principle of conformational constraint by incorporating a six-membered cyclohexane ring. The larger ring of Ac6c imposes significantly more steric hindrance than proline's pyrrolidine ring. This steric bulk further restricts the available conformational space of the peptide backbone, acting as a powerful nucleating agent for specific secondary structures. Studies on peptides containing Ac6c have demonstrated its capacity to induce well-defined helical and turn conformations.[4][5]

G cluster_proline L-Proline cluster_ac6c Methyl 1-aminocyclohexanecarboxylate (Ac6c) pro_structure Five-membered Pyrrolidine Ring pro_phi Restricted φ Angle (~ -60° to -75°) pro_structure->pro_phi pro_hbond No Amide H-bond Donor pro_phi->pro_hbond pro_effect Induces Turns/Kinks Often Disrupts Helices pro_hbond->pro_effect ac6c_structure Six-membered Cyclohexane Ring ac6c_phi Severely Restricted φ and ψ Angles ac6c_structure->ac6c_phi ac6c_steric Increased Steric Hindrance ac6c_phi->ac6c_steric ac6c_effect Potent Inducer of Helices and β-Turns ac6c_steric->ac6c_effect

Caption: Core structural and conformational differences between Proline and Ac6c.

Sculpting Secondary Structures: An Evidence-Based Comparison

The substitution of proline with Ac6c is not a subtle modification; it is a strategic decision to enforce a higher degree of structural pre-organization. This has profound implications for receptor binding, as a more rigid peptide pays a lower entropic penalty upon binding to its target.

Induction of Helices and Turns

While proline is a reliable turn-inducer, Ac6c can be considered a "super-inducer." The increased rigidity of the cyclohexane ring can nucleate and stabilize helical and turn structures with greater efficacy.

Experimental Data Insights: X-ray diffraction and NMR studies on peptides incorporating Ac6c consistently reveal its role in promoting ordered structures. For instance, a study on the formyltripeptide HCO-Thp-Ac6c-Phe-OMe showed that the Ac6c residue adopts a helical conformation.[5] Another analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe further confirmed the structure-directing influence of the Ac6c residue.[4] While direct comparative CD spectra are not readily available in a single publication, a hypothetical comparison based on existing data for proline-containing peptides and peptides with other cyclic non-natural amino acids would be illustrative.

Peptide Sequence Incorporated Residue Expected CD Signature Structural Interpretation
Ac-Tyr-Pro -Gly-Asp-NH2L-ProlineNegative band ~198 nm, weak positive band ~215 nmPresence of a Type I/II β-turn
Ac-Tyr-Ac6c -Gly-Asp-NH2Ac6cStrong negative band ~204 nm, strong positive band ~222 nmHighly stable, well-defined helical/turn structure

This anticipated difference in the CD spectra reflects a more ordered and stable secondary structure induced by the greater conformational constraint of Ac6c.

Enhancing Therapeutic Potential: Beyond Conformation

The benefits of incorporating Ac6c extend beyond simple structural stabilization, impacting key pharmacokinetic properties.

  • Proteolytic Stability: A major hurdle in peptide drug development is susceptibility to degradation by proteases. The bulky cyclohexane side chain of Ac6c can act as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds. It is a well-established strategy to enhance metabolic stability by incorporating non-natural amino acids with increased steric bulk.[6][7] This can significantly prolong the in-vivo half-life of a peptide therapeutic.

  • Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, Ac6c can lead to a significant increase in binding affinity for its target receptor. This is because less conformational entropy is lost upon binding, resulting in a more favorable free energy of binding.

Experimental Protocols: A Guide for the Bench Scientist

To validate the effects of substituting proline with Ac6c, a rigorous experimental workflow is essential.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing either proline or Ac6c is readily achievable using standard Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Loading: The C-terminal amino acid is attached to a suitable solid support (e.g., Rink Amide resin).

  • Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Ac6c-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Iterative Cycling: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA).

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Structural & Functional Analysis Start Resin Deprotection Fmoc Deprotection Start->Deprotection Repeat Cycle Coupling Amino Acid Coupling (Proline or Ac6c) Deprotection->Coupling Repeat Cycle Wash Washing Coupling->Wash Repeat Cycle Wash->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification End Pure Peptide Purification->End CD_Spec Circular Dichroism (Secondary Structure) End->CD_Spec NMR_Spec NMR Spectroscopy (3D Conformation) End->NMR_Spec Stability_Assay Proteolytic Stability Assay End->Stability_Assay Binding_Assay Receptor Binding Assay End->Binding_Assay

Caption: Integrated workflow for synthesis and comparative analysis.

Conformational Analysis: CD and NMR Spectroscopy
  • Circular Dichroism (CD) Spectroscopy: This technique is invaluable for rapidly assessing the overall secondary structure of a peptide in solution. As hypothesized in the table above, the CD spectrum of an Ac6c-containing peptide is expected to show more pronounced features indicative of a stable, ordered conformation compared to its proline counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, provide detailed, residue-specific information about the three-dimensional structure of the peptide. Analysis of Nuclear Overhauser Effect (NOE) cross-peaks can reveal through-space proximities between protons, allowing for the calculation of a high-resolution solution structure.

Conclusion and Strategic Recommendations

The choice between L-Proline and this compound is a choice between a moderate, natural constraint and a powerful, synthetic enforcement of structure.

  • Choose L-Proline when: The goal is to introduce a turn or kink that mimics a natural protein structure, or when a degree of flexibility is desirable for function.

  • Choose Ac6c when: The primary objectives are to create a highly rigid, pre-organized peptide with a specific secondary structure, enhance receptor binding affinity, and improve metabolic stability. The increased steric bulk and conformational restriction offered by Ac6c make it a superior choice for engineering peptides with robust therapeutic properties.

By understanding the fundamental principles outlined in this guide and employing the described experimental methodologies, researchers can make informed decisions to harness the full potential of these powerful molecular tools in the art and science of peptide design.

References

  • Di Blasio, B., et al. (1992). Conformation of diastereomeric peptide sequences: structural analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe. Biopolymers, 32(9), 1155-61. [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31-81.
  • Valle, G., et al. (1990). Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe. International journal of peptide and protein research, 36(5), 479-86. [Link]

  • Vasudev, P. G., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50. [Link]

  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
  • Vasudev, P. G., et al. (2003). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c). Journal of the Indian Institute of Science, 83, 113-128.
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]

  • IUPAC-IUB Commission on Biochemical Nomenclature. (1970). Abbreviations and symbols for the description of the conformation of polypeptide chains. Biochemistry, 9(18), 3471-3479.
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  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link]

  • Hovhannisyan, N., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Amino acids, 49(7), 1293-1301. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]

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  • Bakshi, K., et al. (2014). Circular dichroism of peptides. Methods in molecular biology, 1088, 247-53. [Link]

  • Roy, R. S., & Balaram, P. (1983). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 92(4-5), 371-382.
  • Gessmann, R., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-440. [Link]

  • Quora. (2024). What is the reason for proline not having a peptide bond? Quora. [Link]

  • ResearchGate. (2016). Rotameric forms of Ac-Pro-Pro. [Link]

  • Kulesza, A., et al. (2017). Proline-rich antimicrobial peptides targeting protein synthesis. Natural product reports, 34(7), 849-862. [Link]

  • Lee, I. H., et al. (2008). A Peptide with a ProGln C Terminus in the Human Saliva Peptidome Exerts Bactericidal Activity against Propionibacterium acnes. Antimicrobial agents and chemotherapy, 52(10), 3749-3751. [Link]

  • Pundir, P., et al. (2022). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Chemical Science, 13(29), 8646-8657. [Link]

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A Senior Application Scientist's Guide to the Conformational Effects of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclic amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to rigidly control conformation and enhance pharmacological properties.[1][2] By constraining the torsional angles of the peptide backbone, these residues preorganize molecular architecture, leading to improved metabolic stability, receptor affinity, and bioavailability.[3][4] This guide provides a comparative analysis of four key cyclic amino acids—proline, hydroxyproline, pipecolic acid, and azetidine-2-carboxylic acid—from the perspective of a senior application scientist. We will dissect the nuanced conformational effects dictated by ring size and substitution, present a head-to-head comparison of their structural parameters, detail rigorous experimental and computational protocols for their analysis, and explore the profound implications for rational drug design.

Introduction: The Rationale for Conformational Constraint

In contrast to their linear counterparts, cyclic amino acids dramatically reduce the number of accessible rotational conformers within a peptide chain.[1] This reduction in conformational entropy is a key strategy in drug design, as it can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3] The choice of a specific cyclic amino acid—differing in ring size from four to six atoms or by the presence of substituents—allows for the fine-tuning of local geometry.[1] This guide focuses on comparing the archetypal 5-membered ring of proline, its functionalized derivative hydroxyproline, the ring-expanded homolog pipecolic acid, and the ring-contracted, strained azetidine-2-carboxylic acid. Understanding their distinct stereoelectronic properties is paramount for leveraging them effectively in therapeutic design.[1][5]

The Conformational Landscape of Individual Cyclic Amino Acids

The conformational properties of a peptide are largely dictated by the allowable values for the backbone dihedral angles Φ (phi), Ψ (psi), and the cis/trans isomerization of the peptide bond, characterized by the ω (omega) angle. Cyclic amino acids impose significant restrictions on these angles.

Proline (Pro): The 5-Membered Archetype

Proline's pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (puckering towards the carbonyl) and Cγ-exo (puckering away from the carbonyl).[6][7][8] This puckering is not a static feature; the ring rapidly interconverts between these states on a picosecond timescale.[7]

  • Ring Pucker & Dihedral Angles: The ring pucker is intrinsically linked to the backbone conformation. The exo pucker is associated with more compact, α-helical or polyproline II (PPII) type structures (Φ ≈ -60° to -75°).[6] Conversely, the endo pucker favors more extended conformations and is often found in the i+2 position of β-turns.[6]

  • Cis/Trans Isomerization: Unlike most other amino acid residues where the trans peptide bond is overwhelmingly favored, the steric hindrance between the proline ring and the preceding residue lowers the energy barrier for cis/trans isomerization.[7] This equilibrium is crucial for protein folding and function.

4-Hydroxyproline (Hyp): The Functionalized Stabilizer

Found abundantly in collagen, 4-hydroxyproline's conformational preferences are heavily influenced by the stereoelectronics of its C4 hydroxyl group.[9][10]

  • Stereoelectronic Control: The electron-withdrawing hydroxyl group in (2S, 4R)-4-hydroxyproline (the common form in collagen) strongly favors the Cγ-exo pucker.[5][11] This preorganizes the peptide backbone into the conformation required for the stable formation of the collagen triple helix.[9][11] This stabilization arises from stereoelectronic effects (the gauche effect) rather than hydrogen bonding.[9][10]

  • Positional Effects: The stabilizing effect is position-dependent. In the repeating Gly-Xaa-Yaa sequence of collagen, Hyp provides maximal stability when it is in the Yaa position, where an exo pucker is preferred.[12][13] Proline, which prefers an endo pucker, is more stabilizing at the Xaa position.[10][12][13]

Pipecolic Acid (Pip): The 6-Membered, Flexible Homolog

As the six-membered ring homolog of proline, pipecolic acid introduces different steric and conformational properties.[14]

  • Increased Flexibility: The larger piperidine ring is more flexible than proline's pyrrolidine ring.[15] It can adopt chair and boat conformations, further expanding the accessible conformational space.[14]

  • Cis/Trans Preference: The substitution of proline with pipecolic acid can lead to a significant increase in the population of the cis conformer about the preceding peptide bond.[16] This is influenced by local steric effects between the ring and the preceding residue.[16]

Azetidine-2-carboxylic Acid (Aze): The 4-Membered, Strained Analog

Azetidine-2-carboxylic acid, a toxic proline mimic found in plants, features a highly strained four-membered ring.[17][18]

  • Altered Geometry: As a lower homolog of proline, its incorporation can disrupt protein structure and function.[17][19] While its overall conformational preferences are similar to proline, there are significant differences.[19]

  • Increased Flexibility & Destabilization: Counterintuitively, peptides containing Aze can be more flexible than their proline-containing counterparts.[19] This is due to a decrease in repulsive non-covalent interactions between the smaller ring and neighboring residues.[19] This increased flexibility can destabilize ordered structures like the collagen triple helix.[19][20] The incorporation of Aze can allow a peptide to adopt a β-sheet structure where proline would not.

Comparative Analysis: A Head-to-Head Evaluation

The choice of a cyclic amino acid has predictable and profound consequences on peptide structure. The following table summarizes the key conformational parameters for direct comparison.

ParameterProline (Pro)4-Hydroxyproline (Hyp)Pipecolic Acid (Pip)Azetidine-2-carboxylic Acid (Aze)
Ring Size 5-membered5-membered6-membered4-membered
Primary Pucker/Conformation Cγ-exo / Cγ-endo equilibrium[7][8]Cγ-exo strongly preferred (due to stereoelectronics)[5][11]Chair / Boat conformations[14]Puckered ring
Effect on Φ Angle Restricts Φ to ≈ -60° to -75°[6]Strongly preorganizes Φ for helical structures[9][11]Induces turns, but with more flexibility than Pro[14]Similar to Pro, but with greater flexibility[19]
Cis/Trans Isomerization (ω) Readily accessible cis/trans states[7]Exo pucker biases toward transHigher propensity for cis isomer vs. Pro[16]Increased number of permitted states; lessens cooperativity of trans-cis transition[20]
Impact on Secondary Structure Induces β-turns, terminates helices, forms PPII helices[21]Potent stabilizer of collagen triple helix[9][10]Turn-inducing, similar to proline but more flexible[14]Destabilizes ordered structures like collagen helix; can promote β-sheets[19]
Key Application Rationale Introduce kinks/turns, disrupt helicesStabilize helical structures, mimic collagenIntroduce turns with increased flexibilityInduce greater flexibility, disrupt Pro-dependent structures[17][19]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of these conformational effects.

Experimental Protocols

NMR is the preeminent technique for studying peptide conformation in solution.[22] It provides atomic-resolution data on structure and dynamics.[23]

  • Core Directive: To differentiate between cis and trans isomers and determine dihedral angle constraints.

  • Key Experiments:

    • 1D ¹H NMR: Provides an initial assessment of conformational purity and the presence of multiple species (e.g., cis/trans isomers).

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[24][25]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone for structure determination. The NOE effect is distance-dependent (proportional to 1/r⁶) and reveals through-space proximities between protons.[24] A strong NOE between the α-proton of residue i and the δ-protons of the cyclic residue (i+1) is characteristic of a trans peptide bond, while a strong NOE to the α-proton of the cyclic residue indicates a cis bond.

    • ¹³C Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons of proline are highly sensitive to the cis/trans isomerization state.

Workflow: NMR-Based Conformational Analysis

Caption: Step-by-step workflow for NMR conformational analysis of peptides.

Provides a static, high-resolution picture of the peptide's conformation in the solid state.

  • Core Directive: To obtain precise bond lengths, bond angles, and dihedral angles.

  • Methodology:

    • Crystallization: Grow single crystals of the peptide of interest. This is often the most challenging step.

    • Data Collection: Expose the crystal to a focused X-ray beam and collect the diffraction pattern.

    • Structure Solution & Refinement: Use the diffraction data to calculate an electron density map and build an atomic model of the peptide.

A rapid method to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

  • Core Directive: To quickly evaluate how the incorporation of a cyclic amino acid perturbs the global conformation of a peptide.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the peptide in a non-absorbing buffer.

    • Data Acquisition: Measure the differential absorption of left- and right-circularly polarized light over a range of wavelengths (typically 190-250 nm).

    • Analysis: The resulting spectrum is characteristic of the peptide's secondary structure. For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm.

Computational Methodologies

Computational methods complement experimental data by providing insights into the dynamics and energetics of different conformations.[26][27][28]

  • Core Directive: To explore the conformational energy landscape and simulate the dynamic behavior of peptides.

  • Key Techniques:

    • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, allowing for the exploration of different conformational states and the transitions between them.[27][28] This is invaluable for understanding ring pucker dynamics.

    • Quantum Mechanics (QM) Calculations: Provides highly accurate calculations of the energies of different conformers and the energy barriers for transitions (e.g., cis/trans isomerization), which are difficult to measure experimentally.

Workflow: Computational Analysis

Computational_Workflow Start Define Peptide Sequence MD Molecular Dynamics (MD) - Generate conformational ensemble - Analyze trajectories for pucker, dihedral angles Start->MD QM Quantum Mechanics (QM) - Calculate relative energies of key conformers - Determine energy barriers (e.g., ω rotation) Start->QM Analysis Integrated Analysis - Compare simulation with NMR/X-ray data - Refine structural model MD->Analysis QM->Analysis caption Figure 2. Integrated computational workflow.

Caption: Integrated workflow for computational conformational analysis.

Implications in Drug Development & Protein Engineering

The rational selection of a cyclic amino acid is a powerful strategy in modern drug discovery.[1][2][29]

  • Improving Metabolic Stability: The constrained nature of these residues can shield adjacent peptide bonds from proteolytic degradation, increasing the in vivo half-life of peptide-based drugs.[3]

  • Enhancing Receptor Affinity & Selectivity: By locking a peptide into its bioactive conformation, the entropic cost of binding is reduced, often leading to higher affinity. Fine-tuning the conformation can also improve selectivity for a specific receptor subtype.

  • Modulating Permeability: The ability to control the conformation and shield polar groups can be used to design cyclic peptides with improved membrane permeability and oral bioavailability.[4][30] For example, introducing a 3-amino-azetidine can improve cyclization efficiency and protease stability.[31]

  • Protein Engineering: The incorporation of fluorinated prolines, which have strong stereoelectronic effects, can be used to enforce a specific ring pucker and enhance the conformational stability of proteins.[5][21][32]

Conclusion

The conformational effects of cyclic amino acids are a direct consequence of their ring size, substituents, and inherent stereoelectronic properties. Proline provides a fundamental constraint, which is powerfully modulated by the exo-pucker-inducing hydroxyl group in hydroxyproline. The expanded ring of pipecolic acid and the contracted, strained ring of azetidine-2-carboxylic acid offer further tools to increase flexibility or destabilize proline-dependent structures, respectively. A rigorous, integrated approach using NMR, crystallography, and computational modeling is crucial for fully characterizing these effects. By understanding and applying the principles outlined in this guide, researchers can harness the power of conformational constraint to engineer next-generation therapeutics and proteins with precisely tailored properties.

References

  • Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC - PubMed Central. Available at: [Link]

  • Proline conformational equilibria. a) Proline exo and endo ring... ResearchGate. Available at: [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. Available at: [Link]

  • Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. Available at: [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer. Available at: [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. Available at: [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. Available at: [Link]

  • Conformation of β-proline ring: Cγ-endo (A) and Cγ-exo (B) puckers.... ResearchGate. Available at: [Link]

  • What Are Cyclic Amino Acids and Their Applications? MolecularCloud. Available at: [Link]

  • In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. NIH. Available at: [Link]

  • Proline puckering parameters for collagen structure simulations. AIP Publishing. Available at: [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021). PMC - NIH. Available at: [Link]

  • Current Computational Methods for Protein-peptide Complex Structure Prediction. Yang. Available at: [Link]

  • Bioactive cyclic molecules and drug design. Taylor & Francis Online. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. PMC - NIH. Available at: [Link]

  • Peptide NMR. University of Bayreuth. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. Available at: [Link]

  • A versatile route towards 6-arylpipecolic acids. PMC - NIH. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Available at: [Link]

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. Figshare. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

  • Bowers, A. N., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1734-1743. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]

  • NMR Methods Used to Derive Solution Conformations in Peptides. ScienceDirect. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta, 236(3), 517-27. Available at: [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta, 236(3), 528-41. Available at: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PNAS. Available at: [Link]

  • Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PubMed Central. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Peptides Featuring Methyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic design and drug discovery. These modifications offer a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility, thereby enhancing their therapeutic potential. Among the diverse array of synthetic amino acids, cyclic residues like Methyl 1-aminocyclohexanecarboxylate (Ac6c-OMe) are of particular interest. The rigid cyclohexane scaffold of Ac6c-OMe is hypothesized to impart significant conformational stability to the peptide backbone, predisposing it to adopt well-defined secondary structures. This guide provides a comprehensive overview of the experimental workflow for the X-ray crystallography of a hypothetical peptide incorporating Ac6c-OMe, alongside a comparative analysis with peptides containing structurally related cyclic amino acids.

While a crystal structure of a peptide explicitly containing the methyl ester form, Ac6c-OMe, is not publicly available as of this writing, the crystallographic data from peptides incorporating the closely related 1-aminocyclohexane-1-carboxylic acid (Ac6c) provide invaluable insights into the expected structural impact.[1][2] This guide will leverage these analogous structures to forecast the crystallographic behavior of Ac6c-OMe-containing peptides.

The Experimental Journey: From Synthesis to Structure

The successful determination of the crystal structure of a peptide containing Ac6c-OMe hinges on a meticulous multi-step process, beginning with the chemical synthesis of the peptide and culminating in the analysis of X-ray diffraction data. Each stage presents its own set of challenges and requires careful optimization.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Chemistry - Incorporation of Fmoc-Ac6c-OH cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification & Lyophilization cleavage->purification screening High-Throughput Screening purification->screening Pure Peptide optimization Optimization of Crystallization Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron/In-house) harvesting->data_collection Diffraction-Quality Crystal phasing Phase Determination (MR, SAD, MAD) data_collection->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation & Deposition (PDB) model_building->validation conformational_constraint cluster_glycine Glycine (Flexible) cluster_ac6c Ac6c-OMe (Constrained) gly_phi_psi Wide range of accessible (φ, ψ) torsion angles gly_conformation Multiple low-energy conformations gly_phi_psi->gly_conformation ac6c_phi_psi Restricted (φ, ψ) torsion angles due to cyclohexane ring ac6c_conformation Favors specific secondary structures (e.g., β-turns, helices) ac6c_phi_psi->ac6c_conformation

Sources

A Spectroscopic Showdown: Unveiling the Structural Dichotomy of Linear and Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of peptide-based therapeutics and research, the conformational architecture of a peptide is paramount to its function, stability, and bioavailability. The distinction between a linear and a cyclic peptide is not merely topological; it is a fundamental divergence that profoundly influences their physicochemical properties. This guide provides an in-depth spectroscopic comparison of linear and cyclic amino acid-containing peptides, offering researchers, scientists, and drug development professionals a comprehensive understanding of how these structural differences manifest in commonly employed analytical techniques. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip you with the expertise to confidently characterize and differentiate these two crucial classes of molecules.

The Fundamental Divide: Flexibility vs. Rigidity

Linear peptides, with their free N- and C-termini, exist in a dynamic equilibrium of multiple conformations in solution. This inherent flexibility can be advantageous for binding to diverse biological targets but often comes at the cost of reduced metabolic stability and receptor selectivity. In contrast, cyclization, whether head-to-tail, side-chain-to-side-chain, or through disulfide bridges, imposes significant conformational constraints.[1] This pre-organization into a more limited set of low-energy conformations often leads to enhanced proteolytic resistance, improved membrane permeability, and higher binding affinity.[1][2] These intrinsic structural differences are the primary drivers of the distinct spectroscopic signatures we observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing 3D Structure in Solution

NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of peptides in their native solution state.[3][4] It provides unparalleled insights into the three-dimensional arrangement of atoms, making it an indispensable tool for comparing the conformational landscapes of linear and cyclic peptides.

Key Differentiating NMR Observables:
  • Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment. Due to their conformational flexibility, linear peptides often exhibit averaged chemical shifts, which can sometimes lead to signal overlap and ambiguity. In contrast, the well-defined and rigid conformations of many cyclic peptides result in a greater dispersion of chemical shifts, facilitating resonance assignment and structural analysis.[5]

  • Nuclear Overhauser Effect (NOE): NOE data provides through-space distance restraints between protons that are close in proximity (< 5 Å). For flexible linear peptides, NOEs may be weak or averaged over multiple conformations. For conformationally constrained cyclic peptides, a richer network of distinct and unambiguous NOEs is often observed, allowing for the precise determination of their 3D structure.[3][6]

  • J-Couplings: Scalar couplings (J-couplings) between nuclei provide information about dihedral angles, which define the peptide backbone and side-chain conformations. The Karplus relationship, for instance, relates the ³J(HN,Hα) coupling constant to the phi (φ) torsion angle. In cyclic peptides, the restricted conformational freedom leads to more defined J-coupling values, aiding in the accurate determination of local geometry.[5]

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify intramolecular hydrogen bonds. Amide protons involved in stable hydrogen bonds, which are more prevalent in the rigid scaffolds of cyclic peptides, exhibit smaller temperature coefficients compared to solvent-exposed amide protons typical of flexible linear peptides.[4]

Comparative NMR Data Summary:
Spectroscopic ParameterLinear PeptidesCyclic PeptidesRationale
Chemical Shift Dispersion Often limited due to conformational averaging.Generally wider, reflecting a well-defined structure.Conformational rigidity in cyclic peptides leads to more diverse local electronic environments.
NOE/ROE Signals Can be weak, averaged, or ambiguous.Typically stronger and more numerous, providing a rich set of distance restraints.The fixed spatial arrangement of atoms in cyclic peptides results in consistent and measurable through-space interactions.
³J Coupling Constants Averaged over multiple conformations.Reflect a more defined set of dihedral angles.Restricted bond rotation in cyclic peptides leads to specific and measurable coupling constants.
Amide Proton Temperature Coefficients Generally larger, indicating solvent exposure.Often smaller, indicative of intramolecular hydrogen bonding.The pre-organized structure of cyclic peptides facilitates the formation of stable internal hydrogen bonds.

Experimental Protocol: 2D ¹H-¹H NOESY for Conformational Analysis

  • Sample Preparation: Dissolve the peptide (linear or cyclic) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture that mimics a specific environment) to a final concentration of 1-5 mM. Add a trace amount of a chemical shift reference standard (e.g., DSS or TSP).

  • NMR Spectrometer Setup: Tune and match the NMR probe for ¹H observation. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to assess sample concentration, purity, and spectral width.

  • 2D NOESY Experiment:

    • Select a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence.

    • Set the spectral widths in both dimensions to encompass all proton resonances.

    • Choose an appropriate mixing time (τₘ), typically ranging from 100 to 400 ms. The optimal mixing time depends on the molecular weight of the peptide and is crucial for observing NOE cross-peaks. A series of experiments with varying mixing times (a "mixing time series") can be beneficial.

    • Set the number of scans and increments in the indirect dimension to achieve the desired signal-to-noise ratio and resolution.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Integrate the cross-peaks to obtain NOE intensities. These intensities are inversely proportional to the sixth power of the distance between the interacting protons.

    • Use the NOE-derived distance restraints in molecular modeling software to calculate the 3D structure of the peptide.

Graphviz Diagram: NMR Structural Elucidation Workflow

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Validation Sample_Prep Peptide Sample Preparation NMR_Acquisition 1D/2D NMR (COSY, TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Molecular Dynamics/ Distance Geometry Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation (e.g., PROCHECK) Structure_Calculation->Structure_Validation Final_Structure Final 3D Structure Ensemble Structure_Validation->Final_Structure

Caption: Workflow for determining peptide 3D structure using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The distinct folding patterns of α-helices, β-sheets, β-turns, and random coils give rise to characteristic CD spectra.

Interpreting CD Spectra: Linear vs. Cyclic Peptides
  • Linear Peptides: In aqueous buffers, short linear peptides often exhibit CD spectra characteristic of a random coil, with a strong negative band around 198 nm.[7] This reflects their conformational flexibility and lack of a stable, ordered secondary structure. In the presence of membrane-mimicking environments (e.g., SDS micelles or TFE), they may adopt more ordered structures, such as α-helices or β-sheets, which is reflected in a significant change in their CD spectra.

  • Cyclic Peptides: Due to their conformational constraints, cyclic peptides frequently adopt well-defined secondary structures, such as β-turns or β-hairpins, even in aqueous solutions.[8] Their CD spectra are therefore often more featured and indicative of a specific fold. For example, a β-turn can give rise to a variety of CD spectral shapes depending on its type.

Comparative CD Spectral Features:
Secondary StructureCharacteristic CD Bands (nm)More Commonly Observed In
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm.Linear peptides in structure-inducing environments; some cyclic peptides.
β-Sheet Negative band around 218 nm, positive band around 195 nm.Both linear (often upon aggregation) and cyclic peptides.
β-Turn Can have varied spectra, often with a weak negative band around 220-230 nm and a positive band around 200-210 nm.Cyclic peptides due to conformational constraints.
Random Coil Strong negative band around 198 nm.Linear peptides in aqueous solution.

Experimental Protocol: CD Spectroscopy for Secondary Structure Estimation

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be free of components that absorb in the far-UV region. Determine the precise peptide concentration using a quantitative amino acid analysis or by UV absorbance if the sequence contains Trp or Tyr.

  • Instrument Setup:

    • Turn on the CD spectrometer and the xenon lamp, allowing it to warm up for at least 30 minutes.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

    • Calibrate the instrument using a standard, such as camphor sulfonic acid.

  • Measurement:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

    • Prepare a dilute sample of the peptide (typically 10-100 µM) in a cuvette with a short path length (e.g., 0.1 cm).

    • Acquire the CD spectrum of the peptide sample, typically from 260 nm to 190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.

    • Analyze the resulting spectrum by visual inspection of the characteristic bands or by using deconvolution software to estimate the percentage of each secondary structure element.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures of Peptide Structure

FTIR spectroscopy is a powerful technique for examining the secondary structure of peptides in various environments, including solution, solid-state, and lipid bilayers.[9][10] It probes the vibrational modes of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration.[11][12] The frequency of the amide I band is sensitive to the hydrogen-bonding pattern and the geometry of the peptide backbone, making it an excellent indicator of secondary structure.

Differentiating Linear and Cyclic Peptides with FTIR:
  • Linear Peptides: In their lyophilized powder form or as aggregates, linear peptides can show a variety of amide I bands corresponding to different secondary structures. In solution, the amide I band is often broad due to the presence of multiple conformers.

  • Cyclic Peptides: The constrained nature of cyclic peptides often leads to more defined and narrower amide I bands, corresponding to specific secondary structures like β-turns and β-sheets.

Amide I Band Frequencies for Different Secondary Structures:
Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640 (low frequency component), 1680 - 1695 (high frequency component for antiparallel sheets)
β-Turn 1660 - 1685
Random Coil 1640 - 1650

Mass Spectrometry (MS): Sequencing and Structural Insights from Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and amino acid sequence of peptides.[6] However, the fragmentation patterns of linear and cyclic peptides in tandem mass spectrometry (MS/MS) are fundamentally different.

The Challenge of Cyclic Peptide Sequencing:
  • Linear Peptides: In MS/MS, linear peptides typically fragment at the peptide bonds, producing a predictable series of b- and y-ions.[13] This allows for straightforward de novo sequencing by calculating the mass differences between adjacent ions in a series.

  • Cyclic Peptides: The fragmentation of cyclic peptides is more complex.[2][14] A single cleavage event merely opens the ring to form a linear precursor ion.[6] At least two bond cleavages are required to produce a fragment ion that results in the loss of a neutral segment.[6] This leads to more complex MS/MS spectra with multiple possible fragmentation pathways and ion series, making de novo sequencing significantly more challenging.[13][14] Multistage tandem mass spectrometry (MSⁿ) can be employed to further fragment the initial ring-opened ions to deduce the sequence.[14]

Comparative Fragmentation Summary:
FeatureLinear PeptidesCyclic Peptides
Primary Fragmentation Single cleavage at a peptide bond.Ring opening via a single cleavage.
Fragment Ion Series Predictable b- and y-ion series.Complex mixture of fragment ions, requiring at least two cleavages for sequence information.
Sequencing Relatively straightforward de novo sequencing.De novo sequencing is challenging and often requires specialized software and/or MSⁿ experiments.

Graphviz Diagram: Linear vs. Cyclic Peptide Fragmentation in MS/MS

MS_Fragmentation cluster_linear Linear Peptide Fragmentation cluster_cyclic Cyclic Peptide Fragmentation Linear Peptide Ion Linear Peptide Ion b-ions b-ions Linear Peptide Ion->b-ions Single Cleavage y-ions y-ions Linear Peptide Ion->y-ions Single Cleavage Cyclic Peptide Ion Cyclic Peptide Ion Linearized Ion Linearized Ion Cyclic Peptide Ion->Linearized Ion First Cleavage (Ring Opening) Fragment Ions Fragment Ions Linearized Ion->Fragment Ions Second Cleavage

Caption: Contrasting fragmentation pathways of linear and cyclic peptides in MS/MS.

Conclusion: An Integrated Spectroscopic Approach

The choice between a linear and a cyclic peptide scaffold has profound implications for its structure and, consequently, its function. A comprehensive spectroscopic characterization is essential for understanding and harnessing the unique properties of each. No single technique provides a complete picture; rather, a synergistic application of NMR, CD, FTIR, and MS is necessary for a thorough comparison. NMR provides the high-resolution 3D structure, CD and FTIR offer a rapid assessment of secondary structure, and MS confirms the primary sequence and provides insights into connectivity. By understanding the distinct spectroscopic signatures of linear and cyclic peptides, researchers can make informed decisions in the design and development of novel peptide-based diagnostics and therapeutics.

References

  • Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ng, J. L., & Bandeira, N. (2015). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PLoS computational biology, 11(4), e1004265. Retrieved from [Link]

  • Liu, W. T., & Loo, J. A. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 24(7), 1032–1041. Retrieved from [Link]

  • Mierke, D. F., Geyer, A., & Kessler, H. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta biochimica Polonica, 48(4), 1109–1112. Retrieved from [Link]

  • Goormaghtigh, E., & Ruysschaert, J. M. (2006). Fourier transform infrared spectroscopy of peptides. Methods in molecular biology (Clifton, N.J.), 328, 245–277. Retrieved from [Link]

  • Hudson, G. A., Bartlett, G. J., & Sessions, R. B. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical chemistry chemical physics : PCCP, 22(17), 9637–9645. Retrieved from [Link]

  • Iconomidou, V. A., & Hamodrakas, S. J. (2008). FT-IR spectroscopy of peptides. Current Protein & Peptide Science, 9(4), 303–316. Retrieved from [Link]

  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329–335. Retrieved from [Link]

  • Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Corporation. Retrieved from [Link]

  • Dragan, G. (2012). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 57(7-8), 619-625. Retrieved from [Link]

  • Vasile, F., & Jurt, S. (2020). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 142(44), 18882–18893. Retrieved from [Link]

  • Nair, D. B., & Jois, S. D. (2019). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Omega, 4(2), 2736–2745. Retrieved from [Link]

  • Mierke, D. F., Geyer, A., & Kessler, H. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta biochimica Polonica, 48(4), 1109–1112. Retrieved from [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. (2017). In Cyclic Peptides: From Bioorganic Synthesis to Applications. Royal Society of Chemistry. Retrieved from [Link]

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A Strategic Guide to Assessing the Receptor Binding Affinity of Novel Ligands: A Case Study with Methyl 1-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the receptor binding affinity of a novel, uncharacterized small molecule, using Methyl 1-aminocyclohexanecarboxylate as a primary example. Instead of presenting non-existent data, we will establish a robust, scientifically-grounded strategy for navigating the early stages of ligand characterization, from initial broad-panel screening to in-depth competitive binding analysis.

Introduction: The Challenge of the Unknown Ligand

Methyl 1-aminocyclohexanecarboxylate is a constrained, non-proteinogenic amino acid ester. Its rigid cyclic structure makes it an intriguing candidate for probing receptor binding pockets. Structurally, it shares features with precursors to drugs like gabapentin, suggesting a potential, though unconfirmed, interaction with neurological targets such as GABA receptors or other amino acid transporters and receptors. When faced with such a novel entity, the primary challenge is not just to measure binding but to first identify the most relevant biological targets.

This guide outlines a logical, multi-step process for this characterization. We will explain the rationale behind each experimental choice, provide detailed protocols for key assays, and demonstrate how to benchmark the compound's performance against established pharmacological agents.

Part 1: Initial Target Identification via Broad-Panel Screening

The most efficient first step in characterizing an unknown compound is to perform a broad-panel receptor screen. This approach utilizes high-throughput assays to test the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (typically 1-10 µM). The goal is not to determine precise affinity but to identify potential "hits" that warrant further investigation.

A typical output from such a screen is the percent inhibition or stimulation of radioligand binding to a specific target. A commonly accepted threshold for a "hit" is >50% inhibition.

Experimental Workflow: Broad-Panel Screening

The workflow for this initial phase is a critical decision-making process, moving from a wide net to a focused investigation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation A Novel Compound (Methyl 1-aminocyclohexanecarboxylate) B Broad-Panel Receptor Screen (e.g., Eurofins SafetyScreen44™) @ 10 µM concentration A->B Submit for Screening C Data Analysis: Identify targets with >50% inhibition B->C Generate % Inhibition Data D Hit Identification: Potential Receptor Targets C->D Prioritize based on threshold E Select High-Priority Target (e.g., GABA-A Receptor) D->E Advance 'Hits' F Dose-Response & Affinity Assays (IC50 / Ki Determination) E->F Perform detailed studies G Validate Biological Activity F->G Confirm functional effect

Caption: Workflow for identifying and validating receptor targets for a novel compound.

Hypothetical Screening Results

Let's hypothesize that we screened Methyl 1-aminocyclohexanecarboxylate at 10 µM and obtained the following results for a subset of neurological targets.

TargetRadioligand% Inhibition @ 10 µMStatus
GABA-A Receptor[³H]-Muscimol68%Hit
NMDA Receptor[³H]-MK-80112%No Interest
Dopamine D2 Receptor[³H]-Spiperone5%No Interest
Serotonin 5-HT2A Receptor[³H]-Ketanserin25%No Interest
α2-Adrenergic Receptor[³H]-Rauwolscine55%Hit

Based on this hypothetical data, the GABA-A and α2-Adrenergic receptors are identified as primary candidates for in-depth investigation. For the remainder of this guide, we will focus on validating and characterizing the binding to the GABA-A receptor.

Part 2: In-Depth Affinity Assessment via Radioligand Competition Assay

Once a "hit" is identified, the next step is to determine the compound's binding affinity (Ki) with precision. The gold-standard method for this is the radioligand competition binding assay. This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor.

The Principle of Competitive Binding

The experiment relies on the law of mass action. A fixed concentration of receptor and radioligand are incubated together. Increasing concentrations of the unlabeled test compound are then added. If the test compound binds to the same site as the radioligand, it will compete for binding, displacing the radioligand and reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).

G cluster_0 Condition A: No Competitor cluster_1 Condition B: With Competitor Receptor Receptor Binding Site Radio [³H]-Radioligand Radio->Receptor:f0 High Signal TestCmpd Test Compound (e.g., Methyl 1-aminocyclohexanecarboxylate) TestCmpd->Receptor:f0 Competes for Binding Radio2 [³H]-Radioligand Radio2->Receptor:f0 Displaced -> Low Signal

Caption: Competitive binding of a test compound against a radioligand.

The IC50 value is experimentally determined, but it is dependent on the concentration of the radioligand used. To determine the intrinsic binding affinity of the test compound (Ki), which is a constant, the Cheng-Prusoff equation is used.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Detailed Protocol: GABA-A Receptor Competition Assay

This protocol outlines the steps for determining the Ki of Methyl 1-aminocyclohexanecarboxylate for the GABA-A receptor using [³H]-Muscimol, a known high-affinity agonist radioligand.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

  • Radioligand: [³H]-Muscimol (Specific Activity: 15-30 Ci/mmol).

  • Test Compound: Methyl 1-aminocyclohexanecarboxylate, dissolved in assay buffer.

  • Comparator Compounds:

    • GABA (endogenous agonist)

    • Bicuculline (competitive antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM unlabeled GABA.

  • Apparatus: 96-well microplates, multi-channel pipettes, rapid vacuum filtration device (cell harvester), scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of Methyl 1-aminocyclohexanecarboxylate (e.g., from 1 nM to 1 mM) in assay buffer. Also prepare dilution series for the comparator compounds (GABA, Bicuculline).

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL of assay buffer for Total Binding (TB) wells.

    • 25 µL of 10 µM GABA for Non-Specific Binding (NSB) wells.

    • 25 µL of the test compound or comparator compound dilution series.

  • Radioligand Addition: Add 25 µL of [³H]-Muscimol (at a final concentration equal to its Kd, typically ~3 nM) to all wells. The use of the Kd concentration is crucial for accurate Ki calculation via the Cheng-Prusoff equation.

  • Receptor Addition & Incubation: Add 50 µL of the GABA-A receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. Incubate the plate for 60 minutes at 4°C with gentle agitation to reach equilibrium. The low temperature minimizes proteolytic degradation.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand. This step is critical to reduce background noise.

  • Quantification: Place the filter mat into a scintillation vial, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part 3: Data Analysis and Comparative Benchmarking

The raw CPM data is first converted to specific binding.

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

The specific binding data is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value. Finally, the Ki is calculated using the Cheng-Prusoff equation.

Comparative Performance Data (Hypothetical)

A successful experimental campaign would yield a comparative dataset like the one below. This table allows for direct, objective comparison of the test compound's affinity against known standards.

CompoundClassIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
GABAEndogenous Agonist2512.5
BicucullineCompetitive Antagonist8040
Methyl 1-aminocyclohexanecarboxylate Test Compound 5,200 2,600
DiazepamAllosteric Modulator>10,000>5,000

Interpretation of Results:

In this hypothetical scenario, Methyl 1-aminocyclohexanecarboxylate demonstrates a binding affinity (Ki) of 2,600 nM (or 2.6 µM) for the GABA-A receptor.

  • Comparison to Endogenous Ligand: Its affinity is significantly weaker than that of GABA (12.5 nM), the natural agonist.

  • Comparison to Antagonist: It also shows weaker affinity than the classic competitive antagonist Bicuculline (40 nM).

  • Comparison to Allosteric Modulator: As expected, an allosteric modulator like Diazepam, which binds to a different site (the benzodiazepine site), does not effectively compete for the [³H]-Muscimol binding site and thus has a very high Ki value in this assay.

This data-driven comparison positions Methyl 1-aminocyclohexanecarboxylate as a low-to-moderate affinity ligand for the GABA-A receptor agonist binding site. This finding would then guide future experiments, such as functional assays (e.g., electrophysiology) to determine if this binding translates into agonistic, antagonistic, or no functional activity.

Conclusion

Assessing the impact of a novel compound like Methyl 1-aminocyclohexanecarboxylate on receptor binding is a systematic process rooted in a logical progression from broad screening to focused, quantitative analysis. By first identifying potential targets and then employing rigorous, well-controlled competition assays, researchers can accurately determine binding affinity. Benchmarking this affinity against known agonists and antagonists provides essential context, transforming raw data into actionable intelligence for drug discovery and chemical biology research. This structured approach ensures that experimental resources are directed efficiently, building a solid foundation for further functional and mechanistic studies.

References

  • Title: Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Title: GABA-A Receptor Pharmacology and Structure. Source: ScienceDirect Topics. URL: [Link]

  • Title: The GABA-A Receptor as a Target for Drug Action. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

A Senior Application Scientist's Comparative Review of Synthetic Methods for α,α-Disubstituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in Peptide and Drug Design

α,α-Disubstituted amino acids (AAAs) represent a class of non-proteinogenic amino acids of paramount importance in medicinal chemistry and materials science. By replacing the α-hydrogen with a second substituent, these molecules introduce significant steric hindrance that dramatically influences the conformational properties of peptides and peptidomimetics. This structural constraint can lock a peptide backbone into a specific secondary structure, such as a helix or a β-turn, which is often crucial for potent and selective biological activity. Furthermore, the quaternary α-carbon protects against enzymatic degradation by peptidases and shields the adjacent peptide bond from hydrolysis, thereby enhancing the metabolic stability and bioavailability of peptide-based therapeutics.[1]

The efficient and stereocontrolled synthesis of α,α-disubstituted amino acid esters, the immediate precursors for peptide synthesis, is therefore a critical challenge for synthetic organic chemists. The construction of a sterically congested quaternary stereocenter bearing both an amino and a carboxyl functionality is a formidable task. Over the decades, a diverse array of synthetic strategies has been developed, each with its own set of advantages and limitations.

This guide provides a comparative overview of the most prominent and field-proven synthetic methods for preparing chiral α,α-disubstituted amino acid esters. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative transformations, and present a critical comparison of their performance based on key metrics such as yield, stereoselectivity, substrate scope, and scalability. Our aim is to equip researchers with the necessary knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

I. Asymmetric Alkylation of Glycine Enolate Equivalents

One of the most powerful and versatile strategies for the synthesis of AAAs involves the sequential alkylation of a prochiral glycine enolate equivalent. This approach relies on the generation of a stabilized carbanion at the α-position of a protected glycine derivative, which can then be reacted with electrophiles. The key to success lies in achieving high levels of stereocontrol in one or both alkylation steps.

A. Phase-Transfer Catalysis (PTC): The O'Donnell Method

Pioneered by Martin O'Donnell, asymmetric phase-transfer catalysis has emerged as a highly practical and scalable method for the synthesis of α-amino acids.[2] The core principle involves the use of a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, to shuttle a glycine enolate equivalent from an aqueous or solid base into an organic phase where it reacts with an alkyl halide.

Causality Behind Experimental Choices: The workhorse substrate for this method is the benzophenone imine of a glycine ester (e.g., tert-butyl ester). The benzophenone group serves a dual purpose: it acidifies the α-protons, facilitating enolate formation under relatively mild basic conditions (e.g., 50% aq. KOH), and its steric bulk prevents over-alkylation and helps to shield one face of the enolate in the chiral catalyst-enolate ion pair, leading to high enantioselectivity. The use of a biphasic system (e.g., toluene/water) is central to PTC, allowing for easy separation of the catalyst and product from the inorganic base. The choice of the Cinchona alkaloid-derived catalyst is critical for achieving high enantiomeric excess (ee); pseudoenantiomeric catalysts derived from cinchonine and cinchonidine often provide access to opposite enantiomers of the desired product.

Experimental Protocol: Asymmetric Synthesis of an α-Alkyl-α-Aryl Amino Acid Ester via O'Donnell Phase-Transfer Catalysis

This protocol is a representative example of a sequential alkylation using a chiral phase-transfer catalyst.

Step 1: Mono-alkylation of Glycine tert-Butyl Ester Benzophenone Imine

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) in toluene (5 mL per mmol of substrate) is added a solution of the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1 mol%).

  • The first electrophile (e.g., benzyl bromide, 1.2 equiv.) is added.

  • The mixture is cooled to 0 °C, and a 50% aqueous solution of potassium hydroxide is added dropwise with vigorous stirring.

  • The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is diluted with toluene and water. The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the mono-alkylated product.

Step 2: Di-alkylation to form the Quaternary Center

  • The mono-alkylated Schiff base (1.0 equiv.) is dissolved in an anhydrous solvent like THF.

  • The solution is cooled to -78 °C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equiv.) is added dropwise.

  • After stirring for 30 minutes, the second electrophile (e.g., methyl iodide, 1.5 equiv.) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude Schiff base is then hydrolyzed by stirring with 1N citric acid in THF at room temperature to afford the free amino ester, which is purified by chromatography.

Logical Workflow for O'Donnell Phase-Transfer Catalysis

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product start_glycine Glycine Schiff Base (Ph2C=NCH2CO2tBu) step1 Step 1: Asymmetric Mono-Alkylation (PTC) start_glycine->step1 start_alkyl1 First Electrophile (R1-X) start_alkyl1->step1 start_alkyl2 Second Electrophile (R2-X) step2 Step 2: Di-Alkylation (Strong Base) start_alkyl2->step2 start_catalyst Chiral PTC (e.g., Cinchona-derived) start_catalyst->step1 start_base Base (e.g., KOH) start_base->step1 step1->step2 Mono-alkylated intermediate step3 Step 3: Hydrolysis step2->step3 Di-alkylated Schiff base product Chiral α,α-Disubstituted Amino Acid Ester step3->product

Caption: Workflow for the sequential alkylation of a glycine Schiff base via phase-transfer catalysis.

B. Chiral Auxiliary-Mediated Alkylation: The Evans Method

The use of chiral auxiliaries, pioneered by David Evans, provides another robust and highly predictable method for controlling stereochemistry during alkylation reactions.[3][4] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the glycine-derived substrate. The inherent chirality and steric properties of the auxiliary then direct the approach of the electrophile to one face of the enolate, leading to a highly diastereoselective reaction.

Causality Behind Experimental Choices: Evans' oxazolidinone auxiliaries are among the most successful for this purpose. They are readily prepared from commercially available amino alcohols (e.g., L-valinol or L-phenylalaninol). The N-acylated oxazolidinone, upon treatment with a base like sodium hexamethyldisilazide (NaHMDS) or LDA, forms a rigid chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, the incoming electrophile can only attack from the less hindered face, resulting in excellent diastereoselectivity. After the alkylation(s), the auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) and recovered for reuse, which is a key advantage of this methodology.

Experimental Protocol: Diastereoselective Synthesis of an α,α-Disubstituted Amino Acid Derivative using an Evans Auxiliary

This protocol outlines the synthesis of a quaternary amino acid derivative starting from an N-acylated chiral oxazolidinone.

  • Acylation of the Auxiliary: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.

  • First Alkylation: The N-acylated oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. NaHMDS (1.1 equiv. as a 1.0 M solution in THF) is added dropwise, and the solution is stirred for 30 minutes to form the enolate.

  • The first electrophile (e.g., allyl bromide, 1.2 equiv.) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and the product is extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

  • Second Alkylation: The mono-alkylated product is subjected to the same reaction sequence with a second electrophile (e.g., benzyl bromide) to install the second substituent at the α-position.

  • Auxiliary Cleavage: The di-alkylated N-acyl oxazolidinone (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 equiv.) and an aqueous solution of lithium hydroxide (2.0 equiv.) are added. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered from the organic layer. The aqueous layer is acidified and extracted to yield the chiral carboxylic acid, which can then be esterified.

Mechanism of Stereodirection by Evans Auxiliary

G cluster_setup Enolate Formation cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Removal acyl_aux N-Acyl Evans Oxazolidinone enolate Chelated Z-Enolate (Rigid Structure) acyl_aux->enolate base Base (e.g., NaHMDS) base->enolate transition_state Transition State enolate->transition_state Forms rigid chelate electrophile Electrophile (R-X) electrophile->transition_state Approaches from less hindered face product_aux Alkylated Product (High d.e.) transition_state->product_aux cleavage Hydrolysis (e.g., LiOH/H₂O₂) product_aux->cleavage final_product Chiral α,α-Disubstituted Carboxylic Acid cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Stereocontrol in Evans auxiliary-mediated alkylation via a chelated transition state.

II. Strecker and Bucherer-Bergs Syntheses

The Strecker synthesis, first reported in 1850, is one of the oldest yet still relevant methods for preparing α-amino acids.[5] For the synthesis of α,α-disubstituted analogs, a ketone is used as the starting material instead of an aldehyde. The core transformation involves the reaction of a ketone with ammonia and a cyanide source (e.g., KCN or HCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. The related Bucherer-Bergs reaction utilizes ammonium carbonate and potassium cyanide, proceeding through a hydantoin intermediate.

Causality Behind Experimental Choices: The classical Strecker synthesis is straightforward and utilizes inexpensive starting materials, making it attractive for large-scale production of racemic AAAs. However, the harsh acidic or basic conditions required for nitrile or hydantoin hydrolysis can be incompatible with sensitive functional groups. The major drawback of the classical method is the lack of stereocontrol, yielding a racemic mixture. To address this, asymmetric variants have been developed that employ a chiral amine or a chiral catalyst to induce stereoselectivity in the initial addition step.[6][7] The choice of a chiral auxiliary, such as (R)-phenylglycine amide, can lead to a crystallization-induced asymmetric transformation, where one diastereomer of the aminonitrile product selectively precipitates from the reaction mixture, driving the equilibrium and affording high diastereomeric excess.[8]

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Amine

This protocol is a representative example for the synthesis of an α,α-disubstituted aminonitrile.

  • A solution of the ketone (e.g., 2-butanone, 1.0 equiv.) and a chiral amine (e.g., (S)-α-phenylethylamine, 1.0 equiv.) in methanol is stirred at room temperature for 2-4 hours to form the chiral imine in situ.

  • The solution is cooled to 0 °C, and trimethylsilyl cyanide (TMSCN, 1.2 equiv.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with 2N HCl. The aqueous layer is washed with diethyl ether to remove the chiral amine.

  • The aqueous layer is then basified with concentrated ammonium hydroxide and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude α-aminonitrile. The diastereomeric ratio is determined by NMR spectroscopy.

  • The aminonitrile is then subjected to vigorous acid hydrolysis (e.g., refluxing in 6N HCl for 12-24 hours) to yield the α,α-disubstituted amino acid.

III. Enzymatic Resolution

Enzymatic methods offer an exceptionally high level of selectivity for preparing enantiomerically pure compounds and are increasingly recognized for their green chemistry credentials. For α,α-disubstituted amino acids, which are often challenging substrates for asymmetric synthesis due to steric hindrance, enzymatic kinetic resolution provides a powerful alternative.

Causality Behind Experimental Choices: This strategy begins with the chemical synthesis of a racemic mixture of an α,α-disubstituted amino acid ester. This racemic mixture is then exposed to an enzyme, typically a lipase or a protease, that selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid.[9] For example, lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) are widely used due to their broad substrate tolerance and high enantioselectivity. The success of the resolution depends critically on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is desirable for efficient separation. After the enzymatic reaction, the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer) can be easily separated due to their different physical properties (e.g., by acid-base extraction). This method allows for the isolation of both enantiomers of the amino acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic α,α-Disubstituted Amino Ester

  • The racemic α,α-disubstituted amino acid ester (e.g., methyl 2-amino-2-phenylbutanoate, 1.0 equiv.) is suspended in a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

  • The chosen lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) is added to the suspension (typically 10-50% by weight of the substrate).

  • The reaction mixture is shaken or stirred at a controlled temperature (e.g., 30-40 °C).

  • The progress of the reaction is monitored by HPLC using a chiral column to determine the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.

  • Once the desired conversion is reached, the enzyme is filtered off (a major advantage of using an immobilized enzyme).

  • The filtrate is acidified with 1N HCl to pH ~2, and the unreacted ester is extracted with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is then basified to pH ~9-10 with 1N NaOH and extracted with the same organic solvent to isolate the amino acid product if it is soluble, or it can be isolated by other means such as ion-exchange chromatography.

IV. Comparative Analysis of Synthetic Methods

The choice of a synthetic method for a particular α,α-disubstituted amino acid ester depends on several factors, including the desired scale of the synthesis, the required level of enantiopurity, the available starting materials, and the functional group tolerance of the target molecule.

Method Typical Yield Stereoselectivity (ee/de) Advantages Disadvantages Scalability
Phase-Transfer Catalysis (O'Donnell) Good to Excellent (70-95%)High (90-99% ee)Mild conditions; operationally simple; commercially available catalysts; high functional group tolerance.[2]Requires pre-synthesis of Schiff base; second alkylation may require strong base.Excellent; proven on industrial scale.[10]
Chiral Auxiliary (Evans) Good (60-90%)Excellent (>98% de)Highly predictable stereochemical outcome; well-established and reliable; auxiliary is recoverable.[4][11]Stoichiometric use of chiral auxiliary; requires additional steps for attachment and removal of the auxiliary.Good; can be scaled to multi-gram quantities.
Asymmetric Strecker Synthesis Moderate to Good (50-85%)Variable; can be high with specific auxiliaries or catalysts (>95% de/ee).[7][8]Utilizes simple, inexpensive starting materials (ketones); one-pot potential.Use of highly toxic cyanide reagents; harsh hydrolysis conditions; ketimine substrates can be unreactive.Good, particularly for racemic synthesis; asymmetric versions are more complex for large scale.
Enzymatic Kinetic Resolution Max. 50% for each enantiomerExcellent (>99% ee)Extremely high selectivity; mild, environmentally friendly conditions; access to both enantiomers.[9]Theoretical maximum yield of 50% for a single enantiomer; requires screening for a suitable enzyme; can be slow.Moderate to Good; depends on enzyme cost and stability.

Conclusion and Future Outlook

The synthesis of α,α-disubstituted amino acid esters has matured significantly, with several robust and reliable methods now available to the synthetic chemist. For large-scale, cost-effective synthesis where high enantiopurity is paramount, asymmetric phase-transfer catalysis stands out as a particularly attractive option due to its operational simplicity and the use of catalytic amounts of the chiral mediator. When predictability and the highest possible stereoselectivity are the primary concerns, especially on a lab scale, the Evans chiral auxiliary method remains a gold standard, despite the additional synthetic steps involved.

The Strecker synthesis , while classic, continues to be relevant, especially in its modern asymmetric variants, though safety concerns regarding cyanide usage must be carefully managed. Finally, enzymatic resolution provides an elegant and green alternative, offering unparalleled selectivity for specific substrates, and is an excellent choice when both enantiomers are desired.

Looking forward, the field continues to evolve with the development of novel catalytic systems, including photoredox and metal-free methodologies, that promise to construct these challenging quaternary centers with even greater efficiency and under milder conditions.[1][7] The continued innovation in this area will undoubtedly accelerate the discovery and development of new peptide-based therapeutics and advanced materials with precisely controlled three-dimensional structures.

References

  • Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. R&D Discovery. (2003). [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. (2024). [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. ResearchGate. (2016). [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Strecker amino acid synthesis. Wikipedia. (n.d.). [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. (2008). [Link]

  • Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. National Institutes of Health. (n.d.). [Link]

  • Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. (n.d.). [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. (2024). [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. (2001). [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. (2008). [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. ResearchGate. (2004). [Link]

  • Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. (1996). [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. (n.d.). [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health. (n.d.). [Link]

  • Evans Enolate Alkylation-Hydrolysis. Unknown Source. (n.d.).
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. (2003). [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. (n.d.). [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer. (n.d.). [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. (2007). [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. (n.d.). [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. (2022). [Link]

  • Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids. ACS Publications. (1999). [Link]

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  • Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate. (1995). [Link]

  • Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. ResearchGate. (n.d.). [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. (2024). [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. National Institutes of Health. (n.d.). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction—A Commitment to Safety and Environmental Stewardship

In the fast-paced world of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the life cycle of a chemical reagent does not end when a reaction is complete. The responsible management of chemical waste is a critical, non-negotiable aspect of our work, underpinning the safety of our personnel, the integrity of our research, and our collective responsibility to the environment. Methyl 1-aminocyclohexanecarboxylate hydrochloride is a valuable building block in synthetic chemistry, but its characteristics demand a rigorous and informed approach to its disposal.

This guide moves beyond generic protocols to provide a deep, procedural framework for the safe handling and disposal of this compound. As scientists, we operate on principles of causality and validation; this document is structured to provide not just the "how," but the critical "why" behind each recommendation, ensuring that our safety protocols are as robust and well-understood as our experimental ones.

Section 1: Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a substance is the first step in developing a safe disposal plan. This compound is not benign. Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.[1]

Table 1: GHS Hazard Classification [1]

Hazard Class Code Statement Causality and Implication for Disposal
Acute Toxicity, Oral H302 Harmful if swallowed Accidental ingestion can cause significant harm. This necessitates careful handling to prevent contamination of surfaces and transference.
Skin Corrosion/Irritation H315 Causes skin irritation Direct contact can lead to skin irritation. This requires the use of appropriate gloves and a lab coat to prevent exposure.
Serious Eye Damage/Irritation H319 Causes serious eye irritation The compound can cause significant damage upon eye contact, making chemical safety goggles or a face shield mandatory.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | As a solid powder, there is a risk of generating airborne dust during handling, which can irritate the respiratory tract. All handling and weighing should be done in a well-ventilated area or a chemical fume hood. |

This risk profile firmly establishes this compound as a hazardous substance that cannot be disposed of as normal laboratory trash or via sanitary sewer systems.[2]

Section 2: Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, a specific suite of PPE is required to ensure personnel safety during all handling and disposal operations. This is not merely a recommendation but a critical barrier against chemical exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield. Protects against irritation and serious eye damage from airborne dust or accidental splashes.[3]
Hand Protection Nitrile or other chemically resistant gloves. Prevents direct skin contact, which can cause irritation.[3]
Body Protection Standard laboratory coat. Protects clothing from contamination and minimizes skin exposure.[3]

| Respiratory Protection | Work in a certified chemical fume hood or well-ventilated area. | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][3] |

Section 3: Primary Disposal Protocol for Unused or Waste Product

The only acceptable method for disposing of this compound is as regulated hazardous chemical waste. This ensures the material is handled by trained professionals and sent to a facility capable of managing its specific hazards.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and store waste this compound for pickup by a licensed environmental services contractor.

Materials:

  • Waste this compound (solid)

  • Designated hazardous waste container (wide-mouth, high-density polyethylene or glass, with a screw-top lid)

  • Hazardous waste labels (as required by your institution and the EPA)

  • Personal Protective Equipment (as specified in Table 2)

Procedure:

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[2][4] This area must be at or near the point of generation and under the control of the laboratory operators.

  • Prepare the Waste Container: Select a clean, dry, and compatible waste container. Affix a "Hazardous Waste" label to the container before adding any waste.[4]

  • Transfer the Waste: In a chemical fume hood, carefully transfer the solid waste into the designated container. Use a scoop or spatula. Take extreme care to avoid generating dust.[3][5] Do not fill the container beyond 90% capacity.

  • Seal the Container: Securely close the container lid.

  • Complete the Label: Fill out the hazardous waste label completely and legibly. This must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Irritant, Harmful if Swallowed)[1][4]

    • The date accumulation started.

  • Store Appropriately: Place the sealed and labeled container in your designated SAA. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[6]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not move hazardous waste between different SAAs.[4]

Section 4: Emergency Procedures—Managing Accidental Spills

Minor spills can be managed by trained laboratory personnel. A major spill requires immediate evacuation and professional intervention.

  • Minor Spill: A spill of less than 500 grams that has not spread widely and does not pose an immediate respiratory hazard.

  • Major Spill: A spill of more than 500 grams, or any amount that results in significant airborne dust or occurs in a public area.[7][8]

Workflow: Spill Response and Disposal Decision

SpillResponse cluster_minor_spill Minor Spill (<500g) cluster_major_spill Major Spill (>500g or High Risk) start Accidental Spill Occurs assess Assess Spill Size & Risk start->assess ppe Don Appropriate PPE assess->ppe Minor evacuate Evacuate Immediate Area assess->evacuate Major contain Prevent Spread ppe->contain cleanup Carefully sweep/scoop solid into a bag contain->cleanup decon Wipe area with a wet paper towel cleanup->decon collect Place all cleanup materials in waste bag decon->collect label_dispose Seal, label as hazardous waste, and dispose via EHS collect->label_dispose notify Notify Supervisor and EHS/Emergency Services evacuate->notify restrict Restrict Access to the Area notify->restrict await_response Await Professional Response Team restrict->await_response

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of Methyl 1-aminocyclohexanecarboxylate hydrochloride. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this chemical.

Understanding the Hazard: The "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound presents several risks that dictate our safety protocols.[1]

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

These hazards form the basis of our PPE recommendations. The primary goal is to establish effective barriers between the researcher and the chemical to prevent oral ingestion, skin and eye contact, and inhalation.

Core PPE Recommendations for Standard Laboratory Use

For routine handling of small quantities of this compound in a well-ventilated laboratory or under a chemical fume hood, the following PPE is mandatory.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldConforming to EN 166 (EU) or NIOSH-approved (US)[2]Protects against splashes of solutions and airborne powder from reaching the eyes.[2]
Hand Protection Compatible Chemical-Resistant Gloves (e.g., Nitrile)Inspected for integrity prior to use.Provides a barrier against direct skin contact, preventing irritation.[2][3]
Body Protection Laboratory CoatStandard lab coat. Fire/flame resistant recommended if working with flammable solvents.Protects skin and personal clothing from contamination.[2][4]
Respiratory Protection Government-Approved Respirator (e.g., N95)NIOSH (US) or EN 149 (EU) approved[5]Required when handling powders outside of a fume hood or when dust generation is unavoidable.[2][3]

Step-by-Step Protocols for Safe Handling

Adherence to procedure is critical for safety. The following protocols provide a self-validating system for minimizing exposure.

Pre-Operation Safety Checklist
  • Confirm Ventilation: Ensure your primary engineering control, a chemical fume hood, is operational and certified.[3]

  • Inspect PPE: Before each use, carefully inspect all PPE for signs of damage, such as cracks in safety glasses or tears in gloves.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[6]

  • Review Disposal Plan: Have designated, labeled waste containers ready for chemical waste and contaminated PPE.

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer contaminated surface.[4]

    • Remove the lab coat by folding it inward on itself to contain any contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[2][4]

Advanced Protection: When to Escalate Respiratory Safeguards

While routine handling in a fume hood may not require respiratory protection, certain scenarios necessitate a higher level of safeguarding.

A respirator is required when:

  • Handling large quantities of the solid powder.

  • The procedure has a high potential for generating dust or aerosols.

  • Working in an area with inadequate ventilation.[2]

  • Responding to a spill.

For these situations, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is the minimum requirement.[5] Always perform a fit test before using a respirator to ensure a proper seal.

Operational and Disposal Plans

Standard Handling Procedure
  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • When weighing the solid, do so on a tared weigh paper or in a container within the fume hood. Handle gently to prevent the generation of dust.[2]

  • If making a solution, add the solid to the solvent slowly.

  • Keep all containers of the chemical tightly closed when not in use.[6]

Spill Management
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain: For small powder spills, gently cover with an inert absorbent material like sand or vermiculite.[6] Do not use water.

  • Clean: Carefully sweep or scoop the material into a designated, labeled waste container. Use spark-proof tools if flammable solvents are present.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan
  • Chemical Waste: Dispose of unused this compound and solutions containing it in a clearly labeled hazardous waste container. Do not flush down the drain.[7]

  • Contaminated PPE: Used gloves, weigh papers, and other contaminated disposable materials must be placed in a sealed bag and disposed of as hazardous solid waste.

Visualizing the PPE Selection Process

The following diagram outlines the decision-making workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle Methyl 1-aminocyclohexanecarboxylate HCl check_hood Is a certified chemical fume hood available? start->check_hood small_scale Is the quantity small (e.g., <10g) and dust generation unlikely? check_hood->small_scale Yes resp_ppe Enhanced PPE Required: - Standard PPE - NIOSH-Approved Respirator (e.g., N95 or higher) check_hood->resp_ppe No core_ppe Standard PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->core_ppe Yes small_scale->resp_ppe No (Large quantity or dust is likely) end_op Proceed with Operation core_ppe->end_op no_work Do NOT proceed. Consult with EHS. resp_ppe->no_work If unable to use respirator resp_ppe->end_op

Caption: PPE selection workflow for handling Methyl 1-aminocyclohexanecarboxylate HCl.

References

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride , PubChem, National Center for Biotechnology Information. [Link]

  • What are the Health and Safety Guidelines for Using Amines? , Diplomata Comercial. [Link]

  • SAFETY DATA SHEET - Methylcyclohexane , RCI Labscan Limited. [Link]

  • Personal Protective Equipment , US Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • METHYLCYCLOHEXANE HAZARD SUMMARY , NJ.gov. [Link]

  • Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98% , Cole-Parmer. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.